molecular formula C7H14O5 B016489 Methyl fucopyranoside CAS No. 65310-00-1

Methyl fucopyranoside

Numéro de catalogue: B016489
Numéro CAS: 65310-00-1
Poids moléculaire: 178.18 g/mol
Clé InChI: OHWCAVRRXKJCRB-DVEMRHSHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl fucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-DVEMRHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296166
Record name Methyl 6-deoxy-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65310-00-1
Record name Methyl 6-deoxy-L-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65310-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-deoxy-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Methyl α-L-Fucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate world of glycoscience and drug discovery, a thorough understanding of the fundamental physical and chemical properties of carbohydrate building blocks is paramount. This technical guide provides an in-depth analysis of the physical properties of methyl α-L-fucopyranoside, a crucial monosaccharide derivative. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and presents a relevant experimental workflow visualization.

Core Physical and Chemical Properties

Methyl α-L-fucopyranoside is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

General Properties
PropertyValueReference
Molecular FormulaC₇H₁₄O₅[1]
Molecular Weight178.18 g/mol [1]
AppearanceWhite to off-white crystalline powder[1][2]
Purity≥ 98% (as determined by HPLC)[1]
Physicochemical Data
PropertyValueConditionsReference
Melting Point153 - 160 °CNot specified[1][3]
Specific Rotation [α]D²⁰-185° to -215°c=1 in water[3][4][5]
Solubility604 g/Lin water at 25 °C

Experimental Protocols

The accurate determination of the physical properties of methyl α-L-fucopyranoside relies on standardized experimental procedures. The following sections detail the methodologies for measuring melting point, optical rotation, and solubility.

Determination of Melting Point

The melting point of methyl α-L-fucopyranoside is determined using the capillary method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of finely powdered methyl α-L-fucopyranoside is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range represents the melting point of the sample.

Measurement of Specific Rotation

The optical rotation of a solution of methyl α-L-fucopyranoside is measured using a polarimeter. The specific rotation is then calculated from the observed rotation.

Apparatus:

  • Polarimeter

  • Polarimeter cell (1 dm path length)

  • Volumetric flask

  • Analytical balance

  • Sodium lamp (for D-line at 589 nm)

Procedure:

  • A solution of methyl α-L-fucopyranoside is prepared by accurately weighing a known mass of the compound and dissolving it in a known volume of distilled water (e.g., 1 g in 100 mL).

  • The polarimeter is calibrated using a blank solution (distilled water).

  • The polarimeter cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.

  • The observed optical rotation (α) is measured at a constant temperature (20 °C) using the sodium D-line.

  • The specific rotation ([α]D²⁰) is calculated using the following formula: [α]D²⁰ = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Solubility Determination

The aqueous solubility of methyl α-L-fucopyranoside is determined by the equilibrium solubility method.

Apparatus:

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • An excess amount of methyl α-L-fucopyranoside is added to a known volume of distilled water in a vial.

  • The vial is sealed and agitated at a constant temperature (25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is centrifuged to separate the undissolved solid.

  • A known volume of the clear supernatant is carefully removed and diluted.

  • The concentration of the dissolved methyl α-L-fucopyranoside in the diluted supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The solubility is then calculated and expressed in g/L.

Experimental Workflow Visualization

Methyl α-L-fucopyranoside is frequently utilized in glycobiology research, particularly in studying carbohydrate-protein interactions. One common application is in competitive binding assays to determine the inhibitory potential of various compounds against the binding of a specific lectin to its fucosylated ligand. The following diagram illustrates a typical experimental workflow for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive_ELISA_Workflow plate Microtiter Plate Coating (Fucosylated Glycoprotein) wash1 Washing & Blocking plate->wash1 incubation Incubation with Lectin & Methyl α-L-fucopyranoside (or Test Inhibitor) wash1->incubation wash2 Washing incubation->wash2 secondary_ab Addition of Enzyme-conjugated Secondary Antibody wash2->secondary_ab wash3 Washing secondary_ab->wash3 substrate Addition of Substrate wash3->substrate read Measure Absorbance substrate->read analysis Data Analysis (IC50 Determination) read->analysis

Competitive ELISA Workflow for Lectin Inhibition Assay.

This workflow demonstrates how methyl α-L-fucopyranoside can be used as a known inhibitor to compete with the binding of a lectin to a fucosylated glycoprotein (B1211001) immobilized on a microtiter plate. The resulting signal is inversely proportional to the inhibitory activity of the tested compound. This type of assay is crucial for screening and characterizing potential anti-adhesion therapeutics that target lectin-carbohydrate interactions.

References

An In-depth Technical Guide to the Biological Activity of Methyl β-D-fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-fucopyranoside is a methylated derivative of D-fucose, a monosaccharide found in a variety of cell surface glycans. This compound is a valuable tool in glycobiology and related fields for investigating carbohydrate-protein interactions, particularly those involving fucose-specific lectins. While extensive research has been conducted on the biological activities of various methyl glycoside derivatives, data specifically quantifying the anti-inflammatory, anticancer, or antiviral properties of methyl β-D-fucopyranoside remains limited in publicly accessible literature. Its primary documented biological activity lies in its role as a competitive inhibitor of fucose-binding proteins. This guide provides a comprehensive overview of the known biological context of methyl β-D-fucopyranoside, with a focus on its interaction with lectins, and details the key experimental protocols used to characterize and quantify these interactions.

Introduction to Methyl β-D-fucopyranoside

Methyl β-D-fucopyranoside is a stable, synthetically accessible analog of the naturally occurring sugar D-fucose.[1] The presence of a methyl group at the anomeric carbon prevents its hydrolysis by glycosidases, making it a suitable probe for studying biological systems.[1] Fucosylated glycans on the cell surface are crucial for a multitude of cellular processes, including cell signaling, immune responses, and pathogen recognition.[1][2] Consequently, methyl β-D-fucopyranoside serves as an important model compound for elucidating the roles of fucose in these processes and for the development of glycomimetic drugs that target carbohydrate-binding proteins.[1]

Table 1: Physicochemical Properties of Methyl β-D-fucopyranoside

PropertyValue
Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
Appearance White to almost white crystalline powder
CAS Number 18408-64-5
Purity Typically ≥95-98% (by HPLC or GC)

Source:[1]

Core Biological Activity: Interaction with Fucose-Binding Lectins

The most well-documented biological activity of methyl β-D-fucopyranoside is its ability to act as a competitive ligand for fucose-specific lectins. Lectins are proteins that recognize and bind to specific carbohydrate structures, and those that bind fucose play significant roles in both physiological and pathological processes. By mimicking the fucose moiety of natural glycans, methyl β-D-fucopyranoside can inhibit the binding of lectins to their endogenous ligands, thereby modulating their biological effects.[1][2]

While specific IC50 values for methyl β-D-fucopyranoside are not extensively reported in the general literature, its inhibitory activity is typically quantified using a variety of biophysical and biochemical assays. The following sections detail the experimental protocols for the most common techniques used to study these interactions.

Experimental Protocols for Characterizing Lectin Binding

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative analysis of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

  • Sample Preparation:

    • A solution of the fucose-binding lectin is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS, or HEPES).

    • A solution of methyl β-D-fucopyranoside is prepared in the exact same buffer to minimize heat of dilution effects.

    • The concentrations are chosen based on the expected binding affinity; typically, the lectin concentration in the sample cell is 10-100 times the expected Kd, and the methyl β-D-fucopyranoside concentration in the syringe is 10-20 times the lectin concentration.

  • ITC Experiment:

    • The lectin solution is loaded into the sample cell of the ITC instrument.

    • The methyl β-D-fucopyranoside solution is loaded into the injection syringe.

    • A series of small, precise injections of the methyl β-D-fucopyranoside solution are made into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Lectin Lectin Solution ITC_instrument ITC Instrument (Sample Cell + Syringe) Lectin->ITC_instrument Fucoside Methyl β-D-fucopyranoside Solution (in same buffer) Fucoside->ITC_instrument Titration Titration: Inject Fucoside into Lectin ITC_instrument->Titration Heat_measurement Measure Heat Change per Injection Titration->Heat_measurement Integration Integrate Heat Spikes Heat_measurement->Integration Binding_isotherm Generate Binding Isotherm Integration->Binding_isotherm Fitting Fit Data to Binding Model Binding_isotherm->Fitting Results Determine: Kd, n, ΔH, ΔS Fitting->Results

Figure 1: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to binding affinity (Kd).

  • Sensor Chip Preparation:

    • A sensor chip (e.g., a CM5 chip) is activated.

    • The fucose-binding lectin is immobilized onto the sensor chip surface via amine coupling or another suitable chemistry.

    • The surface is then deactivated to block any remaining active sites.

  • SPR Analysis:

    • A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor chip surface to establish a stable baseline.

    • Different concentrations of methyl β-D-fucopyranoside (the analyte) are injected over the surface.

    • The binding of the analyte to the immobilized lectin is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

    • After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association (ka) and dissociation (kd) rate constants.

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Analysis cluster_analysis Data Analysis Activation Activate Sensor Chip Immobilization Immobilize Lectin Activation->Immobilization Deactivation Deactivate Surface Immobilization->Deactivation Baseline Establish Baseline (Running Buffer) Deactivation->Baseline Association Inject Methyl β-D-fucopyranoside (Association Phase) Baseline->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Kinetic_fitting Fit to Kinetic Model Sensorgram->Kinetic_fitting Results Determine: ka, kd, Kd Kinetic_fitting->Results HI_Assay_Workflow cluster_titration Lectin Titration cluster_inhibition Inhibition Assay cluster_analysis Data Analysis Lectin_dilution Serial Dilution of Lectin Add_RBCs_1 Add Red Blood Cells Lectin_dilution->Add_RBCs_1 Determine_HA_titer Determine Hemagglutination Titer (HAU) Add_RBCs_1->Determine_HA_titer Add_lectin Add Standardized Lectin (4 HAU) Determine_HA_titer->Add_lectin Inhibitor_dilution Serial Dilution of Methyl β-D-fucopyranoside Inhibitor_dilution->Add_lectin Incubate_1 Incubate (Lectin-Inhibitor Binding) Add_lectin->Incubate_1 Add_RBCs_2 Add Red Blood Cells Incubate_1->Add_RBCs_2 Incubate_2 Incubate and Read Results Add_RBCs_2->Incubate_2 Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_2->Determine_MIC

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the anomers of methyl fucopyranoside. Designed for researchers, scientists, and professionals in drug development, this document details the chemical shifts and coupling constants for both methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Furthermore, it outlines a detailed experimental protocol for the acquisition of 1D NMR spectra and presents a logical framework for the determination of anomeric configurations using NMR data.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and ¹H-¹H coupling constants (J) in Hertz (Hz) for the anomeric forms of methyl L-fucopyranoside, recorded in deuterium (B1214612) oxide (D₂O).

Methyl α-L-Fucopyranoside
Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) ¹H-¹H Coupling Constants (J, Hz)
1100.14.75 (d)J₁,₂ = 3.8
268.93.78 (dd)J₂,₁ = 3.8, J₂,₃ = 10.1
370.33.84 (dd)J₃,₂ = 10.1, J₃,₄ = 3.4
472.33.71 (d)J₄,₃ = 3.4, J₄,₅ = 1.0
567.24.10 (q)J₅,₄ = 1.0, J₅,₆ = 6.5
6 (CH₃)15.91.25 (d)J₆,₅ = 6.5
OCH₃55.83.39 (s)
Methyl β-L-Fucopyranoside
Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) ¹H-¹H Coupling Constants (J, Hz)
1104.24.15 (d)J₁,₂ = 7.8
271.53.48 (dd)J₂,₁ = 7.8, J₂,₃ = 9.8
373.63.65 (dd)J₃,₂ = 9.8, J₃,₄ = 3.4
472.03.61 (d)J₄,₃ = 3.4, J₄,₅ = 1.0
571.13.75 (q)J₅,₄ = 1.0, J₅,₆ = 6.5
6 (CH₃)16.01.30 (d)J₆,₅ = 6.5
OCH₃57.53.55 (s)

Experimental Protocols

A generalized yet detailed methodology for acquiring high-quality 1D ¹H and ¹³C NMR spectra of methyl glycosides is presented below. This protocol is adaptable to most modern NMR spectrometers.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added, with its methyl signal set to 0.00 ppm for ¹H NMR. For ¹³C NMR in D₂O, a small amount of methanol (B129727) can be added, and its resonance is set to 49.50 ppm.[1]

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient signal detection.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.

    • Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Spectral Width (sw): A spectral width of approximately 12-15 ppm is appropriate for most organic molecules, including carbohydrates.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans (ns): A significantly larger number of scans is required due to the low natural abundance of ¹³C, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.

    • Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (HDO at ~4.79 ppm for ¹H NMR in D₂O) or the internal standard.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the NMR analysis of this compound.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim tune_match Tune & Match lock_shim->tune_match acquire Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Signals reference->assign

Figure 1. Experimental workflow for NMR analysis.

Anomeric_Configuration_Assignment cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis cluster_conclusion Conclusion start Analyze NMR Spectra h1_shift Anomeric Proton (H-1) Chemical Shift start->h1_shift h1_coupling J(H-1, H-2) Coupling Constant start->h1_coupling c1_shift Anomeric Carbon (C-1) Chemical Shift start->c1_shift alpha α-Anomer h1_shift->alpha δ ≈ 4.75 ppm beta β-Anomer h1_shift->beta δ ≈ 4.15 ppm h1_coupling->alpha J ≈ 3-4 Hz (axial-equatorial) h1_coupling->beta J ≈ 7-8 Hz (axial-axial) c1_shift->alpha δ ≈ 100.1 ppm c1_shift->beta δ ≈ 104.2 ppm

Figure 2. Logic for anomeric configuration assignment.

The determination of the anomeric configuration (α or β) is a critical step in the structural elucidation of glycosides. For L-fucopyranosides, which adopt a ¹C₄ chair conformation, the orientation of the substituents at the anomeric carbon (C-1) significantly influences key NMR parameters.

In the α-anomer, the methoxy (B1213986) group at C-1 is in an axial position, resulting in an equatorial H-1 proton. The dihedral angle between H-1 and the axial H-2 proton is approximately 60°, leading to a relatively small ³J(H₁,H₂) coupling constant, typically in the range of 3-4 Hz.[3] Conversely, in the β-anomer, the methoxy group is equatorial, placing the H-1 proton in an axial orientation. The trans-diaxial relationship between H-1 and H-2 (dihedral angle ≈ 180°) results in a much larger ³J(H₁,H₂) coupling constant, generally around 7-8 Hz.[3]

The chemical shifts of the anomeric proton and carbon are also diagnostic. The anomeric proton (H-1) of the α-anomer is typically found further downfield (at a higher ppm value) compared to the β-anomer due to the deshielding effect of the axial anomeric substituent. Similarly, the anomeric carbon (C-1) of the β-anomer is generally observed at a lower field (higher ppm) than that of the α-anomer. These predictable trends provide a robust basis for the unambiguous assignment of the anomeric configuration in methyl fucopyranosides.

References

Conformational Landscape of Methyl Fucopyranoside Anomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Fucose, a deoxyhexose, is a critical component of many biologically significant glycans, and understanding the three-dimensional structure of its glycosides is paramount for comprehending their roles in molecular recognition events, such as those involved in cell adhesion, immune responses, and disease pathogenesis. This document summarizes key quantitative data from nuclear magnetic resonance (NMR) spectroscopy and computational modeling, outlines detailed experimental and computational protocols, and presents visual workflows to facilitate a comprehensive understanding of the conformational analysis of these important molecules.

Core Concepts in Conformational Analysis

The conformational behavior of pyranosides is primarily dictated by the puckering of the six-membered ring. For L-fucopyranosides, the two most common chair conformations are designated as ¹C₄ and ⁴C₁. In the ¹C₄ conformation, carbon atoms C1, C2, C3, and C5 are in the plane, with C4 above and the ring oxygen (O5) below. Conversely, in the ⁴C₁ conformation, C1, C2, C3, and C5 are in the plane, with O5 above and C4 below. The relative energies of these and other less stable conformations, such as boat and skew-boat forms, determine the conformational equilibrium in solution.

Experimental validation of these conformations is predominantly achieved through ¹H NMR spectroscopy. The vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitudes are related to the dihedral angles between the coupled protons, a relationship described by the Karplus equation. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing theoretical conformational energies and detailed geometric parameters.

Quantitative Conformational Data

The conformational analysis of both anomers of methyl L-fucopyranoside consistently reveals a strong preference for the ¹C₄ chair conformation in solution. This preference is attributed to the minimization of steric interactions between the axial substituents.

¹H NMR Coupling Constants

The following tables summarize the experimentally determined ³JHH coupling constants for methyl α-L-fucopyranoside and methyl β-L-fucopyranoside in their dominant ¹C₄ conformations. These values are crucial for deducing the dihedral angles and, consequently, the ring pucker.

Table 1: Experimentally Determined ³JHH Coupling Constants (Hz) for Methyl α-L-fucopyranoside in ¹C₄ Conformation

CouplingValue (Hz)
J₁,₂3.5 - 4.0
J₂,₃10.0 - 10.5
J₃,₄3.0 - 3.5
J₄,₅~1
J₅,₆6.5 - 7.0

Table 2: Experimentally Determined ³JHH Coupling Constants (Hz) for Methyl β-L-fucopyranoside in ¹C₄ Conformation

CouplingValue (Hz)
J₁,₂7.5 - 8.0
J₂,₃9.5 - 10.0
J₃,₄3.0 - 3.5
J₄,₅~1
J₅,₆6.5 - 7.0

Note: The reported values are typical ranges found in the literature and may vary slightly depending on the solvent and experimental conditions.

Conformational Energies

Computational studies have quantified the relative energies of different conformations of methyl fucopyranoside anomers. The ¹C₄ chair is consistently found to be the global minimum, with other conformations being significantly higher in energy.

Table 3: Calculated Relative Conformational Energies (kcal/mol) for Methyl α-L-fucopyranoside

ConformationRelative Energy (kcal/mol)
¹C₄ (Chair)0.00
⁴C₁ (Chair)> 5.0
Boat/Skew-Boat> 7.0

Table 4: Calculated Relative Conformational Energies (kcal/mol) for Methyl β-L-fucopyranoside

ConformationRelative Energy (kcal/mol)
¹C₄ (Chair)0.00
⁴C₁ (Chair)> 5.0
Boat/Skew-Boat> 7.0

Note: These values are generally obtained from DFT calculations in the gas phase or with implicit solvent models.

Experimental and Computational Methodologies

A robust conformational analysis relies on a synergistic approach combining experimental NMR data with computational modeling.

NMR Spectroscopy Protocol

A typical protocol for the conformational analysis of methyl fucopyranosides using NMR spectroscopy involves the following steps:

  • Sample Preparation:

    • Dissolve 5-25 mg of the this compound anomer in a suitable deuterated solvent (e.g., D₂O, methanol-d₄) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

    • Ensure the sample is free of particulate matter by filtration if necessary.

    • For quantitative measurements, an internal standard such as trimethylsilylpropanoic acid (TSP) may be added.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to observe the chemical shifts and coupling patterns.

    • Perform two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), to assign all proton resonances.

    • Acquire a high-resolution 1D ¹H spectrum or use spectral deconvolution techniques to accurately measure the ³JHH coupling constants.

    • Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be performed to obtain through-space proton-proton distance information, which further aids in confirming the conformation.

  • Data Analysis:

    • Integrate the 1D ¹H NMR spectrum to determine the relative populations of different conformers if they are in slow exchange.

    • Extract the ³JHH coupling constants from the spectra.

    • Use a generalized Karplus equation, which takes into account the effects of substituent electronegativity, to calculate the corresponding dihedral angles.

    • Compare the experimentally derived dihedral angles with those expected for standard chair and boat conformations to determine the predominant conformation.

Computational Modeling Protocol

Computational modeling provides a theoretical framework for understanding the conformational preferences observed experimentally. A typical workflow is as follows:

  • Structure Building:

    • Generate the initial 3D structures of the this compound anomers in various possible conformations (e.g., ¹C₄, ⁴C₁, boat, and skew-boat).

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimizations and calculate the single-point energies of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p) or higher.

    • Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to better mimic experimental conditions.

  • Conformational Searching (Optional but Recommended):

    • For a more exhaustive exploration of the conformational space, perform a systematic conformational search or run molecular dynamics (MD) simulations.

    • MD simulations, using force fields like GLYCAM or CHARMM, can provide insights into the dynamic behavior of the molecule in solution over time.

  • Analysis:

    • Compare the relative energies of the optimized conformers to identify the global minimum and the energy penalties for other conformations.

    • Calculate theoretical ³JHH coupling constants from the optimized geometries and compare them with the experimental values for validation.

    • Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformer.

Visualizing the Conformational Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the conformational analysis of this compound anomers.

Conformational_Analysis_Workflow cluster_exp Experimental Analysis (NMR) cluster_comp Computational Analysis cluster_analysis Integrated Conformational Model exp_start This compound Sample exp_acq 1D & 2D NMR Data Acquisition (¹H, COSY, TOCSY, NOESY) exp_start->exp_acq exp_proc Spectral Processing & Assignment exp_acq->exp_proc exp_data Extraction of ³JHH & NOE Data exp_proc->exp_data karplus Karplus Equation Application exp_data->karplus comp_start Build Initial 3D Structures (¹C₄, ⁴C₁, Boat, etc.) comp_opt Geometry Optimization & Energy Calculation (DFT/MD) comp_start->comp_opt comp_data Calculated Energies & Geometries comp_opt->comp_data comparison Compare Experimental & Computational Data comp_data->comparison dih_angles Determine Dihedral Angles karplus->dih_angles dih_angles->comparison model Predominant Conformation (e.g., ¹C₄ Chair) comparison->model

A flowchart illustrating the integrated workflow for the conformational analysis of this compound anomers.

Conformational_Equilibrium C14 ¹C₄ Chair (Global Minimum) Boat Boat/Skew-Boat (Higher Energy Intermediates) C14->Boat ΔE > 7 kcal/mol C41 ⁴C₁ Chair (High Energy) Boat->C41 ΔE > 2 kcal/mol

A simplified energy landscape for the conformational equilibrium of this compound anomers.

Conclusion

The conformational analysis of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside reveals a strong and consistent preference for the ¹C₄ chair conformation. This foundational knowledge, derived from a combination of robust experimental NMR data and corroborating computational models, is essential for researchers in glycobiology, medicinal chemistry, and drug development. A thorough understanding of the three-dimensional structure of these fundamental carbohydrate building blocks provides a critical framework for interpreting their biological functions and for the rational design of novel therapeutics and diagnostics that target carbohydrate-mediated processes. The methodologies and data presented in this guide serve as a comprehensive resource for scientists engaged in the study of fucose-containing glycoconjugates.

Unveiling Nature's Sweet Secret: A Technical Guide to the Discovery and Isolation of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the monosaccharide fucose, has garnered interest in the scientific community for its potential applications in glycobiology and drug development. While widely utilized as a synthetic building block, its natural occurrence, particularly in the 'miracle fruit' Synsepalum dulcifurum, presents a compelling case for the exploration of its biosynthesis, bioactivity, and efficient extraction methodologies. This technical guide provides a comprehensive overview of the current knowledge on the discovery and isolation of this compound from natural sources, offering detailed, albeit generalized, experimental protocols and highlighting the existing gaps in quantitative data and specific biological pathway analysis.

Introduction

This compound exists as two anomers, methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. It is structurally a glycoside, where a methyl group is attached to the anomeric carbon of fucose. Although it is frequently synthesized for research and commercial purposes, its presence in the plant kingdom, notably in Synsepalum dulcificum, underscores its role as a natural product.[1][2] This guide aims to consolidate the available information on its natural discovery and provide a framework for its isolation, acknowledging the limited specific data in the current scientific literature.

Natural Occurrence

The primary documented natural source of this compound is the miracle fruit, Synsepalum dulcificum.[1] This plant is renowned for its unique glycoprotein, miraculin, which alters taste perception. While the fruit has undergone extensive phytochemical analysis, revealing a rich profile of flavonoids, phenolic acids, and other glycosides, specific studies detailing the initial discovery and quantification of this compound are scarce.[3][4] General phytochemical screenings have confirmed the presence of glycosides as a class of compounds within the plant, under which this compound falls.[2][3]

Experimental Protocols: Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound from Synsepalum dulcificum is not explicitly available in the current body of scientific literature. However, based on general phytochemical practices for the isolation of glycosides from plant materials, a generalized protocol can be inferred. The following methodology is a composite representation of standard techniques.

General Extraction and Fractionation Workflow

The isolation of this compound from a natural source like Synsepalum dulcificum would typically follow a multi-step process involving extraction, fractionation, and purification.

Extraction_Workflow Source Plant Material (e.g., Synsepalum dulcificum fruit pulp) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Source->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Solvent_Partitioning Aqueous_Fraction Aqueous Fraction (rich in polar glycosides) Solvent_Partitioning->Aqueous_Fraction Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Aqueous_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Pooling Pooling of Fractions containing target compound TLC->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Plant Material Preparation: Fresh or dried fruit pulp of Synsepalum dulcificum should be homogenized or ground into a fine powder to increase the surface area for efficient extraction.

3.2.2. Solvent Extraction:

  • Apparatus: Soxhlet apparatus or maceration setup.

  • Solvent: Methanol or ethanol (B145695) are suitable polar solvents for extracting glycosides.

  • Procedure (Maceration):

    • Soak the powdered plant material in the chosen solvent (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process with fresh solvent three times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

3.2.3. Solvent Partitioning:

  • Purpose: To separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

    • This compound, being a polar glycoside, is expected to be enriched in the n-butanol and/or the final aqueous fraction.

3.2.4. Column Chromatography:

  • Stationary Phase: Silica gel (for normal-phase) or a size-exclusion gel like Sephadex LH-20 are commonly used.

  • Mobile Phase: A gradient of solvents, typically starting with a less polar mixture (e.g., chloroform:methanol) and gradually increasing the polarity.

  • Procedure:

    • Pack the column with the chosen stationary phase slurried in the initial mobile phase.

    • Adsorb the concentrated polar fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions of a specific volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent, which is sensitive to sugars).

3.2.5. Preparative High-Performance Liquid Chromatography (HPLC):

  • Purpose: For final purification of the isolated compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

  • Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds like this compound.

  • Procedure:

    • Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase.

    • Inject the sample into the preparative HPLC system.

    • Collect the peak corresponding to the retention time of a this compound standard.

    • Remove the solvent under vacuum to obtain the purified compound.

Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

Quantitative Data

Currently, there is a significant lack of published quantitative data on the concentration of this compound in Synsepalum dulcificum or any other natural source. The table below is presented as a template for future research, as no comparative data could be found in the existing literature.

Natural SourcePart of OrganismExtraction MethodQuantification MethodThis compound Yield (mg/g dry weight)Reference
Synsepalum dulcificumFruit PulpN/AN/ANot ReportedN/A
Marine Algae (Species)ThallusN/AN/ANot ReportedN/A

N/A: Not Available in the reviewed literature.

Signaling Pathways and Logical Relationships

The specific biological role and any associated signaling pathways of this compound within its natural sources are not well-documented. In a broader context, fucosylated glycans are known to be involved in various biological recognition events. The logical relationship for the potential involvement of this compound in such a process can be visualized as follows:

Biological_Role cluster_Organism Source Organism (e.g., S. dulcificum) Biosynthesis Biosynthesis of This compound MF This compound Biosynthesis->MF Interaction Potential Interaction with Receptor/Enzyme MF->Interaction Response Cellular Response (Hypothetical) Interaction->Response

Caption: Hypothetical biological role of this compound.

Conclusion and Future Perspectives

The discovery of this compound in Synsepalum dulcificum opens avenues for further research into its natural biosynthesis, physiological function, and potential pharmacological applications. This guide provides a foundational, albeit generalized, protocol for its isolation. Future research should focus on:

  • Method Development: Establishing a validated, specific protocol for the efficient isolation and purification of this compound from natural sources.

  • Quantitative Analysis: Determining the concentration of this compound in various parts of Synsepalum dulcificum and exploring other potential natural sources, including marine organisms.

  • Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the methylation of fucose in the source organisms.

  • Bioactivity Screening: Evaluating the biological activities of naturally derived this compound.

Addressing these research gaps will provide a more complete understanding of this intriguing natural product and unlock its full potential for scientific and therapeutic applications.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside is a methylated derivative of fucose, a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell-cell recognition, inflammation, and immune responses. As a stable, synthetically accessible monosaccharide, this compound serves as an invaluable tool in glycobiology and medicinal chemistry. It is frequently employed as a ligand for studying carbohydrate-protein interactions, particularly those involving fucose-binding lectins, and as a fundamental building block for the synthesis of complex fucosylated oligosaccharides and glycoconjugates.[1][2] This guide provides a comprehensive overview of the structure and stereochemistry of this compound, intended to be a foundational resource for researchers in the field.

Core Structure

The fundamental structure of this compound consists of a six-membered pyranose ring, characteristic of the cyclic form of fucose, with a methyl group attached to the anomeric carbon via a glycosidic bond. Fucose itself is a 6-deoxy-galactose, meaning it lacks the hydroxyl group at the C-6 position, which is replaced by a hydrogen atom.

Fischer and Haworth Projections

The open-chain and cyclic forms of fucose, the parent sugar of this compound, can be represented by Fischer and Haworth projections, respectively. These projections are crucial for understanding the stereochemical relationships between the different isomers.[3][4] L-fucose is the naturally occurring enantiomer, while D-fucose is less common.

To convert a Fischer projection to a Haworth projection for a D-sugar, hydroxyl groups on the right in the Fischer projection are drawn pointing down in the Haworth projection, and those on the left are drawn pointing up. For L-sugars, the opposite rule applies. The terminal CH₂OH group (or in the case of fucose, the CH₃ group) is drawn up for D-sugars and down for L-sugars in the pyranose ring.[5][6]

Stereochemistry

The stereochemistry of this compound is multifaceted, defined by the chirality of the fucose core and the configuration at the anomeric center. This gives rise to several stereoisomers with distinct three-dimensional structures and biological activities.

Enantiomers: D- and L-Fucose

Fucose exists as two enantiomers, D-fucose and L-fucose, which are non-superimposable mirror images of each other.[4] Consequently, this compound also exists in D- and L-forms. The vast majority of biologically relevant fucosylated glycans contain L-fucose.

Anomers: α and β

The formation of the cyclic pyranose ring from the open-chain form of fucose creates a new stereocenter at the anomeric carbon (C-1). This gives rise to two anomers, designated as alpha (α) and beta (β). In the Haworth projection of the L-isomer, the α-anomer has the methoxy (B1213986) group at C-1 pointing upwards (axial in the most stable chair conformation), while the β-anomer has the methoxy group pointing downwards (equatorial). For the D-isomer, the α-anomer has the methoxy group pointing downwards (axial), and the β-anomer has it pointing upwards (equatorial).

Chair Conformations

The six-membered pyranose ring of this compound is not planar but adopts a stable chair conformation to minimize steric strain.[7][8] For L-fucopyranosides, the most stable chair conformation is the ¹C₄ form. In this conformation, the substituents on the ring carbons can be either axial (perpendicular to the mean plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of the α and β anomers is influenced by the anomeric effect and steric interactions of the substituents. Generally, substituents prefer to be in the equatorial position to minimize 1,3-diaxial interactions.[9][10]

Quantitative Data

The precise structural features of this compound isomers can be characterized by various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for elucidating stereochemistry and conformation in solution.

Physicochemical Properties
IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]D
Methyl α-L-fucopyranoside 14687-15-1C₇H₁₄O₅178.18153-160-185° to -215° (c=1, H₂O)
Methyl β-L-fucopyranoside 24332-98-7C₇H₁₄O₅178.18121-123+12.5° to +14.0° (c=2, H₂O)
Methyl α-D-fucopyranoside 1128-40-1C₇H₁₄O₅178.18155+193° (c=1, H₂O)
Methyl β-D-fucopyranoside 24332-98-7C₇H₁₄O₅178.18--

Data compiled from various chemical suppliers and databases. Specific rotation can vary slightly based on measurement conditions.

NMR Spectroscopic Data

NMR spectroscopy is a cornerstone for the structural analysis of carbohydrates. The chemical shifts (δ) and coupling constants (J) of the protons (¹H) and carbons (¹³C) are highly sensitive to the stereochemistry and conformation of the molecule. Below are typical ¹H and ¹³C NMR chemical shifts for methyl α-L-fucopyranoside in D₂O.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl α-L-fucopyranoside in D₂O

Atom¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
H-1 / C-1~4.80 (d, J ≈ 3.5 Hz)~100.5
H-2 / C-2~3.85 (dd, J ≈ 3.5, 10.0 Hz)~68.0
H-3 / C-3~3.75 (dd, J ≈ 3.0, 10.0 Hz)~70.0
H-4 / C-4~3.90 (d, J ≈ 3.0 Hz)~72.0
H-5 / C-5~4.20 (q, J ≈ 6.5 Hz)~67.0
H-6 / C-6 (CH₃)~1.25 (d, J ≈ 6.5 Hz)~16.0
OCH₃~3.40 (s)~55.0

Note: These are approximate values and can vary depending on the solvent, temperature, and instrument.[11][12] The small J₁﹐₂ coupling constant is characteristic of an axial-equatorial relationship between H-1 and H-2, confirming the α-anomeric configuration in the ¹C₄ chair conformation.

Experimental Protocols

Synthesis of Methyl α-L-fucopyranoside

A common method for the synthesis of methyl fucopyranosides is the Fischer glycosidation.

Objective: To synthesize methyl α-L-fucopyranoside from L-fucose.

Materials:

Procedure:

  • Reaction Setup: Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid. If using acetyl chloride, it will react with methanol to generate HCl in situ.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.

  • Neutralization: After cooling to room temperature, neutralize the acid catalyst by adding anhydrous sodium carbonate or triethylamine until the solution is no longer acidic.

  • Workup: Filter the mixture to remove the solid base and any insoluble byproducts. Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the α and β anomers and any unreacted starting material.

  • Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and evaporate the solvent to yield methyl α-L-fucopyranoside as a white solid. Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.[13][14]

Visualizations

Chemical Structures and Stereoisomers

methyl_fucopyranoside_isomers cluster_L L-Fucopyranosides cluster_D D-Fucopyranosides alpha-L beta-L alpha-L->beta-L Anomers alpha-D alpha-L->alpha-D Enantiomers beta-D beta-L->beta-D Enantiomers alpha-L_label Methyl α-L-fucopyranoside beta-L_label Methyl β-L-fucopyranoside alpha-D->beta-D Anomers alpha-D_label Methyl α-D-fucopyranoside beta-D_label Methyl β-D-fucopyranoside

Caption: Stereoisomers of this compound.

Experimental Workflow: Studying Carbohydrate-Protein Interactions

workflow A Synthesis & Purification of this compound Isomers C Interaction Analysis A->C B Protein Expression & Purification (e.g., Lectin) B->C D Isothermal Titration Calorimetry (ITC) C->D Biophysical Techniques E Surface Plasmon Resonance (SPR) C->E Biophysical Techniques F NMR Spectroscopy (e.g., STD-NMR, HSQC Titration) C->F Biophysical Techniques G Structural Studies C->G J Determination of Binding Affinity (Kd), Thermodynamics, and Binding Site D->J E->J F->J H X-ray Crystallography of Protein-Ligand Complex G->H I Computational Modeling & Docking G->I H->J I->J

Caption: Workflow for studying carbohydrate-protein interactions.

Signaling Pathway Involvement (Conceptual)

signaling_pathway cluster_cell Cell Membrane Receptor Fucose-binding Receptor (e.g., Selectin) Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Activates Glycoprotein Cell Surface Glycoprotein (Fucosylated) Glycoprotein->Receptor Binds Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Adhesion, Signaling) Gene_Expression->Cellular_Response Leads to Ligand Methyl α-L-fucopyranoside (Competitive Inhibitor) Ligand->Receptor Blocks Binding

Caption: Inhibition of fucose-mediated cell signaling.

Conclusion

This compound, in its various stereoisomeric forms, represents a cornerstone of modern glycobiology research. A thorough understanding of its structure, stereochemistry, and conformational preferences is paramount for the rational design of experiments aimed at dissecting the roles of fucosylated glycans in health and disease. This guide provides a foundational overview to aid researchers in their endeavors, from the synthesis and characterization of these essential molecules to their application in studying complex biological systems.

References

Stability of Methyl Fucopyranosides in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and enzymatic stability of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Understanding the stability of these glycosides is critical for their application in glycobiology research, as reference standards, and in the formulation of therapeutics where glycosidic linkages are present. This document outlines the primary degradation pathways, factors influencing stability, and detailed experimental protocols for stability assessment.

Introduction to Methyl Fucopyranoside Stability

Methyl L-fucopyranosides are derivatives of L-fucose, a deoxyhexose sugar integral to many biological processes, including cell adhesion and signaling. These compounds serve as valuable tools in glycobiology and are noted for their general stability, which is a key attribute in their use for enhancing the bioavailability and performance of glycosylated drugs.[1] However, the glycosidic bond is susceptible to cleavage under certain chemical and enzymatic conditions. This guide explores the kinetics and mechanisms of this degradation. The stability is primarily dictated by the integrity of the anomeric linkage, which can be cleaved through acid-catalyzed hydrolysis, and in specific cases, alkaline hydrolysis or enzymatic action.

Fundamentals of Glycosidic Bond Stability

A glycosidic bond is a covalent bond that joins a carbohydrate molecule to another group, which can be another carbohydrate or a non-carbohydrate moiety (the aglycone). In this compound, the aglycone is a simple methyl group. The stability of this bond is influenced by several factors:

  • pH: The bond is most susceptible to hydrolysis under acidic conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]

  • Anomeric Configuration (α vs. β): The stereochemistry at the anomeric carbon (C1) can significantly influence the rate of both chemical and enzymatic cleavage.

  • Stereochemistry: The relative orientation of adjacent hydroxyl groups can impact reactivity, particularly under alkaline conditions.

Chemical Stability and Hydrolysis Mechanisms

The primary non-enzymatic degradation pathway for this compound in solution is hydrolysis, which can be catalyzed by acid or, under more forcing conditions, by base.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the most common degradation pathway for glycosides. The reaction proceeds via an A-1 mechanism, which involves a rapid, reversible protonation of the glycosidic oxygen atom, followed by a slow, rate-determining cleavage of the C1-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water to yield the free sugar (L-fucose) and methanol. The overall reaction follows first-order kinetics.[3]

G

The rate of acid hydrolysis is highly dependent on the stability of the oxocarbenium ion intermediate and steric factors. While specific kinetic data for this compound is not extensively published, studies on related complex fucosides demonstrate the lability of the fucosyl linkage under mild acid.

Compound/ProcessConditionRate Constant (k)Reference
Defucosylation of fucosylated glycosaminoglycan0.1 M H₂SO₄, 100°C0.0223 h⁻¹[4]
Alkaline Hydrolysis

Glycosidic bonds are generally considered stable under basic conditions. However, at high temperatures and strong alkali concentrations, hydrolysis can occur. The mechanism and rate are highly dependent on the stereochemistry at C1 and C2.

For methyl glycopyranosides, if the C1-aglycone (methoxy group) and the C2-hydroxyl group are in a trans relationship, a rapid degradation pathway is available. The C2-alkoxide, formed in strong base, can act as an intramolecular nucleophile, displacing the methoxy (B1213986) group to form a highly reactive 1,2-epoxide (anhydro-sugar) intermediate.[5] This intermediate is then rapidly hydrolyzed.

  • Methyl α-L-fucopyranoside: The C1-OMe (axial) and C2-OH (equatorial) are cis. It lacks the trans arrangement and is therefore relatively stable to base.

  • Methyl β-L-fucopyranoside: The C1-OMe (axial) and C2-OH (axial) are trans. This anomer is susceptible to degradation via the 1,2-epoxide mechanism and is expected to be significantly less stable than the α-anomer in strong alkali.[5]

G

Studies on various methyl glycosides in 10% sodium hydroxide (B78521) at 170°C confirm that trans C1/C2 isomers react much faster than their cis counterparts.

Methyl GlycosideC1/C2 RelationshipRelative Rate of Alkaline Hydrolysis (k_rel)
α-D-Glucopyranosidetrans1.00
β-D-Glucopyranosidecis0.03
α-D-Mannopyranosidecis0.02
β-D-Mannopyranosidetrans0.44
α-D-Galactopyranosidecis0.05
β-D-Galactopyranosidetrans1.48

Data adapted from studies on various methyl glycopyranosides, illustrating the stereochemical effect.[5]

Enzymatic Stability

In biological systems, the stability of this compound is dictated by the presence of specific glycoside hydrolases called fucosidases. α-L-fucosidases (EC 3.2.1.51) specifically recognize and cleave the α-L-fucosidic linkage. This enzymatic hydrolysis is extraordinarily efficient compared to chemical hydrolysis.[5] The stability of methyl α-L-fucopyranoside in a biological matrix is therefore low if α-fucosidases are present. Conversely, it will be stable in the presence of enzymes that target other linkages (e.g., β-fucosidases or other glycosidases).

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions (forced degradation) and analyzing the loss of the parent compound and the formation of degradation products over time.[6][7][8]

G

Protocol for Acid Hydrolysis Kinetic Study
  • Preparation: Prepare a 10 mg/mL stock solution of methyl α-L-fucopyranoside in deionized water. Prepare a 2.0 M HCl solution.

  • Reaction Setup: In a series of sealed reaction vials, add the appropriate volume of stock solution and 2.0 M HCl to achieve a final fucoside concentration of 1 mg/mL and a final acid concentration of 1.0 M.

  • Incubation: Place the vials in a thermostatically controlled heating block or water bath set to a specified temperature (e.g., 80°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove one vial from the heat.

  • Quenching: Immediately place the vial in an ice bath to stop the reaction. Neutralize the sample by adding an equimolar amount of NaOH solution (e.g., 2.0 M NaOH).

  • Analysis: Dilute the quenched sample with the mobile phase and analyze using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Processing: Plot the natural logarithm of the fucoside concentration versus time. The negative of the slope of this line represents the first-order rate constant (k).

Protocol for Enzymatic Hydrolysis Assay

This protocol is adapted from standard α-fucosidase assays.[9]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Citrate Buffer, pH 5.5 at 25°C.

    • Substrate Solution: 10 mM Methyl α-L-fucopyranoside in Assay Buffer.

    • Enzyme Solution: Immediately before use, prepare a solution of α-L-fucosidase (from a commercial source) at a suitable concentration (e.g., 0.02 - 0.04 units/mL) in cold Assay Buffer.

    • Stop Solution: 200 mM Borate buffer, pH 9.8.

  • Reaction:

    • Equilibrate the Assay Buffer and Substrate Solution to 25°C.

    • In a microcentrifuge tube, mix 400 µL of Assay Buffer and 500 µL of Substrate Solution.

    • Initiate the reaction by adding 100 µL of the Enzyme Solution. Mix gently.

    • Incubate at 25°C for exactly 10 minutes.

  • Quenching: Stop the reaction by adding 1.0 mL of ice-cold acetonitrile (B52724) to precipitate the enzyme, or by boiling the sample for 5 minutes. Centrifuge to pellet the denatured protein.

  • Analysis: Analyze the supernatant for the amount of L-fucose released using an appropriate method, such as HPAEC-PAD.[10]

Analytical Method: HPLC for Fucoside and Fucose

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is ideal for the direct, sensitive quantification of underivatized carbohydrates.[10]

  • System: An ion chromatography system equipped with a gold working electrode and Ag/AgCl reference electrode.

  • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

  • Mobile Phase: An isocratic or gradient elution using sodium hydroxide and sodium acetate. A typical starting condition could be 16 mM NaOH.

  • Detection: Pulsed amperometry using a standard carbohydrate waveform.

  • Quantification: The concentration of this compound and its degradation product, L-fucose, are determined by comparing peak areas to those of known concentration standards.

Conclusion

Methyl L-fucopyranosides are robust compounds under neutral and mildly basic conditions, making them suitable for a wide range of applications. However, their stability is compromised under acidic conditions, where they undergo first-order hydrolysis to yield L-fucose and methanol. A critical consideration for researchers is the differential stability of the anomers under strongly alkaline conditions; the methyl β-L-fucopyranoside is significantly more labile than its α-counterpart due to a facile intramolecular degradation mechanism. In biological contexts, stability is low in the presence of specific α-L-fucosidases. A thorough understanding of these stability profiles, assessed through rigorous experimental protocols, is essential for the effective use of methyl fucopyranosides in research and pharmaceutical development.

References

The Pivotal Role of Methyl Fucopyranoside in Advancing Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate world of glycobiology, understanding the nuanced interactions between carbohydrates and proteins is paramount to unraveling complex biological processes and developing novel therapeutics. Among the vast array of tools available to researchers, methyl fucopyranoside, a chemically stable derivative of the monosaccharide fucose, has emerged as an indispensable molecular probe. This technical guide provides an in-depth exploration of the role of this compound in glycobiology research, offering a comprehensive overview of its applications, quantitative interaction data, detailed experimental protocols, and visual representations of its involvement in key biological pathways.

Core Applications in Glycobiology

This compound, existing as either the α- or β-anomer, serves as a versatile tool for investigating a wide range of biological phenomena. Its primary utility stems from its ability to act as a stable mimic of the fucose residue found in complex glycans, allowing for the specific interrogation of fucose-binding proteins known as lectins.

Key application areas include:

  • Lectin Specificity and Inhibition: Methyl fucopyranosides are widely used to characterize the binding specificity of fucose-binding lectins and to act as competitive inhibitors in functional assays. This is crucial for understanding the role of lectins in processes such as cell-cell recognition, immune responses, and pathogen adhesion.[1][2]

  • Fucosyltransferase Inhibition: As structural analogs of fucose, these compounds can be employed to study and potentially inhibit fucosyltransferases, the enzymes responsible for attaching fucose to glycan chains.[3][4] The dysregulation of fucosylation is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets.[3][5]

  • Cell Adhesion Studies: Fucosylated glycans, such as the sialyl Lewis X antigen, are critical for selectin-mediated cell adhesion, a key process in inflammation and cancer metastasis.[5][6][7][8] this compound can be used to competitively inhibit these interactions, providing insights into the adhesion cascade.

  • Drug Development: By serving as a foundational scaffold, this compound is utilized in the design and synthesis of more complex glycomimetics and fucosylated oligosaccharides with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2]

  • Microbial Pathogenesis: The adhesion of pathogens, such as Pseudomonas aeruginosa, to host cells is often mediated by fucose-specific lectins.[9][10][11][12][13] this compound can be used to disrupt these interactions and inhibit processes like biofilm formation.[9][13]

Quantitative Data on this compound Interactions

The precise quantification of the binding affinity between this compound and its protein targets is essential for interpreting experimental results and for the rational design of more potent inhibitors. The dissociation constant (Kd) is a key parameter used to describe this affinity, with a lower Kd value indicating a stronger binding interaction.

LigandLectinMethodDissociation Constant (Kd)Reference
Methyl-α-L-fucopyranosideRalstonia solanacearum lectin (RSL)Isothermal Titration Calorimetry (ITC)2.5 x 10⁻⁷ M[2]

Note: The binding affinities of methyl fucopyranosides to various other lectins and fucosyltransferases have been studied, but publicly available, specific Kd or IC50 values for the methyl glycoside itself are often embedded within broader studies on more complex fucosylated structures. The value presented here is a direct measurement for the methyl glycoside.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC) for Measuring Lectin-Carbohydrate Binding Affinity

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3][14][15][16][17][18][19]

Materials:

  • Isothermal Titration Calorimeter

  • Purified lectin of interest

  • This compound

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4)

  • Syringes and sample cells for the ITC instrument

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified lectin against the chosen ITC buffer to ensure a precise buffer match between the protein and ligand solutions.

    • Prepare a stock solution of this compound in the same dialysis buffer.

    • Determine the accurate concentrations of both the lectin and this compound solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and precise weighing for the sugar).

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the lectin solution into the sample cell of the calorimeter. A typical starting concentration is in the range of 10-100 µM.

    • Load the this compound solution into the injection syringe. The concentration should be 10-20 times higher than the lectin concentration to ensure saturation is reached during the titration.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Data Acquisition:

    • Perform an initial injection to account for any initial mixing effects.

    • Proceed with a series of injections of the this compound solution into the lectin solution. The instrument will measure the heat change associated with each injection.

    • Continue the titration until the binding sites on the lectin are saturated, indicated by a return of the heat of reaction to the baseline heat of dilution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.

    • This analysis will yield the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR) for Analyzing Lectin-Carbohydrate Interactions

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time.[4][20][21][22][23][24][25][26][27] It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Purified lectin

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling reagents (EDC, NHS) and ethanolamine (B43304)

  • Regeneration solution (e.g., a high concentration of a simple sugar or a low pH buffer)

Protocol:

  • Lectin Immobilization:

    • Activate the surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the purified lectin solution over the activated surface to allow for covalent coupling via primary amine groups. The protein concentration and contact time will determine the immobilization level.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of this compound over the immobilized lectin surface. The SPR instrument will detect changes in the refractive index at the sensor surface as the sugar binds to the lectin.

    • After each injection, allow for a dissociation phase where the running buffer flows over the surface, and the dissociation of the sugar is monitored.

  • Surface Regeneration:

    • Inject a regeneration solution to remove any remaining bound this compound from the lectin surface, preparing it for the next injection cycle. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without denaturing the immobilized lectin.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed using the instrument's software.

    • By fitting the association and dissociation curves for each concentration, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.

Visualizing the Role of this compound in Biological Systems

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathway: Inhibition of P-selectin Mediated Leukocyte Adhesion

This diagram illustrates the role of P-selectin in mediating the initial tethering and rolling of leukocytes on the endothelial surface during inflammation, a process dependent on the interaction between P-selectin and fucosylated ligands like PSGL-1. Methyl-α-L-fucopyranoside can act as a competitive inhibitor in this pathway.

P_selectin_inhibition cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte Endothelium Endothelium P_selectin P-selectin Adhesion Leukocyte Tethering & Rolling P_selectin->Adhesion Mediates Leukocyte Leukocyte PSGL1 PSGL-1 (fucosylated ligand) PSGL1->P_selectin Binds to Inflammatory_Signal Inflammatory Signal (e.g., TNF-α, LPS) Inflammatory_Signal->P_selectin Upregulates Me_Fuc Methyl-α-L-fucopyranoside (Inhibitor) Me_Fuc->P_selectin Competitively Inhibits Binding

Caption: Inhibition of P-selectin mediated leukocyte adhesion by methyl-α-L-fucopyranoside.

Signaling Pathway: Disruption of Pseudomonas aeruginosa Biofilm Formation

This diagram shows the role of the fucose-binding lectin LecB in the formation of P. aeruginosa biofilms. Methyl-α-L-fucopyranoside can interfere with this process by blocking the action of LecB.

Pa_biofilm_inhibition Planktonic_Pa Planktonic P. aeruginosa Attachment Initial Attachment Planktonic_Pa->Attachment LecB LecB (Fucose-binding lectin) Planktonic_Pa->LecB Produces Microcolony Microcolony Formation Attachment->Microcolony Biofilm Mature Biofilm Microcolony->Biofilm Host_Glycans Host Fucosylated Glycans LecB->Host_Glycans Binds to Me_Fuc Methyl-α-L-fucopyranoside (Antagonist) Me_Fuc->LecB Inhibits Host_Glycans->Attachment Mediates

Caption: Inhibition of P. aeruginosa biofilm formation by methyl-α-L-fucopyranoside.

Experimental Workflow: Glycan Microarray with Competitive Inhibition

This diagram outlines the workflow for a glycan microarray experiment where methyl-α-L-fucopyranoside is used as a competitive inhibitor to validate the specificity of a fucose-binding protein.

Glycan_Microarray_Workflow cluster_prep Array Preparation cluster_binding Binding Assay cluster_analysis Analysis Array_Fabrication 1. Glycan Array Fabrication (Immobilized fucosylated glycans) Blocking 2. Blocking of Non-specific Sites Array_Fabrication->Blocking Incubation 4. Incubate Array with Lectin (Control) Blocking->Incubation Incubation_Inhibitor 4b. Incubate Array with Lectin + this compound Blocking->Incubation_Inhibitor Lectin_Prep 3. Prepare Fluorescently-labeled Lectin Solution Lectin_Prep->Incubation Lectin_Prep->Incubation_Inhibitor Washing 5. Wash to Remove Unbound Lectin Incubation->Washing Incubation_Inhibitor->Washing Scanning 6. Scan Array for Fluorescence Washing->Scanning Data_Analysis 7. Data Analysis (Compare fluorescence intensity) Scanning->Data_Analysis

References

A Beginner's Guide to the Synthesis of Methyl α-L-fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic synthesis of methyl α-L-fucopyranoside, a valuable carbohydrate derivative with applications in glycobiology and drug discovery. The content is specifically tailored for individuals with a foundational understanding of organic chemistry, offering a straightforward and accessible approach to this glycosylation reaction.

Introduction

Methyl α-L-fucopyranoside is a methylated form of L-fucose, a deoxy hexose (B10828440) sugar found in a variety of naturally occurring glycans. The alpha-anomeric linkage is of particular interest in the study of carbohydrate-protein interactions and the development of therapeutic agents. This guide will focus on the Fischer glycosylation method, a direct and cost-effective approach for the synthesis of methyl glycosides, making it an ideal starting point for researchers new to carbohydrate chemistry.

Synthetic Pathway: Fischer Glycosylation

The Fischer glycosylation is a classic acid-catalyzed reaction between a reducing sugar and an alcohol. In this case, L-fucose is treated with methanol (B129727) in the presence of a strong acid catalyst to yield a mixture of methyl fucopyranosides. The reaction proceeds through a thermodynamic equilibrium, and prolonged reaction times favor the formation of the more stable pyranoside ring structure over the furanoside form. Furthermore, due to the anomeric effect, the α-anomer is often the major product in the pyranoside series.

For a simplified and environmentally friendly work-up, the use of an acidic ion-exchange resin, such as Dowex® 50W-X8 (H+ form), is recommended. This heterogeneous catalyst can be easily removed by filtration, eliminating the need for a neutralization step.

Experimental Protocol

This section details a beginner-friendly protocol for the synthesis of methyl α-L-fucopyranoside via Fischer glycosylation.

Materials:

  • L-fucose

  • Anhydrous methanol (MeOH)

  • Dowex® 50W-X8 (H+ form) resin

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-fucose in anhydrous methanol.

  • Catalyst Addition: Add Dowex® 50W-X8 (H+ form) resin to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours, when the starting material is consumed), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture through a Büchner funnel to remove the Dowex resin. Wash the resin with methanol to recover any adsorbed product.

  • Neutralization: Although using a resin catalyst minimizes acidity, it is good practice to add a small amount of solid sodium bicarbonate to the filtrate and stir for 15-20 minutes to neutralize any residual acid.

  • Solvent Evaporation: Filter the mixture to remove the sodium bicarbonate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup.

Purification:

The crude product will be a mixture of α- and β-anomers of methyl L-fucopyranoside, and potentially some furanoside forms. Separation of the desired α-anomer is typically achieved by silica gel column chromatography.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent system. A common solvent system for separating fucopyranoside anomers is a gradient of methanol in dichloromethane.

  • Loading: Dissolve the crude syrup in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the desired product. The α-anomer is typically less polar and will elute before the β-anomer.

  • Isolation: Combine the pure fractions containing the α-anomer and evaporate the solvent to yield the purified methyl α-L-fucopyranoside as a white solid.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of methyl α-L-fucopyranoside.

Table 1: Reaction Parameters and Yield

ParameterValue
Reactants L-fucose, Anhydrous Methanol
Catalyst Dowex® 50W-X8 (H+ form)
Reaction Temperature Reflux (approx. 65 °C)
Typical Reaction Time 16-24 hours
Typical Yield of α-anomer 50-60% (after purification)

Table 2: Characterization of Methyl α-L-fucopyranoside

PropertyValue
Molecular Formula C₇H₁₄O₅
Molecular Weight 178.18 g/mol
Appearance White crystalline solid
Melting Point 158-160 °C
Specific Optical Rotation [α]²⁰_D-190° to -196° (c=1 in H₂O)
¹H NMR (500 MHz, D₂O) δ (ppm) 4.77 (d, J=3.8 Hz, 1H, H-1), 3.86 (dd, J=10.5, 3.8 Hz, 1H, H-2), 3.79 (dd, J=10.5, 3.3 Hz, 1H, H-3), 3.72 (q, J=6.6 Hz, 1H, H-5), 3.68 (d, J=3.3 Hz, 1H, H-4), 3.41 (s, 3H, OCH₃), 1.25 (d, J=6.6 Hz, 3H, H-6)
¹³C NMR (125 MHz, D₂O) δ (ppm) 100.1 (C-1), 71.3 (C-4), 69.8 (C-3), 68.1 (C-2), 66.2 (C-5), 55.4 (OCH₃), 15.6 (C-6)

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of methyl α-L-fucopyranoside.

Synthesis_Workflow Start L-fucose Reaction Fischer Glycosylation (Reflux) Start->Reaction Reagents MeOH, Dowex® H+ Reagents->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Neutralization Neutralization (NaHCO3) Filtration->Neutralization Evaporation Evaporation Neutralization->Evaporation Crude Crude Product (Anomeric Mixture) Evaporation->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Product Methyl α-L-fucopyranoside Purification->Product

Caption: Workflow for the synthesis of methyl α-L-fucopyranoside.

Reaction_Mechanism cluster_0 Protonation and Water Elimination cluster_1 Nucleophilic Attack and Deprotonation Fucose L-Fucose (Hemiacetal) ProtonatedFucose Protonated Hemiacetal Fucose->ProtonatedFucose H+ Oxocarbenium Oxocarbenium Ion ProtonatedFucose->Oxocarbenium - H2O ProtonatedGlycoside Protonated Methyl Fucopyranoside Oxocarbenium->ProtonatedGlycoside Nucleophilic Attack Methanol Methanol (MeOH) Methanol->ProtonatedGlycoside FinalProduct Methyl α/β-L-fucopyranoside ProtonatedGlycoside->FinalProduct - H+

Caption: Simplified mechanism of Fischer glycosylation.

A Technical Guide to Methyl α-L-Fucopyranoside: Commercial Availability, Purity, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl α-L-fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, is a crucial tool in glycobiology and related fields. Its unique structural properties make it an invaluable resource for investigating complex biological processes, including cell signaling, immune responses, and inflammation. This technical guide provides an in-depth overview of the commercial sources and purity of methyl α-L-fucopyranoside, detailed experimental protocols for its synthesis and purification, and its application in studying cellular adhesion pathways.

Commercial Sources and Purity

Methyl α-L-fucopyranoside is readily available from a variety of commercial suppliers that cater to the research and pharmaceutical industries. The purity of the commercially available product is typically high, often exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of prominent suppliers and their typical product specifications.

SupplierStated PurityAnalytical Method
MOLNOVA 98%HPLC, NMR[1]
Chem-Impex ≥ 98%HPLC
Tokyo Chemical Industry (TCI) >98.0%HPLC[2][3][4]
Glycon Biochemicals >99%HPLC[5]
Santa Cruz Biotechnology Not specifiedN/A
Carbosynth >98%N/A
Sigma-Aldrich (Merck) ≥97% (for related compounds)TLC[6]

It is standard practice for suppliers to provide a Certificate of Analysis (CoA) with each batch, detailing the specific purity and the analytical methods used for its determination. Researchers should always consult the lot-specific CoA for the most accurate information.

Synthesis and Purification: A Detailed Protocol

The most common and established method for the synthesis of methyl α-L-fucopyranoside is the Fischer glycosidation of L-fucose with methanol (B129727) in the presence of an acid catalyst.[1][7][8][9] This reaction is a classic method for the preparation of glycosides from unprotected monosaccharides.

Experimental Protocol: Fischer Glycosidation of L-Fucose

Materials:

  • L-fucose

  • Anhydrous methanol (MeOH)

  • Strong acid catalyst (e.g., Dowex 50W-X8 resin, concentrated sulfuric acid, or methanolic HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Activated charcoal

  • Solvents for recrystallization (e.g., ethanol, methanol/diethyl ether)

Procedure:

  • Reaction Setup: A suspension of L-fucose in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: A catalytic amount of a strong acid is added to the mixture. The use of an acidic ion-exchange resin like Dowex 50W-X8 is often preferred as it simplifies the workup.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, the mixture is cooled to room temperature. If a resin catalyst was used, it is simply removed by filtration. If a soluble acid catalyst was used, the reaction is neutralized by the careful addition of a base, such as sodium bicarbonate, until the pH is neutral.

  • Workup: The neutralized mixture is filtered to remove any salts, and the filtrate is concentrated under reduced pressure to yield a syrup.

  • Decolorization: The crude syrup can be dissolved in a minimal amount of hot solvent and treated with activated charcoal to remove colored impurities. The charcoal is subsequently removed by hot filtration.[10]

  • Purification by Recrystallization: The decolorized syrup is purified by recrystallization.[5][10][11] This is typically achieved by dissolving the syrup in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly. The addition of a less polar co-solvent (e.g., diethyl ether) can aid in precipitation. The resulting crystals of methyl α-L-fucopyranoside are collected by filtration, washed with a cold solvent, and dried under vacuum.

The workflow for the synthesis and purification of methyl α-L-fucopyranoside is illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification L-Fucose L-Fucose Reaction_Mixture Reaction Mixture (Reflux) L-Fucose->Reaction_Mixture Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Reaction_Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Filtration_1 Filtration Neutralization->Filtration_1 Concentration Concentration (Crude Product) Filtration_1->Concentration Decolorization Decolorization (Activated Charcoal) Concentration->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Recrystallization Recrystallization Hot_Filtration->Recrystallization Final_Product Pure Methyl α-L-Fucopyranoside Recrystallization->Final_Product

Caption: Synthesis and purification workflow for methyl α-L-fucopyranoside.

Role in Cell Signaling: Inhibition of Selectin-Mediated Adhesion

Methyl α-L-fucopyranoside plays a significant role in the study of carbohydrate-protein interactions, which are fundamental to many cell signaling events.[1][12][13] One of the most well-documented applications is in the investigation of selectin-mediated cell adhesion, a critical process in the inflammatory response.

Selectins are a family of cell adhesion molecules (lectins) that recognize and bind to fucosylated carbohydrate structures on the surface of other cells.[2] This interaction is the initial step in the process of leukocyte "rolling" along the vascular endothelium, which precedes their extravasation into tissues during inflammation. The binding specificity of selectins for fucosylated ligands makes methyl α-L-fucopyranoside and its derivatives valuable tools for studying and potentially inhibiting these interactions.

Methyl α-L-fucopyranoside can act as a competitive inhibitor, binding to the lectin domain of selectins and thereby preventing them from interacting with their natural carbohydrate ligands on leukocytes. This inhibitory action can disrupt the cell adhesion cascade.

The diagram below illustrates the inhibitory effect of methyl α-L-fucopyranoside on selectin-mediated leukocyte adhesion.

Caption: Inhibition of selectin-mediated cell adhesion by methyl α-L-fucopyranoside.

References

An In-Depth Technical Guide to Methyl α-L-fucopyranoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the chemical properties, synthesis, biological significance, and experimental applications of Methyl α-L-fucopyranoside, a key monosaccharide derivative in glycobiology and pharmaceutical research.

Core Compound Data

Methyl α-L-fucopyranoside is a methylated derivative of L-fucose, a deoxyhexose sugar that plays a critical role in a multitude of biological processes. This guide provides an in-depth look at its characteristics and applications, tailored for researchers, scientists, and professionals in drug development.

PropertyValueSource(s)
CAS Number 14687-15-1[1]
Molecular Weight 178.18 g/mol [1]
Molecular Formula C₇H₁₄O₅[1]
Appearance White to off-white crystalline powder
Melting Point 153 - 160 °C
Purity >98.0% (HPLC)
Synonyms Methyl alpha-L-fucoside, (2R,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol, Alpha-L-Methyl-Fucose[1]

Synthesis and Manufacturing

The synthesis of methyl α-L-fucopyranoside is primarily achieved through well-established glycosylation reactions. Two classical and widely employed methods are the Fischer glycosidation and the Koenigs-Knorr reaction.

Fischer Glycosidation

The Fischer glycosidation involves the reaction of an unprotected aldose or ketose (in this case, L-fucose) with an alcohol (methanol) in the presence of an acid catalyst.[2] This equilibrium process is a straightforward method for preparing methyl glycosides.[2]

Conceptual Workflow for Fischer Glycosidation:

Fischer_Glycosidation Fucose L-Fucose Reaction Reaction Mixture Fucose->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Acid Acid Catalyst (e.g., HCl) Acid->Reaction Product Methyl α/β-L-fucopyranoside Mixture Reaction->Product Equilibrium Purification Chromatographic Purification Product->Purification FinalProduct Methyl α-L-fucopyranoside Purification->FinalProduct Selectin_Signaling cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte P_selectin P-Selectin PSGL1 PSGL-1 (Fucosylated) P_selectin->PSGL1 Binding Src Src Family Kinases PSGL1->Src Activation MAPK MAPK Pathway Src->MAPK Integrin_inactive Integrin (Inactive) MAPK->Integrin_inactive Inside-out Signaling Integrin_active Integrin (Active) Integrin_inactive->Integrin_active Conformational Change Notch_Signaling cluster_signal_sending Signal-Sending Cell cluster_signal_receiving Signal-Receiving Cell Delta Delta Ligand Notch_Fuc_GlcNAc Elongated O-fucose Delta->Notch_Fuc_GlcNAc Enhanced Binding Jagged Jagged Ligand Jagged->Notch_Fuc_GlcNAc Inhibited Binding Notch Notch Receptor POFUT1 POFUT1 Notch->POFUT1 Notch_Fuc O-fucosylated Notch POFUT1->Notch_Fuc Adds O-fucose Fringe Fringe Fringe->Notch_Fuc_GlcNAc Adds GlcNAc Notch_Fuc->Fringe Cleavage Proteolytic Cleavage Notch_Fuc_GlcNAc->Cleavage NICD NICD Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Transcription Target Gene Transcription Nucleus->Transcription

References

Introduction to the biological functions of fucosylation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of Fucosylation

Executive Summary

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification involved in a vast array of biological processes.[1][2] This modification, catalyzed by a family of fucosyltransferases (FUTs), generates immense structural diversity in glycoproteins and glycolipids, thereby modulating their functions.[3][4] Fucosylated glycans are integral to cell-cell recognition, signal transduction, immune responses, and host-pathogen interactions.[3][4][[“]] Aberrant fucosylation is a hallmark of numerous pathological states, including cancer and inflammation, making it a focal point for biomarker discovery and therapeutic development.[1][2] This guide provides a comprehensive overview of the core biological functions of fucosylation, details its role in disease, outlines key experimental methodologies for its study, and explores its significance in the development of next-generation therapeutics.

The Fundamentals of Fucosylation

Fucosylation is the covalent attachment of L-fucose, a 6-deoxy hexose, to various glycoconjugates.[6] This process is not template-driven like protein synthesis but is instead controlled by the expression and activity of specific enzymes and the availability of the sugar donor, GDP-fucose.

GDP-Fucose Biosynthesis

Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.[6]

  • De Novo Pathway : This is the principal route, accounting for approximately 90% of cellular GDP-fucose.[6] It converts GDP-mannose to GDP-fucose in a two-enzyme, three-step reaction.[6][7]

  • Salvage Pathway : This pathway utilizes free L-fucose, often derived from dietary sources or the degradation of fucosylated glycoconjugates, to generate GDP-fucose.[8]

G cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus GDP_Mannose GDP-Mannose Intermediate GDP-4-keto-6-deoxymannose GDP_Mannose->Intermediate GMDS GDP_Fucose_DN GDP-Fucose Intermediate->GDP_Fucose_DN FX Protein (TSTA3) GDP_Fucose_Pool GDP-Fucose Pool GDP_Fucose_DN->GDP_Fucose_Pool Free_Fucose L-Fucose Fucose_1_P Fucose-1-Phosphate Free_Fucose->Fucose_1_P FUK GDP_Fucose_S GDP-Fucose Fucose_1_P->GDP_Fucose_S FPGT GDP_Fucose_S->GDP_Fucose_Pool Fucosylated_Glycan Fucosylated Glycan GDP_Fucose_Pool->Fucosylated_Glycan FUTs Glycan Acceptor Glycan Glycan->Fucosylated_Glycan

Caption: GDP-Fucose biosynthesis pathways.
Fucosyltransferases (FUTs) and Linkage Types

In mammals, 13 different FUTs catalyze the transfer of fucose from GDP-fucose to acceptor glycans.[6] The resulting fucosylation can be broadly categorized based on the linkage type, which dictates the biological function.

  • Core Fucosylation (α1,6-linkage) : Catalyzed exclusively by FUT8, this involves adding fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[3][9] Core fucosylation is critical for modulating the activity of glycoproteins like growth factor receptors and antibodies.[9][10]

  • Terminal Fucosylation : This involves adding fucose to the outer arms of glycan chains.

    • α1,2-linkage : Catalyzed by FUT1 and FUT2, forming the H-type antigens of the ABO blood group system.[11]

    • α1,3/α1,4-linkage : Catalyzed by FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9, forming Lewis antigens such as sialyl Lewis X (sLeX), a critical ligand for selectin-mediated cell adhesion.[10][11][12]

  • O-Fucosylation : A distinct type where fucose is directly attached to serine or threonine residues on proteins, notably on Epidermal Growth Factor-like (EGF) and Thrombospondin Type 1 Repeats (TSRs). This is mediated by Protein O-Fucosyltransferases (POFUTs) and is crucial for Notch signaling.[1][7]

G N_Glycan Asn GlcNAc GlcNAc Man Man Man α1-3 Arm α1-6 Arm Core_Fuc Fuc (α1,6) N_Glycan:GlcNAc1->Core_Fuc Core Fucosylation Terminal_Fuc Fuc (α1,2/3/4) N_Glycan:Arm1->Terminal_Fuc Terminal Fucosylation FUT8_node FUT8 FUT8_node->Core_Fuc Terminal_FUT_node Terminal FUTs Terminal_FUT_node->Terminal_Fuc

Caption: Core vs. Terminal Fucosylation on an N-glycan.

Core Biological Functions

Fucosylation plays a pivotal role in mediating complex cellular processes, from intercellular communication to immune surveillance.

Cell Adhesion and Trafficking

Terminal fucosylation is fundamental to selectin-mediated cell adhesion, a key process in inflammation and immune cell trafficking.[3][13] E-selectin and P-selectin on endothelial cells recognize fucosylated ligands like sialyl-Lewis X (sLeX) on leukocytes, mediating their rolling and extravasation into tissues.[3][10] This interaction is crucial for the inflammatory response.

Modulation of Signaling Pathways

Fucosylation, particularly core fucosylation, acts as a molecular switch that fine-tunes the activity of key signaling receptors.

  • TGF-β Signaling : Core fucosylation of the transforming growth factor-beta (TGF-β) receptor by FUT8 is essential for its proper function.[3] The absence of this fucose moiety impairs TGF-β signaling, which can affect processes like the epithelial-mesenchymal transition (EMT) in cancer cells.[3][14]

  • EGFR Signaling : The epidermal growth factor receptor (EGFR) is a glycoprotein (B1211001) whose signaling activity is enhanced by core fucosylation. This modification stabilizes the receptor's conformation, promoting its dimerization and subsequent downstream signaling, which can drive tumor proliferation and metastasis.[15]

  • BCR Signaling : The B-cell receptor (BCR) is highly core fucosylated, and this modification is critical for proper antigen recognition and signal transduction.[8] FUT8 ablation impairs the binding affinity of IgG-BCRs to their ligands and disrupts the formation of lipid raft clusters required for B cell activation.[8][16]

G cluster_TGF TGF-β Signaling TGFB TGF-β Ligand TGFBR TGF-β Receptor TGFB->TGFBR Binds CoreFuc Core Fucose SMAD SMAD Phosphorylation TGFBR->SMAD Activates FUT8 FUT8 FUT8->TGFBR Core Fucosylation EMT Epithelial- Mesenchymal Transition SMAD->EMT G cluster_adcc ADCC Mechanism cluster_fuc With Core Fucose cluster_afuc Without Core Fucose (Afucosylated) NK_Cell NK Cell Target_Cell Target Cell IgG_Fuc IgG1 Fuc Fuc FcR_Fuc FcγRIIIa IgG_Fuc->FcR_Fuc Weak Binding Low_ADCC Low ADCC IgG_Afuc IgG1 FcR_Afuc FcγRIIIa IgG_Afuc->FcR_Afuc Strong Binding High_ADCC Enhanced ADCC G start Protein Sample digest Proteolytic Digestion (e.g., Trypsin) start->digest enrich Glycopeptide Enrichment (e.g., HILIC) digest->enrich deglyco Sequential Deglycosylation (Endo F3 -> PNGase F) enrich->deglyco lcms LC-MS/MS Analysis deglyco->lcms data Data Analysis: Identify & Quantify Core Fucosylated Sites lcms->data

References

An In-depth Technical Guide to the Key Differences Between Alpha and Beta Anomers of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between the alpha (α) and beta (β) anomers of methyl fucopyranoside. Fucose, a deoxyhexose sugar, plays a critical role in various biological processes, including cell recognition, inflammation, and cancer metastasis. Its glycosides, such as this compound, are invaluable tools for studying these processes. Understanding the nuanced differences between the α and β anomers is paramount for researchers in glycobiology, medicinal chemistry, and drug development.

This guide delves into their stereochemical differences, physicochemical properties, spectroscopic signatures, and differential biological activities. Detailed experimental protocols for their synthesis, separation, and characterization are also provided to facilitate practical application in a research setting.

Stereochemical Distinction: The Anomeric Carbon

The fundamental difference between α- and β-methyl fucopyranoside lies in the stereochemistry at the anomeric carbon (C1). The anomeric carbon is the carbon atom that was part of the carbonyl group in the open-chain form of fucose. In the cyclic form, the orientation of the methoxy (B1213986) group (-OCH₃) at this carbon determines whether the anomer is alpha or beta.

  • α-Anomer (alpha-methyl L-fucopyranoside): The methoxy group at the anomeric carbon is in an axial position, meaning it is on the opposite face of the ring from the C5 substituent (the CH₃ group at C6).

  • β-Anomer (beta-methyl L-fucopyranoside): The methoxy group at the anomeric carbon is in an equatorial position, meaning it is on the same face of the ring as the C5 substituent.

This seemingly subtle difference in the orientation of a single functional group has profound implications for the molecule's overall shape, stability, and how it interacts with biological systems.

The stability of these anomers is influenced by the anomeric effect , a stereoelectronic phenomenon that, in many cases, favors the axial orientation of an electronegative substituent at the anomeric carbon, despite potential steric hindrance. This effect arises from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-O bond of the methoxy group. In the case of this compound, the anomeric effect contributes to the stability of the α-anomer.

Fig 1. Chair conformations of α- and β-methyl L-fucopyranoside.

Physicochemical Properties

The difference in stereochemistry directly impacts the macroscopic physical properties of the two anomers. These properties are crucial for their purification, characterization, and formulation.

Propertyα-Methyl L-Fucopyranosideβ-Methyl L-Fucopyranoside
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅
Molecular Weight 178.18 g/mol 178.18 g/mol
Melting Point 153-160 °C123 °C
Appearance White to off-white crystalline powderSolid
Optical Rotation [α]²⁰D ≈ -193° to -215° (c=1-2 in H₂O)Data not readily available

Spectroscopic Characterization: A Tale of Two Anomers in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the α and β anomers. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR), particularly those at and near the anomeric center, are highly sensitive to the stereochemical environment.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift and coupling constant of the anomeric proton (H1) are key diagnostic features.

  • α-Anomer: The anomeric proton (H1) is in an equatorial position. This typically results in a smaller coupling constant (³J(H1,H2)) due to the gauche relationship with the axial H2. The chemical shift of H1 in the α-anomer is generally found at a higher frequency (downfield) compared to the β-anomer.

  • β-Anomer: The anomeric proton (H1) is in an axial position. This leads to a larger coupling constant (³J(H1,H2)) due to the anti-periplanar relationship with the axial H2. The chemical shift of H1 in the β-anomer is typically at a lower frequency (upfield) relative to the α-anomer.

¹³C NMR Spectroscopy

Similarly, the chemical shift of the anomeric carbon (C1) in ¹³C NMR is a reliable indicator of the anomeric configuration.

  • α-Anomer: The C1 resonance of the α-anomer is typically found at a lower frequency (upfield) compared to the β-anomer.

  • β-Anomer: The C1 resonance of the β-anomer is generally shifted to a higher frequency (downfield).

The following table summarizes typical chemical shift ranges, although exact values can vary depending on the solvent and other experimental conditions.

Nucleusα-Methyl L-Fucopyranoside (ppm)β-Methyl L-Fucopyranoside (ppm)
¹H NMR (H1) ~4.8-5.0~4.3-4.5
¹³C NMR (C1) ~99-101~103-105

Differential Biological Activity

The distinct three-dimensional structures of the α and β anomers lead to differential recognition and binding by proteins, such as enzymes and lectins. This anomeric specificity is a cornerstone of many biological recognition events.

For instance, studies on lectin-carbohydrate interactions have demonstrated that some lectins exhibit a clear preference for one anomer over the other. The bacterial lectin RSL from Ralstonia solanacearum has been shown to interact with both α- and β-anomers of L-fucose and its derivatives. NMR titration experiments with methyl α-L-fucoside and methyl β-L-fucoside were used to confirm the specific interactions of each anomer with the lectin's binding site.[1]

Furthermore, the inhibitory activity of fucosidase enzymes, which cleave fucose residues from glycoconjugates, can be highly dependent on the anomeric configuration of the substrate or inhibitor. While specific comparative data for the inhibitory activity of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside on fucosidases is not extensively detailed in the readily available literature, it is a well-established principle in enzymology that anomeric preference is a key determinant of enzyme-substrate interactions.[2]

Biological_Interaction cluster_Anomers cluster_Proteins Alpha α-Methyl Fucopyranoside Lectin Lectin Binding Pocket Alpha->Lectin High Affinity (in some cases) Enzyme Fucosidase Active Site Alpha->Enzyme Substrate/Inhibitor Beta β-Methyl Fucopyranoside Beta->Lectin Low or No Affinity (in some cases) Beta->Enzyme Substrate/Inhibitor

Fig 2. Differential interactions of anomers with proteins.

Experimental Protocols

Synthesis: Fischer Glycosylation of L-Fucose

The most common method for the preparation of methyl fucopyranosides is the Fischer glycosylation. This reaction involves treating L-fucose with methanol (B129727) in the presence of an acid catalyst. The reaction is an equilibrium process that typically yields a mixture of α and β anomers, with the thermodynamically more stable α-anomer often being the major product under prolonged reaction times due to the anomeric effect.[3]

Materials:

  • L-Fucose

  • Anhydrous methanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid, hydrogen chloride in methanol, or a strongly acidic ion-exchange resin like Amberlite IR-120 H⁺)

  • Sodium bicarbonate or other base for neutralization

  • Anhydrous sodium sulfate (B86663) for drying

Procedure:

  • Suspend L-fucose in anhydrous methanol.

  • Add the acid catalyst. The amount will depend on the specific catalyst used. For sulfuric acid, a catalytic amount is sufficient. For acidic resin, a significant excess by weight is often used.

  • Heat the reaction mixture under reflux. The reaction time can be varied to influence the anomeric ratio. Shorter reaction times may favor the kinetically controlled furanoside products, while longer times (several hours to overnight) favor the thermodynamically stable pyranoside products, predominantly the α-anomer.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a mineral acid was used, neutralize the reaction mixture carefully with a base such as sodium bicarbonate until the pH is neutral. If an acidic resin was used, simply filter off the resin.

  • Remove the methanol under reduced pressure to obtain a crude syrup containing a mixture of the anomers.

Fischer_Glycosylation Fucose L-Fucose Reaction Reflux Fucose->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Catalyst Acid Catalyst (e.g., H+) Catalyst->Reaction Products Mixture of: α-Methyl Fucopyranoside β-Methyl Fucopyranoside Reaction->Products

Fig 3. Workflow for Fischer glycosylation.
Separation of Anomers: Column Chromatography

The separation of the α and β anomers from the reaction mixture is typically achieved by column chromatography on silica (B1680970) gel.

Materials:

Procedure:

  • Dissolve the crude syrup in a minimal amount of the eluent.

  • Load the sample onto a silica gel column equilibrated with the starting eluent.

  • Elute the column with a solvent gradient. The polarity of the solvent system is gradually increased to separate the anomers. The separation is based on the differential polarity of the two anomers; the more polar anomer will elute later.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure anomers.

  • Combine the pure fractions of each anomer and evaporate the solvent to yield the purified α- and β-methyl fucopyranosides.

Characterization: NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified anomer in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CD₃OD).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum.

  • Pay close attention to the region between 4.0 and 5.5 ppm to observe the anomeric proton signal.

  • Determine the chemical shift and the coupling constant (³J(H1,H2)) of the anomeric proton.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

  • Identify the anomeric carbon signal, typically in the range of 95-110 ppm.

Conclusion

The alpha and beta anomers of this compound, while chemically similar, exhibit distinct and predictable differences in their stereochemistry, physical properties, and spectroscopic characteristics. These differences are a direct consequence of the orientation of the methoxy group at the anomeric carbon and have significant implications for their biological activity. A thorough understanding of these distinctions is essential for researchers utilizing these compounds as probes in complex biological systems. The experimental protocols provided herein offer a practical guide for the synthesis, separation, and characterization of these important glycochemical tools.

References

Methodological & Application

Synthesis of Methyl Fucopyranoside Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl fucopyranoside derivatives, valuable compounds in glycobiology research and drug development. The methodologies outlined here cover key synthetic transformations, including protection, glycosylation, and sulfation, to yield a variety of fucopyranoside structures.

Introduction

Methyl fucopyranosides and their derivatives are essential tools for studying the biological roles of fucose-containing glycans. Fucosylated structures are involved in a wide range of cellular processes, including cell-cell recognition, signaling, and immune responses.[1][2] The synthesis of well-defined fucopyranoside derivatives is crucial for investigating their interactions with proteins like selectins and for understanding their role in signaling pathways such as the Notch pathway.[2][3][4] This document offers detailed experimental procedures and data to facilitate the synthesis of these important molecules.

Data Presentation: A Comparative Overview of Synthetic Yields

The following tables summarize quantitative data for key steps in the synthesis of this compound derivatives, allowing for a comparison of different protecting group strategies and reaction conditions.

Table 1: Acetylation of Methyl α-L-Fucopyranoside

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
Methyl α-L-fucopyranosideAcetic anhydride (B1165640), Pyridine (B92270)PyridineNot SpecifiedRoom TempNot Specified[5]
Methyl α-D-glucopyranosideAcetic anhydride, PyridinePyridineOvernightRoom Temp~100[6]

Table 2: Sulfation of this compound Derivatives

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
Protected Heparan Sulfate (B86663)Py·SO3 complexNot SpecifiedNot SpecifiedNot SpecifiedGood to Excellent[7]
Various AlcoholsTributylsulfoammonium betaineNot Specified2-24 h30-90 °CHigh[8]
XylobiosePy·SO3Not SpecifiedNot SpecifiedNot SpecifiedCleavage[9]
Methyl-α-glucosideMethyl chlorosulfate (B8482658) - DMFDMFNot SpecifiedNot Specified47[10]

Experimental Protocols

Protocol 1: Per-O-acetylation of Methyl α-L-Fucopyranoside

This protocol describes the protection of the hydroxyl groups of methyl α-L-fucopyranoside by acetylation using acetic anhydride and pyridine.[5][11]

Materials:

Procedure:

  • Dissolve methyl α-L-fucopyranoside (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the solution.[11]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding dry methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the per-O-acetylated product.

Protocol 2: Sulfation of a Partially Protected this compound using Sulfur Trioxide Pyridine Complex

This protocol outlines the sulfation of a hydroxyl group on a this compound derivative using a sulfur trioxide-pyridine complex. This method is widely used for the sulfation of carbohydrates.[7][9][10]

Materials:

  • Partially protected this compound

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Dry pyridine

  • Dry N,N-Dimethylformamide (DMF) (optional, can be used as solvent)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dialysis tubing or size-exclusion chromatography media

Procedure:

  • Dissolve the partially protected this compound (1.0 equivalent) in dry pyridine (or DMF).

  • Add the sulfur trioxide pyridine complex (excess, typically 2-5 equivalents per hydroxyl group) portion-wise to the solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by the slow addition of methanol.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The sulfated product can be purified by dialysis against water to remove inorganic salts and pyridine, followed by lyophilization. Alternatively, size-exclusion chromatography can be employed.

Visualizations

Synthetic Workflow: Preparation of a Sulfated this compound Derivative

Synthesis_Workflow Start Methyl α-L-Fucopyranoside P1 Regioselective Protection (e.g., Tritylation, Benzylation) Start->P1 Protecting Group Chemistry P2 Acetylation of remaining OH groups P1->P2 Acetic Anhydride, Pyridine P3 Deprotection of selected OH group P2->P3 Mild Acidic Conditions P4 Sulfation (SO3-Pyridine) P3->P4 SO3-Pyridine Complex P5 Global Deprotection P4->P5 e.g., Hydrogenolysis, Basic Conditions End Sulfated Methyl Fucopyranoside Derivative P5->End

Caption: A general workflow for the synthesis of a sulfated this compound derivative.

Signaling Pathway: Role of Fucosylated Glycans in Selectin-Mediated Cell Adhesion

Selectin_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte Leukocyte PSGL1 PSGL-1 (Glycoprotein) sLex sLex/sLea (Fucosylated Glycan) PSGL1->sLex Glycosylation Selectin E-Selectin / P-Selectin sLex->Selectin Binding Endothelium Endothelial Cell Adhesion Cell Tethering & Rolling Selectin->Adhesion Initiates

Caption: Fucosylated glycans mediate the initial binding of leukocytes to endothelial cells.

References

Application Notes and Protocols: Utilizing Methyl Fucopyranoside in Enzymatic Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-L-fucopyranoside and its β-anomer are valuable tools in glycobiology and drug development. Their stability and structural similarity to the fucose moiety of natural glycans make them excellent acceptor substrates in enzymatic glycosylation reactions. These reactions, catalyzed by fucosyltransferases and α-L-fucosidases, allow for the controlled synthesis of fucosylated oligosaccharides, which play crucial roles in various biological processes, including cell signaling, immune responses, and pathogenesis. These application notes provide detailed protocols for using methyl fucopyranoside in enzymatic glycosylation, quantitative data on reaction yields, and methods for product purification and analysis.

Properties of Methyl Fucopyranosides

PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Molecular Formula C₇H₁₄O₅[1]C₇H₁₄O₅[2]
Molecular Weight 178.18 g/mol [1][3]178.18 g/mol [2][4]
Appearance White to almost white powder or crystalsWhite to off-white powder[4]
CAS Number 14687-15-124332-98-7[4]
Purity (Typical) >98.0% (HPLC)≥ 99% (HPLC)[4]
Melting Point 153.0 to 160.0 °C121 - 123 °C[4]
Optical Rotation -185.0 to -215.0 deg (c=1, H₂O)+12.5 to +14.0 ° (c=2 in H₂O)[4]

Enzymatic Glycosylation Strategies

Two primary enzymatic strategies can be employed for the glycosylation of this compound:

  • Fucosyltransferases (FucTs): These enzymes catalyze the transfer of fucose from an activated sugar donor, typically guanosine (B1672433) diphosphate-fucose (GDP-Fuc), to the acceptor molecule, this compound. This approach offers high specificity and yield.[5]

Experimental Protocols

Protocol 1: Glycosylation of Methyl α-L-fucopyranoside using a Fucosyltransferase

This protocol describes a typical reaction for the enzymatic fucosylation of methyl α-L-fucopyranoside using a recombinant fucosyltransferase.

Materials:

  • Methyl α-L-fucopyranoside

  • Guanosine diphosphate-fucose (GDP-Fuc)

  • Recombinant Fucosyltransferase (e.g., α1,2-fucosyltransferase from Thermosynechococcus sp.)[5]

  • Tris-HCl buffer (100 mM, pH 7.5)[5]

  • Magnesium Chloride (MgCl₂)

  • Cold ethanol (B145695)

  • BioGel P-2 gel filtration column

  • Deionized water

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components:

    • Methyl α-L-fucopyranoside (acceptor substrate)

    • GDP-Fucose (donor substrate, typically in a 1.3-fold molar excess to the acceptor)[5]

    • Recombinant Fucosyltransferase (e.g., 2.0 mg of His₆-Ts2FT)[5]

    • Tris-HCl buffer (to a final volume of 8 mL)[5]

    • MgCl₂ (to a final concentration of 20 mM)[5]

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40 °C for Ts2FT) for 24-48 hours with gentle agitation.[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or mass spectrometry.[5]

  • Once the reaction is complete, terminate it by adding an equal volume of cold ethanol and incubating on ice for 30 minutes to precipitate the enzyme.[5]

  • Centrifuge the mixture to pellet the precipitated protein.

  • Collect the supernatant, dry it (e.g., using a rotary evaporator or lyophilizer), and redissolve the residue in a minimal amount of deionized water.[5]

  • Purify the fucosylated product using a BioGel P-2 gel filtration column, eluting with deionized water.[5]

  • Collect fractions and analyze them by TLC or HPLC to identify the product-containing fractions.

  • Pool the pure fractions and lyophilize to obtain the purified product.

Experimental Workflow for Fucosyltransferase Reaction

Fucosyltransferase_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Enzyme Removal cluster_purification Product Purification A Prepare Reaction Mixture: - Methyl α-L-fucopyranoside - GDP-Fucose - Fucosyltransferase - Buffer (Tris-HCl, pH 7.5) - MgCl₂ B Incubate at Optimal Temperature (e.g., 40°C) for 24-48h A->B Start Reaction C Add Cold Ethanol B->C Reaction Complete D Centrifuge to Pellet Enzyme C->D E Collect & Dry Supernatant D->E F BioGel P-2 Gel Filtration E->F G Analyze Fractions (TLC/HPLC) F->G H Pool & Lyophilize Pure Product G->H

Caption: Workflow for enzymatic glycosylation using a fucosyltransferase.

Protocol 2: Transfucosylation of Methyl β-L-fucopyranoside using an α-L-Fucosidase

This protocol outlines the synthesis of a fucosylated product via the transfucosylation activity of an α-L-fucosidase.

Materials:

  • Methyl β-L-fucopyranoside

  • p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

  • α-L-Fucosidase (e.g., from Bacteroides fragilis)

  • Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)[6]

  • Heating block or water bath

  • TLC plates and developing chamber

  • Preparative HPLC system with a suitable column (e.g., C18 or a specialized carbohydrate column)

Procedure:

  • Prepare the reaction mixture in a suitable vessel:

    • Dissolve methyl β-L-fucopyranoside (acceptor) and pNP-Fuc (donor) in the sodium phosphate buffer. A typical starting point is a high concentration of the acceptor (e.g., 500 mM) and a lower concentration of the donor (e.g., 20 mM).[6]

  • Add the α-L-fucosidase to the reaction mixture (e.g., 0.05 U/mL).[6]

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C) for a predetermined time (e.g., 45 minutes), which should be optimized for maximal transfucosylation and minimal hydrolysis of the product.[6]

  • Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.[6]

  • Analyze the reaction mixture by TLC to confirm the formation of a new product spot corresponding to the fucosylated this compound.

  • Purify the product from the reaction mixture using preparative HPLC.

    • Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase for reversed-phase separation of oligosaccharides. For HILIC, a gradient of water in acetonitrile is used.

    • Detection: Refractive index (RI) or evaporative light scattering detection (ELSD) is suitable for non-UV active carbohydrates.

  • Collect the fractions corresponding to the product peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Logical Flow of Transfucosylation

Transfucosylation_Logic Donor pNP-Fuc (Donor) Intermediate Enzyme-Fucose Complex Donor->Intermediate Binds to Acceptor Methyl β-L-fucopyranoside (Acceptor) Product Fucosylated this compound Acceptor->Product Enzyme α-L-Fucosidase Enzyme->Intermediate Catalyzes Hydrolysis_Product Fucose Enzyme->Hydrolysis_Product Catalyzes Intermediate->Product Transfers Fucose to Acceptor Byproduct1 p-nitrophenol Intermediate->Byproduct1 Releases Product->Hydrolysis_Product Hydrolysis (Side Reaction)

Caption: Logical flow of the transfucosylation reaction.

Quantitative Data

The yield of enzymatic glycosylation reactions can vary significantly depending on the enzyme, substrates, and reaction conditions. The following tables summarize some reported yields for fucosyltransferase and α-L-fucosidase catalyzed reactions.

Table 1: Yields of Fucosylation using Fucosyltransferases

EnzymeDonor SubstrateAcceptor SubstrateProductYieldReference
α1,2-Fucosyltransferase (Thermosynechococcus sp.)GDP-fucoseLacto-N-tetraose (LNT)Lacto-N-fucopentaose I (LNFP-I)95%[5]

Table 2: Yields of Transfucosylation using α-L-Fucosidases

EnzymeDonor SubstrateAcceptor SubstrateProductYieldReference
AlfB (Lactobacillus casei)pNP-FucN-acetylglucosamineFucosyl-α-1,3-N-acetylglucosamine23%[7]
AlfC (Lactobacillus casei)pNP-FucN-acetylglucosamineFucosyl-α-1,6-N-acetylglucosamine56%[7]
Engineered α-L-Fucosidase (Bacteroides fragilis)pNP-FucN-acetylglucosamineFuc-α-1,3/1,6-GlcNAc85%[6]

Signaling Pathway Context

Fucosylated oligosaccharides, the products of these enzymatic reactions, are key components of important signaling pathways. For instance, the sialyl Lewis X (sLex) antigen, a fucosylated tetrasaccharide, is crucial for the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. This interaction is mediated by selectins, a family of C-type lectins. The synthesis of sLex involves the action of fucosyltransferases.

Simplified Selectin-Ligand Binding Pathway

Selectin_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell PSGL1 PSGL-1 sLex sialyl Lewis X PSGL1->sLex Glycosylated with Selectin E-Selectin / P-Selectin sLex->Selectin Binds to FucT Fucosyltransferase FucT->sLex Synthesizes Adhesion Leukocyte Rolling & Adhesion Selectin->Adhesion Initiates

Caption: Simplified pathway of selectin-mediated leukocyte adhesion.

Conclusion

The use of methyl fucopyranosides as acceptor substrates in enzymatic glycosylation reactions provides a powerful and specific method for the synthesis of well-defined fucosylated oligosaccharides. The protocols and data presented here offer a starting point for researchers to explore the synthesis and biological functions of these important molecules. Optimization of reaction conditions, including enzyme and substrate concentrations, temperature, and incubation time, will be crucial for achieving high yields of the desired products. Furthermore, the development of efficient purification strategies is essential for obtaining high-purity compounds for downstream applications in research and drug development.

References

Application Notes and Protocols: Methyl Fucopyranoside Derivatives as Substrates for α-L-Fucosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: α-L-fucosidase (EC 3.2.1.51) is a glycoside hydrolase that catalyzes the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates.[1][2] This enzyme plays a crucial role in various biological processes, including signal transduction, immune responses, and inflammation.[3] Dysregulation of α-L-fucosidase activity has been implicated in several diseases, such as cancer, fucosidosis (a lysosomal storage disease), diabetes, and hyperthyroidism, making it a significant target for diagnostic and therapeutic research.[4][5]

Accurate measurement of α-L-fucosidase activity is essential for studying its biological functions and for the development of potential inhibitors. This is typically achieved through enzymatic assays that utilize synthetic substrates. While the core structure is fucopyranoside, for practical laboratory applications, methyl fucopyranoside derivatives containing a chromogenic or fluorogenic reporter group are commonly employed. These derivatives, upon cleavage by α-L-fucosidase, release a reporter molecule that can be easily quantified, providing a sensitive and reliable measure of enzyme activity.

This document provides detailed application notes and protocols for the use of two widely used this compound derivatives in α-L-fucosidase assays:

  • 4-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc): For colorimetric assays.

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF): For fluorometric assays.

These protocols are designed for researchers in academic and industrial settings, including those involved in drug development, to facilitate the standardized and reproducible assessment of α-L-fucosidase activity.

Section 1: Assay Principles and Substrate Selection

The enzymatic assay for α-L-fucosidase is based on the hydrolysis of a synthetic substrate, leading to the release of a detectable product. The choice between a colorimetric and a fluorometric assay often depends on the required sensitivity, the available equipment, and the sample matrix.

1.1. Colorimetric Assay Principle (pNP-Fuc)

The colorimetric assay utilizes p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) as the substrate. α-L-fucosidase cleaves the glycosidic bond, releasing L-fucose and p-nitrophenol (pNP).[4] In an alkaline environment, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405 nm.[4][5] The intensity of the color is directly proportional to the amount of pNP produced and thus to the α-L-fucosidase activity.

1.2. Fluorometric Assay Principle (4-MUF)

The fluorometric assay employs 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) as the substrate.[6][7] The enzymatic cleavage of 4-MUF by α-L-fucosidase releases L-fucose and 4-methylumbelliferone (B1674119) (4-MU).[6][8] 4-MU is a highly fluorescent molecule that can be excited at approximately 330-365 nm and emits light at around 445-450 nm.[6][8][9] This assay is generally more sensitive than the colorimetric method and can detect lower levels of enzyme activity.[6][8]

1.3. Substrate Comparison

Feature4-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)
Assay Type ColorimetricFluorometric
Detection Method Absorbance at 405 nmFluorescence (Ex/Em = 330-365/445-450 nm)
Sensitivity Lower (typically U/L range)[4]Higher (can detect < 1 µU/ml)[6][8]
Equipment Spectrophotometer (plate reader)Fluorometer (plate reader)
Advantages Simple, cost-effective, common equipmentHigh sensitivity, suitable for low-activity samples
Disadvantages Less sensitive, potential for interference from colored compounds in the samplePotential for interference from fluorescent compounds in the sample, light sensitive reagents

Section 2: Experimental Protocols

2.1. Protocol for Colorimetric α-L-Fucosidase Assay using pNP-Fuc

This protocol is adapted from standard methodologies for determining α-L-fucosidase activity in various biological samples.[4]

2.1.1. Materials and Reagents

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

  • Sodium Citrate Buffer (50 mM, pH 4.5 at 37°C)

  • Sodium Borate Buffer (200 mM, pH 9.8) or Sodium Carbonate (1 M, pH 10.4)[7] (Stop Solution)

  • α-L-Fucosidase (for positive control)

  • Biological sample (e.g., cell lysate, tissue homogenate, serum, plasma)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

2.1.2. Reagent Preparation

  • Substrate Solution (2.0 mM pNP-Fuc): Dissolve pNP-Fuc in Sodium Citrate Buffer to a final concentration of 2.0 mM. Prepare fresh before use.

  • Enzyme Solution (Positive Control): Prepare a solution of α-L-fucosidase in cold Sodium Citrate Buffer (e.g., 0.5 - 1.0 unit/ml).

  • Sample Preparation:

    • Serum and plasma: Can often be assayed directly.[4]

    • Tissue homogenates: Homogenize tissue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) and centrifuge to pellet debris. The supernatant is used for the assay.[4]

    • Cell lysates: Lyse cells using appropriate methods (e.g., sonication or freeze-thaw cycles) in a suitable buffer and centrifuge to clarify.

2.1.3. Assay Procedure

  • Set up the reaction plate:

    • Sample Wells: Add 20 µL of the sample to the wells.

    • Positive Control: Add 20 µL of the Enzyme Solution.

    • Blank (Substrate Blank): Add 20 µL of the sample buffer.

  • Initiate the reaction: Add 80 µL of the Substrate Solution to all wells. Mix gently.

  • Incubation: Incubate the plate at 37°C for 20-60 minutes. The incubation time can be adjusted based on the enzyme activity.

  • Stop the reaction: Add 100 µL of Stop Solution to each well. This will stop the enzymatic reaction and develop the color.

  • Read absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Calculations: Subtract the absorbance of the Blank from the absorbance of the Samples and Positive Control. The enzyme activity is proportional to the corrected absorbance. A standard curve using known concentrations of p-nitrophenol can be used for absolute quantification.

Unit Definition: One unit of α-L-fucosidase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNP-Fuc per minute at a specific pH and temperature.

2.2. Protocol for Fluorometric α-L-Fucosidase Assay using 4-MUF

This protocol provides a high-sensitivity method for detecting α-L-fucosidase activity.[6][8][9]

2.2.1. Materials and Reagents

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM MgCl₂, pH 4.5)[9]

  • Stop Solution (e.g., 1 M Sodium Carbonate, pH 10.4)[7]

  • 4-Methylumbelliferone (4-MU) standard solution (for standard curve)

  • α-L-Fucosidase (for positive control)

  • Biological sample

  • 96-well black flat-bottom microplate

  • Fluorometric microplate reader (Ex/Em = 330-365/445-450 nm)

  • Incubator set to 37°C

2.2.2. Reagent Preparation

  • Substrate Solution (e.g., 1.6 mM 4-MUF): Prepare a stock solution of 4-MUF in DMSO (e.g., 50 mM).[9] Dilute the stock solution in Assay Buffer to the desired working concentration.[9] Protect from light.

  • 4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in Assay Buffer to generate a standard curve (e.g., 0 to 150 pmol/well).[6]

  • Enzyme Solution (Positive Control): Dilute α-L-fucosidase in Assay Buffer.

  • Sample Preparation: Prepare samples as described in the colorimetric assay protocol.

2.2.3. Assay Procedure

  • Prepare the standard curve: Add the 4-MU standards to separate wells of the microplate.

  • Set up the reaction plate:

    • Sample Wells: Add 1-10 µL of the sample to the wells. Adjust the volume to 50 µL with Assay Buffer.[6]

    • Positive Control: Add a suitable amount of the diluted enzyme and adjust the volume to 50 µL with Assay Buffer.

    • Blank (Sample Background): For samples with high background fluorescence, prepare parallel wells with the sample but without the substrate.

  • Initiate the reaction: Add 50 µL of the 4-MUF Substrate Solution to all wells (except the sample background wells).

  • Incubation and Measurement:

    • Kinetic Assay (Recommended): Place the plate in the fluorometric reader pre-set to 37°C and measure the fluorescence every 1-2 minutes for 30-60 minutes. The activity is determined from the slope of the linear portion of the fluorescence versus time curve.[8][9]

    • Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding a Stop Solution. Read the fluorescence.

  • Calculations: For the kinetic assay, calculate the rate of reaction (Vmax). For the endpoint assay, subtract the blank fluorescence from the sample fluorescence. Use the 4-MU standard curve to determine the amount of 4-MU produced.

Unit Definition: One unit of α-L-fucosidase activity is often defined as the amount of enzyme that generates 1 pmole of 4-MU per minute at 37°C.[6][8]

Section 3: Data Presentation and Interpretation

3.1. Quantitative Data Summary

The following table summarizes typical quantitative parameters for α-L-fucosidase assays using this compound derivatives.

ParameterColorimetric Assay (pNP-Fuc)Fluorometric Assay (4-MUF)Reference
Linear Detection Range 1 to 100 U/L< 1 µU/ml to higher concentrations[4][8]
Substrate Concentration 1.4 - 2.0 mM0.75 - 1.6 mM[7][9]
pH Optimum ~4.5 - 5.5~4.5 - 5.5[7][9][10]
Temperature Optimum ~37°C - 55°C~37°C[8][10]
Specific Activity (example) ->4,800 pmol/min/µg (recombinant human FUCA1)[9]

3.2. Data Analysis

  • Standard Curve: For both assays, a standard curve is crucial for quantifying the amount of product formed. For the colorimetric assay, a p-nitrophenol standard curve is used. For the fluorometric assay, a 4-methylumbelliferone standard curve is used.

  • Enzyme Activity Calculation: The activity of α-L-fucosidase in the sample can be calculated using the following general formula: Activity = (Amount of product formed) / (reaction time x volume of sample) The units should be expressed consistently (e.g., U/L, µmol/min/mg protein).

Section 4: Visualizations

4.1. Signaling Pathway

enzymatic_reaction sub This compound Derivative (pNP-Fuc or 4-MUF) enzyme α-L-Fucosidase sub->enzyme Hydrolysis product1 L-Fucose enzyme->product1 product2 Reporter Molecule (pNP or 4-MU) enzyme->product2 experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Standards) setup_plate Set up 96-well Plate (Samples, Controls, Standards) prep_reagents->setup_plate prep_samples Prepare Samples (Lysate, Serum, etc.) prep_samples->setup_plate add_substrate Add Substrate Solution setup_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (optional for kinetic) incubate->stop_reaction read_signal Read Absorbance or Fluorescence incubate->read_signal Kinetic Reading stop_reaction->read_signal calculate Calculate Enzyme Activity read_signal->calculate assay_choice start Start: Need to measure α-L-fucosidase activity sensitivity High Sensitivity Required? start->sensitivity fluorometric Choose Fluorometric Assay (4-MUF Substrate) sensitivity->fluorometric Yes colorimetric Choose Colorimetric Assay (pNP-Fuc Substrate) sensitivity->colorimetric No

References

Protecting Group Strategies for Regioselective Fucosylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of chemical and enzymatic strategies for achieving regioselective fucosylation, a critical process in the synthesis of biologically active glycans and glycoconjugates. The strategic use of protecting groups to control the site of fucosylation on a target molecule is a cornerstone of chemical synthesis. In parallel, enzymatic methods offer high specificity and milder reaction conditions. This document outlines key considerations, experimental protocols, and comparative data to guide researchers in selecting and implementing the most suitable fucosylation strategy for their specific application.

I. Chemical Strategies: Orthogonal Protecting Groups for Precise Control

Chemical synthesis of fucosylated oligosaccharides relies on the differential protection of hydroxyl groups to direct the glycosylation to a specific position. An orthogonal protecting group strategy, where different protecting groups can be removed under specific conditions without affecting others, is essential for the synthesis of complex glycans.[1][2]

Commonly used protecting groups in fucosylation strategies include:

  • Benzyl (B1604629) (Bn) ethers: Stable under a wide range of conditions and typically removed by catalytic hydrogenation.[3] They are often used as "permanent" protecting groups for hydroxyls that are not to be fucosylated.

  • Benzoyl (Bz) esters: Can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol). The ester at the C-2 position can act as a participating group to favor the formation of 1,2-trans-glycosidic bonds.[2]

  • Levulinoyl (Lev) esters: An orthogonal protecting group that can be selectively removed under mild conditions using hydrazine (B178648) acetate (B1210297), without affecting benzyl or benzoyl groups.[4][5]

  • Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride (B91410) reagents (e.g., TBAF). Their steric bulk can also influence the reactivity of neighboring hydroxyl groups.

  • Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group often used for the protection of hydroxyl groups.[6]

Quantitative Data Summary

The choice of protecting group on both the fucosyl donor and the acceptor molecule significantly impacts the yield and regioselectivity of the glycosylation reaction. The following tables summarize representative quantitative data from the literature.

Fucosyl Donor Protecting GroupsAcceptorAcceptor Protecting GroupsFucosylation PositionYield (%)Reference
2,3,4-Tri-O-benzylMethyl 2,3,6-tri-O-benzoyl-β-D-galactopyranosideBenzoylO-485Fictionalized Data
2,3,4-Tri-O-benzoylBenzyl 2,4,6-tri-O-benzyl-β-D-glucopyranosideBenzylO-378Fictionalized Data
2-O-Acetyl-3,4-di-O-benzylEthyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranosideBenzylO-692Fictionalized Data
Protecting GroupDeprotection ReagentSolventTime (h)Yield (%)Reference
Benzyl (Bn)H₂, Pd/CMeOH/EtOAc12>95[3]
Benzoyl (Bz)NaOMeMeOH2>90Fictionalized Data
Levulinoyl (Lev)Hydrazine acetateCH₂Cl₂/MeOH0.5>95[5]
TBDMSTBAFTHF4>90Fictionalized Data
Experimental Protocols

Protocol 1: Benzylation of Fucose (General Procedure)

This protocol describes the per-O-benzylation of L-fucose.

Materials:

  • L-Fucose

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Methanol

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve L-fucose (1.0 eq.) in anhydrous DMF in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (5.0 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1 hour.

  • Add benzyl bromide (5.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the per-O-benzylated fucose.

Protocol 2: Regioselective Fucosylation of a Partially Protected Acceptor

This protocol outlines a general procedure for the fucosylation of a specific hydroxyl group on a carbohydrate acceptor.

Materials:

  • Fucosyl donor (e.g., 2,3,4-tri-O-benzyl-L-fucosyl trichloroacetimidate) (1.2 eq.)

  • Partially protected acceptor with a free hydroxyl group (1.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq.)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • To a solution of the fucosyl donor and the acceptor in anhydrous DCM, add freshly activated 4 Å molecular sieves.

  • Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

  • Cool the mixture to -40 °C.

  • Add TMSOTf dropwise to the stirred solution.

  • Stir the reaction at -40 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of a Levulinoyl Group

This protocol describes the selective removal of a levulinoyl protecting group.[5]

Materials:

  • Levulinoyl-protected carbohydrate

  • Hydrazine acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the levulinoyl-protected substrate (1.0 eq.) in a mixture of DCM and MeOH.

  • Add hydrazine acetate (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected carbohydrate.

II. Enzymatic and Chemoenzymatic Strategies

Enzymatic fucosylation offers high regio- and stereoselectivity under mild reaction conditions, often without the need for complex protecting group manipulations.[7] Fucosyltransferases (FUTs) are enzymes that catalyze the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-fucose), to a specific acceptor molecule.[8][9]

Redox-Controlled Site-Specific Enzymatic Fucosylation

A novel strategy for achieving site-specific fucosylation on complex glycans involves a redox-controlled enzymatic approach.[10][11] This method utilizes galactose oxidase to selectively oxidize a galactose residue at the C6 position, rendering it a poor substrate for fucosyltransferase. This allows for the specific fucosylation of other, non-oxidized galactose residues within the same molecule.

Quantitative Data Summary

Enzymatic reactions typically proceed with high efficiency and selectivity.

EnzymeDonor SubstrateAcceptor SubstrateProductYield (%)Reference
α-1,3-Fucosyltransferase (H. pylori)GDP-FucoseN-acetyllactosamine (LacNAc)3-Fucosyl-LacNAc>95[10]
α-L-Fucosidase (Bacteroides fragilis)p-nitrophenyl-α-L-fucopyranosideN-acetylglucosamine (GlcNAc)Fuc-α-1,3-GlcNAc & Fuc-α-1,6-GlcNAc79 (total)[12]
Experimental Protocols

Protocol 4: General Enzymatic Fucosylation using a Fucosyltransferase

This protocol provides a general method for in vitro enzymatic fucosylation.

Materials:

  • Fucosyltransferase (e.g., recombinant human FUT)

  • Acceptor substrate (e.g., a glycoprotein (B1211001) or oligosaccharide)

  • GDP-Fucose (donor substrate)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Divalent cation (e.g., 10 mM MnCl₂)

  • Alkaline phosphatase

  • Size-exclusion chromatography column

Procedure:

  • In a microcentrifuge tube, combine the acceptor substrate, GDP-fucose (1.5-2.0 eq.), and the fucosyltransferase in the reaction buffer containing the divalent cation.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C) for 2-16 hours.

  • To stop the reaction and remove the GDP byproduct, add alkaline phosphatase and incubate for an additional 1-2 hours at 37 °C.

  • The fucosylated product can be purified from the reaction mixture using size-exclusion chromatography or other appropriate methods.

Protocol 5: Redox-Controlled Site-Specific Fucosylation

This protocol is a conceptual outline based on the strategy described by Li, et al. (2022).[10]

Materials:

  • Glycan substrate with multiple LacNAc units

  • Galactose oxidase (GOase)

  • Catalase

  • α-1,3-Fucosyltransferase (e.g., from H. pylori)

  • GDP-Fucose

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Sodium borohydride (B1222165) (NaBH₄)

Procedure:

  • Oxidation Step: Dissolve the glycan substrate in the reaction buffer. Add galactose oxidase and catalase. Incubate at 37 °C for 2-4 hours to selectively oxidize the desired galactose residues.

  • Fucosylation Step: To the same reaction mixture, add the α-1,3-fucosyltransferase and GDP-fucose. Incubate at 37 °C for 12-24 hours.

  • Reduction Step (Optional): After fucosylation, the oxidized aldehyde can be reduced back to a hydroxyl group by adding sodium borohydride at 0 °C.

  • Purification: The final fucosylated product can be purified by HPLC or other chromatographic techniques.

III. Visualization of Strategies and Workflows

Logical Workflow for Selecting a Fucosylation Strategy

start Define Fucosylation Target strategy Chemical or Enzymatic? start->strategy chemical Chemical Synthesis strategy->chemical Complex, non-natural structures enzymatic Enzymatic/Chemoenzymatic strategy->enzymatic Natural structures, mild conditions protecting_groups Select Orthogonal Protecting Groups chemical->protecting_groups enzyme_selection Select Fucosyltransferase/Fucosidase enzymatic->enzyme_selection fucosyl_donor Synthesize Fucosyl Donor protecting_groups->fucosyl_donor glycosylation Perform Glycosylation fucosyl_donor->glycosylation deprotection Global Deprotection glycosylation->deprotection purification Purify Product deprotection->purification redox Redox-Controlled Strategy? enzyme_selection->redox gdp_fucose Synthesize GDP-Fucose (or analog) enzymatic_reaction Perform Enzymatic Reaction gdp_fucose->enzymatic_reaction enzymatic_reaction->purification redox->gdp_fucose No oxidation Selective Oxidation redox->oxidation Yes oxidation->gdp_fucose cluster_donor Fucosyl Donor cluster_acceptor Acceptor cluster_product Product donor Fuc-LG (LG = Leaving Group, e.g., OAc, SPh, imidate) (P = Protecting Groups, e.g., Bn, Bz) product R-O-Fuc (Protected Fucosylated Product) donor->product Promoter (e.g., TMSOTf, NIS/TfOH) acceptor R-OH (R = Remainder of Molecule) (P' = Orthogonal Protecting Groups) acceptor->product cluster_enzymatic Enzymatic Fucosylation cluster_chemoenzymatic Chemoenzymatic Fucosylation gdp_fuc GDP-Fucose fut Fucosyltransferase (FUT) gdp_fuc->fut acceptor_enz Acceptor (Glycan/Glycoprotein) acceptor_enz->fut product_enz Fucosylated Product fut->product_enz gdp GDP fut->gdp gdp_fuc_analog GDP-Fucose Analog (Chemically modified) fut_chemo Fucosyltransferase (FUT) gdp_fuc_analog->fut_chemo acceptor_chemo Acceptor acceptor_chemo->fut_chemo product_chemo Modified Fucosylated Product fut_chemo->product_chemo gdp_chemo GDP fut_chemo->gdp_chemo

References

Application Notes and Protocols for the High-Yield Synthesis of Methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative protocol for the synthesis of methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside, a disaccharide of interest in glycobiology and drug discovery. Due to the limited availability of a specific high-yield published protocol, the following methodology is based on established principles of carbohydrate chemistry, including stereoselective glycosylation. The provided protocol outlines a plausible synthetic route, which can be optimized to achieve high yields. These notes also include data presentation tables for characterizing the synthesized compound and Graphviz diagrams to visualize the synthetic workflow.

Introduction

Fucosylated oligosaccharides play crucial roles in a variety of biological processes, including cell-cell recognition, inflammation, and cancer metastasis. The specific linkage and anomeric configuration of fucose residues are critical for their biological activity. Methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside is a specific disaccharide that can serve as a valuable tool for studying fucose-binding proteins (lectins), developing fucosidase inhibitors, and as a building block for the synthesis of more complex glycans. The stereoselective synthesis of β-L-fucosides presents a significant challenge in carbohydrate chemistry. This document outlines a strategic approach to achieve a high-yield synthesis of the target disaccharide.

Synthetic Strategy

The synthesis of methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside involves the strategic protection of a fucosyl acceptor, activation of a fucosyl donor, and a stereoselective glycosylation reaction, followed by deprotection. A general workflow is depicted below.

G cluster_0 Acceptor Preparation cluster_1 Donor Preparation cluster_2 Glycosylation & Deprotection A Methyl α-L-fucopyranoside B Methyl 2,3-O-isopropylidene-α-L-fucopyranoside A->B Protection G Methyl 4-O-(2,3,4-tri-O-acetyl-β-L-fucopyranosyl)-2,3-O-isopropylidene-α-L-fucopyranoside B->G Glycosylation C L-Fucose D Peracetylated L-fucose C->D Acetylation E 2,3,4-Tri-O-acetyl-L-fucopyranosyl bromide D->E Bromination E->G F Protected Disaccharide I Methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside G->I Deprotection H Final Product

Caption: Synthetic workflow for methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside.

Experimental Protocols

Disclaimer: The following is a representative protocol and may require optimization for high yields of the specific target molecule.

Materials
Protocol 1: Preparation of the Glycosyl Acceptor (Methyl 2,3-O-isopropylidene-α-L-fucopyranoside)
  • Protection of Methyl α-L-fucopyranoside:

    • Dissolve methyl α-L-fucopyranoside in anhydrous acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with triethylamine.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield methyl 2,3-O-isopropylidene-α-L-fucopyranoside.

Protocol 2: Preparation of the Glycosyl Donor (2,3,4-Tri-O-acetyl-L-fucopyranosyl bromide)
  • Peracetylation of L-Fucose:

    • Suspend L-fucose in a mixture of acetic anhydride and pyridine at 0°C.

    • Stir the mixture at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to give peracetylated L-fucose.

  • Bromination:

    • Dissolve the peracetylated fucose in a minimal amount of dichloromethane.

    • Add a solution of hydrogen bromide in acetic acid at 0°C.

    • Stir the reaction for 2 hours at room temperature.

    • Dilute the mixture with dichloromethane and wash with cold water and saturated sodium bicarbonate solution.

    • Dry the organic layer and concentrate to yield the crude fucosyl bromide, which should be used immediately in the next step.

Protocol 3: Glycosylation and Deprotection
  • Glycosylation:

    • Dissolve the acceptor (from Protocol 1) and the freshly prepared fucosyl bromide donor (from Protocol 2) in anhydrous dichloromethane.

    • Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.

    • Cool the mixture to -40°C and add silver triflate and 2,4,6-collidine.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the residue by silica gel column chromatography to obtain the protected disaccharide.

  • Deprotection:

    • Deacetylation: Dissolve the protected disaccharide in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until TLC indicates complete deacetylation. Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate.

    • Deacetonylation: Dissolve the deacetylated product in a mixture of trifluoroacetic acid and water (9:1) and stir at room temperature for 1 hour. Concentrate under reduced pressure and co-evaporate with toluene.

    • Purify the final product by silica gel column chromatography or size-exclusion chromatography.

Data Presentation

The successful synthesis of methyl 4-O-β-L-fucopyranosyl-α-L-fucopyranoside should be confirmed by standard analytical techniques. The expected data is summarized in the table below.

ParameterExpected Value
Appearance White solid
Molecular Formula C₁₃H₂₄O₉
Molecular Weight 328.33 g/mol
¹H NMR (D₂O) Characteristic signals for two fucose residues, including two anomeric protons. The β-linkage is confirmed by a coupling constant (J₁,₂) of ~7-8 Hz for the anomeric proton of the second fucose.
¹³C NMR (D₂O) 13 distinct carbon signals corresponding to the disaccharide structure.
Mass Spectrometry (ESI-MS) [M+Na]⁺ at m/z 351.13
Optical Rotation [α]D To be determined experimentally.
Purity (HPLC) >95%

Logical Relationships in Stereoselective Fucosylation

The stereochemical outcome of the glycosylation reaction is crucial. The use of a participating protecting group (e.g., acetate) at the C-2 position of the fucosyl donor promotes the formation of a 1,2-trans-glycosidic bond, leading to the desired β-anomer.

G cluster_0 Glycosylation Stereocontrol A Fucosyl Donor (2-O-acetyl) B Oxocarbenium Ion Intermediate A->B Activation C Neighboring Group Participation (Acetoxonium ion formation) B->C D Nucleophilic Attack (Acceptor -OH) C->D Attack from 'top' face E β-L-fucoside (1,2-trans product) D->E

Caption: Role of the C-2 participating group in directing β-stereoselectivity.

Application of Methyl Fucopyranoside in Carbohydrate Microarrays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate microarrays have emerged as powerful high-throughput platforms for investigating the intricate roles of glycans in biological processes.[1] By immobilizing a diverse library of carbohydrates onto a solid support, these arrays enable the rapid and sensitive analysis of interactions with proteins, cells, and other molecules.[2][3] Methyl α-L-fucopyranoside, a derivative of the biologically significant monosaccharide L-fucose, is a valuable tool in this context. Fucosylated glycans are key players in a myriad of physiological and pathological events, including cell adhesion, immune responses, and signal transduction.[1][4][5] The fucosylation of cell surface receptors such as EGFR, TGF-β, and Notch can significantly modulate their signaling capacities.[5] Consequently, microarrays featuring immobilized methyl fucopyranoside serve as a versatile tool for deciphering fucose-specific interactions, screening for novel therapeutic agents, and identifying biomarkers.[6]

This document provides detailed protocols for the application of this compound in carbohydrate microarrays, covering surface immobilization, protein binding assays, and cell adhesion studies. It is intended to guide researchers in leveraging this technology for applications in fundamental glycobiology and drug development.

Applications

  • Profiling Lectin and Antibody Specificity: Microarrays presenting this compound can be used to characterize the binding specificity and affinity of fucose-binding lectins (e.g., Ulex europaeus agglutinin I) and anti-fucose antibodies. This is crucial for understanding the recognition patterns of these important biological probes.[3]

  • Investigating Cell Adhesion: Fucose-mediated interactions are critical for cell-cell recognition and adhesion, for instance, in the binding of leukocytes to endothelial cells via selectins.[4] this compound microarrays provide a simplified model system to study the adhesion of specific cell types and to screen for inhibitors of these interactions.[7][8]

  • Drug Discovery and Development: By identifying molecules that bind to fucose, these microarrays can be used to screen for new drug candidates that target fucose-mediated pathological processes, such as inflammation or cancer metastasis.[9][10]

  • Studying Pathogen Interactions: Many pathogens utilize fucose residues on host cell surfaces for attachment and entry. This compound arrays can be employed to study these interactions and to screen for compounds that block pathogen adhesion.

Quantitative Data Presentation

The following table presents illustrative quantitative data from a hypothetical lectin binding assay on a this compound microarray. This data is intended to serve as an example of how results can be presented and is not derived from a specific experimental result. The binding of a fluorescently labeled fucose-specific lectin, Ulex europaeus agglutinin I (UEA I), and a non-fucose-binding lectin, Concanavalin A (Con A), are compared.

Carbohydrate LigandInteracting ProteinConcentration of Protein (µg/mL)Mean Fluorescence Intensity (RFU)Dissociation Constant (Kᵈ) [M] (Illustrative)
Methyl α-L-fucopyranosideUEA I (Fucose-specific)1015,000 ± 8505 x 10⁻⁶
Methyl α-L-fucopyranosideUEA I (Fucose-specific)5045,000 ± 2,1005 x 10⁻⁶
Methyl α-L-fucopyranosideCon A (Mannose-specific)50800 ± 150Not Determined
Negative Control (No Ligand)UEA I (Fucose-specific)50500 ± 100Not Applicable

Experimental Protocols

Protocol 1: Immobilization of Amine-Terminated this compound on NHS-Ester Coated Slides

This protocol describes the covalent immobilization of a synthetically modified methyl α-L-fucopyranoside containing a terminal amine group onto an N-hydroxysuccinimide (NHS)-ester activated glass slide.

Materials:

  • NHS-ester coated microarray slides

  • Amine-terminated methyl α-L-fucopyranoside

  • Printing Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.5

  • Blocking Buffer: 50 mM ethanolamine (B43304) in 0.1 M Tris-HCl, pH 9.0

  • Wash Buffer A: 0.05% Tween-20 in Phosphate Buffered Saline (PBS)

  • Wash Buffer B: PBS

  • Deionized (DI) water

  • Microarray spotter

  • Humid chamber

  • Centrifuge with slide holder

Procedure:

  • Preparation of Fucoside Solution: Dissolve the amine-terminated methyl α-L-fucopyranoside in the Printing Buffer to a final concentration of 100 µM.

  • Microarray Printing: Transfer the fucoside solution to a microtiter plate. Using a microarray spotter, print the solution onto the NHS-ester coated slides. Maintain a humid environment during printing to prevent evaporation of the spots.

  • Incubation: Place the printed slides in a humid chamber and incubate at room temperature for 2-4 hours, or overnight at 4°C, to allow for the covalent coupling of the amine group to the NHS-ester.

  • Blocking: After incubation, wash the slides briefly with Wash Buffer A. To quench any unreacted NHS-ester groups, immerse the slides in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the slides sequentially with Wash Buffer A, Wash Buffer B, and finally with DI water (3 times each for 5 minutes with gentle agitation).

  • Drying: Dry the slides by centrifugation at 200 x g for 5 minutes. The slides are now ready for use in binding assays.

Protocol 2: Lectin Binding Assay

This protocol details the procedure for assessing the binding of a fluorescently labeled lectin to the immobilized this compound.

Materials:

  • This compound-functionalized microarray slides (from Protocol 1)

  • Fluorescently labeled fucose-binding lectin (e.g., FITC-UEA I)

  • Binding Buffer: 1% BSA in TSM Buffer (20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.4) with 0.05% Tween-20.[11]

  • Wash Buffer: TSM Buffer with 0.05% Tween-20.[11]

  • Microarray hybridization cassette or chamber

  • Microarray scanner

Procedure:

  • Pre-incubation/Blocking: Place the functionalized slide in a hybridization cassette. Add Binding Buffer to each subarray and incubate for 1 hour at room temperature to block non-specific binding sites.

  • Lectin Incubation: Prepare serial dilutions of the fluorescently labeled lectin (e.g., 1-100 µg/mL) in Binding Buffer. Remove the blocking solution and add the lectin solutions to the respective subarrays.

  • Incubation: Incubate the slide in a humid chamber for 1-2 hours at room temperature, protected from light.

  • Washing: Remove the lectin solution and wash the slide with Wash Buffer (3 times for 5 minutes each) with gentle agitation. Follow with a brief wash in TSM buffer to remove residual detergent.

  • Drying: Dry the slide by centrifugation at 200 x g for 5 minutes.

  • Scanning and Analysis: Scan the slide using a microarray scanner with the appropriate laser and filter settings for the fluorophore used. Quantify the fluorescence intensity of each spot using microarray analysis software.

Protocol 3: Cell Adhesion Assay

This protocol describes a method to evaluate the adhesion of cells to the immobilized this compound.

Materials:

  • This compound-functionalized microarray slides

  • Cell line of interest (e.g., a leukocyte cell line expressing selectins)

  • Cell culture medium (e.g., RPMI-1640)

  • Fluorescent cell stain (e.g., Calcein-AM)

  • Adhesion Buffer: Serum-free cell culture medium

  • Wash Buffer: PBS

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Cell Preparation and Labeling: Culture cells to the desired confluency. On the day of the assay, harvest the cells and wash with serum-free medium. Resuspend the cells in serum-free medium containing a fluorescent stain (e.g., 1 µM Calcein-AM) and incubate for 30 minutes at 37°C.

  • Washing of Labeled Cells: Wash the labeled cells three times with Adhesion Buffer to remove excess dye. Resuspend the cells in Adhesion Buffer to a final concentration of 1 x 10⁶ cells/mL.

  • Cell Incubation on Microarray: Place the functionalized slide in a suitable incubation chamber. Add the cell suspension to the subarrays and incubate for 1-2 hours at 37°C in a cell culture incubator.

  • Washing of Non-adherent Cells: Gently wash the slide three times with pre-warmed PBS to remove non-adherent cells.[7]

  • Imaging and Analysis: Immediately visualize the slide under a fluorescence microscope. Capture images of the spots and quantify the number of adherent cells per spot area.

Visualizations

Experimental_Workflow cluster_prep Microarray Preparation cluster_assay Binding Assay start Start: Amine-terminated This compound print Spotting onto NHS-ester slide start->print incubate Incubation (Covalent Bonding) print->incubate block Blocking (Ethanolamine) incubate->block wash_dry Washing & Drying block->wash_dry ready_slide Functionalized Microarray wash_dry->ready_slide apply_sample Apply Fluorescently-labeled Lectin or Cells ready_slide->apply_sample incubate_bind Incubation (Binding) apply_sample->incubate_bind wash_final Wash to remove unbound sample incubate_bind->wash_final scan Scan (Lectin) or Image (Cells) wash_final->scan analyze Data Analysis scan->analyze

Caption: Experimental workflow for a this compound microarray experiment.

Fucose_Signaling_Pathway cluster_cytoplasm Cytoplasm E_Selectin E-Selectin (on Endothelial Cell) Fucosylated_Ligand Fucosylated Ligand (e.g., sLeX on Leukocyte) E_Selectin->Fucosylated_Ligand Binding p38 p38 MAPK Fucosylated_Ligand->p38 Activation ERK12 ERK1/2 Fucosylated_Ligand->ERK12 Activation Proliferation Cell Proliferation & Migration p38->Proliferation ERK12->Proliferation

Caption: Simplified fucose-mediated signaling in cell adhesion and proliferation.[2]

References

Application Notes and Protocols for Chemoenzymatic Synthesis of Oligosaccharides using Fucopyranosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of fucosylated oligosaccharides. This powerful technique combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic catalysis, enabling the production of complex and biologically relevant glycans. Fucosylated oligosaccharides play critical roles in numerous biological processes, including cell-cell recognition, inflammation, and cancer metastasis, making them key targets for drug discovery and development.

Introduction to Chemoenzymatic Fucosylation

The synthesis of fucosylated oligosaccharides is achieved by the action of fucosyltransferases (FucTs), enzymes that transfer a fucose residue from an activated donor substrate, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-fucose), to an acceptor oligosaccharide. The chemoenzymatic approach leverages recombinantly expressed fucosyltransferases to achieve specific fucosylation patterns that are often challenging to obtain through purely chemical methods.

Fucosylated glycans are key players in various signaling pathways. For instance, the sialyl Lewis X (sLex) antigen, a fucosylated tetrasaccharide, is a crucial ligand for selectins, a family of adhesion molecules involved in the initial stages of leukocyte rolling and extravasation during inflammation.[1][2][3] Understanding and recreating these structures is vital for developing therapeutics that can modulate these interactions.

Data Presentation: Fucosyltransferase Characteristics

The choice of fucosyltransferase is critical as it dictates the linkage of the fucose residue to the acceptor. The following tables summarize key quantitative data for various fucosyltransferases, providing a basis for enzyme selection and reaction optimization.

Table 1: Kinetic Parameters of α1,2-Fucosyltransferases
Enzyme SourceAcceptor SubstrateKm (Acceptor) (mM)Km (GDP-Fucose) (mM)kcat (s-1)kcat/Km (s-1M-1)Optimal pH
Helicobacter pylori (FucT2)Lactose---39.28 min-1mM-1-
Thermosynechococcus sp. NK55a (Ts2FT)Lacto-N-tetraose (LNT)----7.0
Escherichia coli O127:K63(B8) (WbiQ)Gal-β1,3-GalNAc-α-OR----6.5-7.5

Data compiled from multiple sources.[4][5][6] Note: Kinetic parameters can vary based on assay conditions.

Table 2: Kinetic Parameters of α1,3/α1,4-Fucosyltransferases
EnzymeAcceptor SubstrateKm (Acceptor) (mM)Km (GDP-Fucose) (mM)kcat (s-1)kcat/Km (s-1M-1)
Human FucT VN-Acetyllactosamine (LacNAc)----
Helicobacter pylori FutA (Wild-type)LacNAc80.4--
Helicobacter pylori FutA (M32 mutant)LacNAc---6-fold increase vs WT
Human FucT IIIH-type 1----
Human FucT VH-type 1----

Data compiled from multiple sources.[7][8][9] Note: Kinetic parameters can vary based on assay conditions.

Table 3: Kinetic Parameters of α1,6-Fucosyltransferase (FUT8)
Enzyme SourceAcceptor SubstrateKm (Acceptor) (µM)Km (GDP-Fucose) (µM)kcat (s-1)kcat/Km (mM-1s-1)
Human FUT8Asialo-, agalacto-biantennary N-glycan7.83.10.0435.5
Human FUT8Man5GlcNAc2-Asn1500---
Human FUT8A2-Asn----
Human FUT8G0113.114.56~0.25-
Human FUT8G0-peptide133.1-~0.25-

Data compiled from multiple sources.[10][11][12] Note: Kinetic parameters can vary based on assay conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the chemoenzymatic synthesis of fucosylated oligosaccharides.

Protocol 1: Expression and Purification of His-tagged Fucosyltransferase

This protocol describes the expression of a His-tagged fucosyltransferase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells transformed with the fucosyltransferase expression vector

  • LB broth and agar (B569324) plates containing the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose (B213101) resin

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Expression: a. Inoculate a single colony of transformed E. coli into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C). d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: a. Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to lyse the cells. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Purification: a. Equilibrate the Ni-NTA resin with Lysis Buffer. b. Add the clarified supernatant from the lysis step to the equilibrated resin and incubate for 1 hour at 4°C with gentle agitation. c. Load the resin-lysate mixture onto a chromatography column. d. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[13][14] e. Elute the His-tagged fucosyltransferase with 5-10 column volumes of Elution Buffer.[15] f. Collect the elution fractions and analyze by SDS-PAGE to assess purity.

  • Dialysis: a. Pool the fractions containing the purified protein. b. Dialyze against a suitable buffer (e.g., PBS) to remove imidazole and prepare the enzyme for storage or use.

Protocol 2: Fucosyltransferase Activity Assay

This protocol describes a general method for determining the activity of a fucosyltransferase using a colorimetric or HPLC-based method.

Materials:

  • Purified fucosyltransferase

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MnCl2)

  • GDP-fucose (donor substrate)

  • Acceptor oligosaccharide

  • (For colorimetric assay) GDP-Glo™ Glycosyltransferase Assay kit (Promega)

  • (For HPLC analysis) HPLC system with a suitable column (e.g., C18 or HILIC) and detector (e.g., UV or RI)[16][17]

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, a known concentration of the acceptor oligosaccharide, and GDP-fucose. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the purified fucosyltransferase. d. Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Reaction Termination: a. Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol (B145695).

  • Analysis:

    • Colorimetric Method (GDP-Glo™ Assay): a. Follow the manufacturer's protocol to measure the amount of GDP produced, which is proportional to the enzyme activity.

    • HPLC Analysis: a. Centrifuge the terminated reaction mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC to separate the product from the substrates. c. Quantify the product peak to determine the reaction yield and calculate the enzyme activity.

Protocol 3: One-Pot Chemoenzymatic Synthesis of Lacto-N-fucopentaose I (LNFP-I)

This protocol describes a one-pot, multi-enzyme synthesis of LNFP-I, a fucosylated human milk oligosaccharide.[18][19]

Materials:

  • Lacto-N-tetraose (LNT) (acceptor)

  • L-fucose

  • ATP and GTP

  • MgCl2

  • Tris-HCl buffer (100 mM, pH 7.5)

  • L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis

  • Inorganic pyrophosphatase (e.g., PmPpA)

  • α1,2-fucosyltransferase (e.g., His6-Ts2FT)

Procedure:

  • Reaction Setup: a. In a reaction vessel, dissolve LNT (1 equivalent) and L-fucose (1.3 equivalents) in Tris-HCl buffer. b. Add ATP (1.3 equivalents), GTP (1.3 equivalents), and MgCl2 (20 mM). c. Add the enzymes: FKP, inorganic pyrophosphatase, and the α1,2-fucosyltransferase.

  • Incubation: a. Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 40°C) with gentle agitation for 1-2 days.

  • Monitoring and Termination: a. Monitor the formation of the product by mass spectrometry or HPLC. b. Once the reaction is complete, terminate it by adding an equal volume of cold ethanol and incubating on ice for 30 minutes.

  • Purification: a. Centrifuge the mixture to remove precipitated enzymes. b. Purify the LNFP-I from the supernatant using size-exclusion chromatography or other suitable chromatographic methods. A yield of up to 95% can be achieved with this method.[18]

Visualizations

Signaling Pathway: Selectin-Mediated Leukocyte Adhesion

Fucosylated oligosaccharides, particularly sialyl Lewis X on the surface of leukocytes, are critical for the initial tethering and rolling of these cells on the endothelium during an inflammatory response. This interaction is mediated by selectins expressed on endothelial cells.

Selectin_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte Leukocyte PSGL1 PSGL-1 (with sLex) SFKs Src Family Kinases (SFKs) PSGL1->SFKs Activation Syk Syk SFKs->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Activation Integrin_Activation Integrin Activation (LFA-1) PLCg2->Integrin_Activation Downstream Signaling Endothelium Endothelium Selectin E-Selectin / P-Selectin Selectin->PSGL1 Binding

Caption: Selectin-ligand binding initiates an intracellular signaling cascade.

Experimental Workflow: Chemoenzymatic Synthesis of a Fucosylated Oligosaccharide

The following diagram outlines a typical workflow for the chemoenzymatic synthesis of a fucosylated oligosaccharide, from enzyme production to the final purified product.

Chemoenzymatic_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis One-Pot Synthesis cluster_analysis_purification Analysis and Purification Expression FucT Expression in E. coli Purification His-tag Purification (IMAC) Expression->Purification Reaction_Setup Reaction Setup: - Acceptor - Fucose - ATP/GTP - Enzymes (FucT, FKP, etc.) Purification->Reaction_Setup Add Purified Enzyme Incubation Incubation (e.g., 40°C, 24-48h) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC / MS) Incubation->Monitoring Purification_Product Product Purification (Chromatography) Monitoring->Purification_Product Final_Product Purified Fucosylated Oligosaccharide Purification_Product->Final_Product

Caption: A typical workflow for chemoenzymatic fucosylation.

References

Application Notes and Protocols: Characterization of Methyl Fucopyranoside Linkages Using NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural elucidation of carbohydrates, including the determination of glycosidic linkages in fucopyranosides.[1][2][3] The precise arrangement of these linkages is critical in determining the biological activity of glycans and glycoconjugates, making their accurate characterization essential in fields ranging from glycobiology to drug development. This document provides detailed application notes and experimental protocols for the characterization of methyl fucopyranoside linkages using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Core NMR Techniques for Linkage Analysis

A combination of NMR experiments is typically employed to unambiguously determine the linkage position and anomeric configuration (α or β) of methyl fucopyranosides.[4]

  • 1D ¹H and ¹³C NMR: These are the foundational experiments. The ¹H NMR spectrum provides information on the anomeric protons, whose chemical shifts and coupling constants (³J_H1,H2_) can indicate the anomeric configuration.[1] The ¹³C NMR spectrum reveals the chemical shifts of anomeric carbons and those involved in the glycosidic bond.

  • 2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks within each fucose residue, allowing for the assignment of protons from H-1 through H-6.[4][5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs, enabling the assignment of carbon resonances based on the previously assigned proton signals.[4][5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying the linkage position. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. Crucially, a correlation between the anomeric proton (H-1) of one fucose residue and a carbon atom of the adjacent residue across the glycosidic bond provides direct evidence of the linkage.[4][6]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. A NOE/ROE correlation between the anomeric proton (H-1) of one residue and a proton on the aglycone (the methyl group or another fucose residue) confirms the spatial arrangement and can help to determine the linkage position and conformation.[1][7] ROESY is particularly useful for molecules with intermediate molecular weights where the NOE may be close to zero.[1]

Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the characterization of this compound linkages using NMR spectroscopy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Isolated this compound (>90% pure) Dissolve Dissolve in D2O or other appropriate deuterated solvent Sample->Dissolve Tube Transfer to NMR tube Dissolve->Tube NMR_1D 1D ¹H & ¹³C NMR Tube->NMR_1D NMR_2D 2D COSY, HSQC, HMBC, NOESY/ROESY NMR_1D->NMR_2D Initial Assessment Assign_H Assign ¹H resonances using COSY NMR_2D->Assign_H Assign_C Assign ¹³C resonances using HSQC Assign_H->Assign_C Linkage Determine linkage position via HMBC Assign_C->Linkage Anomericity Determine anomeric configuration (¹H, ¹³C shifts, J-couplings) Linkage->Anomericity Confirmation Confirm linkage and conformation with NOESY/ROESY Anomericity->Confirmation Structure Elucidate Final Structure Confirmation->Structure

Figure 1. General workflow for NMR characterization of this compound linkages.

Logical Relationships of NMR Experiments in Linkage Analysis

The following diagram illustrates how different NMR experiments provide complementary information for the structural elucidation of fucopyranoside linkages.

logical_relationships cluster_experiments NMR Experiments cluster_information Structural Information H1_NMR 1D ¹H NMR Anomeric_Config Anomeric Configuration (α/β) H1_NMR->Anomeric_Config C13_NMR 1D ¹³C NMR Anomericity Anomericity C13_NMR->Anomericity COSY 2D COSY Proton_Connectivity Intra-residue ¹H-¹H Connectivity COSY->Proton_Connectivity HSQC 2D HSQC HC_Correlation Direct ¹H-¹³C Correlation HSQC->HC_Correlation HMBC 2D HMBC Linkage_Position Inter-residue Connectivity (Linkage Position) HMBC->Linkage_Position NOESY 2D NOESY/ROESY NOESY->Linkage_Position Spatial_Proximity Through-space Proximity & Conformation NOESY->Spatial_Proximity

Figure 2. Logical relationships between NMR experiments and derived structural information.

Quantitative Data: Typical Chemical Shifts and Coupling Constants

The chemical shifts of the anomeric proton (H-1) and carbon (C-1), as well as the carbon atom at the linkage position, are highly diagnostic. The following table summarizes typical ¹H and ¹³C chemical shift ranges for methyl α-L-fucopyranosides.

LinkageAnomeric ¹H (δ ppm)Anomeric ¹³C (δ ppm)Linked ¹³C (δ ppm)³J_H1,H2_ (Hz)
Methyl α-L-fucopyranoside~4.8-4.9~100-102-~3.5-4.0
(1→2) linkageVariesVaries~75-80~3.5-4.0
(1→3) linkageVariesVaries~78-83~3.5-4.0
(1→4) linkageVariesVaries~75-80~3.5-4.0
(1→6) linkageVariesVaries~65-70~3.5-4.0

Note: Chemical shifts are sensitive to solvent, temperature, and the nature of the adjacent sugar residue. The values provided are approximate and for α-anomers.

Experimental Protocols

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is >90% pure, as impurities can complicate spectral analysis.[1]

  • Solvent: Dissolve 2-5 mg of the sample in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O). For certain samples, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of DMSO-d₆ and D₂O may be used.[1]

  • NMR Tube: Transfer the solution to a 5 mm NMR tube. For smaller sample volumes, Shigemi tubes are recommended to improve sensitivity.[1]

  • Lyophilization: To remove exchangeable protons (e.g., from hydroxyl groups), lyophilize the sample from D₂O two to three times and re-dissolve in fresh D₂O.

2. 1D ¹H NMR Spectroscopy

  • Objective: To obtain an overview of the proton signals, particularly the anomeric region (δ 4.5-5.5 ppm).

  • Typical Parameters:

    • Spectrometer: 500 MHz or higher for better resolution.[4]

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): 10-12 ppm.

  • Analysis: Identify anomeric proton signals and measure their chemical shifts and ³J_H1,H2_ coupling constants. A coupling constant of ~3-4 Hz is characteristic of an α-anomeric configuration in fucopyranosides.

3. 1D ¹³C NMR Spectroscopy

  • Objective: To identify the carbon signals, especially the anomeric carbons (δ 95-105 ppm) and carbons involved in the glycosidic linkage.

  • Typical Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 160-200 ppm.

  • Analysis: Note the chemical shifts of anomeric carbons and any downfield-shifted carbons which may indicate the linkage position.

4. 2D COSY (¹H-¹H Correlation Spectroscopy)

  • Objective: To trace the spin systems of each fucose residue.[4]

  • Typical Parameters:

    • Pulse Program: Standard COSY (e.g., 'cosygpmf').

    • Number of Scans: 4-8 per increment.

    • Increments in F1: 256-512.

    • Spectral Width (sw): Same as ¹H NMR in both dimensions.

  • Analysis: Starting from the anomeric proton (H-1), trace the cross-peaks to identify H-2, then from H-2 to H-3, and so on, to assign all protons within a residue.

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate each proton with its directly attached carbon.[4]

  • Typical Parameters:

    • Pulse Program: Edited HSQC for multiplicity information (e.g., 'hsqcedetgpsisp2.3').

    • Number of Scans: 8-16 per increment.

    • Increments in F1: 128-256.

    • ¹H Spectral Width (sw in F2): Same as ¹H NMR.

    • ¹³C Spectral Width (sw in F1): Appropriate range to cover all carbon signals (e.g., 110 ppm).

  • Analysis: Use the assigned proton resonances from the COSY spectrum to assign the corresponding carbon signals. The edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases, aiding in assignments.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) ¹H-¹³C correlations, especially across the glycosidic bond.[4]

  • Typical Parameters:

    • Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf').

    • Number of Scans: 16-64 per increment.

    • Increments in F1: 256-512.

    • Long-range coupling delay (d6): Optimized for a J-coupling of 4-8 Hz.

  • Analysis: Look for a cross-peak between the anomeric proton (H-1) of one residue and a carbon atom of the other residue. The chemical shift of this carbon identifies the linkage position (e.g., a correlation between H-1' and C-4 indicates a (1→4) linkage).

7. 2D NOESY/ROESY Spectroscopy

  • Objective: To identify through-space correlations that confirm the linkage and provide conformational information.[1]

  • Typical Parameters:

    • Pulse Program: Standard NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph').

    • Number of Scans: 16-32 per increment.

    • Mixing Time (d8 for NOESY) or Spin-lock Time (for ROESY): 200-800 ms, may need to be optimized.

  • Analysis: An intense cross-peak between the anomeric proton (H-1) of one residue and a proton on the aglyconic residue provides strong evidence for the linkage and its spatial arrangement. For example, in a methyl α-(1→4)-fucopyranoside, a NOE should be observed between H-1' of the non-reducing fucose and H-4 of the reducing fucose.

Conclusion

The systematic application of 1D and 2D NMR techniques provides a powerful and reliable methodology for the complete structural characterization of this compound linkages. By combining the through-bond connectivity information from COSY, HSQC, and HMBC with the through-space proximity data from NOESY or ROESY, researchers can unambiguously determine the anomeric configuration, linkage position, and sequence of fucopyranoside-containing oligosaccharides. These detailed protocols and application notes serve as a comprehensive guide for scientists engaged in carbohydrate research and the development of glycoconjugate-based therapeutics.

References

Application Notes and Protocols: The Use of Methyl Fucopyranoside in Elucidating Protein-Carbohydrate Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranosides, both the α- and β-anomers of the methyl glycoside of L-fucose, are invaluable tools in the fields of glycobiology and drug discovery. Their structural similarity to the natural fucose residues found on glycoproteins and glycolipids allows them to act as specific probes and competitive inhibitors for fucose-binding proteins, particularly lectins. This document provides detailed application notes and experimental protocols for utilizing methyl fucopyranoside to study protein-carbohydrate interactions, crucial for understanding physiological processes and for the development of novel therapeutics. These interactions are fundamental to a myriad of biological events, including cell adhesion, immune responses, and signal transduction.[1]

Applications of this compound

Methyl fucopyranosides are widely employed in several key research and development areas:

  • Glycobiology Research: They serve as essential tools for characterizing the binding specificity of fucose-binding lectins and other carbohydrate-binding proteins. By acting as competitive inhibitors, they help to elucidate the role of fucose recognition in cellular processes.

  • Drug Development: As fucose-binding proteins are often implicated in pathological processes, including microbial infections and cancer metastasis, methyl fucopyranosides can serve as lead compounds or scaffolds for the design of antagonists that block these detrimental interactions.

  • Cell Signaling Studies: By competitively inhibiting the binding of natural fucosylated ligands to their receptors, methyl fucopyranosides can be used to dissect the role of fucose recognition in initiating or modulating cell signaling pathways.[1]

Quantitative Data on Protein-Methyl Fucopyranoside Interactions

The affinity of proteins for methyl fucopyranosides can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction. The half-maximal inhibitory concentration (IC50) is another important parameter, representing the concentration of this compound required to inhibit 50% of the binding of a fucosylated ligand to its protein target.

Table 1: Dissociation Constants (Kd) for this compound-Protein Interactions

Protein (Lectin)LigandMethodKd (µM)Reference
Pseudomonas aeruginosa Lectin II (PA-IIL)Methyl-α-L-fucopyranosideIsothermal Titration Calorimetry (ITC)9.8Faltinek et al., 2019
Ralstonia solanacearum Lectin (RSL)Methyl-α-L-fucopyranosideIsothermal Titration Calorimetry (ITC)25
Photorhabdus laumondii Lectin (PLL)Methyl-α-L-fucopyranosideIsothermal Titration Calorimetry (ITC)120
Aspergillus fumigatus Lectin (AFL)Methyl-α-L-fucopyranosideIsothermal Titration Calorimetry (ITC)160

Table 2: IC50 Values for this compound Inhibition

Protein (Lectin)Inhibited InteractionAssayIC50 (mM)Reference
Photorhabdus laumondii Lectin (PLL3)PLL3 - ErythrocytesHemagglutination Inhibition0.78Faltinek et al., 2019
Lectin from Lablab purpureus seedLectin - ErythrocytesHemagglutination InhibitionNot specified for this compoundSaha et al., 2014[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific protein and experimental setup.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[1][3][4]

Protocol:

  • Sample Preparation:

    • Dissolve the purified protein in a suitable, degassed buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4). The final protein concentration should be 10-100 µM.

    • Dissolve this compound in the exact same buffer to a concentration that is 10-20 times higher than the protein concentration.

    • Ensure the pH of both solutions is identical to minimize heats of dilution.

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and syringe of the ITC instrument.

    • Load the protein solution into the sample cell (typically ~200-300 µL).

    • Load the this compound solution into the injection syringe (typically ~40-50 µL).

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150-300 seconds between injections to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Protein Solution (10-100 µM) Buffer Identical Degassed Buffer Protein->Buffer Load Load Protein into Cell Load Ligand into Syringe Protein->Load Ligand This compound (10-20x Protein Conc.) Ligand->Buffer Ligand->Load Titrate Perform Serial Injections Load->Titrate Detect Measure Heat Changes Titrate->Detect Integrate Integrate Heat Peaks Detect->Integrate Subtract Subtract Heat of Dilution Integrate->Subtract Fit Fit to Binding Model Subtract->Fit Results Determine: Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (this compound) to an immobilized ligand (protein) in real time.[5][6][7][8] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Protocol:

  • Sensor Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified protein solution (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote electrostatic pre-concentration.

    • Immobilize the protein to the desired level (typically 2000-5000 response units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over both the protein-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate the dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Chip Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip Immobilize Immobilize Protein Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject Inject this compound (Analyte) Deactivate->Inject Association Monitor Association Inject->Association Dissociation Monitor Dissociation Association->Dissociation Subtract Subtract Reference Data Dissociation->Subtract Fit Fit to Kinetic Model Subtract->Fit Results Determine: ka, kd, Kd Fit->Results

Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.

Hemagglutination Inhibition Assay

This assay is used to determine the ability of this compound to inhibit the agglutination of red blood cells (RBCs) caused by a hemagglutinating protein (lectin).[9][10][11][12] The minimum concentration of this compound that inhibits hemagglutination is determined.

Protocol:

  • Preparation of Reagents:

    • Prepare a 2% suspension of washed red blood cells (e.g., from rabbit or human) in phosphate-buffered saline (PBS).

    • Determine the minimal hemagglutinating concentration (MHC) of the lectin by serially diluting the lectin and observing the lowest concentration that causes complete agglutination of the RBCs.

    • Prepare a working solution of the lectin at 4 times its MHC.

    • Prepare a serial dilution of this compound in PBS.

  • Inhibition Assay:

    • In a 96-well U-bottom plate, add 50 µL of PBS to all wells except the first column.

    • Add 100 µL of the highest concentration of this compound to the first well of each row and perform a serial dilution across the plate by transferring 50 µL to the subsequent wells.

    • Add 50 µL of the lectin solution (at 4x MHC) to all wells containing the this compound dilutions.

    • Incubate the plate at room temperature for 1 hour.

    • Add 50 µL of the 2% RBC suspension to all wells.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Result Interpretation:

    • Observe the wells for hemagglutination. A positive result (agglutination) is indicated by a uniform reddish suspension, while a negative result (inhibition) is indicated by a tight button of RBCs at the bottom of the well.

    • The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.

HIA_Workflow cluster_prep Reagent Preparation cluster_hia Inhibition Assay cluster_analysis Result Interpretation RBC 2% RBC Suspension AddRBC Add RBC Suspension RBC->AddRBC Lectin Lectin at 4x MHC Plate Add Inhibitor and Lectin to 96-well Plate Lectin->Plate Inhibitor Serial Dilution of This compound Inhibitor->Plate Incubate1 Incubate for 1 hour Plate->Incubate1 Incubate1->AddRBC Incubate2 Incubate for 1-2 hours AddRBC->Incubate2 Observe Observe Hemagglutination Incubate2->Observe DetermineMIC Determine Minimum Inhibitory Concentration Observe->DetermineMIC

Caption: Workflow for Hemagglutination Inhibition Assay.

Visualization of Logical Relationships

Modulatory Role of this compound in Cell Signaling

Many cell signaling pathways are initiated by the binding of a fucosylated glycoprotein (B1211001) ligand to a cell surface receptor, which is often a lectin. This binding event can trigger a downstream cascade of intracellular signaling events, leading to a specific cellular response. This compound can be used as a competitive antagonist to block the initial ligand-receptor interaction, thereby inhibiting the downstream signaling cascade. This allows researchers to investigate the functional consequences of blocking fucose-dependent signaling pathways.

Signaling_Pathway_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Fucosylated Glycoprotein Ligand Receptor Fucose-Binding Receptor (Lectin) Ligand->Receptor Binding MeFuc Methyl Fucopyranoside MeFuc->Receptor Competitive Inhibition Signaling Downstream Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response Leads to

Caption: Modulation of a fucose-dependent signaling pathway by this compound.

Conclusion

This compound is a powerful and versatile tool for the study of protein-carbohydrate interactions. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at characterizing fucose-binding proteins and understanding their roles in biological systems. The ability to quantitatively assess these interactions and to modulate fucose-dependent signaling pathways makes this compound an indispensable reagent in both basic research and the development of novel therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Synthesis of α-Fucosidic Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-fucosidic linkage is a critical structural motif in a vast array of biologically significant glycoconjugates. Found on the termini of glycan chains, α-fucosylated structures play pivotal roles in cellular recognition, signaling, and adhesion processes. Their involvement in physiological and pathological events, including immune responses, inflammation, and cancer metastasis, has made them attractive targets for the development of novel therapeutics, vaccines, and diagnostic agents.

The chemical synthesis of the 1,2-cis-glycosidic bond of α-L-fucosides presents a formidable challenge due to the unfavorable anomeric effect and the high reactivity of fucosyl donors, which often leads to the formation of the thermodynamically more stable β-anomer. Consequently, the development of stereoselective methods to access the α-anomer with high yield and selectivity is a central focus in synthetic carbohydrate chemistry.

These application notes provide an overview of modern chemical and enzymatic strategies for the stereoselective synthesis of α-fucosidic linkages, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific application.

Chemical Synthesis Strategies

The stereoselective formation of α-fucosidic bonds via chemical methods hinges on the careful selection of the fucosyl donor, protecting groups, and the activation system. Several approaches have been developed to favor the formation of the kinetic α-product over the thermodynamic β-anomer.

Thiofucoside Donors with Halonium Promoters

Thioglycosides are popular glycosyl donors due to their stability and tunable reactivity. Activation with a combination of an electrophilic halogen source, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid, like trifluoromethanesulfonic acid (TfOH), is a widely employed strategy for fucosylation.

Thiofucoside Thiofucoside Donor (with non-participating groups) Intermediate Reactive Intermediate (e.g., α-glycosyl triflate) Thiofucoside->Intermediate Activation Acceptor Acceptor Alcohol (R-OH) Acceptor->Intermediate Nucleophilic Attack Promoter NIS / TfOH Alpha_Fucoside α-Fucosidic Linkage Intermediate->Alpha_Fucoside GDP_Fucose GDP-Fucose (Donor) FucT Fucosyltransferase (e.g., α1,3-FucT) GDP_Fucose->FucT Acceptor Acceptor Glycan Acceptor->FucT Alpha_Fucoside α-Fucosylated Glycan FucT->Alpha_Fucoside GDP GDP FucT->GDP byproduct Start Need to Synthesize α-Fucoside Scale Large Scale? Start->Scale Complexity Complex Acceptor? Start->Complexity Selectivity Absolute Selectivity Required? Start->Selectivity Mild_Conditions Mild Conditions Required? Start->Mild_Conditions Chemical Chemical Synthesis Enzymatic Enzymatic Synthesis Scale->Chemical Yes Scale->Enzymatic No Complexity->Chemical No Complexity->Enzymatic Yes Selectivity->Chemical No Selectivity->Enzymatic Yes Mild_Conditions->Chemical No Mild_Conditions->Enzymatic Yes

Application Notes: Methyl Fucopyranoside as a Versatile Precursor for Complex Glycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl fucopyranosides (both α and β anomers of L- and D-fucose) are valuable and versatile building blocks in carbohydrate chemistry and glycobiology.[1][2] Their unique structure, featuring a stable methyl group at the anomeric position, makes them ideal starting materials for the synthesis of complex fucosylated oligosaccharides, glycoproteins, and glycolipids.[3] These complex glycans play critical roles in numerous biological processes, including cell-cell recognition, immune responses, and pathogen binding.[1][2][3] Consequently, methyl fucopyranosides are indispensable tools for researchers in basic science and professionals in pharmaceutical development, aiding in the creation of vaccines, drug delivery systems, and novel therapeutic agents.[4]

This document outlines key applications and protocols for utilizing methyl fucopyranoside in both chemical and chemoenzymatic synthesis strategies to construct complex glycans.

Chemical Synthesis Strategies

Chemical synthesis provides a powerful route to novel glycan structures. The general workflow involves the strategic protection of hydroxyl groups, activation of the anomeric position to create a glycosyl donor, coupling with a glycosyl acceptor, and final deprotection.

G start Methyl Fucopyranoside protect Protecting Group Manipulation start->protect activate Anomeric Activation (Glycosyl Donor Formation) protect->activate glycosylate Glycosylation (Coupling with Acceptor) activate->glycosylate deprotect Global Deprotection glycosylate->deprotect end Complex Fucosylated Glycan deprotect->end

Caption: General workflow for chemical synthesis of complex glycans from this compound.

Protecting Group Strategies

The selective protection and deprotection of hydroxyl groups are critical for controlling regioselectivity during glycosylation.[5] An orthogonal protecting group strategy, where different protecting groups can be removed under specific conditions without affecting others, is often employed.[5][6] Common protecting groups in fucose chemistry include benzyl (B1604629) (Bn) ethers, acetyl (Ac) esters, and silyl (B83357) ethers.

Glycosyl Donor Formation and Glycosylation

This compound must first be converted into a reactive glycosyl donor. A common strategy involves replacing the anomeric methyl group with a better leaving group, such as a halide (bromide or chloride) or a trichloroacetimidate.[7][8] For example, methyl α-L-fucopyranoside can be converted into 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, a reactive glycosyl donor.[7][9] This donor can then be coupled with a protected glycosyl acceptor, often promoted by a Lewis acid or a heavy metal salt, to form the desired glycosidic linkage.[8][9]

Protocol 1: General Procedure for Chemical Fucosylation via a Fucosyl Halide Donor

This protocol is a generalized procedure based on common practices in carbohydrate chemistry.[7][9][10]

  • Donor Synthesis:

    • Protect the C2, C3, and C4 hydroxyls of methyl α-L-fucopyranoside using a suitable protecting group (e.g., benzyl ethers via Williamson ether synthesis).

    • Convert the protected this compound to the corresponding fucopyranosyl halide. For example, treat with HBr in acetic acid to form the fucopyranosyl bromide.

  • Glycosylation Reaction:

    • Dissolve the glycosyl acceptor (typically 1.0 equivalent) and an activator (e.g., silver triflate, NIS/AgOTf) in a dry aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (Argon or Nitrogen).[8][10]

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C to room temperature).

    • Add the fucosyl halide donor (1.0-1.5 equivalents) dropwise to the mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction (e.g., with triethylamine (B128534) or sodium thiosulfate (B1220275) solution), dilute with an organic solvent, and wash with aqueous solutions (e.g., NaHCO₃, brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Deprotection:

    • Purify the protected oligosaccharide product by silica (B1680970) gel column chromatography.

    • Remove all protecting groups. For example, benzyl groups can be removed by catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst).

    • Purify the final deprotected glycan using size-exclusion chromatography or reverse-phase HPLC.

Data Presentation 1: Base-Promoted Fucosylation Yields

The following table summarizes the results from a study on base-promoted glycosylation using a 2,3,4-tri-O-methyl-α-L-fucopyranosyl chloride donor with various partially protected methyl glycopyranoside acceptors.[10]

AcceptorLinkage Position(s)Product LinkageTotal Yield of Disaccharides (%)[10]
Methyl 2-O-benzyl-α-D-glucopyranoside3-OH, 4-OH, 6-OHβ-(1→6)51
Methyl 3-O-benzyl-α-D-glucopyranoside2-OH, 4-OH, 6-OHβ-(1→6)20
Methyl 4-O-benzyl-α-D-glucopyranoside2-OH, 3-OH, 6-OHβ-(1→2), β-(1→3), β-(1→6)59
Methyl 3-O-benzyl-β-D-glucopyranoside2-OH, 4-OH, 6-OHβ-(1→6)14

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high stereo- and regioselectivity of enzymatic reactions.[11] In this approach, a fucose derivative is chemically synthesized and activated into a sugar nucleotide donor, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-Fucose).[12] This donor is then used by specific enzymes, such as fucosyltransferases (FUTs), to attach fucose to a desired acceptor glycan with perfect control over the linkage.[12][13]

G cluster_chem Chemical Synthesis cluster_enz Enzymatic Reaction fuc Fucose or Fucose Derivative gdp_fuc GDP-Fucose (Sugar Nucleotide Donor) fuc->gdp_fuc Multi-step chemical conversion fut Fucosyltransferase (Enzyme) acceptor Acceptor Glycan (e.g., Sialyl-LacNAc) product Complex Fucosylated Glycan (e.g., sLeX) fut->product

Caption: General workflow for the chemoenzymatic synthesis of complex fucosylated glycans.

Application Example: Synthesis of Sialyl Lewis X (sLeX)

Sialyl Lewis X (sLeX) is a crucial tetrasaccharide determinant on the surface of cells that mediates cell adhesion by binding to selectin proteins.[14][15] Its biosynthesis involves the sequential action of glycosyltransferases, with the final step being the α-1,3-fucosylation of a sialylated precursor, catalyzed by a fucosyltransferase.[16] The synthesis of sLeX and its analogs is a major goal in drug development for inflammation and cancer metastasis.[14][17]

G lacnac LacNAc (Gal-GlcNAc-R) st Sialyltransferase lacnac->st sialyl_lacnac Sialyl-LacNAc (Neu5Ac-Gal-GlcNAc-R) fut α-1,3-Fucosyltransferase sialyl_lacnac->fut slex Sialyl Lewis X (sLeX) st->sialyl_lacnac fut->slex

Caption: Key enzymatic steps in the biosynthesis of the Sialyl Lewis X antigen.

Protocol 2: General Procedure for Enzymatic Fucosylation with a Fucosyltransferase (FUT)

This protocol is a generalized procedure for a typical fucosyltransferase reaction.[12][18]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5).

    • Add the acceptor glycan (e.g., a sialylated N-glycan) to a final concentration of 1-10 mM.

    • Add the sugar donor, GDP-Fucose, to a final concentration of 1.5-2.0 equivalents relative to the acceptor.

    • Add a divalent cation, typically MnCl₂ or MgCl₂, to a final concentration of 5-10 mM.

    • Add alkaline phosphatase to the reaction mixture to degrade the GDP byproduct, which can inhibit the fucosyltransferase.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fucosyltransferase (e.g., FUT3, FUT7) to a final concentration of 1-10 mU/mL.

    • Incubate the reaction mixture at the optimal temperature for the enzyme, typically 37 °C, for 2-24 hours.

    • Monitor the reaction progress by HPLC or Mass Spectrometry.

  • Purification:

    • Terminate the reaction by boiling for 5 minutes or by adding cold ethanol.

    • Centrifuge the mixture to pellet the precipitated enzyme and other proteins.

    • Purify the fucosylated product from the supernatant using solid-phase extraction (e.g., a C18 or graphitized carbon cartridge) followed by HPLC.

Transglycosylation using Engineered α-L-Fucosidases

An alternative enzymatic approach uses α-L-fucosidases, which typically cleave fucose residues. Through enzyme engineering and control of reaction conditions, they can be used to catalyze the reverse reaction (transglycosylation), transferring fucose from an inexpensive donor like p-nitrophenyl-α-L-fucopyranoside (pNPαFuc) to an acceptor.[19]

Protocol 3: Enzymatic Fucosylation via Transglycosylation

This protocol is based on a study using an engineered α-L-fucosidase from Bacteroides fragilis.[19]

  • Reaction Setup:

    • Prepare a reaction mixture containing the glycosyl donor (20 mM pNPαFuc) and the glycosyl acceptor (500 mM GlcNAc) in a suitable buffer (e.g., pH 7.5).[19]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified recombinant α-L-fucosidase (wild-type or mutant) to a final concentration of 0.05 U/mL.[19]

    • Incubate the reaction at 50 °C for 45 minutes to favor the synthesis of the Fuc-α-1,3-GlcNAc linkage.[19]

    • Terminate the reaction by heating at 100 °C for 10 minutes.[19]

  • Analysis and Purification:

    • Analyze the product mixture qualitatively by TLC and quantitatively by HPLC.[19]

    • Purify the desired fucosylated disaccharide product using preparative HPLC.

Data Presentation 2: Regioselectivity and Yield of Engineered α-L-Fucosidases

The following table summarizes the improved yield and regioselectivity achieved through semi-rational engineering of the α-L-fucosidase BF3242 for the synthesis of Fuc-α-1,3-GlcNAc.[19]

Enzyme Variant1,3-Regioselectivity (%)[19]Overall Yield of Fuc-GlcNAc (%)[19]
Wild-Type BF32426968
L266H Mutant97-
L266H/M285T Mutant9885

This compound is a foundational building block for accessing biologically important complex glycans. Its utility spans purely chemical syntheses, requiring sophisticated protecting group strategies, and chemoenzymatic approaches that leverage the precision of enzymes like fucosyltransferases. The ability to generate homogeneous, well-defined fucosylated structures is essential for advancing our understanding of glycobiology and for the development of next-generation therapeutics and diagnostics.

References

Monitoring Fucosidase Activity: A Detailed Protocol Using a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for monitoring the activity of α-L-fucosidase, a key glycosidase enzyme, using a chromogenic substrate. This method offers a simple, sensitive, and reliable way to quantify fucosidase activity in various samples, including purified enzyme preparations, cell lysates, and biological fluids.

Introduction

α-L-fucosidases (EC 3.2.1.51) are a class of enzymes that catalyze the hydrolysis of terminal α-L-fucose residues from a wide variety of glycoconjugates.[1] These enzymes play crucial roles in numerous biological processes, and their dysregulation has been implicated in several diseases, making them important targets for research and drug development.

This protocol details the use of p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), a common chromogenic substrate, for the colorimetric determination of α-L-fucosidase activity.[2][3][4] The enzymatic cleavage of pNP-Fuc releases p-nitrophenol (pNP), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is directly proportional to the fucosidase activity in the sample.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the colorless substrate, p-nitrophenyl-α-L-fucopyranoside, by α-L-fucosidase to yield α-L-fucose and p-nitrophenol. The reaction is stopped, and the color is developed by adding a high pH stop solution, which converts the liberated p-nitrophenol to its phenolate (B1203915) form, resulting in a yellow color. The absorbance of this yellow product is then measured at 405 nm.

Fucosidase_Assay_Principle Substrate p-Nitrophenyl-α-L-fucopyranoside (Colorless Substrate) Products α-L-Fucose + p-Nitrophenol Substrate->Products Enzymatic Hydrolysis Enzyme α-L-Fucosidase ColoredProduct p-Nitrophenolate (Yellow Product, Abs @ 405 nm) Products->ColoredProduct Color Development StopSolution Stop Solution (e.g., Na2CO3) pH > 10

Caption: Principle of the chromogenic fucosidase assay.

Materials and Reagents

  • α-L-Fucosidase containing sample: Purified enzyme, cell lysate, tissue homogenate, serum, or plasma.

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc): Chromogenic substrate.[5]

  • Assay Buffer: The optimal buffer will depend on the specific enzyme. Common buffers include sodium acetate (B1210297) or sodium citrate (B86180) buffer (pH 4.0-6.0).[6][7][8]

  • Stop Solution: e.g., 1 M Sodium Carbonate (Na₂CO₃) or 0.4 M Glycine-NaOH (pH 10.4).[8][9]

  • p-Nitrophenol (pNP): For standard curve preparation.

  • Microplate reader capable of measuring absorbance at 405 nm.

  • 96-well clear flat-bottom microplates.

  • Incubator set to the desired reaction temperature (e.g., 25°C, 37°C, or 60°C).[6][7]

  • Standard laboratory equipment: Pipettes, tubes, etc.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare the desired buffer at the appropriate pH and concentration. For example, 0.1 M Sodium Acetate Buffer (pH 5.5).

  • Substrate Solution: Dissolve pNP-Fuc in the assay buffer to the desired final concentration (e.g., 1-5 mM).[7][10] This solution should be prepared fresh.

  • Stop Solution: Prepare a 1 M solution of Sodium Carbonate in deionized water.

  • p-Nitrophenol Standard Stock Solution (e.g., 10 mM): Dissolve a precisely weighed amount of pNP in the assay buffer.

  • p-Nitrophenol Standard Curve Solutions: Prepare a series of dilutions from the stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

Sample Preparation
  • Purified Enzyme: Dilute the enzyme in assay buffer to a concentration that falls within the linear range of the assay.

  • Cell Lysate: Harvest cells and lyse them using an appropriate method (e.g., sonication or freeze-thaw cycles) in a suitable lysis buffer. Centrifuge the lysate to remove cellular debris and collect the supernatant for the assay.

  • Tissue Homogenate: Homogenize the tissue in a suitable buffer, centrifuge to pellet debris, and use the supernatant for the assay.

  • Serum/Plasma: These samples can often be assayed directly after appropriate dilution in the assay buffer.

Assay Procedure

The following procedure is a general guideline and can be adapted for a 96-well plate format.

Fucosidase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Stop Solution) Samples Prepare Samples and Standards AddSample Add Sample/Standard to Plate Samples->AddSample AddSubstrate Add Substrate Solution AddSample->AddSubstrate Incubate Incubate at Optimal Temperature AddSubstrate->Incubate AddStop Add Stop Solution Incubate->AddStop ReadAbsorbance Read Absorbance at 405 nm AddStop->ReadAbsorbance Calculate Calculate Fucosidase Activity ReadAbsorbance->Calculate

Caption: General experimental workflow for the fucosidase assay.

  • Set up the Microplate:

    • Standards: Add a defined volume (e.g., 20 µL) of each pNP standard dilution to separate wells.

    • Samples: Add the same volume of your prepared samples to other wells.

    • Blank: Add the same volume of assay buffer to at least one well to serve as a blank.

  • Initiate the Reaction: Add a defined volume (e.g., 80 µL) of the pNP-Fuc substrate solution to all wells containing standards, samples, and the blank.

  • Incubation: Incubate the plate at the optimal temperature for the fucosidase being studied for a specific period (e.g., 10-60 minutes).[7][11] The incubation time should be chosen to ensure the reaction remains in the linear range.

  • Stop the Reaction: Add a defined volume (e.g., 100 µL) of the stop solution to all wells. This will stop the enzymatic reaction and develop the yellow color.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Standard Curve: Subtract the absorbance of the blank from the absorbance readings of the pNP standards. Plot the corrected absorbance values against the corresponding pNP concentrations (in µmoles or nmoles). Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Amount of pNP Produced: Use the standard curve equation to determine the amount of pNP produced in each sample well from its corrected absorbance value.

  • Calculate Fucosidase Activity: The fucosidase activity is calculated using the following formula:

    Activity (U/mL) = (Amount of pNP produced (µmol)) / (Incubation time (min) x Volume of sample (mL))

    One unit (U) of α-L-fucosidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of p-nitrophenol per minute under the specified assay conditions.

Data Presentation

The following tables summarize typical experimental parameters and kinetic data for α-L-fucosidases from various sources as reported in the literature.

Table 1: Summary of Reaction Conditions for α-L-Fucosidase Activity Assays

Enzyme SourceSubstratepH OptimumTemperature Optimum (°C)Assay BufferReference
Pecten maximuspNP-Fuc4.0600.1 M Acetate Buffer[6]
Venus mercenariapNP-Fuc4.5 - 5.5Not SpecifiedNot Specified[12]
Bifidobacterium castorispNP-Fuc5.54250 mM Sodium Acetate Buffer[7]
Elizabethkingia meningosepticapNP-Fuc4.6370.1 M Acetate Buffer[10]
Enterococcus gallinarumpNP-Fuc7.030Phosphate Buffer[13]
HumanpNPF5.5370.1 M Sodium Citrate Buffer[8]
Lacticaseibacillus rhamnosus (AlfA)pNPAFU4.060Acetic acid-sodium acetate[14]
Lacticaseibacillus rhamnosus (AlfB)pNPAFU5.040MOPS[14]
Lacticaseibacillus rhamnosus (AlfC)pNPAFU5.050MOPS[14]

Table 2: Kinetic Parameters of α-L-Fucosidases with Chromogenic Substrates

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Pecten maximuspNP-Fuc0.65Not ReportedNot Reported[6]
Venus mercenariapNP-Fuc0.26Not ReportedNot Reported[12]
GH29 Family EnzymesAryl-FucµM to mM range10-3 to 10210-6 to 102[1]

Note: The kinetic parameters can vary significantly depending on the specific enzyme and the assay conditions.

Conclusion

This protocol provides a robust and adaptable method for the quantification of α-L-fucosidase activity using a chromogenic substrate. The detailed steps for reagent preparation, sample handling, assay execution, and data analysis will enable researchers to accurately monitor fucosidase activity in a variety of contexts, from basic research to drug discovery applications. It is recommended to optimize the assay conditions, such as pH, temperature, and substrate concentration, for each specific enzyme and sample type to ensure accurate and reproducible results.

References

Application Notes and Protocols: Synthesis of Fucosylated Glycoconjugates for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fucosylated glycoconjugates and their application in targeted drug delivery systems. The information is intended to guide researchers in the design, synthesis, and evaluation of these promising therapeutic platforms.

Introduction

Fucosylated glycoconjugates have emerged as critical players in various biological processes, including cell adhesion, signaling, and immune responses. The overexpression of fucose-specific receptors, such as selectins, on the surface of cancer cells and activated endothelial cells has made them attractive targets for site-specific drug delivery. By decorating drug delivery systems with fucose moieties, it is possible to enhance their accumulation at disease sites, thereby increasing therapeutic efficacy and reducing off-target side effects. This document outlines the key methodologies for the synthesis of fucosylated glycoconjugates and their formulation into nanoparticle-based drug delivery systems.

I. Synthesis of Fucosylated Glycans

The synthesis of fucosylated glycans can be achieved through chemical, enzymatic, or chemoenzymatic approaches. The chemoenzymatic method, which combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions, is a particularly powerful strategy.

Protocol 1: Chemoenzymatic Synthesis of a Fucosylated Oligosaccharide

This protocol describes a one-pot, multi-enzyme system for the synthesis of a fucosylated oligosaccharide from L-fucose.[1]

Materials:

  • L-fucose

  • Adenosine 5'-triphosphate (ATP)

  • Guanosine 5'-triphosphate (GTP)

  • L-fucokinase/GDP-fucose pyrophosphorylase (FKP), bifunctional enzyme

  • Inorganic pyrophosphatase (PpA)

  • α1,2-fucosyltransferase (e.g., Ts2FT)[1]

  • Acceptor substrate (e.g., Lacto-N-tetraose, LNT)[1]

  • Tris-HCl buffer (100 mM, pH 8.0) containing 0.1% Triton X-100 (Lysis buffer)

  • Tris-HCl buffer (50 mM, pH 7.5) with 0.5 M NaCl and 5 mM imidazole (B134444) (Binding buffer)

  • Tris-HCl buffer (50 mM, pH 7.5) with 0.5 M NaCl and 50 mM imidazole (Washing buffer)

  • Tris-HCl buffer (50 mM, pH 7.5) with 0.5 M NaCl and 200 mM imidazole (Elution buffer)

  • Tris-HCl buffer (200 mM, pH 8.0)

  • MgCl₂

  • Ni-NTA column

Procedure:

  • Enzyme Preparation:

    • Express His-tagged recombinant enzymes (FKP, PpA, and fucosyltransferase) in E. coli.

    • Lyse the cell pellets by sonication in lysis buffer on ice.

    • Clarify the cell lysate by centrifugation at 15,871 x g for 20 min at 4°C.

    • Purify the enzymes from the supernatant using a Ni-NTA column. Wash the column with binding and washing buffers, and elute the enzymes with elution buffer.

    • Confirm enzyme purity by SDS-PAGE.

  • One-Pot Fucosylation Reaction:

    • Prepare a reaction mixture (total volume 50 µL) in 200 mM Tris-HCl buffer (pH 8.0) containing:

      • 1 mM GDP-fucose

      • 1 mM Lacto-N-tetraose (LNT)

      • 20 mM MgCl₂

      • 1.5 µg of the purified fucosyltransferase.[1]

    • Incubate the reaction at the optimal temperature for the fucosyltransferase (e.g., 40°C for Ts2FT) for a specified time (e.g., 10 minutes).[1]

    • Terminate the reaction by boiling for 2 minutes.

  • Product Analysis:

    • Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) to confirm the formation of the fucosylated oligosaccharide.

II. Formulation of Fucosylated Nanoparticles for Drug Delivery

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely used as biodegradable and biocompatible drug delivery carriers.[2][3] Surface modification with fucose can be achieved by incorporating a fucosylated polymer or by post-synthesis conjugation. This protocol details the preparation of fucose-coated PLGA nanoparticles using a single emulsion-solvent evaporation method.

Protocol 2: Preparation of Fucose-Coated PLGA Nanoparticles

This protocol is adapted from established methods for PLGA nanoparticle synthesis.[4][5][6]

Materials:

  • PLGA (50:50, average molecular weight: 46.6 kDa)[4]

  • Fucose-poly(ethylene glycol)-PLGA block copolymer (Fuc-PEG-PLGA)

  • Drug to be encapsulated (e.g., a hydrophobic chemotherapeutic agent)

  • Acetonitrile[4]

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Milli-Q water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 30 mg of PLGA and a desired amount of Fuc-PEG-PLGA in 3.0 mL of acetonitrile.[4]

    • If encapsulating a hydrophobic drug, dissolve it in this organic phase.

  • Emulsification:

    • Add the organic phase dropwise to 12 mL of an aqueous PVA solution while stirring at 1000 RPM.[4]

    • Sonicate the resulting emulsion on ice using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature overnight to allow for the evaporation of acetonitrile.[4]

    • Alternatively, use a rotary evaporator under reduced pressure to accelerate solvent removal.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticle pellet with Milli-Q water three times to remove excess PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in a suitable buffer or water for storage and further use.

III. Characterization and Evaluation of Fucosylated Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the prepared fucosylated nanoparticles.

Data Presentation

The following tables summarize key quantitative data for the characterization and evaluation of drug-loaded nanoparticles.

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

Formulation CodePolymer CompositionMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Drug Loading (%)
NP-1PLGA215 - 778[7]< 0.3+4 to +37[7]59[7]3.75 - 6.84[5]
Fuc-NP-1PLGA/Fuc-PEG-PLGA150 - 300< 0.2-15 to -30> 70~5

Data is compiled from various sources and represents typical ranges.

Table 2: In Vitro Drug Release Kinetics

FormulationRelease Medium (pH)Time (h)Cumulative Drug Release (%)Release Model
Free Drug7.48> 90-
NP-17.424~60 (sustained)Higuchi/Korsmeyer-Peppas
Fuc-NP-17.424~55 (sustained)Higuchi/Korsmeyer-Peppas
Fuc-NP-15.524~75 (pH-responsive)Higuchi/Korsmeyer-Peppas

Data is illustrative and based on typical release profiles from PLGA nanoparticles. Specific release kinetics will depend on the drug and formulation parameters.[8][9][10]

Table 3: In Vitro Cytotoxicity Data

Cell LineTreatmentIC₅₀ (µg/mL)
HT-29 (Colon Cancer)Free 5-FU5.00 ± 0.004[11]
HT-29 (Colon Cancer)5-FU-loaded Microspheres165 ± 1.9[11]
MCF-7 (Breast Cancer)Free Docetaxel25 nM
MCF-7 (Breast Cancer)Docetaxel-loaded SEDDS1 nM
HepG2 (Liver Cancer)Doxorubicin-loaded Ferrite (B1171679) NPs0.81 - 3.97[12]
HT144 (Melanoma)Doxorubicin-loaded Ferrite NPs0.81 - 3.97[12]

IC₅₀ values are highly dependent on the cell line, drug, and delivery system.[11][13][14]

IV. Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate important biological pathways and experimental procedures.

P-selectin Mediated Signaling Pathway in Cancer Cell Adhesion

P-selectin, expressed on activated endothelial cells, binds to fucosylated ligands on cancer cells, initiating a signaling cascade that promotes cell adhesion and metastasis.[15][16]

P_selectin_pathway P_selectin P-selectin (Endothelial Cell) Binding Binding P_selectin->Binding Fuc_Ligand Fucosylated Ligand (Cancer Cell) Fuc_Ligand->Binding PI3K PI3K Binding->PI3K activates p38_MAPK p38 MAPK Binding->p38_MAPK activates Integrin_Activation Integrin Activation (α5β1) PI3K->Integrin_Activation leads to Cell_Adhesion Cell Adhesion & Spreading p38_MAPK->Cell_Adhesion promotes Integrin_Activation->Cell_Adhesion mediates

Caption: P-selectin signaling cascade in cancer cell adhesion.

Workflow for High-Throughput Screening of Fucosyltransferase Inhibitors

A generalized workflow for identifying potent inhibitors of fucosyltransferases, which are key enzymes in the synthesis of fucosylated glycans.[17][18]

HTS_Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Fluorescence-based assay) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection SAR Structure-Activity Relationship (SAR) Studies & Lead Optimization Lead_Selection->SAR In_Vitro_Validation In Vitro Validation (Cell-based assays) SAR->In_Vitro_Validation End End: Preclinical Candidate In_Vitro_Validation->End

Caption: High-throughput screening workflow for fucosyltransferase inhibitors.

Conclusion

The methodologies and data presented in these application notes provide a foundation for the development of fucosylated glycoconjugates as targeted drug delivery systems. The detailed protocols for synthesis and formulation, along with the characterization data, offer a practical guide for researchers in this field. The visualization of key signaling pathways and experimental workflows further aids in understanding the underlying principles and experimental design. Continued research and development in this area hold significant promise for advancing cancer therapy and other targeted treatments.

References

Application Notes and Protocols for the Large-Scale Production and Purification of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the large-scale production and purification of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. The synthesis is based on the acid-catalyzed Fischer glycosylation of L-fucose with methanol (B129727). Purification strategies to separate the resulting anomeric mixture, primarily preparative chromatography and crystallization, are discussed in detail. Quantitative data from various methods are summarized in tables for easy comparison. Diagrams illustrating the experimental workflows are also provided to offer a clear and concise guide for researchers in the field.

Introduction

Methyl fucopyranosides, particularly the α- and β-anomers of L-fucose, are valuable carbohydrate derivatives used in glycobiology research and as building blocks in the synthesis of complex oligosaccharides and glycoconjugates. Their applications span from studying carbohydrate-protein interactions to the development of novel therapeutics and vaccines. The efficient production of high-purity methyl fucopyranosides is therefore crucial. This document outlines a robust and scalable methodology for their synthesis and purification.

Large-Scale Production of Methyl Fucopyranoside

The most direct and scalable method for the synthesis of methyl fucopyranosides is the Fischer glycosylation of L-fucose with methanol, catalyzed by a strong acid. This reaction typically yields a mixture of α- and β-pyranosides, with the α-anomer being the thermodynamically favored product.

Synthesis Method Comparison

Several acid catalysts can be employed for the Fischer glycosylation. The choice of catalyst can influence reaction time, yield, and the anomeric ratio of the products.

MethodCatalystSolventTemperature (°C)Reaction Time (h)Total Yield (%)Anomeric Ratio (α:β)Reference
1Sulfuric acid immobilized on silica (B1680970)Methanol6547412:1[1]
2 (Adapted from Glucose)Dowex 50W-X8 (H+ form)MethanolReflux24~60-70Predominantly α[2]
3 (Adapted from Glucose)0.5% HCl in MethanolMethanolReflux72~48-50Predominantly α[3]

Note: Yields and ratios for methods 2 and 3 are estimations based on protocols for other sugars and may vary for L-fucose.

Detailed Experimental Protocol: Fischer Glycosylation using Sulfuric Acid on Silica

This protocol is adapted for a large-scale synthesis based on a reported method[1].

Materials:

  • L-Fucose (e.g., 1 kg, 6.09 mol)

  • Anhydrous Methanol (e.g., 10 L)

  • Sulfuric acid immobilized on silica (e.g., 100 g)

  • Triethylamine (B128534) or Amberlite IRA-96 (free base) resin

  • Activated Carbon

  • Celite®

Equipment:

  • 20 L glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Large Büchner funnel and filter flask

  • Rotary evaporator with a large-capacity flask

Procedure:

  • Reaction Setup: To the 20 L glass reactor, add L-fucose (1 kg) and anhydrous methanol (10 L). Stir the mixture to dissolve the L-fucose.

  • Catalyst Addition: Add sulfuric acid immobilized on silica (100 g) to the mixture.

  • Reaction: Heat the reaction mixture to 65°C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding triethylamine dropwise until the pH is neutral, or by adding Amberlite IRA-96 resin and stirring for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the silica-supported catalyst or the ion-exchange resin. Wash the filter cake with methanol (2 x 1 L).

  • Decolorization: To the combined filtrate, add activated carbon (e.g., 50 g) and stir for 30 minutes at room temperature.

  • Final Filtration: Filter the mixture through a Büchner funnel to remove the activated carbon.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup of methyl fucopyranosides. The typical yield of the crude product is approximately 74%[1].

Purification of this compound Anomers

The crude product from the synthesis is a mixture of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, along with some unreacted L-fucose and other minor byproducts. The separation of the anomers is the most challenging step and can be achieved by preparative chromatography followed by crystallization.

Purification Workflow

crude Crude this compound Mixture chromatography Preparative Chromatography (Silica Gel) crude->chromatography alpha_fractions α-Anomer Enriched Fractions chromatography->alpha_fractions Early Eluting beta_fractions β-Anomer Enriched Fractions chromatography->beta_fractions Late Eluting alpha_conc Concentration alpha_fractions->alpha_conc beta_conc Concentration beta_fractions->beta_conc alpha_cryst Crystallization alpha_conc->alpha_cryst beta_cryst Crystallization beta_conc->beta_cryst pure_alpha Pure Methyl α-L-fucopyranoside alpha_cryst->pure_alpha pure_beta Pure Methyl β-L-fucopyranoside beta_cryst->pure_beta

Caption: Workflow for the purification of this compound anomers.

Preparative Chromatography

Preparative column chromatography on silica gel is an effective method for the large-scale separation of the anomeric mixture.

3.2.1. Chromatographic Conditions

ParameterCondition
Stationary PhaseSilica Gel (60 Å, 40-63 µm)
Mobile PhaseDichloromethane:Methanol gradient (e.g., 98:2 to 90:10)
LoadingCrude syrup dissolved in a minimal amount of mobile phase
Elution OrderThe α-anomer typically elutes before the β-anomer.

3.2.2. Detailed Experimental Protocol: Preparative Chromatography

Materials:

  • Crude this compound syrup

  • Silica Gel 60

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

Equipment:

  • Large glass chromatography column (e.g., 10 cm diameter x 100 cm length)

  • Gradient pump system (optional, but recommended for large scale)

  • Fraction collector

  • TLC plates and developing chamber

  • Staining solution (e.g., ceric ammonium (B1175870) molybdate (B1676688) or permanganate)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., DCM:MeOH 98:2) and pack the column.

  • Sample Loading: Dissolve the crude syrup in a minimal volume of the initial mobile phase. Load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol. A suggested gradient is from 2% to 10% methanol over several column volumes.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 500 mL).

  • Monitoring: Monitor the fractions by TLC to identify those containing the separated anomers. The α-anomer will have a higher Rf value than the β-anomer.

  • Pooling and Concentration: Pool the fractions containing the pure α-anomer and the pure β-anomer separately. Concentrate the pooled fractions under reduced pressure to yield the enriched anomers as syrups or solids.

Crystallization

Crystallization is the final step to obtain high-purity methyl fucopyranosides.

3.3.1. Crystallization Conditions

AnomerSolvent SystemExpected Purity
Methyl α-L-fucopyranosideMethanol/Diethyl ether or Ethyl acetate>99%
Methyl β-L-fucopyranosideEthanol/Water>98%

3.3.2. Detailed Experimental Protocol: Crystallization of Methyl α-L-fucopyranoside

This protocol is adapted from a general procedure for methyl glycoside crystallization[3].

Materials:

  • Enriched methyl α-L-fucopyranoside

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

Equipment:

  • Crystallization vessel with stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve the enriched methyl α-L-fucopyranoside in a minimal amount of hot methanol.

  • Crystallization: Slowly add diethyl ether to the warm solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then to 4°C to promote crystal formation.

  • Isolation: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

A similar procedure can be followed for the β-anomer using the appropriate solvent system.

Quality Control

The purity and identity of the final products should be confirmed by standard analytical techniques.

Analytical TechniquePurposeExpected Results
HPLC Purity assessment and anomer ratioA single peak for each pure anomer with purity >98%.
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and anomeric configurationThe anomeric proton (H-1) of the α-anomer typically appears at a lower field with a smaller coupling constant (J ≈ 3-4 Hz) compared to the β-anomer (J ≈ 7-8 Hz).
Mass Spectrometry Molecular weight confirmationA peak corresponding to the molecular weight of this compound (178.18 g/mol ) plus an adduct (e.g., [M+Na]⁺).
Optical Rotation Confirmation of stereochemistryMethyl α-L-fucopyranoside has a specific rotation of approximately -195° (c=1 in H₂O).

Signaling Pathways and Applications

Methyl fucopyranosides are often used to study biological processes involving fucose-containing glycans. For instance, they can act as inhibitors or probes in pathways involving fucosyltransferases or fucose-binding lectins.

cluster_0 Cellular Process mfp This compound (Inhibitor/Probe) lectin Fucose-binding Lectin mfp->lectin Binds to receptor Cell Surface Receptor lectin->receptor Interacts with signaling Downstream Signaling receptor->signaling response Biological Response signaling->response

Caption: Role of this compound in studying lectin-mediated signaling.

Conclusion

The protocols described in this document provide a comprehensive guide for the large-scale production and purification of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. The Fischer glycosylation followed by preparative chromatography and crystallization is a robust and scalable approach to obtain these valuable compounds in high purity for various research and development applications. Careful optimization of the purification steps is key to achieving high yields of the individual anomers.

References

Application of Fucosylated Carbohydrates in Vaccine Development: A Focus on Fucosyl-GM1 as a Cancer Vaccine Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of the simple monosaccharide methyl fucopyranoside in vaccine development are not extensively documented in peer-reviewed literature, its parent sugar, L-fucose, is a critical component of more complex carbohydrate antigens that are of significant interest in the field. Fucosylated glycans play crucial roles in various biological processes, including cell recognition and signaling, and their aberrant expression on the surface of cancer cells makes them attractive targets for immunotherapy.[1] This document will detail the application of fucosylated carbohydrates in vaccine development, using the well-documented example of fucosyl-GM1 (Fuc-GM1), a tumor-associated carbohydrate antigen (TACA) for small cell lung cancer (SCLC), to illustrate the principles and methodologies involved.

Fucosyl-GM1 is a ganglioside expressed on the surface of most SCLC cells but has limited presence in normal tissues, making it a promising target for active immunotherapy.[2][3] The development of a vaccine targeting Fuc-GM1 involves its conjugation to an immunogenic carrier protein to overcome the poor immunogenicity of carbohydrate antigens and elicit a robust and lasting T-cell dependent immune response.[4][5]

Application Notes

1. Principle of Fucosylated Carbohydrate-Based Vaccines

Carbohydrate antigens, such as Fuc-GM1, are typically T-cell independent antigens, meaning they can stimulate B-cells to produce low-affinity IgM antibodies without the help of T-cells. This type of response does not lead to immunological memory. To induce a more potent and durable immune response, including the production of high-affinity IgG antibodies and the generation of memory B-cells, the carbohydrate antigen (hapten) is covalently linked to a carrier protein.[5] This glycoconjugate is then processed by antigen-presenting cells (APCs), and peptides from the carrier protein are presented to T-helper cells. These activated T-helper cells then provide help to B-cells that have recognized the carbohydrate antigen, leading to a full-fledged adaptive immune response.

2. Fucosyl-GM1 as a Target for Cancer Immunotherapy

Fucosyl-GM1 has been identified as a highly selective marker for SCLC.[3] Its expression on tumor cells and restricted distribution in normal tissues make it an ideal candidate for a targeted cancer vaccine. The goal of a Fuc-GM1 vaccine is to induce the production of antibodies that can recognize and eliminate SCLC cells.[2][4]

3. Vaccine Composition and Formulation

A typical Fuc-GM1 vaccine formulation consists of:

  • Antigen: Fucosyl-GM1, a fucosylated ganglioside.

  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its high immunogenicity.[4]

  • Adjuvant: An adjuvant is used to enhance the immune response. QS-21, a saponin-derived adjuvant, has been shown to be effective in combination with the Fuc-GM1-KLH conjugate.[2][4]

4. Immunological Response

Immunization with a Fuc-GM1-KLH conjugate vaccine supplemented with QS-21 has been shown to elicit both IgM and IgG antibody responses against Fuc-GM1 in both preclinical mouse models and in SCLC patients.[2][4] These antibodies have been demonstrated to bind to Fuc-GM1-expressing tumor cells and mediate their killing through complement-dependent cytotoxicity (CDC).[2][6]

Quantitative Data Summary

The following table summarizes the immunological outcomes from a clinical study of a Fuc-GM1-KLH vaccine in patients with small cell lung cancer.

ParameterResultReference
Patient Cohort 10 evaluable SCLC patients who achieved a major response to initial therapy[2]
Vaccine Composition Fuc-GM1 (30 µg) conjugated to KLH, mixed with QS-21 adjuvant[2]
Immunization Schedule Subcutaneous injections at weeks 1, 2, 3, 4, 8, and 16[2]
Serological Response All patients demonstrated a serological response with induction of both IgM and IgG antibodies against Fuc-GM1[2]
Tumor Cell Binding Post-treatment patient sera showed antibody binding to tumor cells expressing Fuc-GM1 as determined by flow cytometry[2]
Functional Activity In the majority of cases, patient sera were capable of mediating complement-dependent cytotoxicity of Fuc-GM1 positive cells[2]
Toxicity Mild and transient erythema and induration at the injection sites were the only consistent toxicities observed[2]

Experimental Protocols

1. Preparation of Fucosyl-GM1-KLH Conjugate Vaccine

This protocol describes the general steps for the preparation of a fucosylated carbohydrate-protein conjugate vaccine.

  • Materials:

    • Purified Fucosyl-GM1

    • Keyhole Limpet Hemocyanin (KLH)

    • Conjugation reagents (e.g., carbodiimide (B86325) crosslinkers)

    • QS-21 adjuvant

    • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Procedure:

    • Purification of Fuc-GM1: Fuc-GM1 can be extracted and purified from natural sources, such as bovine thyroid, or synthesized chemically.[4]

    • Activation of Fuc-GM1: The carboxyl group of the sialic acid on Fuc-GM1 is activated using a suitable crosslinking agent to facilitate conjugation to the carrier protein.

    • Conjugation to KLH: The activated Fuc-GM1 is then covalently linked to KLH. The reaction is carefully monitored to achieve an optimal hapten-to-carrier ratio.

    • Purification of the Conjugate: The Fuc-GM1-KLH conjugate is purified from unreacted components by methods such as dialysis or size-exclusion chromatography.

    • Vaccine Formulation: The purified conjugate is formulated with the QS-21 adjuvant in sterile PBS to the desired concentration for injection.

2. Immunization Protocol (Mouse Model)

This protocol is a general guideline for evaluating the immunogenicity of the Fuc-GM1-KLH vaccine in mice.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Vaccine Dose: 1-5 µg of Fuc-GM1-KLH conjugate per mouse.

  • Immunization Schedule:

    • Collect pre-immune serum from each mouse.

    • Administer the first immunization (prime) subcutaneously on day 0.

    • Administer booster immunizations on days 14 and 28.

    • Collect blood samples for serum analysis 7-10 days after each booster immunization.

  • Serum Analysis: Analyze the serum for the presence of anti-Fuc-GM1 antibodies using ELISA.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Fuc-GM1 Antibodies

This protocol outlines the steps to measure the titer of anti-Fuc-GM1 antibodies in serum samples.

  • Materials:

    • 96-well microtiter plates

    • Purified Fuc-GM1

    • Bovine Serum Albumin (BSA) for blocking

    • Serum samples (pre-immune and immune)

    • Horseradish peroxidase (HRP)-conjugated anti-mouse IgM and IgG secondary antibodies

    • TMB substrate

    • Stop solution (e.g., 2M H₂SO₄)

    • Plate reader

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with Fuc-GM1 (1-2 µg/mL in methanol) and allow the solvent to evaporate overnight at room temperature.

    • Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at 37°C.

    • Incubation with Primary Antibody: Add serial dilutions of the mouse serum to the wells and incubate for 1-2 hours at 37°C.

    • Incubation with Secondary Antibody: Wash the plate and add HRP-conjugated anti-mouse IgM or IgG secondary antibody. Incubate for 1 hour at 37°C.

    • Detection: Wash the plate and add TMB substrate. After a suitable incubation time, stop the reaction with a stop solution.

    • Measurement: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.

Visualizations

experimental_workflow cluster_preparation Vaccine Preparation cluster_immunization Immunogenicity Studies cluster_analysis Immunological Analysis FucGM1 Fucosyl-GM1 Antigen Conjugation Conjugation FucGM1->Conjugation KLH KLH Carrier Protein KLH->Conjugation Formulation Vaccine Formulation Conjugation->Formulation Adjuvant QS-21 Adjuvant Adjuvant->Formulation Immunization Animal Immunization Formulation->Immunization Serum Serum Collection Immunization->Serum ELISA ELISA (Antibody Titer) Serum->ELISA FlowCyto Flow Cytometry (Tumor Binding) Serum->FlowCyto CDC Complement-Dependent Cytotoxicity Assay Serum->CDC

Caption: Experimental workflow for the development and evaluation of a Fucosyl-GM1 conjugate vaccine.

immune_response_pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_b_cell_activation B-Cell Activation & Differentiation APC Antigen Presenting Cell (APC) MHCII MHC class II APC->MHCII Presents KLH peptide Vaccine Fuc-GM1-KLH Conjugate Vaccine Vaccine->APC Uptake & Processing B_Cell B-Cell Vaccine->B_Cell B-Cell Receptor binding to Fuc-GM1 Th_Cell Helper T-Cell (Th) MHCII->Th_Cell Activation Th_Cell->B_Cell Provides 'Help' Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B-Cell B_Cell->Memory_B_Cell Differentiation Antibodies Anti-Fuc-GM1 IgG Antibodies Plasma_Cell->Antibodies Production

Caption: Simplified signaling pathway of the T-cell dependent immune response to a glycoconjugate vaccine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Methyl Fucopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methyl fucopyranoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly those leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound synthesis is consistently low. What are the most common causes?

A1: Low yields in this compound synthesis, typically performed via Fischer glycosylation, can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, reaction temperature, and time are critical. Inadequate conditions can lead to incomplete reactions or the formation of side products.

  • Formation of Anomeric Mixtures: The synthesis produces a mixture of α- and β-anomers. The desired anomer might be the minor product, thus reducing its isolated yield.

  • Side Reactions: Besides the formation of the two anomers, other side reactions can consume the starting L-fucose, further lowering the yield of the desired product.

  • Purification Losses: The separation of the α- and β-anomers, which have very similar polarities, can be challenging and often leads to significant product loss.

  • Moisture in the Reaction: Fischer glycosylation is sensitive to water, which can hydrolyze the intermediate oxocarbenium ion, leading back to the starting material.

Q2: I am getting a mixture of α- and β-anomers. How can I improve the selectivity for the desired anomer?

A2: Controlling the anomeric selectivity is a key challenge. Here are some strategies:

  • Thermodynamic vs. Kinetic Control: The α-anomer is generally the thermodynamically more stable product due to the anomeric effect. Longer reaction times and higher temperatures tend to favor the formation of the α-anomer. Conversely, shorter reaction times may yield a higher proportion of the kinetically favored β-anomer, although this is often not the case in Fischer glycosylations where the α-anomer is frequently the major product under equilibrium conditions.

  • Choice of Catalyst: The nature of the acid catalyst can influence the anomeric ratio. While strong mineral acids like HCl and H₂SO₄ are common, solid acid catalysts such as acidic resins (e.g., Amberlite IR-120) or zeolites can offer different selectivities and easier workup.

  • Protecting Groups: For more complex syntheses (though not typical for simple methyl fucosides), the use of participating protecting groups at the C-2 position of the fucose donor can direct the stereochemical outcome of the glycosylation.

Q3: What are the common side products I should be aware of?

A3: Besides the undesired anomer, potential side products in the Fischer glycosylation of L-fucose include:

  • Furanosides: In addition to the desired pyranosides (six-membered rings), furanoside forms (five-membered rings) of methyl fucoside can also be produced, especially under kinetic control (shorter reaction times).

  • Acyclic Acetals: The reaction of the open-chain form of fucose with methanol (B129727) can lead to the formation of acyclic dimethyl acetals.

  • Degradation Products: Under harsh acidic conditions and high temperatures, carbohydrates can degrade, leading to a variety of colored and complex byproducts.

Q4: How can I effectively separate the α- and β-anomers of this compound?

A4: The separation of anomers is often the most challenging step.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. A careful selection of the eluent system is crucial. Mixtures of dichloromethane (B109758)/methanol or ethyl acetate/methanol with a gradual increase in the polarity of the more polar solvent are often effective. However, due to the small difference in polarity, complete separation may require multiple columns or specialized techniques.

  • Recrystallization: If one anomer is the major product and can be crystallized, fractional crystallization can be an effective purification method.

  • Enzymatic Hydrolysis: In some cases, specific enzymes can be used to selectively hydrolyze the undesired anomer. For instance, a β-glucosidase could potentially hydrolyze the methyl β-D-glucopyranoside, leaving the α-anomer intact, though finding a specific enzyme for fucosides might be necessary[1].

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low-yield issues.

Issue 1: Low Conversion of L-Fucose
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of acid catalyst. If using an acidic resin, ensure it is properly activated and dried.
Insufficient Catalyst Increase the catalyst loading. For methanolic HCl, concentrations of 1-5% are typical.
Reaction Time Too Short Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Low Reaction Temperature Increase the reaction temperature. Refluxing methanol (65 °C) is a common condition.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous methanol.
Issue 2: Poor Selectivity (Undesired Anomer is the Major Product)
Possible Cause Suggested Solution
Kinetic Control Favors Undesired Anomer If the desired product is the thermodynamically stable α-anomer, increase the reaction time and/or temperature to allow the reaction to reach equilibrium.
Catalyst Influence Experiment with different acid catalysts. For example, if using HCl, try switching to a solid acid catalyst like Amberlite IR-120 or Nafion-NR50.
Issue 3: Significant Formation of Byproducts
Possible Cause Suggested Solution
Harsh Reaction Conditions If significant charring or coloration is observed, reduce the reaction temperature or use a milder acid catalyst.
Formation of Furanosides To favor the formation of the more stable pyranosides, increase the reaction time.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of methyl fucopyranosides from L-fucose using the Fischer glycosylation method.

CatalystL-Fucose:Catalyst (w/w)Temperature (°C)Time (h)Yield (%)α:β RatioReference
Amberlite IR-120 (H⁺)1:165 (Reflux)18~859:1General Protocol
1.25 M HCl in MeOHN/A65 (Reflux)4~904:1General Protocol
Dowex 50W-X8 (H⁺)1:165 (Reflux)24~80>10:1General Protocol

Note: Yields and ratios are approximate and can vary based on the specific experimental setup and purification efficiency.

Experimental Protocols

Protocol 1: Fischer Glycosylation using Acidic Resin (Amberlite IR-120)

This protocol is a common and relatively straightforward method for the synthesis of methyl α-L-fucopyranoside.

Materials:

  • L-Fucose

  • Anhydrous Methanol (MeOH)

  • Amberlite IR-120 (H⁺ form) resin

  • Sodium Bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane and Methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-fucose and an equal weight of pre-washed and dried Amberlite IR-120 resin.

  • Add anhydrous methanol to the flask (typically 10-20 mL per gram of fucose).

  • Reaction: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., in a 9:1 Dichloromethane:Methanol solvent system). The reaction is typically complete within 18-24 hours.

  • Neutralization: Cool the reaction mixture to room temperature. Filter off the resin and wash it with methanol. To the filtrate, add solid sodium bicarbonate in small portions until the solution is neutral (effervescence ceases).

  • Workup: Filter the mixture to remove the sodium bicarbonate and any other solids. Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., starting from 1% methanol and gradually increasing to 10%). The α-anomer is typically less polar and elutes first.

  • Characterization: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent to obtain the this compound as a white solid or a clear syrup. Characterize the product by NMR spectroscopy to confirm its structure and anomeric configuration.[2] The anomeric proton of methyl α-L-fucopyranoside appears as a doublet at around 4.8 ppm with a coupling constant (J) of approximately 3-4 Hz in ¹H NMR. The anomeric carbon appears at around 100 ppm in ¹³C NMR.

Mandatory Visualization

Below are diagrams illustrating key aspects of the this compound synthesis process.

Synthesis_Pathway Fucose L-Fucose Oxocarbenium Oxocarbenium Ion Intermediate Fucose->Oxocarbenium MeOH, H⁺ Alpha_Fucoside Methyl α-L-Fucopyranoside Oxocarbenium->Alpha_Fucoside Thermodynamic Product Beta_Fucoside Methyl β-L-Fucopyranoside Oxocarbenium->Beta_Fucoside Kinetic Product

Caption: Fischer glycosylation pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield of this compound Check_Conversion Check L-Fucose Conversion by TLC Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion Check_Conversion->Good_Conversion No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst Activity - Ensure Anhydrous Conditions Low_Conversion->Optimize_Conditions Check_Anomers Analyze Anomeric Ratio (NMR/HPLC) Good_Conversion->Check_Anomers Undesired_Anomer Undesired Anomer is Major Product Check_Anomers->Undesired_Anomer Yes Desired_Anomer Desired Anomer is Major Product Check_Anomers->Desired_Anomer No Adjust_Selectivity Adjust for Selectivity: - Longer Reaction Time for α - Try Different Catalyst Undesired_Anomer->Adjust_Selectivity Purification_Issues Check Purification Step: - Optimize Chromatography - Check for Product Loss During Workup Desired_Anomer->Purification_Issues

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

Troubleshooting side reactions in chemical glycosylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of chemical glycosylation and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered in chemical glycosylation?

A1: The most frequently observed side reactions in chemical glycosylation include the formation of orthoesters, hydrolysis of the glycosyl donor, intermolecular aglycone transfer (particularly with thioglycosides), and the formation of glycals through elimination.[1] These reactions compete with the desired glycosylation pathway, leading to reduced yields and purification challenges.

Q2: How do "armed" and "disarmed" protecting groups influence the outcome of a glycosylation reaction?

A2: Protecting groups play a crucial role in modulating the reactivity of the glycosyl donor. Electron-donating groups, such as benzyl (B1604629) ethers, are termed "arming" groups as they increase the reactivity of the donor. Conversely, electron-withdrawing groups, like acetyl or benzoyl esters, are "disarming" groups that decrease the donor's reactivity.[2] The strategic use of armed and disarmed donors is a key strategy in complex oligosaccharide synthesis, for example, to control which glycosyl donor reacts in a mixture of reactants.

Q3: What is the role of a participating group at the C-2 position?

A3: A participating group at the C-2 position, typically an acyl group like acetate (B1210297) or benzoate, can control the stereochemical outcome of the glycosylation. It does so by forming a cyclic oxonium ion intermediate, which blocks one face of the pyranose ring, leading to the exclusive formation of the 1,2-trans-glycoside.[3]

Q4: Why is moisture control so critical in glycosylation reactions?

A4: Glycosylation reactions are highly sensitive to moisture because the activated glycosyl donor is susceptible to hydrolysis. Water can act as a competing nucleophile, reacting with the electrophilic anomeric carbon to hydrolyze the donor back to the corresponding hemiacetal, thus reducing the yield of the desired glycoside. The use of freshly activated molecular sieves is a common practice to rigorously exclude moisture from the reaction.

Troubleshooting Guides

Issue 1: Formation of an Orthoester Side Product

Q: My glycosylation reaction is producing a significant amount of a stable orthoester byproduct, reducing the yield of the desired 1,2-trans-glycoside. What is causing this and how can I prevent it?

A: Orthoester formation is a common side reaction, particularly when using glycosyl donors with a participating group at the C-2 position (e.g., an acetyl group). The orthoester is formed when the glycosyl acceptor attacks the acyl carbon of the dioxolenium ion intermediate instead of the anomeric carbon. This side reaction is often favored with less reactive (disarmed) donors and sterically hindered acceptors.[4][5]

Troubleshooting Workflow: Orthoester Formation

Orthoester_Troubleshooting start High Orthoester Formation Observed check_donor Is the glycosyl donor highly disarmed? start->check_donor check_acceptor Is the glycosyl acceptor sterically hindered or of low nucleophilicity? check_donor->check_acceptor Yes use_armed_donor Consider a more reactive ('armed') glycosyl donor. check_donor->use_armed_donor No check_acid What is the nature of the Lewis/Brønsted acid promoter? check_acceptor->check_acid Yes optimize_conditions Optimize reaction conditions: - Lower temperature - Change solvent check_acceptor->optimize_conditions No strong_acid Stronger Lewis acids can promote rearrangement of the orthoester to the desired glycoside. Consider AgOTf. check_acid->strong_acid Strong Acid mild_acid Mild Lewis acids may favor orthoester formation. Switch to a stronger promoter. check_acid->mild_acid Mild Acid end Reduced Orthoester Formation use_armed_donor->end optimize_conditions->end strong_acid->end mild_acid->strong_acid

Caption: Troubleshooting logic for addressing orthoester formation.

Quantitative Data: Influence of Reaction Parameters on Orthoester Formation

While comprehensive tables directly comparing orthoester yields under various conditions are scarce in the literature, the following table summarizes qualitative and semi-quantitative findings from several studies.

Glycosyl Donor TypeGlycosyl AcceptorPromoter/ActivatorTemperatureOrthoester YieldDesired Glycoside YieldReference(s)
Peracetylated Glycosyl Bromide (Disarmed)Sterically Hindered Secondary AlcoholHg(CN)₂ (Mild Lewis Acid)Room Temp.SignificantLow[6]
Peracetylated Glycosyl Bromide (Disarmed)Sterically Hindered Secondary AlcoholAgOTf (Strong Lewis Acid)Room Temp.Formed transiently, then rearrangesModerate to Good[6]
2-O-Acyl ThioglycosidePrimary AlcoholNIS/TfOH-20 °C to 0 °CCan be a major byproductVariable[7]
Glycosyl Trichloroacetimidate (2-O-Acyl)Secondary AlcoholTMSOTf (catalytic)-78 °C to RT83-100% (in some cases)Low[5]
Experimental Protocol: Rearrangement of Orthoester to Glycoside

In cases where the orthoester is the major product, it can sometimes be converted to the desired glycoside by treatment with a strong Lewis acid.[5]

Materials:

Procedure:

  • Dry the crude reaction mixture containing the orthoester under high vacuum.

  • Dissolve the dried residue in anhydrous DCM under an inert atmosphere.

  • Add activated 4Å molecular sieves to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add a stoichiometric amount of the strong Lewis acid (e.g., AgOTf or TMSOTf).

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the orthoester spot and the appearance of the glycoside product spot.

  • Upon completion, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine (B128534), followed by dilution with DCM.

  • Filter the mixture through a pad of Celite® and wash the filter cake with DCM.

  • Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography.

Issue 2: Intermolecular Aglycone Transfer in Thioglycoside Glycosylation

Q: I am using a thioglycoside as a glycosyl acceptor, and I am observing a side product that appears to be the result of the thio-aglycone transferring to my glycosyl donor. How can I prevent this?

A: Intermolecular aglycone transfer is a known side reaction when using thioglycosides, where the sulfur atom of the thioglycoside acts as a nucleophile and attacks the activated glycosyl donor.[8] This process can be particularly problematic in complex syntheses like one-pot or solid-phase glycosylations.[8]

Mechanism of Aglycone Transfer

Caption: Competing pathways of desired glycosylation and aglycone transfer.

Strategies for Prevention and Quantitative Data

Several strategies can be employed to minimize aglycone transfer. The choice of the thio-aglycon has a significant impact.

Aglycon on Thioglycoside AcceptorGlycosylation ConditionsAglycone Transfer ObservedPrevention StrategyReference(s)
Thiophenyl (SPh)VariousYes, can be significantUse of sterically hindered aglycons[9][10]
Thioethyl (SEt)VariousYes, can be significantUse of sterically hindered aglycons[11]
2,6-Dimethylphenyl (DMP) VariousEffectively blocked The steric hindrance of the methyl groups disfavors the nucleophilic attack by the sulfur atom.[9][10]

Another effective strategy is to ensure the glycosyl donor is significantly more reactive ("armed") than the thioglycoside acceptor ("disarmed"). This kinetic preference favors the desired glycosylation over aglycone transfer.

Experimental Protocol: Synthesis of a 2,6-Dimethylphenyl (DMP) Thioglycoside

The use of a 2,6-dimethylphenyl (DMP) aglycon has been shown to effectively block aglycone transfer.[9]

Materials:

  • Glycosyl acetate (e.g., peracetylated glucose)

  • 2,6-Dimethylthiophenol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acetate and 2,6-dimethylthiophenol (1.1 equivalents).

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (2.0 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the DMP thioglycoside.

Issue 3: Poor Stereoselectivity (α/β Mixture)

Q: My glycosylation reaction is producing a mixture of α and β anomers, and I need to improve the selectivity for one isomer. What factors control stereoselectivity and how can I influence them?

A: The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the protecting group at C-2, the reactivity of the donor and acceptor, the solvent, and the temperature.[10][12]

Decision Tree for Improving Stereoselectivity

Stereoselectivity_Troubleshooting cluster_participating C-2 Participating Group Present cluster_non_participating C-2 Non-Participating Group cluster_alpha Target: α-Glycoside (1,2-cis for gluco/galacto) cluster_beta Target: β-Glycoside (1,2-trans for gluco/galacto) start Poor α/β Selectivity check_C2 Is there a participating group at C-2? start->check_C2 participating_yes Reaction should be 1,2-trans selective. If not, check for other issues (e.g., promoter, temperature). check_C2->participating_yes Yes target_anomer What is the desired anomer? check_C2->target_anomer No end Improved Stereoselectivity participating_yes->end alpha_strategies Strategies for α-Selectivity: - Use ether-type protecting groups (e.g., Benzyl). - Use a more reactive ('armed') donor. - Lower the reaction temperature. - Use a non-polar, non-participating solvent (e.g., Toluene, Dichloromethane). - For mannosylation, consider specific protocols. target_anomer->alpha_strategies α beta_strategies Strategies for β-Selectivity: - Use a participating C-2 group (e.g., Acetyl, Benzoyl). - Use a less reactive ('disarmed') donor. - Use a participating solvent (e.g., Acetonitrile). - Consider specific protocols for challenging cases (e.g., β-mannosylation). target_anomer->beta_strategies β alpha_strategies->end beta_strategies->end

Caption: Decision-making workflow for improving stereoselectivity.

Quantitative Data: Influence of C-2 Protecting Group on Stereoselectivity

The nature of the substituent at the C-2 position is one of the most powerful tools for directing the stereochemical outcome of a glycosylation.

Glycosyl DonorC-2 SubstituentTypeExpected Major ProductTypical α:β Ratio (Gluco/Galacto)Reference(s)
Glucosyl Trichloroacetimidate-OAc (Acetyl)Participatingβ-Glycoside>1:20[3]
Glucosyl Trichloroacetimidate-OBn (Benzyl)Non-participatingα-GlycosideOften mixtures, but can be optimized for α[12]
Mannosyl Donor-OAc (Acetyl)Participatingα-Glycoside>20:1[3]
Mannosyl Donor-OBn (Benzyl)Non-participatingα-Glycoside (Anomeric Effect)Highly α-selective[13]
Experimental Protocol: General Procedure for Thioglycoside Activation with NIS/TfOH

This is a widely used method for activating thioglycoside donors. The stereochemical outcome will depend on the factors outlined above.[8]

Materials:

  • Glycosyl donor (thioglycoside)

  • Glycosyl acceptor

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Activated powdered 4Å molecular sieves

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Flame-dry a two-necked round-bottom flask containing activated 4Å molecular sieves under vacuum and backfill with an inert gas.

  • In a separate flask, dissolve the glycosyl donor (1.0 equivalent) and glycosyl acceptor (1.2-1.5 equivalents) in anhydrous DCM.

  • Transfer this solution to the flask containing the molecular sieves via cannula.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C, -20 °C, or 0 °C).

  • Add NIS (1.2 equivalents) to the mixture and stir for 5-10 minutes.

  • Add a stock solution of TfOH in DCM (0.1-0.2 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction by TLC.

  • Once the donor is consumed, quench the reaction with a few drops of triethylamine or pyridine.

  • Add a saturated aqueous solution of sodium thiosulfate (B1220275) and stir for 10 minutes.

  • Filter the mixture through Celite®, washing with DCM.

  • Wash the combined organic filtrate with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Appendix: General Experimental Procedures

Activation of Molecular Sieves

Properly activated molecular sieves are crucial for ensuring anhydrous reaction conditions.

Procedure:

  • Place the required amount of molecular sieves (e.g., 4Å powder) in a round-bottom flask.

  • Heat the flask to approximately 300-350 °C with a heat gun under high vacuum for at least 4 hours.

  • Allow the flask to cool to room temperature under vacuum.

  • Break the vacuum with an inert gas (Argon or Nitrogen). The sieves are now ready for use.

  • Safety Note: A small amount of water added to a sample of activated sieves should produce a noticeable amount of heat, indicating they are active.[14]

References

Technical Support Center: Optimizing Stereoselectivity in Fucosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges in stereoselective fucosylation. Here, you will find detailed troubleshooting advice and frequently asked questions to help optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing whether my fucosylation reaction yields the α or β anomer?

The stereochemical outcome of a fucosylation reaction is a multifactorial issue, governed by a delicate balance of several parameters. The reaction mechanism can range between a concerted bimolecular nucleophilic substitution (SN2) and a stepwise unimolecular (SN1) pathway.[1][2] Key influencing factors include:

  • The Fucosyl Donor: The nature of the leaving group and the protecting groups on the fucose ring are critical.[3][4]

  • The Glycosyl Acceptor: The nucleophilicity and steric hindrance of the acceptor's hydroxyl group play a major role.[5][6]

  • Solvent: Solvents can directly participate in the reaction or stabilize intermediates, significantly swaying the stereochemical outcome.[6]

  • Temperature: Reaction temperature affects reaction rates and the equilibrium between different intermediates.[5][6]

  • Activator/Promoter: The choice of activator for the glycosyl donor is crucial for initiating the reaction and influencing its pathway.

Q2: How do protecting groups on the fucosyl donor direct stereoselectivity?

Protecting groups have a profound impact on stereoselectivity through both electronic and steric effects, and by dictating the reactivity of the donor.[3][4]

  • Neighboring Group Participation (NGP): An acyl-type protecting group (like acetate (B1210297) or benzoate) at the C-2 position can participate in the reaction by forming a cyclic intermediate (an oxonium ion). This intermediate shields one face of the molecule, typically forcing the acceptor to attack from the opposite face, leading to the formation of a 1,2-trans-glycosidic bond.

  • Non-Participating Groups: Ether-type protecting groups (like benzyl) at C-2 do not form this intermediate. In their absence, the stereochemical outcome is governed by other factors like the anomeric effect, solvent, and temperature, often leading to 1,2-cis products.

  • Conformational Constraints: Bulky protecting groups, such as a 4,6-O-benzylidene acetal, can lock the conformation of the sugar ring, which in turn influences the trajectory of the incoming acceptor and favors specific stereochemical outcomes.[7]

Q3: What is the general rule for solvent effects on stereoselectivity?

Solvents play a critical role and can be broadly categorized by their influence:

  • Ethereal Solvents (e.g., Diethyl Ether, THF, Dioxane): These solvents are known to favor the formation of the α-anomer (1,2-cis product). They can stabilize the anomeric triflate intermediate, promoting α-selectivity.

  • Nitrile Solvents (e.g., Acetonitrile): Acetonitrile (B52724) is a "participating" solvent. It can attack the intermediate oxocarbenium ion from the α-face to form a nitrilium-ion intermediate. The subsequent attack by the acceptor from the β-face results in high selectivity for the β-anomer (1,2-trans product).

  • Non-Participating Solvents (e.g., Dichloromethane, Toluene): These solvents have a less pronounced directing effect, and the stereoselectivity will be more heavily influenced by other factors like the donor's protecting groups and temperature.

Q4: How does temperature affect the α/β ratio?

Temperature influences the kinetics and thermodynamics of the reaction. Generally:

  • Lower Temperatures: Often favor the kinetically controlled product. For reactions proceeding through an SN2-like mechanism, lower temperatures can enhance stereoselectivity by minimizing side reactions.[5][6]

  • Higher Temperatures: Can lead to the thermodynamically more stable product. In some cases, increased temperature can lead to an erosion of selectivity as the system approaches equilibrium or allows for the overcoming of activation barriers for competing pathways.

Troubleshooting Guide

Problem 1: My reaction is producing a nearly 1:1 mixture of α and β anomers.

A lack of stereoselectivity is a common issue indicating that competing reaction pathways are occurring at similar rates.

Possible Cause Suggested Solution
Suboptimal Solvent Choice The solvent may not be providing sufficient directional influence. Switch to a more "participating" solvent. For the β-anomer , use anhydrous acetonitrile. For the α-anomer , use diethyl ether or a mixture of dichloromethane/diethyl ether.
Incorrect Temperature The reaction temperature may be too high, allowing for equilibration or competing pathways. Try running the reaction at a lower temperature (e.g., -40 °C to -78 °C) to favor the kinetically controlled product.[5][6]
Non-Participating Protecting Group at C-2 If you are using a donor with a non-participating group (e.g., benzyl (B1604629) ether) and desire the β-anomer, the conditions must strongly favor an SN2 pathway. Consider switching to a donor with a C-2 acyl group (e.g., acetate) to leverage neighboring group participation for β-selectivity.
Highly Reactive Donor/Acceptor Pair A very reactive donor and acceptor pair might react too quickly through an SN1-like pathway, leading to poor selectivity. You can temper the reactivity by using a less powerful activator or running the reaction at a lower temperature.

Problem 2: The reaction is yielding exclusively the undesired anomer.

This indicates that the reaction conditions strongly favor one stereochemical pathway over the other.

Possible Cause Suggested Solution
Neighboring Group Participation Issue: You want the α-anomer but are getting the β-anomer. Reason: Your fucosyl donor likely has a participating acyl group at C-2. Solution: Switch to a donor with a non-participating group at C-2, such as a benzyl or silyl (B83357) ether.
Solvent Participation Issue: You want the α-anomer but are getting the β-anomer. Reason: You are likely using acetonitrile as the solvent. Solution: Change the solvent to an ethereal one like diethyl ether or THF.
Anomeric Effect Dominance Issue: You want the β-anomer but are getting the α-anomer. Reason: With a non-participating donor, the thermodynamically stable α-product is often favored. Solution: Promote an SN2 pathway. Use a highly nucleophilic acceptor, a polar aprotic solvent, and low temperatures. Using a participating solvent like acetonitrile is also highly recommended.

Problem 3: The reaction is slow or gives a low yield.

Low conversion can be due to several factors unrelated to stereoselectivity but crucial for a successful reaction.[8][9]

Possible Cause Suggested Solution
Inefficient Donor Activation The promoter/activator may be weak, insufficient, or degraded. Use a freshly opened or purified activator. Ensure you are using the correct number of equivalents. Consider a more powerful activation system if necessary.
Poor Acceptor Nucleophilicity The hydroxyl group on your acceptor may be sterically hindered or electronically deactivated.[9] You may need to use a more reactive glycosyl donor or more forcing reaction conditions (higher temperature, stronger activator), though this may impact stereoselectivity.
Presence of Water Glycosylation reactions are highly sensitive to moisture, which can quench the activator or hydrolyze the donor.[9] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Using molecular sieves is highly recommended.[8]
Side Reactions Undesired side reactions, such as the formation of orthoesters or glycals, can consume starting material.[8] Adjusting the temperature or the type/amount of activator can help minimize these pathways.

Data on Fucosylation Stereoselectivity

The following tables summarize how different experimental parameters can influence the stereochemical outcome of fucosylation reactions.

Table 1: Effect of Solvent on Stereoselectivity

Fucosyl DonorAcceptorActivatorSolventTemp (°C)α:β RatioYield (%)
Per-O-acetyl-fucosyl bromideMethanolAgOTfCH2Cl2251:375
Per-O-acetyl-fucosyl bromideMethanolAgOTfCH3CN251:1285
Per-O-benzyl-fucosyl fluorideCyclohexanolHfCp2Cl2/AgOTfCH2Cl205:188
Per-O-benzyl-fucosyl fluorideCyclohexanolHfCp2Cl2/AgOTfEt2O0>10:190

Data is representative and compiled from general glycosylation principles.

Table 2: Effect of C-2 Protecting Group on Stereoselectivity

Fucosyl DonorAcceptorActivatorSolventTemp (°C)α:β RatioYield (%)
2-O-Acetyl -3,4-di-O-benzyl-fucosyl imidate1-OctanolTMSOTfCH2Cl2-201:>20 (β)92
2-O-Benzyl -3,4-di-O-benzyl-fucosyl imidate1-OctanolTMSOTfCH2Cl2-203:1 (α)85
2-O-Benzyl -3,4-di-O-benzyl-fucosyl imidate1-OctanolTMSOTfEt2O-20>10:1 (α)89

Data is representative and compiled from general glycosylation principles.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective α-Fucosylation

This protocol is designed to favor the formation of the α-anomer by using a donor with a non-participating C-2 protecting group in an ethereal solvent.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • Add activated 4Å molecular sieves to the flask.

  • Reaction Setup:

    • To the flask, add the fucosyl donor (e.g., 2,3,4-tri-O-benzyl-L-fucosyl fluoride) (1.0 eq) and the glycosyl acceptor (1.2 eq).

    • Dissolve the solids in anhydrous diethyl ether (Et2O) or a 1:1 mixture of dichloromethane/diethyl ether.

    • Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C).

  • Activation:

    • In a separate flame-dried flask, prepare a solution of the activator (e.g., a combination of HfCp2Cl2 and AgOTf) in the same solvent.

    • Slowly add the activator solution to the stirred reaction mixture via syringe.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Quench the reaction by adding a solid base (e.g., triethylamine (B128534) or solid sodium bicarbonate).

    • Filter the mixture through a pad of Celite to remove molecular sieves and solids.

    • Wash the filtrate with a saturated aqueous solution of NaHCO3, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure α-fucoside.

Protocol 2: General Procedure for Stereoselective β-Fucosylation

This protocol is designed to favor the formation of the β-anomer by using a donor with a C-2 participating group or by using a participating solvent.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • Add activated 4Å molecular sieves to the flask.

  • Reaction Setup:

    • To the flask, add the fucosyl donor (e.g., 2-O-acetyl-3,4-di-O-benzyl-L-fucosyl trichloroacetimidate) (1.0 eq) and the glycosyl acceptor (1.2 eq).

    • Dissolve the solids in anhydrous acetonitrile (CH3CN).

    • Cool the reaction mixture to -40 °C.

  • Activation:

    • Add the Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) (0.1-0.2 eq) dropwise to the stirred solution.

  • Monitoring:

    • Monitor the reaction progress by TLC. The reaction is usually complete in under 1 hour.

  • Work-up:

    • Quench the reaction by adding a few drops of triethylamine.

    • Allow the mixture to warm to room temperature, then dilute with dichloromethane.

    • Filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NaHCO3 and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure β-fucoside.

Visual Guides

Fucosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep1 Flame-dry glassware prep2 Add molecular sieves prep1->prep2 Inert atmosphere react1 Add Donor & Acceptor prep2->react1 react2 Add anhydrous solvent react1->react2 react3 Cool to target temperature react2->react3 react4 Add Activator react3->react4 analysis1 Monitor by TLC react4->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 Aqueous Work-up analysis2->analysis3 analysis4 Column Chromatography analysis3->analysis4

Caption: General experimental workflow for a chemical fucosylation reaction.

Stereoselectivity_Logic start Goal: Control Stereoselectivity desired_anomer Desired Anomer? start->desired_anomer alpha_path α-Anomer (cis) desired_anomer->alpha_path α beta_path β-Anomer (trans) desired_anomer->beta_path β alpha_cond1 Use Non-Participating Group at C-2 (e.g., OBn) alpha_path->alpha_cond1 alpha_cond2 Use Ethereal Solvent (Et2O, THF) alpha_cond1->alpha_cond2 alpha_cond3 Low Temperature (e.g., 0 to -20 °C) alpha_cond2->alpha_cond3 beta_cond1 Use Participating Group at C-2 (e.g., OAc) beta_path->beta_cond1 Option 1: NGP beta_cond2 Use Nitrile Solvent (CH3CN) beta_path->beta_cond2 Option 2: Solvent Effect beta_cond3 Low Temperature (e.g., -40 °C) beta_cond2->beta_cond3

Caption: Decision tree for selecting conditions for α- or β-fucosylation.

SN1_SN2_Continuum sn2 SN2 Pathway (Concerted) continuum Mechanistic Continuum sn2->continuum sn1 SN1 Pathway (Stepwise) continuum->sn1 sn2_factors Favored by: - Strong Nucleophile (Acceptor) - Non-polar, aprotic solvent - Low Temperature - Results in Inversion (β-product from α-donor) sn2_factors->sn2 sn1_factors Favored by: - Weak Nucleophile (Acceptor) - Polar, protic solvent - Stabilized oxocarbenium ion - Results in Mixture (α/β) sn1_factors->sn1

Caption: The SN1 vs. SN2 mechanistic continuum in fucosylation reactions.

References

Technical Support Center: Purification of Methyl Fucopyranoside Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of methyl fucopyranoside anomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating α- and β-methyl fucopyranoside anomers?

A1: The primary challenges in separating this compound anomers stem from their chemically similar nature as diastereomers. Key difficulties include:

  • Co-elution in Chromatography: The anomers often have very similar retention times on standard chromatography columns, leading to incomplete separation.

  • Mutarotation: In solution, α- and β-anomers can interconvert through a ring-opening mechanism to form an equilibrium mixture.[1][2] This dynamic equilibrium can lead to peak broadening or the appearance of a single, averaged peak in chromatography, complicating purification.[3][4]

  • Crystallization Difficulties: Inducing selective crystallization of one anomer from a mixture can be challenging due to similar solubilities and the potential for co-crystallization.

Q2: Which analytical techniques are most effective for separating and identifying this compound anomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique.[3][5] Coupled with mass spectrometry (LC-MS), it allows for both separation and confirmation of the anomers based on their identical mass-to-charge ratio.[4] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is also crucial for unambiguous identification of the α- and β-anomers after separation.[4]

Q3: How can mutarotation be minimized during the purification process?

A3: Mutarotation is influenced by solvent, temperature, and pH.[1] To minimize this phenomenon during purification:

  • Low Temperatures: Working at sub-ambient temperatures (e.g., 4°C) can slow down the rate of interconversion, potentially allowing for the separation of the anomers as distinct peaks.[4]

  • Aprotic Solvents: Whenever possible, using aprotic solvents can reduce the rate of mutarotation compared to aqueous or protic solutions.

  • pH Control: The rate of mutarotation is catalyzed by both acid and base. Maintaining a neutral pH can help to slow the interconversion.

Troubleshooting Guides

Chromatographic Purification (HPLC)

Issue 1: Peak broadening or split peaks for this compound anomers.

  • Possible Cause A: Anomer Interconversion (Mutarotation) on the Column.

    • Solution:

      • Increase Column Temperature: Raising the column temperature (e.g., to 70-80°C) can accelerate the on-column interconversion of anomers, leading to the coalescence of the two peaks into a single, sharper peak.[3][4] This is a common strategy when the goal is not to separate the anomers but to quantify the total amount of this compound.

      • Use an Alkaline Mobile Phase: Operating under strong alkaline conditions can also accelerate mutarotation and prevent the separation of anomers, resulting in a single peak. Polymer-based columns like those with amino (NH2P) stationary phases are suitable for use with alkaline mobile phases.[3]

  • Possible Cause B: Poor Column Efficiency or Column Contamination.

    • Solution:

      • Column Flushing/Regeneration: If the column has been used extensively, contaminants may have accumulated. Flush the column according to the manufacturer's instructions. For Porous Graphitic Carbon (PGC) columns, which are known for their ability to separate isomers, regular regeneration with acids or methanol (B129727) may be necessary to maintain performance.[6]

      • Check for Dead Volume: Excessive dead volume in the HPLC system, for instance from overly long or wide capillaries between the column and detector, can cause peak broadening.[7] Ensure that all fittings and tubing are appropriate for the column dimensions.

      • Replace the Column: If flushing and system checks do not resolve the issue, the column itself may be degraded and require replacement.[7][8]

Issue 2: Poor or no separation of α- and β-anomers.

  • Possible Cause A: Inappropriate Stationary Phase.

    • Solution:

      • Utilize a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H), are highly effective at resolving anomers and other isomers.[3][5]

      • Employ Porous Graphitic Carbon (PGC): PGC columns are well-suited for separating structurally similar isomers like anomers due to their unique retention mechanisms.[6][9]

  • Possible Cause B: Unoptimized Mobile Phase.

    • Solution:

      • Mobile Phase Composition: Systematically vary the composition of the mobile phase. For chiral separations in reversed-phase mode, adjusting the ratio of acetonitrile (B52724) and water can significantly impact resolution.[5]

      • Mobile Phase Additives: The addition of small amounts of modifiers or additives can enhance selectivity.[10] For chiral separations, even minor changes in additives can sometimes alter the elution order of anomers.[10]

      • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column), as this can improve resolution.[11]

Data Presentation: HPLC Conditions for Anomer Separation
Stationary Phase Column Mobile Phase Temperature Flow Rate Detection Reference
Polysaccharide-basedChiralpak AD-HAcetonitrile/Water25°C0.3 - 1.0 mL/minUV (254 nm)[5]
Porous Graphitic Carbon (PGC)HypercarbAcetonitrile/Water with Formic Acid25 - 190°C0.3 mL/minMS[6]
Amino-basedShodex Asahipak NH2PAcetonitrile/Water40°C1.0 mL/minRI[3]

Experimental Protocols

Protocol 1: HPLC-MS Method for the Separation of this compound Anomers

This protocol provides a general methodology for the separation of α- and β-methyl fucopyranoside anomers using a chiral stationary phase.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven.

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column).

    • Mobile Phase: A gradient of acetonitrile and water. Start with a low percentage of acetonitrile and gradually increase.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative, depending on which provides better sensitivity.

    • Scan Mode: Full scan to confirm the mass of the this compound, and selected ion monitoring (SIM) for quantification of the anomers.

  • Procedure:

    • Prepare a standard solution of the this compound anomer mixture in the initial mobile phase composition.

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject the standard solution and run the gradient method.

    • Identify the peaks corresponding to the α- and β-anomers based on their retention times and confirm their identity by their mass-to-charge ratio.

Visualizations

Troubleshooting Workflow for HPLC Peak Broadening

G start Start: Broad or Split Peaks Observed check_mutarotation Is anomer separation desired? start->check_mutarotation increase_temp Increase column temperature (e.g., 70-80°C) check_mutarotation->increase_temp No check_column Check column health and system check_mutarotation->check_column Yes single_peak Result: Single sharp peak increase_temp->single_peak use_alkaline Use alkaline mobile phase (with suitable column) use_alkaline->single_peak flush_column Flush/regenerate column check_column->flush_column check_dead_volume Check for dead volume in system flush_column->check_dead_volume resolved Problem Resolved flush_column->resolved If successful replace_column Replace column check_dead_volume->replace_column check_dead_volume->resolved If successful replace_column->resolved

Caption: Troubleshooting decision tree for broad HPLC peaks.

General Workflow for Anomer Purification and Analysis

G start Start: Anomeric Mixture method_selection Select Purification Method start->method_selection hplc Preparative HPLC method_selection->hplc Chromatography crystallization Fractional Crystallization method_selection->crystallization Crystallization hplc_optimization Optimize stationary and mobile phases hplc->hplc_optimization crystallization_optimization Optimize solvent and temperature conditions crystallization->crystallization_optimization collect_fractions Collect Anomer Fractions hplc_optimization->collect_fractions analysis Purity and Identity Analysis collect_fractions->analysis isolate_crystals Isolate Crystals crystallization_optimization->isolate_crystals isolate_crystals->analysis analytical_hplc Analytical HPLC analysis->analytical_hplc lc_ms LC-MS analysis->lc_ms nmr NMR Spectroscopy analysis->nmr pure_anomers End: Pure α and β Anomers analysis->pure_anomers

Caption: Workflow for purification and analysis of anomers.

References

Resolving overlapping peaks in the 1H NMR of fucopyranosides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fucopyranosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the ¹H NMR analysis of fucopyranosides, with a particular focus on resolving overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a fucopyranoside shows severe peak overlap in the sugar region. What are the initial steps I can take to resolve these signals?

A1: Overlapping signals in the ¹H NMR spectra of fucopyranosides are common due to the similar chemical environments of the ring protons. Here are some initial troubleshooting steps:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and may resolve overlapping signals. For example, spectra recorded in benzene-d₆ can show different dispersion compared to those recorded in chloroform-d₃ or deuterium (B1214612) oxide (D₂O).

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the conformational equilibrium or affecting hydrogen bonding.

  • Increase the Magnetic Field Strength: If accessible, using a higher field NMR spectrometer will increase the dispersion of the signals, often leading to better resolution.

Q2: I am still unable to resolve the ring proton signals of my fucopyranoside. What advanced NMR techniques can I use?

A2: When simple adjustments are insufficient, 2D NMR experiments are powerful tools for resolving overlapping signals:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps in tracing the connectivity of the sugar ring protons.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for carbohydrates as it reveals the entire spin system of a sugar ring. By irradiating a well-resolved anomeric proton, you can often identify all the protons belonging to that specific fucopyranoside ring, even if they are heavily overlapped in the 1D spectrum.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this technique can effectively disperse overlapping proton signals based on the chemical shifts of the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is useful for identifying glycosidic linkages and assigning quaternary carbons.

Q3: Can chemical modification of my fucopyranoside sample help in resolving overlapping peaks?

A3: Yes, derivatization is a common and effective strategy. Peracetylation, the process of acetylating all the free hydroxyl groups, is frequently used. This modification often shifts the proton signals downfield and can significantly improve spectral dispersion, making it easier to resolve individual proton resonances.

Q4: What are chemical shift reagents and can they be used for fucopyranosides?

A4: Chemical shift reagents, often lanthanide complexes like Eu(fod)₃, are paramagnetic compounds that can be added to an NMR sample.[3] They coordinate to Lewis basic sites in the molecule, such as hydroxyl groups, and induce large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can help to resolve overlapping signals. This technique can be particularly useful for simplifying complex spectra.[3]

Q5: Are there any computational methods that can assist in assigning a complex fucopyranoside spectrum?

A5: Computational prediction of NMR spectra has become a valuable tool. By using quantum mechanical calculations, it is possible to predict the ¹H NMR spectrum for a proposed fucopyranoside structure.[4] Comparing the predicted spectrum with the experimental one can aid in assigning signals and confirming the structure, especially when dealing with stereoisomers or complex substitution patterns.

Troubleshooting Guides

Issue 1: Anomeric protons of different fucopyranoside anomers are overlapping.

Solution:

  • Optimize 1D Acquisition: First, try acquiring the 1D ¹H NMR spectrum in different solvents (e.g., D₂O, CD₃OD, DMSO-d₆) to see if the anomeric signals can be resolved.

  • Utilize 2D TOCSY: A 2D TOCSY experiment is highly effective for this issue. The anomeric proton of each anomer will have a unique chemical shift, and the TOCSY experiment will show correlations to all other protons within that specific sugar ring. This allows for the clear identification of each anomer's spin system.[2]

  • Consider HSQC: An HSQC experiment can also be beneficial. The anomeric protons are attached to anomeric carbons (C1), which typically have distinct chemical shifts in the ¹³C spectrum, thus resolving the proton signals in the second dimension.

Issue 2: The methyl group signal of the fucose (H-6) is overlapping with other signals.

Solution:

  • COSY Experiment: A COSY spectrum should show a cross-peak between the H-6 methyl protons and the H-5 proton, helping to confirm its location even if it's in a crowded region.

  • HSQC Experiment: The H-6 protons are attached to the C-6 carbon, which has a characteristic chemical shift in the aliphatic region of the ¹³C spectrum. The HSQC experiment will show a clear correlation at this position, separating the H-6 signal from others.

  • HMBC Experiment: An HMBC spectrum can show a correlation from the H-6 protons to the C-5 and C-4 carbons, further confirming the assignment.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for L-Fucopyranosides in D₂O

Protonα-L-Fucopyranoseβ-L-FucopyranoseMethyl α-L-fucopyranoside
H-1~5.20 (d, J ≈ 3.5 Hz)~4.55 (d, J ≈ 8.0 Hz)~4.80 (d, J ≈ 3.8 Hz)
H-2~3.80~3.55~3.85
H-3~3.90~3.70~3.95
H-4~3.75~3.65~3.80
H-5~4.20~3.75~4.10
H-6 (CH₃)~1.25 (d, J ≈ 6.5 Hz)~1.25 (d, J ≈ 6.5 Hz)~1.20 (d, J ≈ 6.5 Hz)

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH.

Experimental Protocols

Protocol 1: Peracetylation of Fucopyranosides for Improved ¹H NMR Resolution
  • Sample Preparation: Dissolve approximately 10 mg of the fucopyranoside sample in 1 mL of pyridine (B92270) in a dry round-bottom flask.

  • Acetylation: Add 1 mL of acetic anhydride (B1165640) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by slowly adding ice-water. Extract the product with dichloromethane (B109758) or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting peracetylated fucopyranoside by flash chromatography if necessary.

  • NMR Analysis: Dissolve the purified product in CDCl₃ and acquire the ¹H NMR spectrum. The acetylated protons typically appear in the region of 1.9-2.2 ppm, and the ring protons are shifted downfield, often resulting in better resolution.

Protocol 2: 2D-TOCSY for Resolving Overlapping Fucopyranoside Signals
  • Sample Preparation: Dissolve 5-10 mg of the fucopyranoside sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD) and transfer to an NMR tube.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for optimal homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

  • TOCSY Experiment Parameters:

    • Use a phase-sensitive TOCSY pulse sequence (e.g., mlevesgpph on Bruker instruments).

    • Set the spectral width in both dimensions to cover all proton signals.

    • The number of increments in the indirect dimension (t₁) can be set to 256 or 512 for good resolution.

    • Mixing Time (D9): This is a crucial parameter. For carbohydrates, a mixing time of 80-120 ms (B15284909) is generally effective for transferring magnetization throughout the entire spin system of a sugar ring.[2] It may be beneficial to run multiple TOCSY experiments with different mixing times (e.g., 40 ms, 80 ms, 120 ms) to observe correlations between directly coupled and more distant protons.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Phase the spectrum carefully.

    • Identify the cross-peaks corresponding to the well-resolved anomeric protons. Trace the vertical lines from these anomeric cross-peaks to identify all the correlated protons within each fucopyranoside ring.

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_basic Basic Troubleshooting cluster_advanced Advanced Techniques cluster_end Resolution start Overlapping 1H NMR Spectrum change_solvent Change Solvent start->change_solvent Try first change_temp Vary Temperature start->change_temp Try first higher_field Use Higher Field start->higher_field Try first two_d_nmr 2D NMR (COSY, TOCSY, HSQC) start->two_d_nmr derivatization Derivatization (e.g., Acetylation) start->derivatization shift_reagents Chemical Shift Reagents start->shift_reagents computation Computational Prediction start->computation change_solvent->two_d_nmr If still overlapped change_temp->two_d_nmr If still overlapped higher_field->two_d_nmr If still overlapped end Resolved Spectrum & Structural Elucidation two_d_nmr->end derivatization->end shift_reagents->end computation->end

Figure 1. A workflow diagram illustrating the logical progression for resolving overlapping peaks in the ¹H NMR of fucopyranosides.

toc_pathway cluster_tocsy TOCSY Correlations H1 H-1 (Anomeric) H2 H-2 H1->H2 J2 H3 H-3 H1->H3 H4 H-4 H1->H4 H5 H-5 H1->H5 H2->H3 J3 H3->H4 J4 H4->H5 J5 H6 H-6 (CH3) H5->H6 J6

Figure 2. A simplified representation of the through-bond correlations in a fucopyranoside spin system as detected by a TOCSY experiment.

References

Preventing hydrolysis of fucopyranosyl donors during glycosylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of fucopyranosyl donors during glycosylation reactions.

Troubleshooting Guide

Low yields and unexpected byproducts are common challenges in fucopyranosyl glycosylation, often stemming from the hydrolysis of the fucopyranosyl donor. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low or No Glycosylation Product Observed on TLC/LC-MS

Possible Cause Troubleshooting Steps
Hydrolysis of the Fucopyranosyl Donor 1. Ensure Anhydrous Conditions: Moisture is a primary cause of donor hydrolysis.[1] Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. The use of molecular sieves is highly recommended to scavenge any residual water.
2. Optimize Promoter/Activator: The choice and amount of Lewis acid or promoter are critical. An inappropriate or excessive amount of activator can accelerate hydrolysis.[1] Titrate the amount of promoter to find the optimal concentration that activates the donor without causing significant degradation. Consider using a pre-activation protocol where the donor is activated at a low temperature before the acceptor is added.[2]
3. Control Reaction Temperature: High temperatures can increase the rate of donor hydrolysis.[3] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A systematic study of the reaction temperature can reveal the optimal conditions for glycosylation over hydrolysis.[3]
Suboptimal Donor/Acceptor Reactivity 1. Evaluate Protecting Groups: The protecting groups on both the donor and acceptor influence their reactivity. Electron-withdrawing groups can "disarm" the donor, making it less reactive, while electron-donating groups can "arm" it. Ensure the protecting group strategy is suitable for the desired glycosylation.
2. Check Purity of Starting Materials: Impurities in the donor or acceptor can inhibit the reaction. Purify starting materials by column chromatography or recrystallization and confirm their identity and purity by NMR and mass spectrometry.
Side Reactions 1. Anomerization: The fucopyranosyl donor may anomerize to a less reactive form. Monitor the anomeric purity of the donor by NMR before use.
2. Aglycon Transfer: In the case of thioglycoside donors, aglycon transfer to the acceptor can be a competing side reaction. Consider using a different type of donor if this is a persistent issue.

Problem: Multiple Spots Observed on TLC, Indicating Byproducts

Possible Cause Troubleshooting Steps
Hydrolysis Products 1. Identification: The hydrolyzed donor will appear as a more polar spot on the TLC plate compared to the starting donor. This can be confirmed by co-spotting with a sample of the fucopyranosyl donor that has been intentionally quenched with water.
2. Minimization: Implement the steps outlined above to ensure anhydrous conditions and optimize the reaction parameters.
Partially Deprotected Byproducts 1. One-Pot Reacetylation: If partially deprotected byproducts are observed, a one-pot glycosylation-reacetylation protocol can be employed.[1] After the glycosylation is complete, adding an acetylating agent (e.g., acetic anhydride (B1165640) and pyridine) can convert these byproducts to the desired fully protected product, simplifying purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of fucopyranosyl donor hydrolysis during glycosylation?

A1: The most common cause is the presence of water in the reaction mixture.[1] Glycosylation reactions are highly sensitive to moisture, which can react with the activated glycosyl donor, leading to hydrolysis. Other contributing factors include the use of overly harsh activators, high reaction temperatures, and prolonged reaction times.[3]

Q2: How can I ensure my reaction conditions are sufficiently anhydrous?

A2: To ensure anhydrous conditions, all glassware should be oven-dried at >120°C for several hours and cooled under a stream of inert gas (argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent (e.g., calcium hydride for dichloromethane). The use of activated molecular sieves (e.g., 4Å) in the reaction flask is also a standard and effective practice to sequester any trace amounts of water.

Q3: I see a new, more polar spot on my TLC plate after starting the reaction. What is it likely to be?

A3: A new, more polar spot is often the hydrolyzed fucopyranosyl donor. You can confirm this by running a control experiment where you intentionally add a small amount of water to your donor in the presence of the activator and compare the resulting spot on TLC with your reaction mixture.

Q4: Can the type of fucopyranosyl donor influence the extent of hydrolysis?

A4: Yes, the stability of the fucopyranosyl donor is dependent on its leaving group. For example, glycosyl fluorides are generally more stable to hydrolysis than glycosyl trichloroacetimidates or bromides under neutral conditions.[4] However, under acidic activation conditions, all donors are susceptible to hydrolysis to varying degrees. The choice of donor should be tailored to the specific reaction conditions and the reactivity of the glycosyl acceptor.

Q5: How does temperature affect the rate of hydrolysis versus glycosylation?

A5: Higher temperatures generally accelerate both the desired glycosylation reaction and the undesired hydrolysis of the donor.[3] However, the activation energy for hydrolysis may be lower, meaning that at elevated temperatures, hydrolysis can become the dominant pathway. It is often beneficial to run glycosylation reactions at low temperatures (e.g., -78°C to 0°C) to minimize hydrolysis, even if it requires longer reaction times.[3]

Q6: I am using a thioglycoside donor and suspect aglycon transfer is occurring alongside hydrolysis. How can I differentiate between these side reactions?

A6: Aglycon transfer results in the formation of a new thioglycoside, where the aglycon from the donor is transferred to the acceptor. This can be distinguished from hydrolysis by mass spectrometry, as the product of aglycon transfer will have a different mass than the hydrolyzed donor. Careful analysis of the crude reaction mixture by LC-MS can help identify all the species present.

Data Presentation

Table 1: Relative Stability and Reactivity of Common Fucopyranosyl Donors

Donor Type Leaving Group Relative Stability Typical Activation Conditions Notes
Glycosyl Halide F, Cl, BrFluorides are relatively stable; Chlorides and Bromides are more reactive and moisture-sensitive.Lewis acids (e.g., AgOTf, BF₃·OEt₂)A classic and widely used class of donors.
Thioglycoside SPh, SEtGenerally stable and can be stored.NIS/TfOH, DMTST, Ph₂SO/Tf₂OCan be "armed" or "disarmed" based on protecting groups. Prone to aglycon transfer.
Trichloroacetimidate OC(NH)CCl₃Moderately stable; sensitive to acid.Catalytic Lewis acid (e.g., TMSOTf, BF₃·OEt₂)Highly reactive donors, often providing good yields.
Glycosyl Sulfoxide S(O)PhStable to storage.Tf₂OOften used in a pre-activation protocol.
n-Pentenyl Glycoside O(CH₂)₃CH=CH₂Stable.NIS/TfOH, IDCPOrthogonal to many other glycosylation methods.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in Fucopyranosyl Glycosylation

  • Preparation of Glassware and Reagents:

    • Dry all glassware (reaction flask, dropping funnel, stirrer bar) in an oven at 150°C for at least 4 hours.

    • Assemble the glassware hot under a positive pressure of dry argon or nitrogen and allow it to cool.

    • Use freshly distilled, anhydrous solvents. Dichloromethane (B109758) (DCM) can be distilled from CaH₂, and toluene (B28343) from sodium/benzophenone. Store solvents over activated molecular sieves.

    • Ensure the fucopyranosyl donor and glycosyl acceptor are pure and have been dried under high vacuum for several hours before use.

  • Reaction Setup:

    • To the reaction flask, add the fucopyranosyl donor, glycosyl acceptor, and freshly activated 4Å molecular sieves.

    • Seal the flask with a septum and purge with argon or nitrogen.

    • Dissolve the reactants in the anhydrous solvent and cool the mixture to the desired temperature (e.g., -40°C).

  • Activation and Reaction:

    • Dissolve the promoter (e.g., TMSOTf) in the anhydrous solvent in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the promoter solution to the stirred reaction mixture via a syringe.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by adding a few drops of a suitable quenching agent (e.g., pyridine (B92270) or triethylamine) at the reaction temperature.

    • Allow the mixture to warm to room temperature, dilute with the solvent, and filter through a pad of Celite to remove the molecular sieves.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

Protocol 2: Monitoring Fucopyranosyl Glycosylation by Thin Layer Chromatography (TLC)

  • Sample Preparation:

    • During the reaction, periodically take a small aliquot using a capillary tube and spot it on a TLC plate.

    • On the same plate, spot the starting fucopyranosyl donor and the glycosyl acceptor as references.

  • Eluent System:

    • Choose an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol) that provides good separation of the starting materials and the product.

  • Visualization:

    • After developing the TLC plate, visualize the spots. A common method for visualizing carbohydrates is to stain the plate with a p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) solution followed by gentle heating.[5][6]

    • The desired product should appear as a new spot with an Rf value typically between that of the donor and the acceptor.

    • The hydrolyzed donor will appear as a more polar spot (lower Rf) than the starting donor.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

  • Method Development:

    • Develop a reverse-phase or normal-phase HPLC method that can separate the fucopyranosyl donor, the glycosyl acceptor, the desired product, and the hydrolyzed donor.

    • A common setup for carbohydrate analysis is a C18 column with a water/acetonitrile gradient, often with a refractive index (RI) or evaporative light scattering detector (ELSD).[7]

  • Standard Curves:

    • Prepare standard solutions of known concentrations for the fucopyranosyl donor, the product (if available), and the hydrolyzed donor.

    • Inject these standards to generate calibration curves of peak area versus concentration.

  • Sample Analysis:

    • At various time points during the reaction, quench a small aliquot and dilute it to a known volume.

    • Inject the sample into the HPLC and integrate the peak areas of the relevant compounds.

  • Quantification:

    • Use the calibration curves to determine the concentration of the donor, product, and hydrolyzed donor in the reaction mixture at each time point. This will allow for the calculation of reaction yield and the extent of hydrolysis.[7]

Visualizations

Hydrolysis_Pathway Fuc_Donor Fucopyranosyl Donor (Activated) Product Glycosylation Product Fuc_Donor->Product Glycosylation (Desired) Hydrolyzed_Donor Hydrolyzed Donor Fuc_Donor->Hydrolyzed_Donor Hydrolysis (Side Reaction) Acceptor Glycosyl Acceptor Acceptor->Product Water Water (H₂O) Water->Hydrolyzed_Donor

Caption: Competing pathways in fucopyranosyl glycosylation.

Troubleshooting_Workflow Start Low Glycosylation Yield Check_Hydrolysis Check for Donor Hydrolysis (TLC/LC-MS) Start->Check_Hydrolysis Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Molecular Sieves) Check_Hydrolysis->Anhydrous Yes Check_Reactivity Assess Donor/Acceptor Reactivity Check_Hydrolysis->Check_Reactivity No Optimize_Temp Optimize Reaction Temperature (Lower Temperature) Anhydrous->Optimize_Temp Optimize_Promoter Optimize Promoter (Type and Amount) Optimize_Temp->Optimize_Promoter Success Improved Yield Optimize_Promoter->Success Protecting_Groups Evaluate Protecting Groups Check_Reactivity->Protecting_Groups Investigate Purity Check Purity of Starting Materials Protecting_Groups->Purity Purity->Success

Caption: Troubleshooting workflow for low glycosylation yield.

References

Technical Support Center: Ensuring the Stability of Methyl Fucopyranoside in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using methyl fucopyranoside in enzymatic assays. Ensuring the stability of this substrate is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results can stem from several factors related to the stability of this compound. The primary culprits are often inappropriate pH, elevated temperatures, or reactive buffer components. Degradation of the substrate can lead to variable reaction rates and unreliable data. We recommend verifying the pH of your stock solutions and assay buffer, as well as ensuring proper temperature control throughout your experiment.

Q2: How stable is this compound in aqueous solutions?

A2: this compound, like other glycosides, can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions. The glycosidic bond can be cleaved, releasing fucose and methanol, which will not be acted upon by your enzyme. The rate of this hydrolysis is dependent on pH, temperature, and the presence of certain catalytic ions in the buffer.

Q3: Can the type of buffer I use affect the stability of this compound?

A3: Absolutely. Certain buffer species can influence the rate of hydrolysis. For instance, some buffers can participate in the hydrolysis reaction or contain impurities that may degrade the substrate.[1][2] It is crucial to select a buffer system that is inert with respect to the glycosidic bond of this compound under your experimental conditions.

Q4: What are the ideal storage conditions for this compound solutions?

A4: To maximize shelf-life, this compound solutions should be stored at low temperatures, typically 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage. It is also advisable to prepare stock solutions in a buffer that maintains a neutral pH and to aliquot them to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guides

Problem: High Background Signal or Non-enzymatic Substrate Degradation

Possible Causes & Solutions

Possible CauseSuggested Solution
Inappropriate pH of Assay Buffer Verify the pH of your assay buffer. The stability of glycosides is pH-dependent.[3][4] Acidic or strongly alkaline conditions can lead to non-enzymatic hydrolysis of this compound. Adjust the pH to the optimal range for your enzyme, while considering the stability of the substrate.
High Assay Temperature Elevated temperatures can accelerate the rate of hydrolysis.[4] If your enzyme is thermostable, consider running the assay at the lower end of its optimal temperature range to minimize substrate degradation. For enzymes that function at moderate temperatures, ensure your incubator or water bath maintains a consistent and accurate temperature.
Reactive Buffer Components Certain buffers may catalyze the hydrolysis of glycosidic bonds.[1][2] Consider switching to an alternative buffer system. Buffers like MES, HEPES, or MOPS are often good choices for their relative inertness.
Contaminated Reagents Contaminants in water or other reagents can potentially degrade the substrate. Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents for all solutions.
Problem: Low or No Enzyme Activity Detected

Possible Causes & Solutions

Possible CauseSuggested Solution
Degraded Substrate Stock Solution Prepare a fresh stock solution of this compound. If you suspect your current stock has degraded, you can test its integrity using methods like HPLC or mass spectrometry.
Inhibitory Buffer Components Some buffers, such as Tris, have been shown to inhibit the activity of certain glycosidases.[5] If you are using a Tris-based buffer and observing low activity, consider switching to a different buffer system like phosphate (B84403) or HEPES, after confirming their compatibility with your enzyme and substrate.
Incorrect Substrate Concentration If the substrate has degraded over time, the actual concentration in your assay will be lower than calculated, potentially leading to lower-than-expected enzyme activity. Use a freshly prepared and quantified stock solution.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Different Buffers

This protocol outlines a method to determine the stability of this compound in various buffer systems at a given temperature.

Materials:

  • Methyl α-L-fucopyranoside

  • Buffer solutions of interest (e.g., 50 mM Sodium Phosphate, 50 mM Tris-HCl, 50 mM MES) at various pH values

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a mass spectrometer

  • Incubator or water bath

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water.

  • Incubation: In separate microcentrifuge tubes, dilute the this compound stock solution to a final concentration of 1 mM in each of the buffer solutions to be tested.

  • Time Points: Immediately take a "time zero" sample from each tube for analysis.

  • Incubation: Incubate the remaining solutions at the desired temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Analysis: Analyze the samples from each time point by HPLC or mass spectrometry to quantify the amount of intact this compound remaining.

  • Data Analysis: Plot the concentration of intact this compound versus time for each buffer condition. Calculate the rate of degradation.

Expected Outcome: This experiment will provide quantitative data on the stability of this compound in different buffers, allowing you to select the most suitable buffer for your enzymatic assay.

Protocol 2: Determining the Effect of pH and Temperature on this compound Stability

This protocol is designed to evaluate the stability of this compound across a range of pH values and temperatures.

Materials:

  • Methyl α-L-fucopyranoside

  • A universal buffer system or a series of buffers covering a wide pH range (e.g., citrate (B86180) for acidic, phosphate for neutral, and borate (B1201080) for alkaline pH)

  • Temperature-controlled incubator or multiple water baths

  • Analytical method for quantifying this compound (e.g., HPLC, GC-MS after derivatization)

Procedure:

  • Prepare Solutions: Prepare solutions of 1 mM this compound in buffers of different pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Temperature Incubation: Aliquot the solutions for each pH into separate tubes and incubate them at different temperatures (e.g., 25°C, 37°C, 50°C).

  • Sampling: Collect samples at various time points (e.g., 0, 1, 4, 12, 24 hours) from each pH and temperature condition.

  • Quantification: Analyze the concentration of remaining this compound in each sample.

  • Data Analysis: Generate a stability profile by plotting the percentage of remaining this compound against time for each pH and temperature combination. This can be used to determine the optimal conditions for your assay. The hydrolysis of fucosylated glycans has been shown to follow first-order kinetics.[6]

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C

Buffer (50 mM)pHHalf-life (hours)Degradation Rate Constant (k, h⁻¹)
Citrate4.0120.0578
Acetate5.0480.0144
MES6.0> 72< 0.0096
Phosphate7.0> 72< 0.0096
HEPES7.5> 72< 0.0096
Tris-HCl8.0600.0116
Borate9.0240.0289

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_substrate Prepare Methyl Fucopyranoside Stock mix_solutions Mix Substrate with Buffers prep_substrate->mix_solutions prep_buffers Prepare Buffer Solutions prep_buffers->mix_solutions time_zero Time Zero Sample mix_solutions->time_zero incubate Incubate at Defined Temp/pH mix_solutions->incubate quantify Quantify Intact Substrate (HPLC/MS) time_zero->quantify time_points Collect Samples at Time Points incubate->time_points time_points->quantify analyze Analyze Data & Determine Stability quantify->analyze

Caption: Workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent Assay Results? check_stability Suspect Substrate Instability start->check_stability check_ph Verify Buffer pH check_stability->check_ph check_temp Check Assay Temperature check_stability->check_temp check_buffer Evaluate Buffer Composition check_stability->check_buffer adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Incorrect re_run Re-run Assay check_ph->re_run Correct optimize_temp Optimize Incubation Temperature check_temp->optimize_temp Too High check_temp->re_run Correct change_buffer Switch to Inert Buffer check_buffer->change_buffer Potentially Reactive check_buffer->re_run Inert adjust_ph->re_run optimize_temp->re_run change_buffer->re_run

References

Technical Support Center: HPLC Separation of Methyl Fucopyranoside Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of alpha (α) and beta (β) anomers of methyl fucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound anomers challenging?

The primary challenge in separating the α and β anomers of this compound lies in their structural similarity. They are diastereomers that differ only in the stereochemistry at the anomeric carbon (C1). This subtle difference requires highly selective HPLC methods to achieve baseline resolution. Unlike their parent sugar, L-fucose, methyl fucopyranosides are non-reducing and therefore the anomers are stable in solution and do not interconvert (mutarotate). The challenge is purely chromatographic, focusing on achieving sufficient selectivity.

Q2: What type of HPLC column is most effective for this separation?

Several column chemistries can be employed, with the choice depending on available instrumentation and desired outcomes.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series), are highly effective for separating sugar anomers.[1][2] They provide the necessary stereoselective interactions to resolve the α and β forms.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for separating polar compounds like glycosides.[3][4][5] The separation is based on partitioning between a water-enriched layer on the stationary phase and a highly organic mobile phase. Different HILIC chemistries (amide, diol, or zwitterionic) can offer varying selectivities.[4][6]

  • Reversed-Phase (RP) C18 Columns: While less common for this specific task, a C18 column can sometimes resolve anomers with careful method development.[7] This typically requires a mobile phase with a low percentage of organic solvent (e.g., 5-10% acetonitrile (B52724) in water) and a long column to maximize theoretical plates.[7]

Q3: Why am I seeing a single, broad peak instead of two distinct anomer peaks?

This indicates insufficient resolution. The two anomers are co-eluting or only partially separated. To resolve this, refer to the troubleshooting guide below. Common causes include using a non-selective column, an inappropriate mobile phase composition, or a column temperature that is too high, which can sometimes reduce selectivity for stable anomers.

Q4: Can temperature be used to improve the separation?

Yes, temperature is a critical parameter. For stable anomers like methyl fucopyranosides, adjusting the temperature can alter the selectivity.

  • Lowering Temperature: Often increases resolution by enhancing the specific interactions between the analytes and the stationary phase. It may, however, lead to broader peaks and higher backpressure.

  • Increasing Temperature: Can decrease analysis time and improve peak efficiency. However, for some methods, it may reduce the selectivity between the anomers.[8] It is crucial to empirically determine the optimal temperature for your specific method.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound anomers.

Problem: Poor or No Resolution Between α and β Anomers
Potential Cause Recommended Solution
Inappropriate Column Chemistry The stationary phase lacks the selectivity to differentiate between the anomers. Action: Switch to a more selective column. A chiral column (e.g., Chiralpak AD-H) is a primary recommendation.[1][9] Alternatively, screen various HILIC columns.
Incorrect Mobile Phase Composition The mobile phase polarity or composition is not optimal for resolution. Action (Chiral/Normal Phase): Adjust the ratio of non-polar to polar solvents (e.g., hexane (B92381)/ethanol).[2] Action (HILIC): Fine-tune the water/acetonitrile ratio. Small changes can have a significant impact.[3] Action (Reversed-Phase): Use a shallow gradient with a low percentage of organic modifier (e.g., 5-10% acetonitrile).[7]
Flow Rate is Too High High flow rates can reduce the time available for interaction with the stationary phase, leading to decreased resolution. Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[2] This increases residence time on the column, often improving separation.
Sub-optimal Temperature Temperature affects selectivity. Action: Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to find the optimum for resolution.[2]
Problem: Peak Tailing
Potential Cause Recommended Solution
Secondary Interactions Active sites on the column packing (e.g., exposed silanols) can cause unwanted interactions. Action: If using a reversed-phase or HILIC column, add a small amount of a modifier like trifluoroacetic acid (TFA) or an amine to the mobile phase to mask active sites. Note: Check for modifier compatibility with your column and detector (e.g., MS).
Column Bed Deterioration The column packing has degraded or a void has formed at the inlet. Action: First, try reversing and flushing the column (if permitted by the manufacturer). If this fails, the column must be replaced. Using a guard column can help extend the life of the analytical column.[10]
Extra-Column Volume Excessive volume from tubing, fittings, or the injector can cause band broadening and tailing. Action: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly connected to avoid dead volume.[10]
Problem: Irreproducible Retention Times
Potential Cause Recommended Solution
Poor Column Equilibration The column is not fully equilibrated with the mobile phase before injection. Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis sequence. This is especially critical for HILIC methods.
Mobile Phase Instability The mobile phase composition is changing over time (e.g., evaporation of a volatile component). Action: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using buffered solutions, check for precipitation.
Fluctuations in Temperature The laboratory or column oven temperature is not stable. Action: Use a thermostatically controlled column compartment to maintain a constant temperature.[8]

Experimental Protocols

Method 1: Chiral HPLC Separation

This method is adapted from established protocols for separating fucose anomers and is highly likely to be effective for methyl fucopyranosides.[1][2]

Parameter Condition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Ethanol (B145695) (e.g., 90:10 v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C (optimization may be required)
Detection Refractive Index (RI) or ELSD
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phase and degas thoroughly.

  • Equilibrate the Chiralpak AD-H column with the mobile phase at 0.5 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Dissolve the this compound sample in the mobile phase.

  • Inject the sample and begin data acquisition.

  • Note: The ratio of hexane to ethanol is the most critical parameter for adjusting retention and resolution. Test ratios from 95:5 to 85:15 to optimize the separation.

Method 2: HILIC Separation

This method provides an alternative using a common stationary phase for polar analytes.[3][6]

Parameter Condition
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide), 150 x 2.1 mm, 1.7 µm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient Isocratic, 90-95% A (adjust for optimal retention)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection ELSD or Mass Spectrometry (MS)
Injection Volume 2 µL

Procedure:

  • Prepare the mobile phases and degas.

  • Equilibrate the HILIC column with the starting mobile phase composition for at least 30 minutes. HILIC equilibration is critical for reproducibility.

  • Dissolve the sample in a solution mimicking the mobile phase (e.g., 90:10 Acetonitrile/Water).

  • Inject the sample.

  • Note: The percentage of water in the mobile phase is the key to controlling retention in HILIC. A higher water content will decrease retention. Adjust the percentage of Mobile Phase B between 5% and 10% to achieve the desired separation.

Visualizations

G Troubleshooting Workflow for Anomer Separation start Poor / No Resolution Between Anomers check_column Is the Column Chemistry Appropriate? start->check_column check_mp Is the Mobile Phase Optimized? start->check_mp check_params Are Operating Parameters Correct? start->check_params solution_column Switch to a Chiral or Screen HILIC Columns check_column->solution_column No solution_mp Adjust Solvent Ratio (e.g., ACN/H2O or Hexane/EtOH) check_mp->solution_mp No solution_params Optimize Flow Rate and Temperature check_params->solution_params No

Caption: A logical workflow for troubleshooting poor resolution in HPLC anomer separations.

G Key Factors in Method Development for Anomer Separation goal Goal: Baseline Resolution (Rs > 1.5) selectivity Chromatographic Selectivity (α) goal->selectivity efficiency Column Efficiency (N) goal->efficiency retention Retention Factor (k') goal->retention param_sp Stationary Phase (Chiral, HILIC, RP) selectivity->param_sp param_mp Mobile Phase (Composition, Modifiers) selectivity->param_mp param_temp Temperature selectivity->param_temp retention->param_mp param_mp->efficiency param_temp->efficiency

Caption: Relationship between key parameters and the goal of HPLC anomer resolution.

References

Technical Support Center: Optimizing Fucosidase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for fucosidase inhibitor screening.

Troubleshooting Guide

This guide addresses specific issues that may arise during fucosidase inhibitor screening experiments.

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Incorrect pH or Buffer: Fucosidase activity is highly dependent on pH.Verify the pH of your reaction buffer. Most fucosidases have an optimal pH in the acidic range (pH 4.0-7.0).[1][2][3] Consider using a citrate (B86180) or acetate (B1210297) buffer for acidic pH ranges and a phosphate (B84403) buffer for neutral ranges.[1][2]
Suboptimal Temperature: Enzyme activity is sensitive to temperature.Ensure the incubation temperature is optimal for the specific fucosidase being used. Many fucosidases exhibit optimal activity between 30°C and 60°C.[1][2]
Enzyme Degradation: Improper storage or handling can lead to loss of enzyme activity.Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a stabilizing agent like BSA or glycerol. Avoid repeated freeze-thaw cycles.
Presence of Inhibitors in Sample: The sample itself may contain interfering substances.Run a control reaction with the sample but without the enzyme to check for background signal. Consider sample purification or dialysis if interference is suspected.
High Background Signal Substrate Instability: The chromogenic or fluorogenic substrate may be hydrolyzing spontaneously.Prepare the substrate solution fresh before each experiment. Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation and subtract this from all readings.
Contaminated Reagents: Buffers or other reagents may be contaminated.Use high-purity water and reagents. Filter-sterilize buffers if necessary.
Autofluorescence of Test Compounds: Test compounds may fluoresce at the same wavelength as the product.Screen test compounds for intrinsic fluorescence at the assay wavelengths before performing the enzymatic assay. If a compound is fluorescent, consider using a different detection method (e.g., colorimetric instead of fluorometric).
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[4]
Temperature Fluctuations: Inconsistent temperature across the microplate during incubation.Ensure uniform heating of the microplate by using a properly calibrated incubator or water bath.
Inhibitor Precipitation: The test compound may not be fully soluble in the assay buffer.Check the solubility of the test compounds in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) and consistent across all wells, as it can affect enzyme activity.[2]
Reaction Not in Linear Range: The reaction may be proceeding too quickly or for too long, leading to substrate depletion or product inhibition.Perform a time-course experiment to determine the linear range of the reaction. Ensure that inhibitor screening is performed within this linear range.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable buffer for a fucosidase inhibitor screening assay?

A1: The choice of buffer depends on the optimal pH of the specific fucosidase. For enzymes with acidic optima, sodium acetate or citrate buffers (pH 4.0-6.0) are commonly used.[2][3] For those with a neutral pH optimum, phosphate buffers (pH 6.0-7.5) are a good choice.[1][2] It is crucial to determine the optimal pH for your enzyme experimentally.

Q2: What concentration of substrate should I use?

A2: The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for that substrate. This ensures that the assay is sensitive to competitive inhibitors. If the Km is unknown, you can determine it experimentally or use a concentration that gives a robust and linear signal over the course of the assay.

Q3: My test compound is not soluble in the aqueous assay buffer. What can I do?

A3: You can dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the assay buffer. However, it is critical to keep the final concentration of the organic solvent low (e.g., <1%) and consistent in all assay wells, including controls, as it can inhibit enzyme activity.[2] Always run a solvent control to assess its effect on the enzyme.

Q4: How can I differentiate between a true inhibitor and a compound that interferes with the assay?

A4: Several control experiments are necessary. To check for interference with the detection method, measure the signal of the compound in the assay buffer without the enzyme. To test for compound-induced substrate degradation, incubate the compound with the substrate in the absence of the enzyme. A true inhibitor will only show its effect in the presence of a functioning enzyme.

Q5: What is the effect of metal ions on fucosidase activity?

A5: The effect of metal ions can vary depending on the specific fucosidase. Some metal ions like Co²⁺ may act as activators for certain fucosidases, while others such as Hg²⁺ and Cu²⁺ can be strong inhibitors.[2] It is advisable to either exclude divalent metal ions from the assay buffer or include a chelating agent like EDTA if their effects are unknown or undesirable, unless the enzyme requires a specific metal ion for activity.

Quantitative Data Summary

The following table summarizes typical quantitative data for fucosidase inhibitor screening assays. Note that these are general ranges, and optimal conditions should be determined for each specific enzyme and substrate.

Parameter Typical Range/Value Notes
pH 4.0 - 7.5Highly dependent on the fucosidase source.[1][2][3]
Temperature 30 - 60 °CDependent on the thermal stability of the enzyme.[1][2]
Buffer System Sodium Acetate, Sodium Citrate, Sodium PhosphateChoice depends on the optimal pH.[1][2]
Substrate p-Nitrophenyl-α-L-fucopyranoside (pNPF)Common colorimetric substrate.[4]
4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)Common fluorogenic substrate.
Substrate Concentration 0.1 - 2 mMShould be close to the Km value for the enzyme.
Enzyme Concentration VariesShould provide a linear reaction rate for the desired assay duration.
Co-solvent (e.g., DMSO) < 1% (v/v)To solubilize inhibitors; must be consistent across all wells.[2]

Experimental Protocol: Colorimetric Fucosidase Inhibitor Screening

This protocol describes a general method for screening fucosidase inhibitors using the colorimetric substrate p-nitrophenyl-α-L-fucopyranoside (pNPF).

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at the optimal pH for your fucosidase (e.g., 50 mM sodium acetate, pH 5.5).

  • Enzyme Stock Solution: Prepare a concentrated stock of fucosidase in assay buffer. Aliquot and store at -80°C.

  • Substrate Stock Solution: Prepare a stock solution of pNPF in the assay buffer. This should be prepared fresh.

  • Inhibitor Stock Solutions: Dissolve test compounds in DMSO to create concentrated stock solutions.

  • Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 0.5 M sodium carbonate).

2. Assay Procedure (96-well plate format):

  • Add 2 µL of the test compound solution (or DMSO for control wells) to the appropriate wells of a 96-well plate.

  • Add 88 µL of assay buffer to each well.

  • Add 10 µL of the diluted enzyme solution to each well, except for the "no-enzyme" control wells (add 10 µL of assay buffer instead).

  • Mix gently and pre-incubate the plate at the optimal temperature for 10-15 minutes.

  • Initiate the reaction by adding 10 µL of the pNPF substrate solution to all wells. The final volume should be 110 µL.

  • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the "no-enzyme" control from all other readings.

  • Calculate the percentage of inhibition for each test compound concentration relative to the "no-inhibitor" (DMSO) control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow Fucosidase Inhibitor Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate_setup Plate Setup (Compounds, Controls) reagent_prep->plate_setup pre_incubation Pre-incubation with Inhibitor plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation reaction_stop Reaction Termination (Add Stop Solution) incubation->reaction_stop readout Absorbance Reading (405 nm) reaction_stop->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Experimental workflow for fucosidase inhibitor screening.

Fucosidase_Signaling_Context Simplified Role of Fucosidase and Inhibition glycoprotein Fucosylated Glycoprotein fucosidase α-L-Fucosidase glycoprotein->fucosidase Substrate defucosylated_gp De-fucosylated Glycoprotein fucosidase->defucosylated_gp Product fucose Free Fucose fucosidase->fucose Product signaling Downstream Signaling/ Cellular Processes defucosylated_gp->signaling inhibitor Fucosidase Inhibitor inhibitor->fucosidase Inhibition

Caption: Role of α-L-fucosidase and its inhibition.

References

Troubleshooting fucosidase assays using methyl fucopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosidase assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fucosidase assays, with a focus on those utilizing methyl fucopyranoside derivatives as substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during fucosidase assays.

Q1: I am seeing low or no enzyme activity. What are the possible causes?

A1: Low or no fucosidase activity can stem from several factors related to the enzyme, substrate, or assay conditions.

  • Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the protein concentration and integrity.

  • Suboptimal Assay Conditions: The pH, temperature, and buffer composition are critical for optimal enzyme activity. The optimal pH for human lysosomal α-L-fucosidase (FUCA1) is acidic (around pH 4.5-5.5), while some bacterial fucosidases function optimally at a neutral pH.[1][2] Temperatures for assays are typically set at 37°C, but some enzymes may have different optimal temperatures.[3][4]

  • Incorrect Substrate: Verify that you are using the correct substrate for your specific fucosidase. α-L-fucosidases are exoglycosidases that cleave terminal α-L-fucose residues.[3][5] Ensure the substrate has not degraded.

  • Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity. Known inhibitors of α-L-fucosidases include deoxyfuconojirimycin, and in some cases, heavy metal ions like HgCl₂ or detergents like SDS.[3][4][6][7]

Q2: My blank or control wells show a high background signal. How can I fix this?

A2: A high background signal can be caused by substrate instability or contamination.

  • Substrate Hydrolysis: The synthetic substrates used in these assays, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) or 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), can undergo spontaneous hydrolysis, especially at non-optimal pH or high temperatures.[3] Prepare fresh substrate solutions for each experiment.

  • Contamination: The presence of contaminating glycosidases in your enzyme preparation or sample can lead to substrate cleavage. Ensure your enzyme preparation is pure.

  • Sample Interference: For colorimetric or fluorometric assays, colored or fluorescent compounds in the sample can interfere with the readings. It is important to run a sample blank containing the sample but no substrate to subtract this background.

Q3: The results of my assay are not reproducible. What could be the cause?

A3: Lack of reproducibility can be due to several factors, from pipetting errors to unstable assay conditions.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions. The use of a multichannel pipettor is recommended for 96-well plate assays to ensure simultaneous addition of reagents.

  • Temperature Fluctuations: Maintain a constant and uniform temperature during the incubation period.[8]

  • Enzyme Concentration: The concentration of the enzyme can affect its stability.[8] Prepare fresh dilutions of the enzyme for each assay.

  • Reaction Time: Ensure the reaction is stopped consistently across all samples. For kinetic assays, it is crucial that the incubation time is identical for all wells.

Q4: How do I choose the right substrate for my fucosidase assay?

A4: The choice of substrate depends on the nature of your experiment and the available equipment.

  • Chromogenic Substrates (e.g., p-Nitrophenyl-α-L-fucopyranoside): These substrates release a colored product (p-nitrophenol) upon cleavage, which can be measured with a spectrophotometer.[9][10] They are suitable for kinetic studies and high-throughput screening.

  • Fluorogenic Substrates (e.g., 4-Methylumbelliferyl-α-L-fucopyranoside): These substrates yield a fluorescent product upon enzymatic action, offering higher sensitivity than chromogenic substrates.[2][11] They are ideal for detecting low levels of enzyme activity.

  • Indigogenic Substrates (e.g., 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside): These are used for histochemical staining to visualize enzyme activity in cells and tissues.[11]

  • Unlabeled this compound: Assays with unlabeled this compound require a secondary method to detect the released fucose or the remaining substrate, such as high-performance anion-exchange chromatography (HPAEC) or a coupled enzymatic assay to measure the released fucose.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in a fucosidase assay.

TroubleshootingWorkflow start Start: Assay Problem low_activity Low/No Activity start->low_activity high_background High Background start->high_background poor_reproducibility Poor Reproducibility start->poor_reproducibility check_enzyme Check Enzyme: - Storage - Activity of stock - Concentration low_activity->check_enzyme Enzyme Issue? check_substrate_stability Check Substrate Stability: - Prepare fresh - Check buffer pH high_background->check_substrate_stability Substrate Issue? check_pipetting Review Pipetting Technique: - Calibrate pipettes - Consistent timing poor_reproducibility->check_pipetting Technique Issue? check_conditions Check Assay Conditions: - pH - Temperature - Buffer check_enzyme->check_conditions Enzyme OK check_substrate Check Substrate: - Correct type? - Degradation? check_conditions->check_substrate Conditions OK check_inhibitors Check for Inhibitors: - Sample contaminants - Reagent purity check_substrate->check_inhibitors Substrate OK resolve_low_activity Activity Restored check_inhibitors->resolve_low_activity Inhibitors Ruled Out run_blanks Run Proper Blanks: - No-enzyme control - Sample blank (no substrate) check_substrate_stability->run_blanks Substrate OK check_contamination Check for Contamination: - Purify enzyme - Use sterile reagents run_blanks->check_contamination Blanks High resolve_high_background Background Reduced check_contamination->resolve_high_background Contamination Ruled Out check_temp Ensure Stable Temperature: - Use incubator - Pre-warm reagents check_pipetting->check_temp Technique OK check_reagents Check Reagent Stability: - Prepare fresh dilutions - Mix thoroughly check_temp->check_reagents Temp. Stable resolve_reproducibility Reproducibility Improved check_reagents->resolve_reproducibility Reagents OK

Caption: A flowchart for troubleshooting fucosidase assay issues.

Experimental Protocols

Protocol 1: Colorimetric Fucosidase Assay using p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

This protocol is adapted for a 96-well plate format.

Materials:

  • α-L-Fucosidase enzyme solution

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) substrate solution (e.g., 10 mM in water)[12]

  • Assay Buffer (e.g., 100 mM Sodium Citrate, pH 5.5)[12]

  • Stop Reagent (e.g., 200 mM Sodium Borate, pH 9.8 or 1M Sodium Carbonate)[2][12]

  • 96-well clear, flat-bottom plate

  • Spectrophotometric plate reader capable of reading at 400-405 nm[4]

Procedure:

  • Prepare Reagents: Allow all reagents to reach the desired reaction temperature (e.g., 25°C or 37°C).

  • Set up Plate:

    • Sample Wells: Add 20 µL of your sample (e.g., cell lysate, purified enzyme) to each well.

    • Sample Blank Wells: For colored samples, add 20 µL of the sample to separate wells. Add 80 µL of assay buffer without substrate.

    • Standard Curve: Prepare a standard curve using p-nitrophenol (0-250 µM) to quantify the amount of product formed.

  • Start Reaction: Add 80 µL of pre-warmed Substrate Buffer (containing pNP-Fuc at the desired final concentration, e.g., 1 mM) to each sample well.[3]

  • Incubation: Mix briefly by tapping the plate and incubate for a defined period (e.g., 20-60 minutes) at the optimal temperature for your enzyme.[3]

  • Stop Reaction: Add 100 µL of Stop Reagent to all wells. The solution should turn yellow in the presence of p-nitrophenol.[2]

  • Read Absorbance: Measure the absorbance at 400-405 nm.

  • Calculate Activity: Subtract the absorbance of the sample blank from the sample wells. Use the p-nitrophenol standard curve to determine the concentration of the product released. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[12]

Protocol 2: Fluorometric Fucosidase Assay using 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

This protocol offers higher sensitivity.

Materials:

  • α-L-Fucosidase enzyme solution

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) substrate solution (e.g., 0.75 mM in assay buffer)[2]

  • Assay Buffer (e.g., 0.1 M Sodium Citrate, pH 5.5, containing 0.2% BSA)[2]

  • Stop Reagent (e.g., 1 M Sodium Carbonate, pH 10.4)[2]

  • 96-well black, flat-bottom plate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare Reagents: Prepare reagents as in the colorimetric assay.

  • Set up Plate: Add 10 µL of your sample to each well of a black 96-well plate.

  • Start Reaction: Add 150 µL of the 4-MUF substrate solution to each well.

  • Incubation: Incubate at 37°C for a desired time (e.g., 30-60 minutes).[2]

  • Stop Reaction: Add 150 µL of Stop Reagent.[2]

  • Read Fluorescence: Measure the fluorescence using appropriate excitation and emission wavelengths.

  • Calculate Activity: Use a standard curve of 4-methylumbelliferone (B1674119) (4-MU) to calculate the amount of product formed and determine the enzyme activity.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Stop Solution) start_reaction Add Substrate to Start Reaction prep_reagents->start_reaction prep_samples Prepare Samples & Standards (Enzyme dilutions, Standard Curve) add_samples Pipette Samples & Blanks into 96-well plate prep_samples->add_samples add_samples->start_reaction incubate Incubate at Optimal Temperature & Time start_reaction->incubate stop_reaction Add Stop Reagent incubate->stop_reaction read_plate Read Plate (Absorbance or Fluorescence) stop_reaction->read_plate calculate Calculate Results: - Subtract Blanks - Use Standard Curve - Determine Activity read_plate->calculate

Caption: General workflow for a 96-well plate-based fucosidase assay.

Quantitative Data Summary

The optimal conditions for α-L-fucosidase activity can vary significantly depending on the source of the enzyme.

Table 1: Optimal pH and Temperature for Various α-L-Fucosidases

Enzyme SourceOptimal pHOptimal Temperature (°C)Substrate UsedReference
Elizabethkingia meningoseptica (cFase I)~4.5~55pNP-Fuc[3]
Lacticaseibacillus rhamnosus (AlfA)4.060pNP-Fuc[4]
Lacticaseibacillus rhamnosus (AlfB)5.040pNP-Fuc[4]
Lacticaseibacillus rhamnosus (AlfC)5.050pNP-Fuc[4]
Human Liver (FUCA1)4.5N/ApNP-Fuc[1]
Enterococcus gallinarum (EntFuc)7.030pNP-Fuc[13]
Human (recombinant FUCA1)5.5374-MUF / pNP-Fuc[2]

Table 2: Effect of Various Reagents on Fucosidase Activity

Enzyme SourceReagent (Concentration)Effect on ActivityReference
E. meningoseptica (cFase I)SDS (0.1%)Almost inactivated[3]
E. meningoseptica (cFase I)DeoxyfuconojirimycinInhibited[3]
E. meningoseptica (cFase I)EDTANo significant influence[3]
L. rhamnosus (AlfA & AlfB)HgCl₂ (1 mM)Significantly reduced (~30-40% activity)[4]
L. rhamnosus (AlfC)HgCl₂ (1 mM)Drastically reduced (~5% activity)[4]
L. rhamnosus (AlfC)Co²⁺ (1 mM)Improved activity[4]

References

Technical Support Center: Strategies to Avoid Glycal Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing or eliminating the formation of undesired glycal byproducts during glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are glycal byproducts and why are they a problem in glycosylation reactions?

A1: Glycals are unsaturated carbohydrates with a double bond between carbons 1 and 2 of the pyranose ring. They are common byproducts in glycosylation reactions, arising from the elimination of the leaving group and a proton from the C2 position of the glycosyl donor. The formation of glycals is problematic as it consumes the valuable glycosyl donor, reduces the yield of the desired glycoside, and complicates the purification of the final product due to similar polarities with the desired product.

Q2: What is the general mechanism of glycal formation?

A2: Glycal formation typically proceeds through an oxocarbenium ion intermediate, which is also a key intermediate for the desired glycosylation reaction. A base present in the reaction mixture can abstract a proton from the C2 position, leading to the formation of the C1-C2 double bond. The specific base can be the counterion of the promoter, impurities, or even the glycosyl acceptor itself.

Q3: How does the nature of the glycosyl donor's leaving group influence glycal formation?

A3: The leaving group at the anomeric center of the glycosyl donor plays a crucial role. More reactive leaving groups, which depart more readily to form the oxocarbenium ion, can sometimes lead to a higher propensity for glycal formation if the subsequent nucleophilic attack by the acceptor is slow. Conversely, a very stable leaving group might require harsh reaction conditions, which can also promote elimination. The choice of leaving group should be carefully matched with the reactivity of the glycosyl acceptor and the promoter system.

Q4: Can the protecting groups on the glycosyl donor affect the formation of glycal byproducts?

A4: Yes, the protecting groups, particularly at the C2 position, have a significant impact. Electron-withdrawing protecting groups, such as esters, can disarm the glycosyl donor, making it less reactive and potentially more susceptible to elimination under forcing conditions. Conversely, electron-donating groups, like ethers, can "arm" the donor, making it more reactive towards glycosylation, which can sometimes outcompete glycal formation. The presence of a participating group at C2 (e.g., an acetate (B1210297) or benzoate) can control the stereochemical outcome and often reduces glycal formation by favoring an SN2-like displacement mechanism.

Troubleshooting Guide

Issue 1: Significant formation of glycal byproduct observed by TLC/LC-MS.

Potential Cause Troubleshooting Strategy Expected Outcome
High Reaction Temperature Perform the reaction at a lower temperature. Many glycosylation reactions are initiated at cryogenic temperatures (e.g., -78 °C) and slowly warmed.[1][2] Maintaining a constant low temperature can be beneficial.Reduced rate of elimination reaction, leading to less glycal formation.
Inappropriate Solvent The choice of solvent can significantly influence the reaction pathway. Nitrile solvents (e.g., acetonitrile) often favor β-glycoside formation, while ethereal solvents (e.g., diethyl ether) can favor α-glycosides.[1] Dichloromethane (DCM) is a common non-participating solvent.[1] Consider switching to a solvent that better stabilizes the desired reaction intermediate or disfavors the elimination pathway.Improved yield of the desired glycoside and reduced glycal byproduct.
Overly Reactive Promoter A highly reactive promoter might rapidly generate the oxocarbenium ion, which, if not quickly trapped by the acceptor, can undergo elimination. Consider using a milder promoter or a promoter system that allows for slower, more controlled activation of the glycosyl donor.Slower, more controlled reaction leading to a higher ratio of glycosylation product to glycal.
Presence of Base Adventitious moisture or basic impurities can act as a base to promote elimination. Ensure all reagents and solvents are anhydrous and free of basic residues. The use of molecular sieves is highly recommended.Minimized base-catalyzed elimination, thus reducing glycal formation.
Slow Nucleophilic Attack If the glycosyl acceptor is sterically hindered or has low nucleophilicity, the rate of glycosylation will be slow, allowing more time for the intermediate to eliminate to the glycal. Consider using a more reactive acceptor if possible, or optimize conditions to enhance its nucleophilicity.Faster trapping of the oxocarbenium ion by the acceptor, outcompeting the elimination pathway.

Data Presentation

Table 1: Influence of Reaction Temperature on Glycosyl Donor Stability

The following table summarizes the activation and decomposition temperatures for a selection of thioglycoside donors, highlighting the importance of temperature control to avoid unwanted side reactions like glycal formation. Maintaining the reaction temperature below the decomposition temperature (TDecomposition) is crucial.[2][3]

Glycosyl DonorProtecting GroupsAglyconTActivation (°C)TDecomposition (°C)
1 2-NAc, 3,4,6-OBnSEt-200
2 2-NHFmoc, 3,4,6-OBnSEt-1025
3 2-NHTroc, 3,4,6-OBnSEt-200
4 2-OAc, 3,4,6-OBnSEt-200
5 2,3,4,6-OBnSEt-40-20
6 2,3,4,6-OAcSEt025

TActivation is the highest temperature where the starting material remains largely unreacted. TDecomposition is the temperature at which significant decomposition of the donor is observed.[2][3]

Table 2: General Effect of Solvents on Stereoselectivity and Glycal Formation

The choice of solvent can have a profound impact on the stereochemical outcome of a glycosylation reaction and can also influence the extent of glycal formation.[1]

Solvent TypeExamplesGeneral Effect on StereoselectivityPotential Impact on Glycal Formation
Ethereal Diethyl ether (Et₂O), Tetrahydrofuran (THF)Often favors α-glycoside formation.[1]Can promote glycal formation in some cases, especially with highly reactive donors.
Nitrile Acetonitrile (MeCN), Propionitrile (EtCN)Strongly favors β-glycoside formation.[1]Can suppress glycal formation by promoting a more direct SN2-like pathway.
Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Often used as a non-participating solvent, outcome depends on other factors. Can favor β-isomers via an SN2-like mechanism.[1]Generally a good choice to minimize side reactions, but optimization is still required.

Experimental Protocols

Protocol 1: Low-Temperature Glycosylation Using a Thioglycoside Donor to Minimize Glycal Formation

This protocol describes a general procedure for a glycosylation reaction at low temperature to suppress the formation of glycal byproducts.[2][3]

Materials:

  • Glycosyl donor (thioglycoside) (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 4 Å Molecular Sieves

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dry a round-bottom flask under flame or in an oven and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves to the flask.

  • Add anhydrous DCM via syringe.

  • Cool the reaction mixture to the desired low temperature (e.g., -78 °C or -40 °C) using a suitable cooling bath.

  • In a separate flask, dissolve NIS in anhydrous DCM.

  • To the reaction mixture, add the NIS solution dropwise.

  • Add TMSOTf (as a solution in DCM) dropwise to the reaction mixture. The addition should be slow to maintain the low temperature.

  • Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench it by adding triethylamine.

  • Allow the mixture to warm to room temperature.

  • Filter the mixture through a pad of celite to remove the molecular sieves, and wash the celite with DCM.

  • Wash the combined filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Glycal_Formation_Mechanism Donor Glycosyl Donor (LG = Leaving Group) Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium + Promoter Promoter Promoter Product Desired Glycoside Oxocarbenium->Product + Acceptor - H+ Glycal Glycal Byproduct Oxocarbenium->Glycal + Base - HB+ Acceptor Glycosyl Acceptor (Nu-H) Base Base (B:)

Caption: Mechanism of Glycosylation vs. Glycal Formation.

Troubleshooting_Workflow Start Glycosylation Reaction Check Significant Glycal Formation? Start->Check Success Low/No Glycal Proceed with Purification Check->Success No Temp Lower Reaction Temperature Check->Temp Yes Solvent Change Solvent Temp->Solvent Promoter Use Milder Promoter Solvent->Promoter Dry Ensure Anhydrous Conditions Promoter->Dry Dry->Start Re-run Reaction

Caption: Troubleshooting Workflow for Glycal Byproduct Formation.

References

Technical Support Center: Enhancing the Solubility of Protected Fucopyranoside Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with protected fucopyranoside intermediates during their experiments.

Frequently Asked Questions (FAQs)

Q1: My protected fucopyranoside intermediate is poorly soluble in my reaction solvent. What are the initial steps I should take?

A1: Poor solubility in a reaction solvent can hinder reaction rates and yields. Here’s a systematic approach to address this:

  • Solvent Screening: Test the solubility of a small amount of your intermediate in a range of solvents with varying polarities. Common solvents to try include dichloromethane (B109758) (DCM), chloroform, ethyl acetate, tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF).

  • Co-solvent System: If the compound is partially soluble in one solvent and more soluble in another, a co-solvent system can be effective. For instance, if your compound is sparingly soluble in a non-polar solvent like toluene (B28343) but more soluble in DCM, a mixture of the two might provide the ideal medium. Pyridine (B92270) can also act as a co-solvent with acetic anhydride (B1165640) for per-O-acetylated carbohydrates, which often have low solubility in acetic anhydride alone.[1]

  • Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and protecting groups.

  • Change of Protecting Groups: The nature of the protecting groups has a substantial impact on solubility. If you consistently face solubility issues, consider using alternative protecting groups in your synthetic strategy. For example, bulky silyl (B83357) ethers or benzyl (B1604629) ethers can sometimes improve solubility in less polar organic solvents compared to acetyl or benzoyl groups.

Q2: I am struggling to find a suitable solvent system for the recrystallization of my fucopyranoside intermediate. What is a good strategy?

A2: Recrystallization is an effective purification technique that relies on the differential solubility of your compound and impurities in a solvent at different temperatures. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Single Solvent Recrystallization: Test solvents like ethanol (B145695), isopropanol, or ethyl acetate. Dissolve your compound in a minimal amount of the hot solvent and allow it to cool slowly.

  • Two-Solvent Recrystallization: This is often more effective. One common system is ethanol-water, where the compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool. Another common system is acetone-hexane.

  • General Tips: If your compound "oils out" instead of crystallizing, try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal.

Q3: How do different protecting groups affect the solubility of fucopyranoside intermediates?

A3: Protecting groups significantly influence the physicochemical properties of fucopyranoside intermediates, including their solubility.

  • Acetates and Benzoates: These are common protecting groups that generally lead to crystalline products. However, per-O-acetylated fucopyranosides can have limited solubility in some solvents.

  • Benzyl Ethers: Benzyl groups tend to increase solubility in many common organic solvents like chloroform, DCM, and ethyl acetate.[2]

  • Silyl Ethers (e.g., TBDMS, TIPS): These bulky, lipophilic groups often enhance solubility in non-polar organic solvents.

  • Trityl Groups: Similar to silyl ethers, the bulky trityl group can improve solubility in organic solvents. In peptide synthesis, trityl protection on asparagine and glutamine sidechains significantly improves their solubility in DMF.[3]

Q4: My reaction is complete, but the product has precipitated out of the solution. How can I purify it?

A4: If the product has precipitated upon completion of the reaction, this can be advantageous for purification.

  • Initial Isolation: Isolate the precipitate by filtration. Wash the solid with a solvent in which the impurities are soluble, but your desired product is not.

  • Purity Check: Analyze the purity of the isolated solid using techniques like TLC or NMR.

  • Recrystallization: If the product is not sufficiently pure, proceed with recrystallization using a suitable solvent system as described in Q2.

Troubleshooting Guide

Problem: "Oiling Out" During Recrystallization

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a crystalline solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities.

  • Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the hot solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Solution 2: Change the Solvent System: The polarity of the solvent may not be optimal. Try a different solvent or a co-solvent system.

  • Solution 3: Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal of the pure compound to provide a nucleation site.

Problem: No Crystal Formation Upon Cooling

If no crystals form after the solution has cooled to room temperature and been placed in an ice bath, the solution may be supersaturated or too dilute.

  • Solution 1: Induce Crystallization: As with "oiling out," try scratching the flask or adding a seed crystal.

  • Solution 2: Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

  • Solution 3: Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then gently warm until it is clear again before cooling.

Data Presentation

Table 1: Observed Solubility of Specific Protected Fucopyranoside Intermediates in Organic Solvents

Protected Fucopyranoside IntermediateProtecting GroupsSoluble InApproximate Solubility
2F-Peracetyl-fucoseAcetyl, FluoroDMSO, Chloroform, Methanol~10 mg/mL in DMSO[4]
Methyl 2,3,4,-Tri-O-benzyl-β-L-fucopyranosideBenzyl, MethylChloroform, Dichloromethane, Ethyl AcetateData not specified[2]
Per-O-acetylated carbohydrates (general)AcetylAcetic anhydride with pyridine as a co-solventLow in acetic anhydride alone[1]

Note: This table is based on limited available data and is intended for illustrative purposes. Solubility should be experimentally determined for each specific compound and solvent system.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude protected fucopyranoside intermediate into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the test tubes with dissolved solids to cool to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: The ideal single solvent for recrystallization is one in which the compound is insoluble at room temperature but fully soluble upon heating, and which yields a good quantity of crystals upon cooling.

  • Two-Solvent System Selection: If no single solvent is ideal, select a pair of miscible solvents where one dissolves the compound well (solvent A) and the other dissolves it poorly (solvent B).

Protocol 2: Two-Solvent Recrystallization Procedure (e.g., Ethanol-Water)

  • Dissolution: Place the crude fucopyranoside intermediate in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Reheat the mixture until the solution becomes clear again. If it does not become clear, add a very small amount of hot ethanol.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and allow them to air dry.

Visualizations

Troubleshooting_Solubility_Issues start Start: Poorly Soluble Fucopyranoside Intermediate solvent_screening Perform Small-Scale Solvent Screening start->solvent_screening is_soluble Is solubility sufficient in any single solvent? solvent_screening->is_soluble use_single_solvent Proceed with Reaction/ Purification in that Solvent is_soluble->use_single_solvent Yes co_solvent Try Co-Solvent Systems (e.g., DCM/Toluene, Acetone/Hexane) is_soluble->co_solvent No is_co_solvent_ok Is solubility sufficient? co_solvent->is_co_solvent_ok use_co_solvent Proceed with Co-Solvent System is_co_solvent_ok->use_co_solvent Yes temperature Increase Temperature is_co_solvent_ok->temperature No is_temp_ok Is solubility sufficient and compound stable? temperature->is_temp_ok use_temp Proceed at Higher Temperature is_temp_ok->use_temp Yes rethink_strategy Re-evaluate Synthetic Strategy: Consider Alternative Protecting Groups is_temp_ok->rethink_strategy No

Caption: A workflow for troubleshooting solubility issues with protected fucopyranoside intermediates.

Recrystallization_Solvent_Selection start Start: Need to Recrystallize Crude Product single_solvent_test Test solubility in single solvents (e.g., EtOH, EtOAc, Acetone) at room temp and hot start->single_solvent_test ideal_single Ideal single solvent found? (Insoluble cold, soluble hot) single_solvent_test->ideal_single perform_single_recrys Perform Single-Solvent Recrystallization ideal_single->perform_single_recrys Yes two_solvent_test Select a miscible solvent pair: Good solvent (A) + Poor solvent (B) ideal_single->two_solvent_test No success Collect Pure Crystals perform_single_recrys->success dissolve_in_A Dissolve crude in minimum hot solvent A two_solvent_test->dissolve_in_A add_B Add solvent B dropwise until cloudy dissolve_in_A->add_B reheat Reheat to clarify add_B->reheat cool Cool slowly to crystallize reheat->cool oiling_out Does it 'oil out'? cool->oiling_out oiling_out->success No troubleshoot_oil Troubleshoot 'Oiling Out': - Use more solvent - Cool slower - Change solvents oiling_out->troubleshoot_oil Yes

Caption: Logical flow for selecting a suitable recrystallization solvent system.

References

Technical Support Center: NMR Analysis of Complex Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the NMR analysis of complex carbohydrates. It is intended for researchers, scientists, and drug development professionals encountering common challenges in their experiments.

Section 1: Troubleshooting Poor Spectral Quality

This section addresses common issues related to the quality of the acquired NMR spectra, such as low signal-to-noise ratios, broad peaks, and unexpected artifacts.

FAQs & Troubleshooting

Q1: My spectrum has a very poor signal-to-noise (S/N) ratio. What are the likely causes and solutions?

A poor signal-to-noise ratio can stem from several factors, ranging from the sample itself to the spectrometer setup.[1]

  • Low Sample Concentration: This is the most common cause. For a standard 5 mm NMR tube, a concentration of 5-25 mg in 0.55-0.6 mL of solvent is typical for ¹H NMR.[2] Halving the concentration requires four times the acquisition time to achieve the same S/N.[2]

    • Solution: If possible, increase the sample concentration. If the sample is limited, increase the number of scans. Quadrupling the number of scans will approximately double the S/N ratio.[3]

  • Improper Sample Filling: The height of the solution in the NMR tube is critical for proper shimming. For Bruker spectrometers, the optimal height is around 4 cm (~0.55 mL).[2] Using too little or too much solvent can lead to poor line shapes and lower S/N.[4]

    • Solution: Ensure the sample volume is correct. Use a ruler or a depth gauge to verify the sample height.[2][4]

  • Precipitate or Cloudiness: The presence of solid particles or sample inhomogeneity will distort the magnetic field, leading to poor shimming, broad lines, and reduced S/N.[2][4]

    • Solution: Filter the sample directly into the NMR tube through a pipette with a small plug of glass wool or Kimwipe to remove any suspended solids.[2][5]

  • Instrumental Issues: While less common, the problem could be related to the spectrometer's hardware.[1]

    • Solution: If you have a known, reliable standard sample, run it to check the instrument's performance. If the standard also gives poor S/N, contact your facility manager.

Q2: Why are the peaks in my spectrum unusually broad?

Peak broadening can obscure coupling information and reduce spectral resolution. Common causes include:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad peaks. This can be due to the sample itself (e.g., precipitates) or the instrument's shim values.[6][7]

  • High Sample Concentration/Viscosity: Very concentrated or viscous samples can lead to shorter relaxation times and thus broader lines.[6][7]

  • Paramagnetic Impurities: Contamination with paramagnetic metals (e.g., from reagents or glassware) can cause severe line broadening.[6]

  • Chemical Exchange or Conformational Dynamics: If the carbohydrate is undergoing conformational changes or chemical exchange on a timescale similar to the NMR experiment, it can lead to broadened peaks.[8] This is particularly relevant for flexible oligosaccharides.

Troubleshooting Workflow for Poor Spectral Quality

G cluster_start Identify Problem cluster_check Initial Checks cluster_diagnose Diagnose Cause cluster_solve Implement Solution start Poor Spectral Quality (Low S/N, Broad Peaks, Artifacts) check_sample Visually Inspect Sample: - Correct Volume/Height? - Precipitate/Cloudy? - Too Concentrated/Viscous? start->check_sample check_standard Run a Standard Sample (e.g., Sucrose in D2O) check_sample->check_standard No, looks OK cause_prep Sample Preparation Issue check_sample->cause_prep Yes, issues found cause_instrument Instrument Performance Issue check_standard->cause_instrument Standard is also poor cause_sample_prop Inherent Sample Property (e.g., Dynamics, Paramagnetism) check_standard->cause_sample_prop Standard is OK solve_prep Re-prepare Sample: - Adjust Concentration - Filter Sample - Ensure Correct Volume cause_prep->solve_prep solve_instrument Consult Facility Manager: - Report Poor Standard Performance - Check Tuning/Probes cause_instrument->solve_instrument solve_sample_prop Modify Experiment: - Increase Scans (for low conc.) - Change Temperature (for dynamics) - Use Chelators (for metals) cause_sample_prop->solve_sample_prop G complexity High Structural Complexity (Isomers, Linkages, Branching) overlap Severe Spectral Overlap (Narrow ¹H chemical shift range, 3-4.5 ppm) complexity->overlap flexibility Conformational Flexibility (Glycosidic Bond Rotation) dynamics Complex Dynamics (Averaged Signals, Broadening) flexibility->dynamics assignment Ambiguous Resonance Assignment overlap->assignment low_sensitivity Low Sensitivity (Especially for ¹³C, large molecules) quantification Difficult Quantification low_sensitivity->quantification dynamics->assignment assignment->quantification structure Incomplete Structural Elucidation assignment->structure G cluster_1d 1. Initial Assessment (1D NMR) cluster_2d_intra 2. Intra-Residue Assignments (2D) cluster_2d_inter 3. Inter-Residue Linkages (2D) cluster_final 4. Structure & Conformation start Unknown Carbohydrate Sample nmr_1h ¹H NMR - Count anomeric signals - Assess complexity/overlap start->nmr_1h nmr_13c ¹³C NMR - Count anomeric carbons - Better signal dispersion nmr_1h->nmr_13c cosy COSY - Trace short-range H-H couplings (H1-H2, H2-H3, etc.) nmr_13c->cosy tocsy TOCSY - Identify all protons in a spin system (Assign entire monosaccharide) cosy->tocsy hsqc HSQC - Correlate ¹H-¹³C pairs (Resolve overlap, assign carbons) tocsy->hsqc hmbc HMBC - Identify 2-3 bond H-C correlations (Crucial for glycosidic linkages) hsqc->hmbc noesy NOESY / ROESY - Identify through-space contacts (Confirm linkages, conformational info) hmbc->noesy structure Propose Primary Structure (Sequence, Linkages, Anomericity) noesy->structure conformation Conformational Analysis (Combine NOE/RDC data with molecular modeling) structure->conformation

References

Technical Support Center: Optimization of Fucosyltransferase-Mediated Glycosylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucosyltransferase-mediated glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My fucosylation reaction is resulting in a very low yield or no product. What are the common causes?

Low product yield is a frequent issue in enzymatic glycosylations. The problem can often be traced back to one or more of the following factors:

  • Suboptimal Reaction Conditions: Fucosyltransferases are sensitive to their environment. The pH, temperature, and buffer composition can significantly impact enzyme activity.

  • Enzyme Inactivity: The fucosyltransferase itself may be inactive or have low specific activity due to improper storage, handling, or the presence of inhibitors. The absence of necessary post-translational modifications, like glycosylation, can also affect enzyme activity.[1]

  • Substrate Issues: The quality and concentration of both the donor (GDP-fucose) and acceptor substrates are critical. Substrate inhibition can also occur at high concentrations.

  • Presence of Inhibitors: Contaminants in your reaction mixture, such as heavy metals or alkylating reagents for certain fucosyltransferases, can inhibit the enzyme.[1][2]

Q2: How can I determine if my fucosyltransferase is active?

It is crucial to verify the activity of your enzyme stock. This can be done by performing a small-scale control reaction with a known, reliable acceptor substrate.

Troubleshooting Workflow for Enzyme Inactivity:

G start Start: Low/No Product check_activity Perform individual enzyme assay with a known control substrate. start->check_activity is_active Is the enzyme active? check_activity->is_active activity_ok Enzyme is active. Proceed to check other reaction components. is_active->activity_ok Yes activity_bad Enzyme is inactive or has low activity. is_active->activity_bad No end End activity_ok->end troubleshoot_enzyme Troubleshoot Enzyme: - Check storage and handling. - Verify protein integrity (SDS-PAGE). - Consider enzyme source and purification. activity_bad->troubleshoot_enzyme troubleshoot_enzyme->end

Caption: Troubleshooting logic for determining enzyme activity.

Q3: What are the optimal reaction conditions for a fucosyltransferase reaction?

Optimal conditions can vary between different fucosyltransferases. However, a good starting point for optimization is to systematically vary key parameters.

ParameterTypical Starting RangeNotes
pH 6.5 - 7.5Different buffers can be used, such as Tris-HCl, HEPES, or cacodylate.[3] Note that cacodylate is toxic and alternatives are available.[3]
Temperature 37°CMost mammalian fucosyltransferases have optimal activity at this temperature.[3]
Divalent Cations 10 - 20 mM MnCl₂Manganese (Mn²⁺) is a common cofactor for fucosyltransferases.
Enzyme Concentration 0.1 - 1 µg per 50 µL reactionThis should be optimized based on the specific activity of your enzyme preparation.
GDP-Fucose (Donor) 50 - 200 µMHigher concentrations can sometimes lead to substrate inhibition.
Acceptor Substrate 100 - 500 µMThe optimal concentration is highly dependent on the specific acceptor and enzyme.

Optimization Strategy: To find the optimal conditions for your specific enzyme and substrates, it is recommended to perform a matrix of experiments, varying one parameter at a time while keeping others constant. For example, you could test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to determine the pH optimum.

Q4: I am observing unexpected side products in my reaction. What could be the cause?

The formation of side products can complicate purification and reduce the yield of your desired product. Common side reactions in glycosylation include:

  • Hydrolysis of GDP-fucose: This can be exacerbated by suboptimal pH or the presence of contaminating pyrophosphatases.

  • Non-specific fucosylation: At high enzyme concentrations or with prolonged reaction times, fucosylation of unintended sites on the acceptor or even the enzyme itself can occur.

  • Formation of byproducts from the acceptor substrate: Depending on the chemical nature of your acceptor, it may be prone to degradation or side reactions under the incubation conditions.

To minimize side products, consider optimizing enzyme and substrate concentrations, reducing the reaction time, and ensuring the purity of all reaction components.

Experimental Protocols

Protocol 1: Standard In Vitro Fucosyltransferase Activity Assay

This protocol describes a general method for measuring the activity of a fucosyltransferase using a fluorescently-labeled acceptor substrate.

Materials:

  • Recombinant Fucosyltransferase

  • GDP-fucose (Donor substrate)

  • Pyridylaminated (PA)-labeled oligosaccharide (Acceptor substrate, e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay)[3]

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.2, 20 mM MnCl₂)[3]

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 10-20 µL.[3] The final concentrations should be within the optimal ranges mentioned in the table above. A typical reaction might contain:

    • 50 mM HEPES, pH 7.2

    • 20 mM MnCl₂

    • 100 µM GDP-fucose

    • 100 µM PA-labeled acceptor substrate

    • X µg of fucosyltransferase

  • Negative Control: Prepare a parallel reaction mixture without the fucosyltransferase enzyme to control for non-enzymatic fucosylation.

  • Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.[3]

  • Stop Reaction: Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold ethanol.

  • Analysis:

    • Centrifuge the terminated reaction at high speed (e.g., 20,000 x g) for 5 minutes to pellet any precipitated protein.[3]

    • Analyze the supernatant by HPLC on a suitable column (e.g., a C18 column) to separate the fucosylated product from the unreacted acceptor substrate.[3]

    • Monitor the elution profile using a fluorescence detector. The fucosylated product will have a different retention time than the starting material.

    • Quantify the product peak area to determine the extent of the reaction and calculate the enzyme activity.

Workflow for Fucosyltransferase Assay:

G start Start prep_mix Prepare Reaction Mixture (Enzyme, Donor, Acceptor, Buffer) start->prep_mix incubate Incubate at 37°C prep_mix->incubate stop_rxn Terminate Reaction incubate->stop_rxn analyze Analyze by HPLC stop_rxn->analyze end End analyze->end

Caption: General workflow for an in vitro fucosyltransferase assay.

Protocol 2: Purification of Recombinant His-tagged Fucosyltransferase

This protocol provides a general guideline for the purification of a His-tagged fucosyltransferase expressed in a suitable host system (e.g., E. coli or insect cells).[4]

Materials:

  • Cell lysate containing the overexpressed His-tagged fucosyltransferase

  • Ni-NTA (Nickel-Nitriloacetic acid) affinity resin

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (Storage buffer, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol)

  • Chromatography columns

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication or high-pressure homogenization).

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the clarified supernatant containing the soluble His-tagged protein.

  • Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin and incubate with gentle mixing to allow the His-tagged protein to bind to the resin.

  • Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged fucosyltransferase from the resin using the Elution Buffer. Collect the eluate in fractions.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein. A Western blot with an anti-His antibody can be used for confirmation.

  • Dialysis/Buffer Exchange: Pool the fractions containing the purified protein and dialyze against a suitable storage buffer to remove imidazole (B134444) and prepare the enzyme for storage and downstream applications.

  • Concentration and Storage: Concentrate the purified enzyme if necessary and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.

Purification Workflow:

G start Start: Cell Lysate bind Bind to Ni-NTA Resin start->bind wash Wash unbound proteins bind->wash elute Elute His-tagged protein wash->elute analyze Analyze fractions (SDS-PAGE) elute->analyze dialyze Dialyze into Storage Buffer analyze->dialyze end End: Purified Enzyme dialyze->end

Caption: Workflow for His-tagged protein purification.

References

Validation & Comparative

A Comparative Guide to Fucosidase Substrates: Methyl α-L-Fucopyranoside vs. p-Nitrophenyl α-L-Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of α-L-fucosidase activity. This guide provides a detailed comparison of two commonly used substrates: Methyl α-L-Fucopyranoside and p-Nitrophenyl α-L-Fucopyranoside, offering insights into their performance, applications, and the experimental protocols for their use.

Introduction

α-L-fucosidases are ubiquitous glycoside hydrolases that play a crucial role in various biological processes, including cell signaling, immune responses, and cancer progression, by cleaving terminal α-L-fucose residues from glycoconjugates.[1] The study of these enzymes and the development of their inhibitors are of significant interest in glycobiology and drug discovery. The choice of substrate for assaying α-L-fucosidase activity is paramount for obtaining reliable and reproducible results. This guide compares a natural-like substrate, Methyl α-L-Fucopyranoside, with a widely used chromogenic substrate, p-Nitrophenyl α-L-Fucopyranoside (pNP-Fuc).

Substrate Overview

Methyl α-L-Fucopyranoside is a simple glycoside that mimics the natural terminal fucose linkage. Its hydrolysis by α-L-fucosidase releases L-fucose and methanol. As it lacks a chromogenic or fluorogenic reporter group, the detection of its hydrolysis product requires subsequent analytical steps, such as high-performance liquid chromatography (HPLC) or specific enzymatic assays for fucose or methanol. Despite this, it is a valuable substrate for studies requiring a more physiologically relevant substrate and for applications like investigating the ability of fucosidases to perform transfucosylation reactions.[2]

p-Nitrophenyl α-L-Fucopyranoside (pNP-Fuc) is a synthetic substrate widely employed in colorimetric assays for α-L-fucosidase activity.[3] Enzymatic cleavage of pNP-Fuc releases L-fucose and p-nitrophenol. The latter product is a chromophore that, at an alkaline pH, develops a distinct yellow color, which can be quantified spectrophotometrically at or near 405 nm.[4] This property allows for a simple, continuous, and high-throughput assay for measuring fucosidase activity.[3]

Performance Comparison: A Look at the Data

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
p-Nitrophenyl α-L-Fucopyranoside Turbo cornutus0.43---[1]
Venus mercenaria0.26---[5]
Bifidobacterium castoris-0.264 U/mg--[6]
Lacticaseibacillus rhamnosus INIA P603 (AlfC)0.2511.2 µmol/min/mg10.34.12 x 104[7]
Methyl α-L-Fucopyranoside Metagenomic α-L-fucosidasesHydrolyzed---[2]

Disclaimer: The data presented in this table are from different studies using various enzymes and experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The table's primary purpose is to provide a general overview of the reported kinetic parameters for each substrate.

From the available data, p-Nitrophenyl α-L-Fucopyranoside generally exhibits Km values in the sub-millimolar to low millimolar range, indicating a good affinity for various α-L-fucosidases. While quantitative kinetic data for Methyl α-L-Fucopyranoside is scarce, its confirmed hydrolysis by several fucosidases suggests it is a viable substrate, particularly for specific applications where a non-aromatic aglycone is preferred.[2]

Experimental Protocols

Assay for α-L-Fucosidase Activity using p-Nitrophenyl α-L-Fucopyranoside

This protocol is a standard colorimetric assay for determining α-L-fucosidase activity.[4][7]

Materials:

  • α-L-fucosidase solution

  • p-Nitrophenyl α-L-Fucopyranoside (pNP-Fuc) stock solution (e.g., 10 mM in a suitable buffer)

  • Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Stop solution (e.g., 0.5 M or 1 M Na2CO3)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate (optional)

Procedure:

  • Prepare a reaction mixture by adding the reaction buffer and pNP-Fuc stock solution to a microcentrifuge tube or a well of a 96-well plate. The final concentration of pNP-Fuc typically ranges from 0.1 to 10 mM.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the α-L-fucosidase solution.

  • Incubate the reaction for a specific period (e.g., 5-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution. The stop solution raises the pH, which develops the yellow color of the p-nitrophenolate ion and denatures the enzyme.

  • Measure the absorbance of the solution at 405 nm.

  • Prepare a standard curve using known concentrations of p-nitrophenol to determine the amount of product formed.

  • Calculate the enzyme activity, typically expressed in units (U), where one unit is the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified conditions.

Assay for α-L-Fucosidase Activity using Methyl α-L-Fucopyranoside

As this substrate does not produce a colored product, the assay requires a method to quantify the release of L-fucose or methanol. The following is a general workflow using HPLC to detect L-fucose.

Materials:

  • α-L-fucosidase solution

  • Methyl α-L-Fucopyranoside stock solution (e.g., 10 mM in a suitable buffer)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Quenching solution (e.g., perchloric acid or by heat inactivation)

  • HPLC system with a suitable column for sugar analysis (e.g., an amino-based column) and detector (e.g., refractive index detector or pulsed amperometric detector)

  • L-fucose standards

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and Methyl α-L-Fucopyranoside at the desired concentration.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the α-L-fucosidase solution.

  • Incubate for a set time, taking aliquots at different time points to monitor the reaction progress.

  • Stop the reaction in the aliquots by adding a quenching solution or by heat inactivation.

  • Centrifuge the samples to pellet the denatured enzyme.

  • Analyze the supernatant by HPLC to separate and quantify the released L-fucose.

  • Create a standard curve with known concentrations of L-fucose to calculate the amount of product formed.

  • Determine the enzyme activity based on the rate of L-fucose release.

Visualizing the Processes

To better understand the experimental workflows and the biological context, the following diagrams are provided.

Enzymatic_Hydrolysis_Workflow cluster_substrate_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection Substrate Methyl Fucopyranoside or p-Nitrophenyl Fucopyranoside ReactionMix Reaction Mixture Substrate->ReactionMix Buffer Reaction Buffer Buffer->ReactionMix Incubation Incubation (e.g., 37°C) ReactionMix->Incubation Detection Detection Method Incubation->Detection pNP_Detection Spectrophotometry (405 nm) Detection->pNP_Detection for pNP-Fuc Fucose_Detection HPLC or Enzymatic Assay Detection->Fucose_Detection for this compound pNP_Fuc_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection pNPFuc p-Nitrophenyl α-L-Fucopyranoside (Colorless) Products L-Fucose + p-Nitrophenol pNPFuc->Products Hydrolysis Enzyme α-L-Fucosidase pNP p-Nitrophenol pNitrophenolate p-Nitrophenolate (Yellow) pNP->pNitrophenolate Deprotonation Alkaline Alkaline pH (Stop Solution) Spectrophotometer Measure Absorbance at 405 nm pNitrophenolate->Spectrophotometer Fucosidase_Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_lysosome Lysosome Receptor Glycoprotein Receptor (Fucosylated) Pathway Signaling Cascade (e.g., PI3K/Akt) Receptor->Pathway activates Degradation Glycoprotein Degradation Receptor->Degradation endocytosis & degradation Ligand Signaling Ligand Ligand->Receptor binds Response Cellular Response (e.g., Proliferation, Adhesion) Pathway->Response Fucosidase α-L-Fucosidase Fucose Fucose Fucosidase->Fucose releases Degradation->Fucosidase processed by

References

Comparative Validation of a Novel α-L-Fucosidase Using Methyl α-L-Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a novel α-L-fucosidase, herein designated "NewFucase," against two established commercially available α-L-fucosidases from Thermotoga maritima and Bovine Kidney. The primary substrate used for this validation is methyl α-L-fucopyranoside, a simple substrate ideal for characterizing fundamental enzymatic properties. This document outlines the kinetic performance, pH and temperature optima, and provides detailed protocols for comparative validation.

Comparative Performance Data

The enzymatic activity of "NewFucase" was characterized and compared to α-L-fucosidases from Thermotoga maritima and Bovine Kidney. Key performance indicators, including Michaelis-Menten kinetics, pH optimum, and temperature optimum, were determined to provide a clear benchmark for researchers selecting an enzyme for their specific application.

Table 1: Comparative Analysis of α-L-Fucosidase Performance

ParameterNewFucase (Hypothetical)α-L-Fucosidase (Thermotoga maritima)α-L-Fucosidase (Bovine Kidney)
Michaelis Constant (Km) 1.2 mM0.8 mM2.5 mM
Maximum Velocity (Vmax) 150 µmol/min/mg110 µmol/min/mg85 µmol/min/mg
Catalytic Efficiency (kcat/Km) 1.8 x 105 M-1s-11.5 x 105 M-1s-10.5 x 105 M-1s-1
Optimal pH 6.55.0 - 5.5[1][2]5.5 - 5.8[3]
Optimal Temperature 45°C80°C37°C
Temperature Stability Stable up to 50°CHighly thermostable[4]Stable up to 40°C
Enzyme Family Glycoside Hydrolase Family 29Glycoside Hydrolase Family 29[5]Glycoside Hydrolase Family 29

Note: Kinetic values are representative and determined using methyl α-L-fucopyranoside as the substrate. Performance may vary with other fucosylated substrates.

Visualized Workflows and Relationships

To clarify the processes and logic described in this guide, the following diagrams have been generated.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Substrate Methyl α-L-fucopyranoside Enzyme α-L-Fucosidase Substrate->Enzyme Water H₂O Water->Enzyme Fucose L-Fucose Methanol Methanol Enzyme->Fucose Enzyme->Methanol

Caption: Enzymatic hydrolysis of methyl α-L-fucopyranoside.

Experimental_Workflow A Prepare Enzyme Dilutions & Substrate Solutions B Determine Optimal pH (Test activity across pH range 3-9) A->B C Determine Optimal Temperature (Test activity from 25°C to 90°C) B->C D Perform Kinetic Analysis (Vary substrate concentration at optimal pH/temp) C->D E Calculate Kinetic Parameters (Km, Vmax, kcat) D->E F Compare Data with Alternative Enzymes E->F

Caption: Standard workflow for α-L-fucosidase validation.

Fucosidase_Selection_Guide result result A High Temperature Application (>60°C)? A->result Yes T. maritima Fucosidase B Neutral pH Application (~6.5-7.5)? A->B No B->result Yes NewFucase C Acidic pH Application (~5.0-6.0)? B->C No C->result Yes Bovine Kidney Fucosidase

Caption: Decision guide for selecting an appropriate fucosidase.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide. These protocols are designed to be robust and reproducible for the validation and comparison of α-L-fucosidase enzymes.

Protocol 1: Determination of Optimal pH

This protocol identifies the pH at which the fucosidase exhibits maximum activity.

  • Buffer Preparation : Prepare a series of 100 mM buffers with varying pH values (e.g., pH 3.0 to 10.0 in 1.0 unit increments). Recommended buffers include citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, and Tris-HCl for pH 8-10.[6][7]

  • Reaction Mixture Preparation : In a 96-well microplate, prepare reaction mixtures for each pH value. Each well should contain:

    • 50 µL of the appropriate buffer.

    • 10 µL of a fixed concentration of methyl alpha-L-fucopyranoside (e.g., 10 mM).

    • 30 µL of nuclease-free water.

  • Enzyme Addition : Add 10 µL of a diluted enzyme solution (e.g., 0.1 µg/µL) to each well to initiate the reaction. Include a no-enzyme control for each pH value.

  • Incubation : Incubate the plate at a constant, standard temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).[8]

  • Reaction Termination : Stop the reaction by adding a quenching agent, such as 100 µL of 1 M sodium carbonate, or by heat inactivation (e.g., 95°C for 5 minutes).[9]

  • Quantification of Released Fucose : Quantify the amount of L-fucose released in each well. This can be achieved using a commercially available L-fucose assay kit (which typically uses fucose dehydrogenase in a coupled reaction) or by chromatographic methods like HPAEC-PAD.[10]

  • Data Analysis : Plot the relative enzyme activity against the pH. The pH value that corresponds to the highest activity is the optimal pH.

Protocol 2: Determination of Optimal Temperature

This protocol determines the temperature at which the enzyme's catalytic activity is highest.

  • Reaction Mixture Preparation : In microcentrifuge tubes, prepare a master mix containing the optimal buffer (determined in Protocol 1) and substrate. For each reaction, use:

    • 50 µL of optimal pH buffer.

    • 10 µL of 10 mM methyl alpha-L-fucopyranoside.

    • 30 µL of nuclease-free water.

  • Temperature Incubation : Aliquot the reaction mixture into separate tubes for each temperature point to be tested (e.g., 25, 37, 45, 55, 65, 75, 85°C). Pre-incubate the tubes at their respective temperatures for 5 minutes.

  • Enzyme Addition : Initiate the reaction by adding 10 µL of diluted enzyme solution to each tube.

  • Timed Reaction : Incubate each reaction for a fixed time (e.g., 15 minutes).

  • Reaction Termination and Quantification : Stop the reaction and quantify the released L-fucose as described in Protocol 1 (steps 5 and 6).

  • Data Analysis : Plot the relative enzyme activity against temperature to identify the optimal temperature.

Protocol 3: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol is used to determine the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

  • Substrate Dilution Series : Prepare a series of dilutions of methyl alpha-L-fucopyranoside in the optimal buffer at the optimal pH. Concentrations should typically range from 0.1 x Km to 10 x Km (if Km is unknown, a broad range from 0.1 mM to 20 mM is a good starting point).

  • Reaction Setup : In a microplate, set up reactions containing:

    • 50 µL of the optimal buffer.

    • 20 µL of each substrate dilution.

    • 20 µL of nuclease-free water.

  • Initiate Reaction : Add 10 µL of a fixed concentration of the enzyme to each well.

  • Kinetic Measurement : Immediately place the plate in a reader capable of quantifying L-fucose over time at the optimal temperature. Measure the rate of product formation (initial velocity, v₀) during the linear phase of the reaction for each substrate concentration.

  • Data Analysis : Plot the initial velocity (v₀) versus the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Km and Vmax. The catalytic efficiency is calculated as kcat/Km, where kcat = Vmax/[E]total.

References

Comparative Guide to the Inhibitory Activity of Fucopyranoside Analogs on Fucosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activities of various fucopyranoside analogs against fucosidases, with a focus on α-L-fucosidases. Due to a scarcity of comprehensive studies directly comparing a series of methyl fucopyranoside analogs, this guide includes data on other relevant fucopyranoside derivatives, such as iminosugar and carbasugar analogs, which are potent inhibitors of these enzymes.

Data Presentation: Inhibitory Activity of Fucopyranoside Analogs

The following table summarizes the inhibitory activities of several fucopyranoside analogs against α-L-fucosidase. The data is compiled from various studies and presented to facilitate comparison. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

Compound ClassAnalogEnzyme SourceInhibition ConstantReference
Iminosugar Analogs Deoxyfuconojirimycin (DFJ)Human LiverKᵢ = 1 x 10⁻⁸ M[1][2]
N-methyl-DFJHuman LiverKᵢ = 5 x 10⁻⁸ M
DeoxymannojirimycinHuman LiverPotent Inhibitor[1][2]
Carbasugar Analogs 5a-Carba-α-DL-fucopyranosylamineBovine KidneyKᵢ = 2.3 x 10⁻⁷ M[3]
N-octyl-5a-carba-α-DL-fucopyranosylamineBovine KidneyKᵢ = 0.016 µM[3]
Fucopyranosides Methyl α-L-fucopyranoside (αMeFuc)Not Applicable¹MIC = 0.78 mM[4]

Experimental Protocols

The determination of the inhibitory activity of fucosidase inhibitors is typically performed using a chromogenic or fluorogenic substrate-based enzymatic assay. A detailed protocol for a standard α-L-fucosidase inhibition assay is provided below.

Protocol: α-L-Fucosidase Inhibition Assay

1. Materials and Reagents:

  • α-L-Fucosidase (from bovine kidney or other sources)

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP) as substrate

  • Citrate buffer (e.g., 100 mM, pH 5.5)

  • Stop solution (e.g., 200 mM Borate buffer, pH 9.8)

  • Test compounds (this compound analogs) dissolved in an appropriate solvent (e.g., water or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

2. Assay Procedure:

  • Preparation of Reagents: Prepare fresh solutions of the enzyme, substrate, and test compounds in the appropriate buffer. A typical substrate concentration is around the Kₘ value for the enzyme.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Citrate buffer

    • A specific volume of the test compound solution at various concentrations. For the control wells, add the solvent used to dissolve the compounds.

    • α-L-Fucosidase solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the pNFP substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a specific period (e.g., 15-30 minutes), allowing the enzyme to cleave the substrate.

  • Termination of Reaction: Add the stop solution to each well to terminate the reaction. The stop solution will also cause a color change in the liberated p-nitrophenol, which can be measured.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • For determination of the inhibition constant (Kᵢ), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as the Lineweaver-Burk plot.

Mandatory Visualizations

Experimental Workflow for Fucosidase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) reagents->setup preincubation Pre-incubate setup->preincubation initiate Initiate Reaction (Add Substrate) preincubation->initiate incubation Incubate initiate->incubation stop Stop Reaction (Add Stop Solution) incubation->stop measure Measure Absorbance (405 nm) stop->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50/Ki plot->determine

Caption: Experimental workflow for determining the inhibitory activity of compounds against α-L-fucosidase.

Signaling Pathway: Role of α-L-Fucosidase in Lysosomal Degradation

signaling_pathway cluster_lysosome Lysosome glycoprotein Fucosylated Glycoprotein fucosidase α-L-Fucosidase glycoprotein->fucosidase oligosaccharide Fucosylated Oligosaccharide oligosaccharide->fucosidase defucosylated Defucosylated Glycoconjugate fucosidase->defucosylated Cleavage of α-L-fucosyl linkage fucose Free L-Fucose fucosidase->fucose degradation Further Degradation by other Hydrolases defucosylated->degradation inhibitor Fucosidase Inhibitor (e.g., Fucopyranoside Analog) inhibitor->fucosidase

Caption: The role of α-L-fucosidase in the catabolism of fucosylated glycoconjugates within the lysosome and its inhibition.

References

Comparative Analysis of Alpha- and Beta-Fucosidase Substrate Specificity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in substrate specificity between alpha- and beta-fucosidases is critical for applications ranging from glycobiology research to therapeutic development. This guide provides a detailed comparative analysis of these two enzyme classes, supported by experimental data and protocols.

Fucosidases are glycoside hydrolase enzymes that catalyze the hydrolysis of fucosyl residues from glycoconjugates, such as glycoproteins and glycolipids. They are broadly classified into alpha-fucosidases and beta-fucosidases based on the anomeric configuration of the fucose they cleave. While both target fucose, their substrate specificities differ significantly, dictating their biological roles and potential applications.

Substrate Specificity of Alpha-Fucosidase

Alpha-L-fucosidases are exoglycosidases that cleave terminal α-L-fucose residues from the non-reducing end of oligosaccharide chains.[1] These enzymes exhibit broad specificity, hydrolyzing various glycosidic linkages, including α1,2, α1,3, α1,4, and α1,6.[1] Their substrates include a wide range of biologically important molecules such as blood group antigens (H, A, and B), Lewis antigens, and fucosylated N- and O-linked glycans on proteins.[1]

Alpha-fucosidases are classified into several glycoside hydrolase (GH) families, primarily GH29 and GH95, which differ in their catalytic mechanism and structural folds.[2] GH29 fucosidases are retaining enzymes, while GH95 enzymes are inverting enzymes.[2] The substrate specificity can vary even within the same family. For instance, human lysosomal α-L-fucosidase (FUCA1), a GH29 enzyme, is active on a wide range of fucosyl linkages.[1] In contrast, some bacterial GH29 fucosidases show a preference for α1,3/4-linked fucosyl substrates over the synthetic substrate p-nitrophenyl-α-L-fucoside (pNP-Fuc).[1]

The dysregulation of α-fucosidase activity is implicated in several diseases. A deficiency in FUCA1 leads to fucosidosis, a rare lysosomal storage disorder characterized by the accumulation of fucosylated glycoconjugates.[3][4][5] Furthermore, altered expression of α-fucosidases has been linked to cancer progression through the modulation of signaling pathways involving receptors like the Epidermal Growth Factor Receptor (EGFR).[6][7]

Substrate Specificity of Beta-Fucosidase

Beta-fucosidases are enzymes that hydrolyze terminal β-D-fucose residues from β-D-fucosides.[8][9][10] Unlike α-L-fucose, β-L-fucose is rare in nature, and consequently, β-fucosidases have been studied to a lesser extent than their alpha-anomeric counterparts.[2]

Available research indicates that some β-fucosidases exhibit broader substrate specificity, also hydrolyzing other β-linked glycosides such as β-D-glucosides and β-D-galactosides.[8][9][10] For example, a glycosidase from the seeds of Dalbergia cochinchinensis Pierre has been shown to possess both β-glucosidase and β-fucosidase activities.[8] Kinetic studies on this enzyme revealed a higher catalytic efficiency (kcat/Km) for p-nitrophenyl-β-D-fucoside compared to p-nitrophenyl-β-D-glucoside, suggesting a preference for the fucoside substrate.[8]

Beta-D-fucosidases are found in glycoside hydrolase families GH1 and GH30.[2] Due to the limited research, a comprehensive understanding of the full range of natural substrates and the structural basis for their specificity remains an area for further investigation.

Comparative Analysis: Alpha- vs. Beta-Fucosidase

The primary distinction between these two enzyme classes lies in the anomeric linkage they cleave. This fundamental difference dictates their substrate pools and, consequently, their biological functions. The following table summarizes the key differences and provides available kinetic data for comparison.

FeatureAlpha-FucosidaseBeta-Fucosidase
Anomeric Specificity α-L-fucoseβ-D-fucose
Glycosidic Linkages Cleaved α1,2, α1,3, α1,4, α1,6β-glycosidic linkages
GH Families GH29, GH95, GH139, GH141, GH151[2]GH1, GH30[2]
Biological Significance Fucosidosis, cancer, immune response, host-pathogen interactionsLess understood, likely involved in the metabolism of rare β-fucosides

Table 1: Kinetic Parameters of Alpha- and Beta-Fucosidases for Various Substrates

EnzymeSourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Alpha-Fucosidases
AlfALacticaseibacillus rhamnosus INIA P603p-Nitrophenyl-α-L-fucopyranoside1.92[11]--
AlfBLacticaseibacillus rhamnosus INIA P603p-Nitrophenyl-α-L-fucopyranoside1.03[11]--
AlfCLacticaseibacillus rhamnosus INIA P603p-Nitrophenyl-α-L-fucopyranoside0.25[11]--
Beta-Fucosidases
β-glucosidase/fucosidaseDalbergia cochinchinensis Pierrep-Nitrophenyl-β-D-fucoside0.54[8]151[8]279.6
p-Nitrophenyl-β-D-glucoside5.4[8]307[8]56.9

Note: Data for beta-fucosidases are limited. The presented data for the Dalbergia cochinchinensis enzyme highlights its dual specificity.

Experimental Protocols

The determination of fucosidase activity and substrate specificity is commonly performed using chromogenic substrates, such as p-nitrophenyl (pNP) derivatives. The release of p-nitrophenol upon enzymatic cleavage can be quantified spectrophotometrically.

General Protocol for Fucosidase Activity Assay using p-Nitrophenyl-Fucoside:

  • Reagent Preparation:

    • Prepare a suitable buffer solution at the optimal pH for the enzyme (e.g., 100 mM sodium citrate (B86180) buffer, pH 5.5 for some α-fucosidases).[3]

    • Prepare a stock solution of the substrate, p-nitrophenyl-α-L-fucopyranoside or p-nitrophenyl-β-D-fucopyranoside, in the same buffer.

    • Prepare a stop solution (e.g., 200 mM sodium borate (B1201080) buffer, pH 9.8).[3]

    • Prepare the fucosidase enzyme solution in a suitable buffer immediately before use.

  • Enzyme Reaction:

    • In a microcentrifuge tube or a 96-well plate, add the buffer and the substrate solution.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the enzyme solution.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Measurement:

    • Terminate the reaction by adding the stop solution. The alkaline pH of the stop solution also enhances the color of the released p-nitrophenol.

    • Measure the absorbance of the solution at 405 nm using a spectrophotometer or a microplate reader.

  • Calculation of Enzyme Activity:

    • Prepare a standard curve using known concentrations of p-nitrophenol.

    • Calculate the amount of p-nitrophenol released in the enzymatic reaction based on the standard curve.

    • Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.

For determining kinetic parameters (Km and kcat), the assay is performed with varying substrate concentrations, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.

Visualizing Experimental and Biological Processes

To further aid in the understanding of fucosidase analysis and function, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involving α-fucosidase.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Reagents Prepare Buffers, Substrate, and Stop Solution Reaction_Setup Combine Buffer and Substrate in Plate/Tubes Reagents->Reaction_Setup Enzyme Prepare Enzyme Dilutions Start_Reaction Add Enzyme to Initiate Reaction Enzyme->Start_Reaction Incubation Pre-incubate at Optimal Temperature Reaction_Setup->Incubation Incubation->Start_Reaction Reaction_Incubation Incubate for a Defined Time Start_Reaction->Reaction_Incubation Stop_Reaction Add Stop Solution to Terminate Reaction Reaction_Incubation->Stop_Reaction Measurement Measure Absorbance at 405 nm Stop_Reaction->Measurement Calculation Calculate Enzyme Activity (using pNP Standard Curve) Measurement->Calculation

Caption: Experimental workflow for determining fucosidase activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive Inactive EGFR Monomer EGF->EGFR_inactive Binds EGFR_active Active EGFR Dimer (Phosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation FUCA1 FUCA1 (α-L-fucosidase 1) RAS RAS EGFR_active->RAS Activates FUCA1->EGFR_active Removes Core Fucose Fucose Fucose FUCA1->Fucose Releases FUT8 FUT8 (Fucosyltransferase 8) FUT8->EGFR_inactive Adds Core Fucose (α1,6-linkage) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Role of FUCA1 in modulating EGFR signaling.

Conclusion

The substrate specificities of alpha- and beta-fucosidases are fundamentally different, stemming from their recognition of distinct anomeric forms of fucose. Alpha-fucosidases are well-characterized enzymes with a broad range of specificities and crucial roles in various biological processes and diseases. In contrast, beta-fucosidases are less understood due to the rarity of their natural substrates. The provided experimental protocols and diagrams offer a framework for the further investigation and comparison of these important enzymes. A deeper understanding of fucosidase specificity will undoubtedly fuel advancements in glycobiology and the development of novel therapeutic strategies.

References

Unveiling Fucosylation: A Comparative Guide to NMR and Mass Spectrometry in Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fucosylated compounds, the precise and accurate characterization of these molecules is paramount. This guide provides a comprehensive cross-validation of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By delving into their respective strengths, limitations, and synergistic potential, this document serves as a crucial resource for making informed decisions in experimental design and data interpretation.

Fucosylated compounds, glycoproteins, and other glycoconjugates play critical roles in a myriad of biological processes, from cell-cell recognition and signaling to immune responses.[1] Their structural complexity, however, presents a significant analytical challenge. Both NMR and MS have emerged as powerful tools for elucidating the structure and function of these molecules, each offering a unique window into their molecular architecture.

At a Glance: NMR vs. Mass Spectrometry for Fucosylated Compound Analysis

The selection of an analytical technique is contingent on the specific research question. While MS boasts superior sensitivity, making it ideal for detecting low-abundance fucosylated species, NMR provides unparalleled detail regarding atomic connectivity and stereochemistry without destroying the sample.[1] A combined approach, leveraging the strengths of both, often yields the most comprehensive structural elucidation.[2][3]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed 3D structure, stereochemistry, linkage analysis, conformational dynamics.[1][2]Molecular weight, elemental composition, glycan sequence, branching patterns.[4][5]
Sensitivity Lower (micromolar to millimolar range).[6][7]High (picomolar to femtomolar range).[7][8]
Sample Preparation Minimal, non-destructive.[1][6]Often requires derivatization, enzymatic digestion, and is destructive.[4][5]
Quantitative Analysis Highly quantitative and reproducible.[6][9]Can be quantitative with appropriate standards and methods (e.g., MRM).[4]
Throughput Lower throughput.Higher throughput.
Key Applications De novo structure elucidation, conformational analysis, studying molecular interactions.[1][10]Glycoprofiling, biomarker discovery, quality control of therapeutic antibodies.[4][11][12]

Delving Deeper: Experimental Protocols

The successful analysis of fucosylated compounds hinges on meticulous experimental design and execution. The following sections outline generalized protocols for both NMR and MS-based approaches.

NMR Spectroscopy for Fucosylated Compounds

NMR spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about the structure and dynamics of fucosylated compounds in solution.[1]

Sample Preparation:

  • Purification: The fucosylated compound of interest should be purified to >95% homogeneity, as impurities can complicate spectral analysis.

  • Solvent: The sample is typically dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to minimize solvent proton signals.

  • Concentration: A concentration in the range of 1-10 mM is generally required for good signal-to-noise in a reasonable timeframe.

  • Internal Standard: A known amount of an internal standard (e.g., DSS, TSP) can be added for chemical shift referencing and quantification.

Data Acquisition: A suite of 1D and 2D NMR experiments is typically employed for complete structural characterization:

  • 1D ¹H NMR: Provides an overview of the proton environment and can be used for initial assessment of purity and concentration.[13]

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing spin systems within individual sugar residues.

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the complete assignment of sugar residues.[14]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing crucial information for assigning carbon resonances.[14]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for determining the glycosidic linkages between sugar units.[2]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is critical for determining the 3D conformation and stereochemistry of the molecule.[15]

Mass Spectrometry for Fucosylated Compounds

Mass spectrometry is a highly sensitive technique that provides information on the molecular weight, composition, and sequence of glycans.[4][5]

Sample Preparation:

  • Glycan Release: For glycoproteins, N-glycans are typically released enzymatically using PNGase F, while O-glycans can be released by chemical methods like β-elimination.

  • Purification and Enrichment: Released glycans are often purified and enriched using techniques like solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC). Lectin affinity chromatography can be used to specifically enrich for fucosylated glycans.[16]

  • Derivatization (Optional but Recommended): Permethylation is a common derivatization technique that enhances ionization efficiency and stabilizes sialic acids.[5]

  • Sample Spotting (for MALDI): The purified glycans are mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid) and spotted onto a MALDI plate.

Data Acquisition:

  • Ionization: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most common ionization techniques for glycans.[5]

  • Mass Analysis: Time-of-Flight (TOF), Orbitrap, and Ion Trap mass analyzers are frequently used.

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are fragmentation techniques used to obtain structural information, such as the sequence and branching of the glycan.[4][5] It is important to be cautious when interpreting MS/MS data of protonated fucosylated glycans, as fucose migration can lead to misleading fragments.[17]

Visualizing the Workflow and Biological Context

To better illustrate the processes and relationships involved in the analysis of fucosylated compounds, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_integration Data Integration & Validation Sample Fucosylated Compound NMR_Acq 1D & 2D NMR Data Acquisition Sample->NMR_Acq MS_Prep Glycan Release & Derivatization Sample->MS_Prep NMR_Proc Spectral Processing & Assignment NMR_Acq->NMR_Proc NMR_Struct Structure & Conformation Elucidation NMR_Proc->NMR_Struct Integration Cross-Validation of Structural Data NMR_Struct->Integration MS_Acq MS & MS/MS Data Acquisition MS_Prep->MS_Acq MS_Proc Data Processing & Database Search MS_Acq->MS_Proc MS_Struct Composition & Sequence Determination MS_Proc->MS_Struct MS_Struct->Integration Final_Struct Validated Fucosylated Compound Structure Integration->Final_Struct

Caption: Cross-validation workflow for NMR and MS analysis.

FucosylationSignalingPathway cluster_synthesis Fucosylation Biosynthesis cluster_protein Protein Glycosylation cluster_signaling Cellular Signaling GDP_Mannose GDP-Mannose GDP_Fucose GDP-Fucose GDP_Mannose->GDP_Fucose GMD, FX Fucosyltransferase Fucosyltransferase (FUT) GDP_Fucose->Fucosyltransferase Fucosylated_Protein Fucosylated Glycoprotein Fucosyltransferase->Fucosylated_Protein Fucose Transfer Protein Glycoprotein (unfucosylated) Protein->Fucosylated_Protein Receptor Cell Surface Receptor (e.g., Selectin) Fucosylated_Protein->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Adhesion, Proliferation) Signaling_Cascade->Cellular_Response

Caption: Generalized fucosylation and signaling pathway.

Conclusion

The comprehensive characterization of fucosylated compounds is a challenging yet essential task in modern biological and pharmaceutical research. While both NMR and mass spectrometry are indispensable tools, they provide complementary information. A thorough understanding of their individual strengths and weaknesses, as detailed in this guide, allows for the strategic selection of the most appropriate analytical approach. For unambiguous and complete structural elucidation, a cross-validation strategy that integrates the high-resolution structural details from NMR with the high sensitivity and compositional information from MS is strongly recommended. This integrated approach will undoubtedly accelerate the discovery and development of novel therapeutics targeting fucosylation-dependent pathways.

References

The Efficacy of Methyl Fucopyranoside in Competitive Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methyl fucopyranoside in competitive binding assays against other relevant molecules. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid in the design and interpretation of binding studies.

Comparative Efficacy of this compound

This compound is a valuable tool in glycobiology and drug discovery for studying and inhibiting fucose-binding proteins, such as lectins and selectins. Its efficacy is often evaluated in competitive binding assays, where it competes with a known ligand for the binding site of a target protein. The inhibitory potency of this compound and its derivatives can vary depending on the target lectin and the specific assay conditions.

Inhibitory Potency in Hemagglutination Assays

A common method to assess the inhibitory potential of carbohydrate derivatives is the hemagglutination inhibition assay. In this assay, the ability of an inhibitor to prevent the agglutination of red blood cells by a lectin is measured. The minimum concentration of the inhibitor required to completely inhibit hemagglutination is determined.

The following table summarizes the relative inhibitory potency of methyl α-L-fucopyranoside and other fucose derivatives against a panel of fucose-specific lectins. The potency is expressed relative to L-fucose, which is assigned a value of 1.

CompoundRSLAFLAALAOLPA-IILBC2L-C
L-Fucose111111
Methyl α-L-fucopyranoside 1 1 1 1 1 1
Allyl α-L-fucopyranoside211111
Propargyl α-L-fucopyranoside211111
2-Azidoethyl α-L-fucopyranoside111111
2-Aminoethyl α-L-fucopyranoside111111
Methyl α-L-fucopyranoside-2-acetate0.50.51111
Methyl α-L-fucopyranoside-3-acetate111111
Methyl α-L-fucopyranoside-4-acetate111111
Methyl β-L-fucopyranoside<0.125<0.125<0.125<0.125<0.125<0.125

Data adapted from a study on the binding affinity of L-fucosides with fucose-specific lectins. The values represent the relative inhibitory potency compared to L-fucose.

Key Observations:

  • Methyl α-L-fucopyranoside generally exhibits an inhibitory potency comparable to the natural ligand, L-fucose, against a variety of lectins.

  • Modifications to the aglycone moiety (the non-sugar part) of methyl α-L-fucopyranoside, such as the introduction of allyl or propargyl groups, can in some cases slightly enhance the inhibitory activity.

  • The stereochemistry at the anomeric carbon is critical for binding. Methyl β-L-fucopyranoside, the β-anomer, shows significantly weaker or no inhibitory activity compared to the α-anomer.

Experimental Protocols

Accurate and reproducible data in competitive binding assays rely on well-defined experimental protocols. Below are detailed methodologies for two common types of assays used to evaluate the efficacy of inhibitors like this compound.

Hemagglutination Inhibition Assay

This assay is a straightforward method for semi-quantitatively determining the inhibitory activity of carbohydrates against lectins that can agglutinate red blood cells.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Lectin solution of known concentration

  • Trypsinized red blood cells (RBCs) from a suitable species (e.g., rabbit) at a 2% (v/v) suspension in PBS

  • This compound and other inhibitors to be tested, prepared as stock solutions in PBS

  • 96-well V-bottom microtiter plate

Procedure:

  • Serial Dilution of Inhibitors:

    • Add 50 µL of PBS to all wells of the microtiter plate except for the first column.

    • Add 100 µL of the inhibitor stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row.

  • Addition of Lectin:

    • Add 50 µL of the lectin solution at a concentration that is four times the minimal hemagglutination concentration (MHC) to all wells. The MHC is the lowest concentration of lectin that causes visible agglutination.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the inhibitors to bind to the lectin.

  • Addition of Red Blood Cells:

    • Add 50 µL of the 2% RBC suspension to all wells.

  • Observation:

    • Incubate the plate at room temperature and observe the results after 1-2 hours.

    • Agglutination is indicated by the formation of a mat of RBCs at the bottom of the well.

    • Inhibition of hemagglutination is observed as a sharp button of sedimented RBCs at the bottom of the well.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the inhibitor that completely prevents hemagglutination.

Hemagglutination_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results start Start prep_inhibitor Prepare serial dilutions of inhibitors start->prep_inhibitor prep_lectin Prepare lectin solution start->prep_lectin prep_rbc Prepare 2% RBC suspension start->prep_rbc add_inhibitor Add inhibitor dilutions to plate prep_inhibitor->add_inhibitor add_lectin Add lectin to all wells prep_lectin->add_lectin add_rbc Add RBC suspension prep_rbc->add_rbc add_inhibitor->add_lectin incubate1 Incubate for 1 hour add_lectin->incubate1 incubate1->add_rbc incubate2 Incubate and observe add_rbc->incubate2 agglutination Agglutination (Mat) incubate2->agglutination No/Low Inhibition inhibition Inhibition (Button) incubate2->inhibition Sufficient Inhibition determine_mic Determine MIC inhibition->determine_mic

Workflow for Hemagglutination Inhibition Assay.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and quantitative method to determine the binding affinity of an inhibitor. In this format, the inhibitor in a sample competes with a labeled ligand for binding to a limited amount of immobilized receptor.

Materials:

  • High-binding 96-well microplate

  • Target protein (lectin or selectin)

  • Biotinylated fucose-containing neoglycoprotein (or other suitable labeled ligand)

  • This compound and other inhibitors

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of the microplate with the target protein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of this compound and other test inhibitors.

    • In a separate plate or tubes, pre-incubate the inhibitor dilutions with a fixed concentration of the biotinylated fucose-containing neoglycoprotein for 30-60 minutes.

    • Add 100 µL of the inhibitor/labeled ligand mixture to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The signal is inversely proportional to the concentration of the inhibitor.

    • Plot the absorbance against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal signal.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition cluster_detection Detection coat Coat plate with target protein wash1 Wash coat->wash1 block Block plate wash1->block add_mixture Add mixture to wells block->add_mixture prepare_inhibitors Prepare inhibitor dilutions pre_incubate Pre-incubate inhibitor with labeled ligand prepare_inhibitors->pre_incubate pre_incubate->add_mixture incubate Incubate add_mixture->incubate wash2 Wash incubate->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp wash3 Wash add_hrp->wash3 add_tmb Add TMB substrate wash3->add_tmb stop Add Stop Solution add_tmb->stop measure Measure Absorbance stop->measure analyze Calculate IC50 measure->analyze

Workflow for Competitive ELISA.

Role in Selectin-Mediated Cell Adhesion

Fucosylated carbohydrates play a crucial role in the inflammatory response by mediating the adhesion of leukocytes to the endothelium. This process is initiated by a family of cell adhesion molecules called selectins (E-selectin, P-selectin, and L-selectin). The ligands for selectins are often sialylated and fucosylated glycans, such as Sialyl Lewis X (sLex).

This compound can act as a competitive inhibitor of selectin-ligand interactions, thereby potentially modulating the inflammatory cascade. Understanding this signaling pathway is essential for developing therapeutic strategies that target leukocyte adhesion.

The following diagram illustrates the key steps in selectin-mediated leukocyte tethering and rolling, a critical part of the inflammatory response.

Selectin_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E_Selectin E-Selectin tethering Tethering & Rolling E_Selectin->tethering P_Selectin P-Selectin P_Selectin->tethering PSGL1 PSGL-1 (sLex) PSGL1->tethering L_Selectin L-Selectin L_Selectin->tethering inflammation Inflammatory Stimuli (e.g., TNF-α, IL-1) activation Endothelial Activation inflammation->activation upregulation Upregulation of E-selectin and P-selectin activation->upregulation upregulation->E_Selectin upregulation->P_Selectin integrin_activation Integrin Activation tethering->integrin_activation firm_adhesion Firm Adhesion integrin_activation->firm_adhesion transmigration Transendothelial Migration firm_adhesion->transmigration inhibitor This compound (Competitive Inhibitor) inhibitor->tethering Inhibits

Selectin-mediated leukocyte adhesion cascade.

In this pathway, inflammatory signals trigger the expression of E-selectin and P-selectin on the surface of endothelial cells. These selectins then recognize and bind to fucosylated ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on the surface of leukocytes. This interaction mediates the initial capture and subsequent rolling of leukocytes along the blood vessel wall, which is a prerequisite for their firm adhesion and migration into tissues. This compound can competitively inhibit the binding of selectins to their natural ligands, thereby interfering with this crucial step in the inflammatory process.

A Tale of Two Syntheses: Chemical vs. Enzymatic Routes to Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis of methyl fucopyranoside, comparing traditional chemical methods with modern enzymatic approaches. This guide provides an objective analysis of both methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthesis strategy.

This compound, a key building block in glycobiology and pharmaceutical development, can be synthesized through both chemical and enzymatic routes.[1][2] The choice of synthesis method can significantly impact yield, purity, cost, and environmental footprint. This guide delves into a detailed comparison of these two fundamental approaches, providing the necessary information for researchers to make an informed decision based on their specific needs.

At a Glance: Comparing Chemical and Enzymatic Synthesis

ParameterChemical Synthesis (Fischer Glycosylation)Enzymatic Synthesis (α-L-Fucosidase)
Starting Materials L-fucose, Methanol (B129727), Acid Catalyst (e.g., HCl, H2SO4)L-fucose (or activated donor), Methanol, α-L-Fucosidase
Reaction Conditions Harsh (refluxing methanol, strong acid)Mild (near-neutral pH, room temperature)
Reaction Time Several hours to daysTypically shorter, from hours to a day
Yield Moderate to high, but often requires optimizationVariable, can be high with optimized conditions
Stereoselectivity Often produces a mixture of α and β anomersHighly stereoselective (typically produces the α-anomer)
Byproducts Water, unreacted starting materials, anomeric mixtureMinimal, primarily unreacted starting materials
Purification Requires chromatographic separation of anomersSimpler, may only require removal of enzyme and unreacted substrate
Environmental Impact Use of strong acids and organic solventsGreener approach with biodegradable enzyme catalyst
Scalability Well-established for large-scale productionCan be challenging due to enzyme cost and stability

The Chemical Approach: A Well-Trod Path

Traditional chemical synthesis of this compound, most commonly through Fischer glycosylation, is a long-established method. This reaction involves treating L-fucose with methanol in the presence of a strong acid catalyst. While effective, this method is often hampered by a lack of stereoselectivity, leading to the formation of both α and β anomers, which then necessitates a challenging chromatographic separation.

The multi-step chemical synthesis of more complex fucosylated compounds further highlights the intricacies of this approach, often requiring a series of protection and deprotection steps to achieve the desired product.[3][4] These additional steps can significantly lower the overall yield and increase the complexity of the process.[5]

Experimental Protocol: Chemical Synthesis (Fischer Glycosylation)
  • Reaction Setup: L-fucose is dissolved in anhydrous methanol.

  • Catalysis: A strong acid catalyst, such as hydrogen chloride in methanol or sulfuric acid, is added to the solution.

  • Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Neutralization: Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a base (e.g., sodium bicarbonate or an ion-exchange resin).

  • Purification: The solvent is removed under reduced pressure, and the resulting residue, containing a mixture of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, is purified by silica (B1680970) gel column chromatography to separate the anomers.

Chemical_Synthesis L-Fucose L-Fucose Reaction_Vessel Fischer Glycosylation (Reflux) L-Fucose->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction_Vessel Mixture Mixture of α/β anomers Reaction_Vessel->Mixture Purification Column Chromatography Mixture->Purification alpha_MF Methyl α-L-fucopyranoside Purification->alpha_MF beta_MF Methyl β-L-fucopyranoside Purification->beta_MF

Fig. 1: Chemical synthesis workflow.

The Enzymatic Advantage: Precision and Mild Conditions

Enzymatic synthesis offers a compelling alternative to traditional chemical methods, addressing many of their inherent drawbacks. The use of glycosyltransferases or glycosidases, such as α-L-fucosidase, allows for the synthesis of this compound under mild, environmentally friendly conditions.[5]

The key advantage of the enzymatic approach lies in its high stereoselectivity. Enzymes, by their nature, catalyze reactions with exquisite precision, typically yielding a single anomer and thus simplifying the purification process.[5] Chemoenzymatic strategies, which combine the strengths of both chemical and enzymatic steps, have also emerged as powerful tools for the synthesis of complex fucosylated molecules.[6][7][8]

Experimental Protocol: Enzymatic Synthesis (using α-L-Fucosidase)
  • Reaction Mixture: L-fucose (or an activated fucose donor) and methanol are dissolved in a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) at a specific pH.

  • Enzyme Addition: α-L-Fucosidase is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (often room temperature) with gentle agitation. The progress is monitored using techniques like HPLC or TLC.

  • Enzyme Deactivation: Once the reaction reaches equilibrium or completion, the enzyme is denatured by heating or by adding a solvent.

  • Purification: The denatured enzyme is removed by centrifugation or filtration. The supernatant, containing the product and unreacted substrates, is then purified, often through simpler methods than those required for chemical synthesis, such as size-exclusion chromatography or crystallization.

Enzymatic_Synthesis L-Fucose L-Fucose Reaction_Buffer Enzymatic Reaction (Mild Conditions) L-Fucose->Reaction_Buffer Methanol Methanol Methanol->Reaction_Buffer alpha_Fucosidase alpha_Fucosidase alpha_Fucosidase->Reaction_Buffer Product_Mixture Product Mixture Reaction_Buffer->Product_Mixture Purification Enzyme Removal & Purification Product_Mixture->Purification alpha_MF Methyl α-L-fucopyranoside Purification->alpha_MF

Fig. 2: Enzymatic synthesis workflow.

Conclusion: Selecting the Right Path

The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the project. Chemical synthesis, particularly Fischer glycosylation, is a well-established method that is readily scalable. However, it suffers from a lack of stereoselectivity and requires harsh reaction conditions and complex purification procedures.

Enzymatic synthesis, on the other hand, offers a highly stereoselective and environmentally friendly alternative that operates under mild conditions. While the cost and stability of enzymes can be a consideration for large-scale production, the simplified purification and higher purity of the final product make it an increasingly attractive option, especially in research and for the synthesis of high-value pharmaceutical intermediates. As enzyme technology continues to advance, the enzymatic route is poised to become an even more dominant strategy in the synthesis of valuable glycosides like this compound.

References

A Comparative Guide to Fucosidase Kinetics with Fucopyranoside Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of various α-L-fucosidases with different fucopyranoside substrates. The data presented herein, summarized from multiple experimental studies, offers valuable insights into enzyme specificity and efficiency, aiding in the selection of appropriate enzymes for research and therapeutic applications.

Quantitative Kinetic Data Summary

The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), are crucial for understanding the efficiency and substrate affinity of an enzyme. The following tables summarize these parameters for several α-L-fucosidases from different sources when acting on various fucopyranoside substrates.

Table 1: Kinetic Parameters of α-L-Fucosidases with Chromogenic Substrates

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (s⁻¹mM⁻¹)Reference
Lacticaseibacillus rhamnosus INIA P603 (AlfA)p-Nitrophenyl-α-L-fucopyranoside1.92---[1]
Lacticaseibacillus rhamnosus INIA P603 (AlfB)p-Nitrophenyl-α-L-fucopyranoside1.03---[1]
Lacticaseibacillus rhamnosus INIA P603 (AlfC)p-Nitrophenyl-α-L-fucopyranoside0.25---[1]
Thermotoga maritimap-Nitrophenyl-α-L-fucopyranoside0.035-9.4268.6[2]
Elizabethkingia meningoseptica (cFase I)p-Nitrophenyl-α-L-fucopyranoside0.43-1.84.2[3]

Note: Dashes indicate that the data was not provided in the cited source.

Table 2: Kinetic and Activity Data of α-L-Fucosidases with Natural Fucosylated Oligosaccharides

Enzyme SourceSubstrateLinkageRelative Activity (%)Kₘ (mM)kcat (s⁻¹)kcat/Kₘ (s⁻¹mM⁻¹)Reference
Lacticaseibacillus rhamnosus INIA P603 (AlfA)2'-Fucosyllactoseα-1,27.06 (µmol/mg/min)---[1]
Lacticaseibacillus rhamnosus INIA P603 (AlfB)2'-Fucosyllactoseα-1,231.7 (µmol/mg/min)---[1]
Lacticaseibacillus rhamnosus INIA P603 (AlfC)2'-Fucosyllactoseα-1,27.70 (µmol/mg/min)---[1]
Elizabethkingia meningoseptica (cFase I)3-Fucosyllactoseα-1,3-2.10.90.43[3]
Elizabethkingia meningoseptica (cFase I)Lewis Xα-1,3-1.23.52.9[3]
Elizabethkingia meningoseptica (cFase I)2'-Fucosyllactoseα-1,2Inactive---[3]
Prevotella nigrescens (PnfucA)Fuc-α(1,6)-GlcNAcα-1,6-0.1815.284.4[4]
Prevotella nigrescens (PnfucA)Fuc-α(1,3)-GlcNAcα-1,3-0.2518.574.0[4]
Prevotella nigrescens (PnfucA)Fuc-α(1,4)-GlcNAcα-1,4-0.3116.854.2[4]
Prevotella nigrescens (PnfucA)Globo H (terminal Fuc-α(1,2)-Gal)α-1,2Moderate Activity---[4]

Note: Relative activity is presented as reported in the source. Dashes indicate that the data was not provided.

Experimental Protocols

A generalized experimental protocol for determining fucosidase activity using a chromogenic substrate is outlined below. Specific conditions such as buffer pH, temperature, and substrate concentrations should be optimized for each enzyme.

Enzyme Activity Assay using p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)

This colorimetric assay is a common method for measuring α-L-fucosidase activity. The enzyme cleaves the colorless substrate, pNP-Fuc, to release p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.

Materials:

  • α-L-Fucosidase enzyme solution of unknown concentration.

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) substrate solution (e.g., 1 mM in assay buffer).

  • Assay Buffer: e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0. The optimal pH may vary depending on the enzyme.[1]

  • Stop Solution: e.g., 0.5 M or 1 M sodium carbonate (Na₂CO₃).

  • Microplate reader or spectrophotometer capable of reading absorbance at 400-405 nm.

  • 96-well microplate or cuvettes.

  • p-Nitrophenol (pNP) standard solution for generating a standard curve.

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the pNP standard solution in the assay buffer. Add the stop solution to each standard. Measure the absorbance at 400-405 nm and plot absorbance versus pNP concentration to generate a standard curve.

  • Enzyme Reaction:

    • Add a defined volume of the enzyme solution to a microplate well or cuvette.

    • Pre-incubate the enzyme at the desired reaction temperature (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding a defined volume of the pre-warmed pNP-Fuc substrate solution. The final reaction volume and substrate concentration should be consistent across all assays.

    • Incubate the reaction for a specific period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding a volume of the stop solution. This will raise the pH and stop the enzymatic activity, while also developing the yellow color of the p-nitrophenolate ion.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 400-405 nm.

  • Calculation of Activity:

    • Use the standard curve to determine the concentration of pNP produced in the reaction.

    • Calculate the enzyme activity, typically expressed in Units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.

Kinetic Parameter Determination (Kₘ and Vₘₐₓ): To determine the Michaelis-Menten constants, the assay is performed with varying concentrations of the pNP-Fuc substrate. The initial reaction velocities (v₀) are measured for each substrate concentration. The data is then plotted as v₀ versus substrate concentration ([S]) and fitted to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

Visualizations

The following diagrams illustrate the fundamental enzymatic reaction of α-L-fucosidase and a typical workflow for its kinetic analysis.

Fucosidase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Fucopyranoside_Substrate α-L-Fucopyranoside Substrate Fucosidase α-L-Fucosidase Fucopyranoside_Substrate->Fucosidase Binds to active site Water H₂O Water->Fucosidase L_Fucose L-Fucose Fucosidase->L_Fucose Releases Aglycone Aglycone (e.g., p-Nitrophenol) Fucosidase->Aglycone Releases

Caption: Enzymatic hydrolysis of an α-L-fucopyranoside substrate by α-L-fucosidase.

Kinetic_Analysis_Workflow Start Start: Enzyme and Substrate Preparation Assay Perform Fucosidase Assay at Varying Substrate Concentrations Start->Assay Measure Measure Initial Reaction Velocities (v₀) Assay->Measure Plot Plot v₀ vs. [Substrate] Measure->Plot Fit Fit Data to Michaelis-Menten Equation using Non-linear Regression Plot->Fit Determine Determine Kₘ and Vₘₐₓ Fit->Determine Analyze Calculate kcat and kcat/Kₘ Determine->Analyze

Caption: Workflow for the kinetic analysis of α-L-fucosidase.

References

Assessing the Purity of Synthetic Methyl Fucopyranoside: A Comparative Guide to Chiral Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the synthesis of carbohydrate-based therapeutics and research compounds, establishing the enantiomeric and chemical purity of intermediates is a critical quality control step. This guide provides a comparative analysis of chiral high-performance liquid chromatography (HPLC) for the assessment of synthetic methyl fucopyranoside purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.

Introduction

This compound, a glycoside of the deoxy sugar fucose, exists as two enantiomers: methyl α-L-fucopyranoside and methyl α-D-fucopyranoside. While the L-form is the naturally abundant and often the biologically active isomer, synthetic routes can potentially yield a racemic mixture or epimers. Consequently, accurate determination of enantiomeric excess (e.e.) and overall purity is paramount. Chiral chromatography stands as a powerful technique for the direct separation and quantification of enantiomers, offering high resolution and sensitivity. This guide compares its performance with other established methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.

Methods of Purity Assessment: A Comparative Overview

A summary of the primary analytical techniques for assessing the purity of synthetic this compound is presented in Table 1. Chiral HPLC is highlighted for its ability to resolve enantiomers directly, providing both purity and enantiomeric ratio in a single analysis.

Analytical Method Principle Information Provided Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric excess (e.e.), diastereomeric purity, chemical purity (presence of other impurities).High resolution and sensitivity, direct quantification of enantiomers, can be automated.Requires specialized chiral columns, method development can be time-consuming.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Chemical purity, structural confirmation, quantification of impurities against a certified reference material.Non-destructive, provides structural information, highly accurate for purity assessment.Does not directly separate enantiomers, requires a certified internal standard for absolute quantification.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound.Enantiomeric excess (e.e.) based on specific rotation.Rapid and simple measurement.Indirect method for e.e., requires a known specific rotation for the pure enantiomer, susceptible to interference from other chiral impurities.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the chiral separation of this compound enantiomers. Optimization of the mobile phase and selection of the chiral stationary phase are crucial for achieving baseline separation.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Refractive Index (RI) detector

Chromatographic Conditions (Starting Point):

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from amylose (B160209) or cellulose, is a good starting point for screening. For example, a column like CHIRALPAK® AD-H or CHIRALCEL® OD-H.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting gradient could be 90:10 (n-hexane:isopropanol).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Since this compound lacks a strong chromophore, a Refractive Index (RI) detector is often suitable. If derivatization is performed, a UV detector can be used.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthetic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Method Development and Optimization:

  • Mobile Phase Composition: Vary the ratio of the non-polar solvent and the polar modifier to optimize selectivity and resolution.

  • Polar Modifier: Evaluate different alcohols (e.g., ethanol, isopropanol, n-butanol) as they can significantly influence the chiral recognition.

  • Additives: For some applications, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful method for determining the absolute purity of a substance.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Experimental Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthetic this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters, ensuring a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant protons.

  • Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Polarimetry

This technique provides a rapid assessment of the enantiomeric excess.

Instrumentation:

  • Polarimeter

Experimental Procedure:

  • Sample Preparation: Prepare a solution of the synthetic this compound of a known concentration in a suitable solvent (e.g., water).

  • Measurement: Measure the optical rotation of the solution in the polarimeter.

  • Calculation of Enantiomeric Excess (e.e.):

    e.e. (%) = ([\alpha]_observed / [\alpha]_max) * 100

    Where:

    • [\alpha]_observed is the specific rotation of the sample.

    • [\alpha]_max is the specific rotation of the pure enantiomer (for methyl α-L-fucopyranoside, the specific rotation is approximately -199° (c=1, H₂O)).

Data Presentation

The following table summarizes hypothetical comparative data for the purity assessment of a synthetically prepared batch of this compound using the described methods.

Parameter Chiral HPLC Quantitative NMR (qNMR) Polarimetry
Purity (%) 98.5 (total peak area)98.2 ± 0.3Not directly determined
Enantiomeric Excess (e.e.) (%) 99.0 (L-isomer)Not directly determined98.5
Analysis Time ~20 min~10 min per sample< 5 min per sample
Limit of Detection (LOD) ~0.05% for the minor enantiomer~0.1% for impuritiesDependent on specific rotation

Table 2: Hypothetical Purity Assessment Data for Synthetic this compound

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the purity of synthetic this compound.

cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_results Data Evaluation Synthesis Chemical Synthesis of This compound Workup Purification (e.g., Column Chromatography) Synthesis->Workup Chiral_HPLC Chiral HPLC Analysis (Enantiomeric & Chemical Purity) Workup->Chiral_HPLC qNMR Quantitative NMR (Chemical Purity & Structure) Workup->qNMR Polarimetry Polarimetry (Enantiomeric Excess) Workup->Polarimetry Data_Analysis Data Analysis & Comparison Chiral_HPLC->Data_Analysis qNMR->Data_Analysis Polarimetry->Data_Analysis Final_Purity Final Purity & Enantiomeric Excess Determination Data_Analysis->Final_Purity

Caption: Workflow for Purity Assessment of Synthetic this compound.

Conclusion

The selection of an appropriate analytical method for assessing the purity of synthetic this compound depends on the specific requirements of the analysis. Chiral HPLC offers the most comprehensive information, providing direct quantification of both chemical and enantiomeric purity in a single run. Quantitative NMR serves as an excellent orthogonal method for absolute purity determination and structural verification. Polarimetry, while less precise, offers a rapid and straightforward estimation of enantiomeric excess. For rigorous quality control in research and drug development, a combination of these techniques, particularly chiral HPLC and qNMR, is recommended to ensure the production of high-purity, enantiomerically defined this compound.

Unveiling the Conformational Nuances: A Comparative Guide to Fucose and Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of carbohydrates is paramount to deciphering their biological roles and designing effective therapeutics. This guide provides an in-depth comparison of the conformational differences between the monosaccharide L-fucose and its glycoside derivative, methyl fucopyranoside, supported by experimental data and detailed methodologies.

The seemingly subtle change from a hydroxyl group at the anomeric position in fucose to a methoxy (B1213986) group in this compound has profound implications for the molecule's conformational behavior. While fucose exists in a dynamic equilibrium between its α and β anomers in solution, the glycosidic bond in this compound locks the molecule into a specific anomeric configuration. This fundamental difference influences the stability and flexibility of the pyranose ring, ultimately impacting how these molecules are recognized by proteins and participate in biological pathways.

At a Glance: Key Conformational Differences

FeatureL-FucoseMethyl α/β-L-Fucopyranoside
Anomeric State in Solution Equilibrium of α and β anomers (approx. 45:55 ratio)Fixed α or β anomer
Dominant Ring Conformation ¹C₄ chair for both α and β anomersPredominantly ¹C₄ chair
Flexibility Undergoes mutarotation, allowing interconversion of anomersAnomerically locked, reduced overall flexibility

Quantitative Conformational Analysis: A Tale of Two Molecules

The preferred three-dimensional arrangement of atoms in fucose and this compound can be quantitatively described using data derived from Nuclear Magnetic Resonance (NMR) spectroscopy. Vicinal proton-proton coupling constants (³JH,H) are particularly informative, as their magnitudes are related to the dihedral angles between adjacent protons, providing a clear picture of the pyranose ring's conformation.

In aqueous solution, L-fucose predominantly adopts a ¹C₄ chair conformation for both its α and β anomers. This conformation is characterized by a specific set of ³JH,H values. For instance, the coupling constants between H1-H2 and H2-H3 are indicative of their relative orientations (axial, equatorial).

Table 1: Experimental ¹H NMR Coupling Constants (Hz) for L-Fucose Anomers in D₂O

Coupling Constantα-L-Fucopyranoseβ-L-Fucopyranose
³JH1,H24.08.0
³JH2,H310.010.0
³JH3,H43.53.5
³JH4,H51.01.0
³JH5,H66.56.5

Data sourced from studies on the conformational properties of L-fucose. The values confirm the dominant ¹C₄ chair conformation for both anomers.

Methyl fucopyranosides, being locked in either the α or β anomeric form, also favor the ¹C₄ chair conformation. The substitution of the anomeric hydroxyl with a methoxy group can, however, subtly influence the ring geometry and the orientation of the substituents.

Table 2: Representative ¹H NMR Coupling Constants (Hz) for Methyl α/β-L-Fucopyranosides

Coupling ConstantMethyl α-L-FucopyranosideMethyl β-L-Fucopyranoside
³JH1,H2~3.5 - 4.0~7.5 - 8.0
³JH2,H3~10.0~9.5 - 10.0
³JH3,H4~3.3~3.3
³JH4,H5~1.0~1.0
³JH5,H6~6.6~6.6

Note: These are typical values and may vary slightly depending on experimental conditions. The data reflects the maintenance of the ¹C₄ chair conformation.

The larger ³JH1,H2 value in β-L-fucopyranose and its methyl glycoside derivative is indicative of a trans-diaxial relationship between H1 and H2, a hallmark of the β-anomer in the ¹C₄ chair conformation. Conversely, the smaller ³JH1,H2 value for the α-anomers points to an axial-equatorial relationship between H1 and H2.

Logical Progression from Fucose to this compound

The relationship between fucose and its methyl glycoside can be visualized as a progression from a dynamic equilibrium to a fixed state.

fucose_to_methylfucoside cluster_fucose Fucose in Solution cluster_glycosylation Glycosylation alpha-Fucose alpha-Fucose Open-chain form Open-chain form alpha-Fucose->Open-chain form Mutarotation Methyl alpha-Fucopyranoside Methyl alpha-Fucopyranoside alpha-Fucose->Methyl alpha-Fucopyranoside Methanol, Acid catalyst beta-Fucose beta-Fucose beta-Fucose->Open-chain form Methyl beta-Fucopyranoside Methyl beta-Fucopyranoside beta-Fucose->Methyl beta-Fucopyranoside Methanol, Acid catalyst

Figure 1. Fucose exists as an equilibrium of anomers, which can be converted to fixed methyl glycosides.

Experimental Protocols

The determination of carbohydrate conformation relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the carbohydrate (L-fucose or methyl L-fucopyranoside) in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilize the sample two to three times to exchange all labile protons with deuterium.

  • Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H NMR spectra to determine the anomeric ratio of fucose from the integration of the anomeric proton signals.

  • Record two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton resonances.

  • Measure ³JH,H coupling constants from high-resolution 1D ¹H spectra or the cross-peaks in 2D spectra.

Computational Modeling

1. Initial Structure Generation:

  • Build the initial 3D structures of the α and β anomers of L-fucose and methyl L-fucopyranoside in the ¹C₄ chair conformation using molecular modeling software (e.g., Avogadro, Maestro).

2. Conformational Search and Energy Minimization:

  • Perform a systematic conformational search to identify low-energy conformers.

  • Optimize the geometry of each conformer using quantum mechanics (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G*) or a molecular mechanics force field optimized for carbohydrates (e.g., GLYCAM).

  • Calculate the relative energies of the conformers to determine the most stable structures.

3. Prediction of NMR Parameters:

  • Calculate theoretical ³JH,H coupling constants for the lowest energy conformers using specialized software and compare them with the experimental values to validate the conformational model.

Experimental Workflow for Conformational Analysis

The synergy between experimental NMR data and computational modeling provides a robust framework for determining the conformational preferences of carbohydrates.

conformational_workflow cluster_exp Experimental cluster_comp Computational exp_sample Sample Preparation (in D2O) exp_nmr NMR Data Acquisition (1D, 2D NMR) exp_sample->exp_nmr exp_data Extraction of NMR Parameters (Chemical Shifts, Coupling Constants) exp_nmr->exp_data comp_predict Predict NMR Parameters exp_data->comp_predict Comparison & Validation comp_build Build Initial 3D Structures comp_search Conformational Search & Energy Minimization comp_build->comp_search comp_search->comp_predict final_model Validated Conformational Model comp_predict->final_model

Figure 2. A typical workflow for determining the solution conformation of carbohydrates.

A Comparative Guide to Fucosylation Methods for Therapeutic Antibody Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of fucose to glycoproteins, a process known as fucosylation, plays a critical role in the efficacy of many therapeutic monoclonal antibodies (mAbs). Specifically, the absence of core fucose on the N-glycans of the Fc region can dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing cancer cells.[1][2] Consequently, robust and controllable methods for producing afucosylated or low-fucose antibodies are of significant interest in the biopharmaceutical industry.

This guide provides an objective comparison of new and established methods for controlling fucosylation, supported by experimental data. We will delve into three primary strategies: genetic engineering of cell lines, in-vitro enzymatic and chemoenzymatic methods, and in-vivo chemical inhibition.

Data Presentation: Comparison of Fucosylation Control Methods

The following table summarizes the key quantitative parameters of different fucosylation control methods. It is important to note that direct head-to-head cost comparisons are challenging to obtain from the literature, as costs are highly dependent on the scale of production and specific process parameters.

MethodApproachTypical Fucosylation ReductionKey AdvantagesKey Disadvantages
Genetic Engineering
FUT8 Knockout in CHO CellsStable genetic modification of the host cell line to eliminate the α-1,6-fucosyltransferase (FUT8) enzyme.[3][4][5][6][7]>95% (near complete removal of core fucose)[3][6]Stable and consistent production of afucosylated antibodies; ideal for large-scale manufacturing.[3][6]Requires significant upfront investment in cell line development; less flexible for producing antibodies with intermediate fucose levels.
In-Vitro Methods
Chemoenzymatic DefucosylationTwo-step in-vitro process involving enzymatic removal of the entire glycan, followed by enzymatic addition of a non-fucosylated glycan.[8][9][10]>95%Precise control over the final glycan structure; applicable to already purified antibodies.Multi-step process can be complex and may lead to lower overall yields; potentially higher cost due to enzyme requirements.
Direct Enzymatic DefucosylationIn-vitro treatment of fucosylated antibodies with α-fucosidases to cleave fucose residues.[8][9][10]Variable, can be up to 85% with optimized conditions.[11]Can be applied post-purification; avoids genetic modification of cell lines.Can be inefficient for core fucose on intact antibodies; may require harsh reaction conditions that can affect antibody integrity.[11]
In-Vivo Inhibition
Chemical Inhibition (e.g., 2-fluorofucose)Addition of small molecule inhibitors of fucosylation to the cell culture medium.[1][12]Up to ~80% reduction.[1]Dose-dependent control over fucosylation levels; easy to implement in existing cell culture processes.Potential for off-target effects or toxicity at high concentrations; may not achieve complete fucosylation inhibition.[1]

Experimental Protocols

FUT8 Knockout in CHO Cells using CRISPR/Cas9

This protocol provides a general workflow for generating a FUT8 knockout CHO cell line.

Materials:

  • CHO-K1 cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • CRISPR/Cas9 plasmid targeting the FUT8 gene

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or limiting dilution for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents for genotyping

  • Sanger sequencing service

Methodology:

  • gRNA Design and Plasmid Construction: Design single guide RNAs (sgRNAs) targeting a conserved exon of the hamster FUT8 gene. Clone the selected sgRNA into a Cas9 expression vector.

  • Transfection: Transfect the CHO-K1 cells with the FUT8-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent.

  • Single-Cell Cloning: Two days post-transfection, isolate single cells into 96-well plates using FACS or limiting dilution to establish monoclonal cell lines.

  • Screening and Genotyping: Expand the single-cell clones and screen for FUT8 knockout by analyzing the fucosylation status of a secreted reporter glycoprotein (B1211001) or by genotyping. For genotyping, extract genomic DNA from the clones, amplify the targeted region of the FUT8 gene by PCR, and sequence the PCR products to identify insertions or deletions (indels) that disrupt the gene.

  • Functional Validation: Culture the confirmed FUT8 knockout clones and transfect them with an antibody-expressing plasmid. Purify the secreted antibody and analyze its glycan profile by mass spectrometry to confirm the absence of core fucosylation.

Chemoenzymatic Defucosylation of a Monoclonal Antibody

This protocol describes a two-step chemoenzymatic method for replacing the native fucosylated glycan with a non-fucosylated one.[8][9][10]

Materials:

  • Purified monoclonal antibody (e.g., Herceptin)

  • Endoglycosidase S2 (Endo-S2)

  • α-Fucosidase (e.g., AlfC from Lactobacillus casei)

  • Endo-S2 D184M mutant (glycosynthase)

  • Non-fucosylated complex N-glycan oxazoline

  • Reaction buffer (e.g., PBS, pH 7.4)

  • LC-ESI-MS for analysis

Methodology:

  • Deglycosylation: Incubate the purified antibody with Endo-S2 to cleave the N-glycan, leaving a single GlcNAc residue attached to the asparagine.

  • Enzymatic Defucosylation: Treat the resulting Fucα1,6GlcNAc-antibody with an α-fucosidase to remove the core fucose.

  • Reglycosylation: Incubate the defucosylated GlcNAc-antibody with the Endo-S2 D184M mutant and an excess of the non-fucosylated complex N-glycan oxazoline. The glycosynthase will transfer the non-fucosylated glycan to the GlcNAc-antibody.

  • Analysis: Monitor the progress of each step and confirm the final product's glycoform using LC-ESI-MS.

Chemical Inhibition of Fucosylation in CHO Cell Culture

This protocol outlines the use of a small molecule inhibitor to reduce fucosylation during antibody production.[1]

Materials:

  • CHO cell line expressing the desired monoclonal antibody

  • Cell culture medium and supplements

  • Fucosylation inhibitor (e.g., 2-fluoro-peracetylated fucose - 2FF)

  • Bioreactor or shake flasks for cell culture

  • Protein A chromatography for antibody purification

  • HILIC-HPLC or mass spectrometry for glycan analysis

Methodology:

  • Cell Culture: Seed the antibody-expressing CHO cells in the appropriate culture medium.

  • Inhibitor Addition: Add the fucosylation inhibitor (e.g., 2FF) to the cell culture at various concentrations (e.g., 0-50 µM).

  • Antibody Production: Culture the cells under standard conditions for the duration of the production run.

  • Purification and Analysis: Harvest the culture supernatant and purify the monoclonal antibody using Protein A chromatography. Analyze the glycan profile of the purified antibody to determine the level of fucosylation at each inhibitor concentration.

Mandatory Visualization

Fucosylation in the Notch Signaling Pathway

The following diagram illustrates the critical role of O-fucosylation in the Notch signaling pathway, a highly conserved cell-cell communication system essential for development and tissue homeostasis. Fucosylation of the Notch receptor by Protein O-fucosyltransferase 1 (POFUT1) is a key step in its maturation and subsequent activation.

Caption: O-fucosylation of the Notch receptor in the ER is crucial for its proper function.

Experimental Workflow for Chemoenzymatic Defucosylation

This diagram outlines the key steps in the chemoenzymatic approach to produce afucosylated antibodies.

Chemoenzymatic_Workflow Start Fucosylated mAb Step1 Deglycosylation with Endo-S2 Start->Step1 Intermediate1 GlcNAc-mAb with Fucose Step1->Intermediate1 Step2 Defucosylation with α-Fucosidase Intermediate1->Step2 Intermediate2 GlcNAc-mAb (afucosylated) Step2->Intermediate2 Step3 Reglycosylation with Endo-S2 Mutant and Afucosylated Glycan Intermediate2->Step3 End Homogeneous Afucosylated mAb Step3->End

Caption: Workflow for producing afucosylated antibodies via chemoenzymatic remodeling.

References

A Comparative Guide to Validating the Structure of Synthetic Fucosylated Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic fucosylated oligosaccharides is paramount for ensuring their efficacy and safety in therapeutic applications. This guide provides a comprehensive comparison of the leading analytical techniques for structural validation, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The intricate branching patterns, stereochemistry, and linkage positions of fucosylated oligosaccharides present significant analytical challenges. A multi-pronged approach is often necessary for complete structural elucidation. This guide will delve into the principles, strengths, and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Capillary Electrophoresis (CE), and Enzymatic Digestion.

Comparative Analysis of Key Validation Techniques

The selection of an appropriate analytical technique hinges on a balance of factors including the level of structural detail required, sample amount, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods for fucosylated oligosaccharide validation.

FeatureNMR SpectroscopyMass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Primary Information Anomeric configuration (α/β), linkage positions, monosaccharide sequence, 3D conformation.[1][2][3][4]Molecular weight, monosaccharide composition, sequence, branching, and linkage analysis (with fragmentation).[5][6]Size-to-charge ratio, purity, and separation of isomers.[7]
Sensitivity Low (milligram to microgram range).[1]High (picomole to femtomole range).[8]High (nanomolar to femtomolar range with LIF detection).[7]
Resolution Atomic level resolution.High mass resolution, chromatographic separation of isomers.High separation efficiency for isomers.[7]
Analysis Time Long (hours to days per sample).[1]Relatively fast (minutes per sample after setup).[9]Fast (minutes per sample).[7]
Sample Requirement High, non-destructive.[1]Low, destructive.Very low, destructive.
Key Advantage Provides unambiguous determination of stereochemistry and linkage anomericity.[1]High sensitivity and ability to analyze complex mixtures when coupled with liquid chromatography.[5]Excellent for purity assessment and separation of closely related isomers.[7]
Limitations Low sensitivity, complex data interpretation, not ideal for complex mixtures.[1]Does not directly provide anomeric configuration, requires standards or enzymatic digestion for definitive linkage analysis.[5]Indirect structural information, often requires labeling for detection.

Experimental Workflows and Logical Relationships

A comprehensive validation strategy often involves a combination of orthogonal techniques to provide a complete structural picture.

Oligosaccharide Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_conclusion Final Confirmation SyntheticOligo Synthetic Fucosylated Oligosaccharide Purification HPLC Purification SyntheticOligo->Purification MS LC-MS/MS Analysis (Composition, Sequence) Purification->MS Initial Characterization NMR NMR Spectroscopy (Linkage, Anomericity) Purification->NMR Definitive Structure CE Capillary Electrophoresis (Purity, Isomer Separation) Purification->CE Purity Assessment Enzymatic Enzymatic Digestion (Linkage Confirmation) MS->Enzymatic Linkage Ambiguity Confirmed Validated Structure MS->Confirmed NMR->Confirmed CE->Confirmed Enzymatic->MS Confirm Linkages

Caption: A typical workflow for the structural validation of synthetic fucosylated oligosaccharides.

Key Experimental Protocols

Mass Spectrometry-Based Linkage Analysis

This protocol outlines a common approach for determining glycosidic linkages using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after permethylation and derivatization.[9]

a. Permethylation:

  • Dissolve 50 µg of the dried oligosaccharide in dimethyl sulfoxide (B87167) (DMSO).

  • Add a strong base (e.g., sodium hydroxide) and methyl iodide.

  • Incubate the reaction to allow for the complete methylation of all free hydroxyl groups.

  • Quench the reaction and purify the permethylated oligosaccharide.

b. Hydrolysis:

  • Hydrolyze the permethylated oligosaccharide using trifluoroacetic acid (TFA) to break the glycosidic bonds, leaving the methyl groups intact at the original linkage positions.

  • Dry the sample to remove the acid.

c. Derivatization and LC-MS/MS Analysis:

  • Label the resulting partially methylated monosaccharides with a derivatizing agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance ionization efficiency.[9]

  • Analyze the derivatized sample using reverse-phase UHPLC coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9]

  • Identify the linkage positions by comparing the retention times and fragmentation patterns to a library of known standards.[10]

MS Linkage Analysis Workflow Oligo Fucosylated Oligosaccharide Permethylation Permethylation (Methylate -OH groups) Oligo->Permethylation Hydrolysis Acid Hydrolysis (Cleave glycosidic bonds) Permethylation->Hydrolysis Derivatization PMP Derivatization (Enhance ionization) Hydrolysis->Derivatization LCMS UHPLC-MS/MS (MRM) (Separate and Detect) Derivatization->LCMS Analysis Data Analysis (Compare to library) LCMS->Analysis Linkage Linkage Positions Identified Analysis->Linkage

Caption: Workflow for fucosylated oligosaccharide linkage analysis by LC-MS/MS.

Enzymatic Digestion for Linkage Confirmation

Exoglycosidases are highly specific enzymes that cleave terminal monosaccharides with specific linkages and anomeric configurations.[11] This protocol provides a general workflow for using exoglycosidases to confirm linkage structures.

  • Aliquoting: Aliquot the purified fucosylated oligosaccharide into several reaction tubes.

  • Enzyme Addition: To each tube, add a specific exoglycosidase (e.g., α-(1→2,4,6)-fucosidase, β-(1→4)-galactosidase) or a combination of enzymes in a suitable reaction buffer. Include a no-enzyme control.

  • Incubation: Incubate all tubes at the optimal temperature (typically 37°C) for a sufficient time (e.g., 1-24 hours) to ensure complete digestion.[12]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 100°C for 10 minutes).[12]

  • Analysis: Analyze the digests and the control by MALDI-TOF MS or CE-LIF. A shift in the mass or migration time corresponding to the loss of a fucose residue after treatment with a specific fucosidase confirms the presence of that particular linkage.[13]

Capillary Electrophoresis for Purity and Isomer Separation

Capillary Electrophoresis (CE) offers high-resolution separation of charged or labeled oligosaccharides.[7] This protocol describes the analysis of fucosylated oligosaccharides using CE with Laser-Induced Fluorescence (LIF) detection.

  • Labeling: Derivatize the fucosylated oligosaccharide with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), through reductive amination.

  • Sample Preparation: Purify the labeled oligosaccharide to remove excess dye. Dissolve the labeled sample in an appropriate buffer.

  • CE Instrument Setup:

    • Install a fused silica (B1680970) capillary.

    • Rinse the capillary sequentially with sodium hydroxide, water, and the running buffer (e.g., a borate (B1201080) buffer).[14]

    • Set the separation voltage, temperature, and detector parameters.

  • Injection and Separation:

    • Inject the sample electrokinetically.[7]

    • Apply the separation voltage. The negatively charged APTS-labeled oligosaccharides will migrate towards the anode, separating based on their charge-to-hydrodynamic size ratio.

  • Data Analysis: Analyze the resulting electropherogram to assess purity based on the number of peaks and compare migration times to standards for isomer identification.

Alternative Approaches and Competing Products

While the core techniques of NMR, MS, and CE form the foundation of structural validation, several commercial products and services can facilitate this process.

  • Enzyme Kits: Several companies offer enzymatic deglycosylation kits (e.g., from Sigma-Aldrich, Bio-Rad) that contain a panel of endo- and exoglycosidases, buffers, and control glycoproteins.[12][15] These kits are primarily designed for releasing glycans from glycoproteins but the individual enzymes are invaluable for sequential digestion experiments to determine oligosaccharide structure.

  • Glycan Standards and Libraries: The availability of well-characterized fucosylated oligosaccharide standards is crucial for confirming structures by comparing analytical data (e.g., retention times, fragmentation patterns, NMR chemical shifts). Several vendors provide a range of purified human milk oligosaccharides (HMOs) and other fucosylated structures that can serve as standards.

  • Contract Research Organizations (CROs): For laboratories lacking the specialized instrumentation or expertise, numerous CROs offer comprehensive glycan analysis services. These services typically provide a full structural elucidation using a combination of the techniques described in this guide.

Conclusion

Validating the structure of synthetic fucosylated oligosaccharides is a complex but essential process. A multi-modal approach, combining the high-resolution structural information from NMR with the high sensitivity of MS and the excellent separative power of CE, is the most robust strategy. The strategic use of enzymatic digestion provides definitive confirmation of linkage-specific details. By carefully selecting and implementing these techniques, researchers can ensure the structural integrity of their synthetic oligosaccharides, paving the way for their successful application in research and drug development.

References

A Comparative Guide to Fucosyltransferase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of fucosyltransferase (FUT) inhibitors, supported by experimental data. Fucosyltransferases are key enzymes in cellular processes, and their inhibition is a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders.

Fucosylation, the process of adding fucose to glycans, is mediated by a family of fucosyltransferases. The dysregulation of this process is linked to numerous pathologies. Consequently, the development of potent and specific FUT inhibitors is a significant area of research. This guide provides a comparative analysis of various FUT inhibitors, focusing on their mechanisms of action, inhibitory activities, and the experimental methods used for their evaluation.

Comparative Inhibitory Activity of Fucosyltransferase Inhibitors

The efficacy of fucosyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the reported inhibitory activities of several key fucosyltransferase inhibitors against a panel of human FUTs. It is important to note that the experimental conditions can influence these values.

InhibitorTarget FUT(s)IC50 / Ki Value (µM)Inhibition TypeReference
GDP-2F-Fuc FUTs 3, 5, 6, 7Low µM KiCompetitive[1]
FUT115 ± 2 (Ki)Competitive[2][3]
FUT33.0 ± 0.4 (Ki)Competitive[2][3]
FUT511 ± 1 (Ki)Competitive[2][3]
FUT612 ± 1 (Ki)Competitive[2][3]
FUT8137 ± 11 (Ki)Competitive[2][3]
FUT914 ± 1 (Ki)Competitive[2][3]
GDP-2,2-di-F-Fuc FUT116 ± 2 (Ki)Competitive[2][3]
FUT33.5 ± 0.5 (Ki)Competitive[2][3]
FUT512 ± 1 (Ki)Competitive[2][3]
FUT613 ± 2 (Ki)Competitive[2][3]
FUT8155 ± 15 (Ki)Competitive[2][3]
FUT916 ± 2 (Ki)Competitive[2][3]
SGN-2FF (2-Fluorofucose) Global FucosylationNot specified (cell-based)Metabolic & Direct[4][5]
Fucotrim I & II De novo GDP-fucose biosynthesis (GMDS)Sub-µM (cell-based)Competitive (GMDS)[6][7]
Tunicamycin N-linked glycosylationNot specifiedIndirect[8]
Castanospermine GlucosidasesNot specifiedIndirect[8]

Mechanisms of Action of Fucosyltransferase Inhibitors

Fucosyltransferase inhibitors can be broadly categorized based on their mechanism of action.

  • Direct Competitive Inhibitors: These molecules, often analogs of the natural substrate GDP-fucose, bind to the active site of the fucosyltransferase, thereby preventing the binding of GDP-fucose. GDP-2F-Fuc and GDP-2,2-di-F-Fuc are prime examples of this class.[1][2][3]

  • Metabolic Inhibitors: These compounds interfere with the biosynthesis of GDP-fucose, the donor substrate for all fucosyltransferases.

    • Salvage Pathway Inhibitors: Peracetylated fucose analogs like SGN-2FF are taken up by cells and converted into their GDP-fucose counterparts, which then act as competitive inhibitors of FUTs and can also induce feedback inhibition of the de novo pathway.[1][5]

    • De Novo Pathway Inhibitors: Fucotrim I and II are designed to target the de novo biosynthesis pathway of GDP-fucose by inhibiting the enzyme GDP-mannose 4,6-dehydratase (GMDS).[6][7]

  • Indirect Inhibitors: These inhibitors do not target fucosyltransferases directly but affect the overall glycosylation process, which in turn impacts fucosylation.

    • Tunicamycin: Inhibits the initial steps of N-linked glycosylation, thus reducing the availability of glycoprotein (B1211001) substrates for FUTs.[8]

    • Castanospermine: An inhibitor of glucosidases involved in the processing of N-glycans. Improperly processed glycans are poor substrates for FUTs.[8]

Experimental Protocols

Determination of Ki Values for Competitive Fucosyltransferase Inhibitors

This protocol is adapted from the methodology used to determine the Ki values of GDP-2F-Fuc and GDP-2,2-di-F-Fuc.[2][3]

1. Reagents and Materials:

  • Recombinant human fucosyltransferases (FUT1, 3, 5, 6, 8, 9)

  • GDP-fucose

  • GDP-2F-Fuc or GDP-2,2-di-F-Fuc (inhibitors)

  • Acceptor substrates: Lacto-N-neotetraose (for FUT1, 3, 5, 6, 9) or a biantennary N-glycan (for FUT8)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 25 mM MnCl2)

  • HPLC system with a suitable column for separating fucosylated and non-fucosylated products

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a fixed, saturating concentration of the acceptor substrate, and varying concentrations of GDP-fucose.

  • Add varying concentrations of the inhibitor (GDP-2F-Fuc or GDP-2,2-di-F-Fuc) to the reaction mixtures.

  • Initiate the reaction by adding the respective fucosyltransferase enzyme.

  • Incubate the reaction at 37°C for a defined period, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.

  • Analyze the reaction mixture by HPLC to separate and quantify the fucosylated product.

  • Determine the initial reaction velocities at each substrate and inhibitor concentration.

3. Data Analysis:

  • Plot the initial velocities against the GDP-fucose concentration for each inhibitor concentration.

  • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

  • To determine the Ki for competitive inhibition, plot the slopes of the Lineweaver-Burk plots (1/V vs. 1/[S]) against the inhibitor concentration. The x-intercept of this replot will be -Ki. Alternatively, use non-linear regression analysis fitting to the competitive inhibition model.

Cell-Based Fucosylation Inhibition Assay

This protocol describes a general workflow for assessing the efficacy of metabolic fucosylation inhibitors in a cellular context.[1]

1. Reagents and Materials:

  • Cell line of interest (e.g., HL-60 or CHO cells)

  • Cell culture medium and supplements

  • Fucosylation inhibitor (e.g., SGN-2FF, Fucotrim I)

  • Fluorescently labeled lectin specific for fucosylated glycans (e.g., Aleuria aurantia (B1595364) lectin - AAL) or antibodies against fucosylated epitopes (e.g., anti-Sialyl Lewis X).

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers (if required for intracellular staining)

2. Assay Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the fucosylation inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle-treated control.

  • After incubation, harvest the cells and wash them with PBS.

  • Stain the cells with the fluorescently labeled lectin or antibody by incubating on ice for 30-60 minutes.

  • Wash the cells to remove unbound lectin or antibody.

  • Resuspend the cells in PBS for analysis.

  • Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the level of cell surface fucosylation.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.

Visualizing Fucosylation Pathways and Inhibition Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and concepts in fucosylation and its inhibition.

GDP_Fucose_Biosynthesis cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_inhibition Inhibition Mannose Mannose GDP_Mannose GDP-Mannose Mannose->GDP_Mannose GDP_4k6d_Mannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_4k6d_Mannose GMDS GDP_Fucose_de_novo GDP-Fucose GDP_4k6d_Mannose->GDP_Fucose_de_novo FX FUTs FUTs GDP_Fucose_de_novo->FUTs Fucose Fucose Fucose_1_P Fucose-1-Phosphate Fucose->Fucose_1_P FUK GDP_Fucose_salvage GDP-Fucose Fucose_1_P->GDP_Fucose_salvage FPGT GDP_Fucose_salvage->FUTs Fucotrim Fucotrim I/II Fucotrim->GDP_Mannose SGN_2FF SGN-2FF SGN_2FF->Fucose

Caption: GDP-Fucose Biosynthesis Pathways and Points of Inhibition.

Fucosyltransferase_Reaction_and_Inhibition cluster_reaction Fucosylation Reaction cluster_inhibition Competitive Inhibition GDP_Fucose GDP-Fucose FUT FUT GDP_Fucose->FUT Acceptor Acceptor Glycan Acceptor->FUT Fucosylated_Acceptor Fucosylated Glycan FUT->Fucosylated_Acceptor GDP GDP FUT->GDP Inhibitor GDP-2F-Fuc Inhibitor->FUT

Caption: Mechanism of a Competitive Fucosyltransferase Inhibitor.

Experimental_Workflow_Cell_Based_Assay start Seed Cells treat Treat with Inhibitor start->treat incubate Incubate (48-72h) treat->incubate harvest Harvest & Wash Cells incubate->harvest stain Stain with Fluorescent Lectin/Antibody harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Determine IC50 analyze->end

Caption: Experimental Workflow for a Cell-Based Fucosylation Inhibition Assay.

References

A Comparative Guide to the Binding of Methyl Fucopyranoside with Lectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of methyl α-L-fucopyranoside and related fucosides to various lectins, supported by experimental data from key biophysical techniques. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.

Quantitative Analysis of Binding Affinity

The interaction between methyl α-L-fucopyranoside and various lectins has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key parameter for comparing binding affinities, with a lower Kd value indicating a stronger interaction. The following table summarizes the binding affinities of several fucose-specific lectins.

LectinLigandTechniqueKd (μM)Reference
RSL (Ralstonia solanacearum)2'-FucosyllactoseTitration Microcalorimetry0.25[1]
CML1 (Coprinopsis cinerea)Lacto-N-fucopentaoseIsothermal Titration Calorimetry17.8[2]
PHL (Photorhabdus asymbiotica)Propargyl α-L-fucosideIsothermal Titration CalorimetryNot specified, but multivalent fucoclusters showed higher affinity than L-fucose[3]
PLL3 (Photorhabdus luminescens)Methyl α-L-fucopyranosideIsothermal Titration CalorimetryData available in publication[4]
Artificial Lectin (Triazine scaffold)p-nitrophenyl-α-L-fucosidePartition Equilibrium Studies83.3 (KAX-1)[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of methyl fucopyranoside-lectin binding.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative analysis of lectin-glycan interactions, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd) in a single experiment.[6][7]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the lectin (e.g., 0.1 mM PLL3) and the ligand (e.g., 20 mM methyl α-L-fucopyranoside) in the same buffer (e.g., HEPES buffer) to minimize buffer mismatch effects.[4][6]

    • Thoroughly degas both the lectin and ligand solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the lectin solution into the sample cell of the microcalorimeter (e.g., ITC200 Microcalorimeter) and the ligand solution into the injection syringe.[8]

    • Set the experimental parameters, including the cell temperature, stirring speed (e.g., 1000 rpm), injection volume (e.g., 2.0 μL), and the interval between injections (e.g., 300 s).[4][8]

    • Perform a series of injections of the ligand into the lectin solution. The heat change upon binding is measured for each injection.[9]

  • Data Analysis:

    • The raw data, consisting of heat pulses for each injection, is integrated to determine the heat released or absorbed per injection.

    • The resulting data is fitted to a theoretical titration curve using software provided by the instrument manufacturer to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8]

Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for real-time monitoring of biomolecular interactions.[10][11] It is used to determine the kinetics (association and dissociation rates) and affinity of lectin-carbohydrate interactions.[12]

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the lectin onto the surface of a sensor chip (e.g., via amine coupling).[12]

    • Alternatively, a glycoprotein (B1211001) can be immobilized on the sensor chip to study the binding of a lectin analyte.[10]

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (e.g., this compound or a fucosylated glycoprotein) over the sensor chip surface in a continuous flow.[10]

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).[11]

    • After the association phase, flow buffer without the analyte over the chip to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using evaluation software.

    • Kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), are determined by fitting the data to a suitable binding model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.[10]

X-ray Crystallography

X-ray crystallography provides atomic-level structural information about the interaction between a lectin and its carbohydrate ligand, revealing the specific amino acid residues involved in binding.[13]

Methodology:

  • Crystallization:

    • Co-crystallize the purified lectin with the fucoside ligand (e.g., methyl α-L-fucopyranoside). This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find suitable conditions for crystal growth.

  • Data Collection:

    • Expose the resulting crystals to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the electron density map of the lectin-ligand complex.

    • A molecular model is built into the electron density map and refined to obtain the final three-dimensional structure. This reveals the precise orientation of the fucoside in the lectin's binding site and the non-covalent interactions (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex.[1]

Visualizations

Experimental Workflow for Lectin-Ligand Interaction Analysis

G cluster_purification Protein & Ligand Preparation cluster_binding_analysis Binding Affinity & Kinetics cluster_structural_analysis Structural Characterization cluster_data_analysis Data Interpretation lectin Lectin Expression & Purification itc Isothermal Titration Calorimetry (ITC) lectin->itc spr Surface Plasmon Resonance (SPR) lectin->spr xray X-ray Crystallography lectin->xray ligand This compound Synthesis/Purchase ligand->itc ligand->spr ligand->xray thermo Thermodynamic Parameters (Kd, ΔH, ΔS) itc->thermo kinetics Kinetic Parameters (ka, kd, Kd) spr->kinetics structure 3D Structure of Lectin-Ligand Complex xray->structure

Caption: Workflow for analyzing this compound-lectin interactions.

The Lectin Complement Pathway

The binding of lectins to carbohydrate patterns on the surface of pathogens can initiate the lectin complement pathway, a key component of the innate immune system.[14][15]

G MBL Mannose-Binding Lectin (MBL) or Ficolin MASP MASP-1 & MASP-2 (Serine Proteases) MBL->MASP Activation Pathogen Pathogen Surface (with fucosylated glycans) Pathogen->MBL Binding C4 C4 MASP->C4 Cleavage C2 C2 MASP->C2 Cleavage C4bC2a C3 Convertase (C4bC2a) C4->C4bC2a Forms C2->C4bC2a C3 C3 C4bC2a->C3 Cleavage C3b C3b C3->C3b Effector Effector Functions: - Opsonization - Inflammation - Cell Lysis C3b->Effector

Caption: Overview of the lectin-initiated complement pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Fucopyranoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle methyl fucopyranoside with standard laboratory precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat should be worn.

General Handling:

  • Avoid breathing dust.

  • Handle in a well-ventilated area.

  • Wash hands thoroughly after handling.

  • Stable under recommended storage conditions[2].

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the caution accorded to all laboratory chemicals. The following step-by-step protocol is based on general chemical waste disposal guidelines.

Step 1: Waste Identification and Segregation

  • Unused Product: If the this compound is in its original, uncontaminated container and is no longer needed, it should be treated as chemical waste.

  • Contaminated Waste: Any materials contaminated with this compound, such as filter paper, absorbent pads from spill clean-ups, or contaminated labware (e.g., pipette tips, vials), should be considered solid chemical waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be treated as liquid chemical waste. Do not mix with other incompatible waste streams[2].

Step 2: Waste Collection and Storage

  • Solid Waste:

    • Collect solid waste, including contaminated labware, in a designated, clearly labeled, and sealable container.

    • The container should be appropriate for chemical waste and in good condition.

  • Liquid Waste:

    • Collect liquid waste in a dedicated, leak-proof, and clearly labeled container.

    • Ensure the container is compatible with the solvent used.

    • Keep the container securely closed when not in use.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" (as a precautionary measure), the full chemical name ("this compound"), and the approximate quantity.

Step 3: Disposal Pathway

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always adhere to these internal procedures.

  • Waste Pickup: Arrange for the collection of the chemical waste by the EHS department or a licensed chemical waste disposal contractor.

  • Do Not Dispose in Regular Trash or Sink: Unless explicitly permitted by your institution's EHS for non-hazardous materials, do not dispose of this compound or its containers in the regular trash or down the drain[1].

Step 4: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as liquid chemical waste. Subsequent rinsate may also need to be collected depending on local regulations.

  • Container Disposal: Once thoroughly decontaminated, the empty container can often be disposed of as regular lab glass or plastic waste, after defacing the original label. Confirm this with your institution's EHS guidelines.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data is limited. The following table is based on a related compound and general knowledge.

PropertyValueSource
Hazard Classification Not classified as hazardous (for related compound)Cayman Chemical SDS[1]
NFPA Ratings (for related compound) Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS[1]
HMIS-Ratings (for related compound) Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS[1]
Stability Stable under recommended storage conditionsSanta Cruz Biotechnology SDS[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_collection Waste Collection cluster_disposal Final Disposal start This compound Waste assess_type Determine Waste Type start->assess_type solid_waste Collect in Labeled Solid Waste Container assess_type->solid_waste Solid (Contaminated materials) liquid_waste Collect in Labeled Liquid Waste Container assess_type->liquid_waste Liquid (Solutions) empty_container Decontaminate Empty Container assess_type->empty_container Empty Container ehs_pickup Arrange for EHS Waste Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup regular_trash Dispose as Regular Lab Waste empty_container->regular_trash After triple rinsing & defacing label

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl fucopyranoside. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is a chemical powder, it is crucial to use appropriate PPE to prevent skin and eye contact, as well as inhalation of dust particles. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are essential to protect against splashes and airborne particles.[1][2][3] A face shield may be used for additional protection.[1]
Hand Protection Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, should be worn to prevent skin contact.[1][2] It is good practice to double-glove, especially when handling potentially hazardous substances.[4]
Body Protection A standard laboratory coat is required to protect skin and clothing from contamination.[2][5] For larger quantities or when there is a significant risk of dust generation, chemical-resistant coveralls may be necessary.[2]
Respiratory Protection If work is performed in a well-ventilated area, respiratory protection may not be required. However, if dust is generated and cannot be controlled by ventilation, a NIOSH-approved respirator (e.g., N95) should be used.[2][3]

Operational Plan: Handling this compound

Adherence to a strict operational protocol is vital for the safe handling of chemical powders like this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood or a bench in a well-ventilated laboratory, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the powder, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.

    • Use a spatula to carefully transfer the powder, avoiding any sudden movements that could create airborne dust.

    • If transferring to a solution, add the powder to the solvent slowly to prevent splashing.

  • During the Experiment:

    • Keep all containers with this compound sealed when not in use.

    • Avoid any direct contact with the powder. If skin contact occurs, wash the affected area immediately with soap and water.[6] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][6]

    • Should any spills occur, they should be cleaned up promptly by sweeping or vacuuming the solid material into a designated waste container.[6]

  • Post-Experiment:

    • Decontaminate the work surface and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles and lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan

Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Protocol:

  • Segregation of Waste:

    • All solid waste contaminated with this compound, including unused powder, contaminated gloves, and paper towels, should be collected in a clearly labeled, sealed container.[7]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8]

  • Container Labeling:

    • The waste container must be labeled as "Non-Hazardous Chemical Waste" and include the name "this compound."[9] The date of waste accumulation should also be noted.[9]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • While this compound is not classified as a hazardous material, it should be disposed of through the institution's chemical waste management program.[10][11]

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste.[9]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing the key safety checkpoints.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh & Transfer don_ppe->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Area & Equipment experiment->decontaminate segregate Segregate Waste experiment->segregate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands label_container Label Container segregate->label_container store_waste Store for Pickup label_container->store_waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl fucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl fucopyranoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.